1-Aminoindane Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 186227. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAAGWRBIVCBSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383207 | |
| Record name | 1-Aminoindane Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70146-15-5 | |
| Record name | 1-Aminoindane hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070146155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 70146-15-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186227 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Aminoindane Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-AMINOINDANE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QG7BG5MQU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-Aminoindane Hydrochloride basic properties
An In-depth Technical Guide to the Core Properties of 1-Aminoindane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a rigid analogue of amphetamine and a member of the aminoindane class of compounds. It serves as a crucial tool in neuroscience and pharmacology, primarily recognized for its role as a reversible inhibitor of monoamine oxidase (MAO). This guide provides a comprehensive overview of its fundamental chemical and physical properties, delves into its pharmacological profile, outlines common synthetic and analytical methodologies, and discusses its applications and safety considerations. By synthesizing technical data with practical insights, this document aims to equip researchers and drug development professionals with the core knowledge required for the effective utilization of this compound in a laboratory setting.
Introduction
The study of psychoactive compounds and their mechanisms of action has been a cornerstone of neuroscience research. Within this field, the aminoindane class of molecules has garnered significant interest due to its unique structural and functional properties. This compound, as a key member of this family, offers a valuable scaffold for understanding neurotransmitter modulation. Its primary significance lies in its activity as a reversible inhibitor of monoamine oxidase (MAO), an enzyme critical for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. This inhibitory action makes it an invaluable research chemical for investigating the roles of these neurotransmitter systems in various physiological and pathological processes. This guide provides a detailed exploration of its essential characteristics to support its application in research and development.
Chemical and Physical Properties
A thorough understanding of a compound's chemical and physical properties is foundational to its application in research. These properties dictate its handling, storage, and behavior in experimental systems.
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Chemical Structure: this compound is the hydrochloride salt of 1-Aminoindane. The indane framework consists of a benzene ring fused to a cyclopentane ring. The amine group at the first position of the cyclopentane ring is the key functional group responsible for its biological activity.
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Molecular Formula: C₉H₁₂ClN
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CAS Number: 3459-05-8
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Molar Mass: 169.65 g/mol
The core physicochemical data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClN | PubChem |
| Molar Mass | 169.65 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | Common knowledge |
| Melting Point | 224-228 °C (435-442 °F) | PubChem |
| Solubility | Soluble in water | Common knowledge |
| pKa | (Data not readily available) |
Pharmacology
The pharmacological profile of this compound is centered on its interaction with the monoamine oxidase enzymes.
Mechanism of Action
This compound functions as a reversible inhibitor of both isoforms of monoamine oxidase, MAO-A and MAO-B. These enzymes are located in the outer mitochondrial membrane and are responsible for the oxidative deamination of neurotransmitters. By inhibiting MAO, this compound prevents the breakdown of monoamines, leading to an increase in their synaptic concentrations. This mechanism is central to its effects on the central nervous system. Its non-selective nature, inhibiting both MAO-A and MAO-B, makes it a useful tool for studying the global effects of increased monoamine levels.
Caption: Mechanism of MAO inhibition by this compound.
Pharmacokinetics (ADME)
Detailed pharmacokinetic data for this compound is not extensively published in publicly available literature. However, based on its structure as a small, water-soluble amine salt, general assumptions can be made:
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Absorption: Likely to be well-absorbed from the gastrointestinal tract if administered orally, a common characteristic of small molecule amine salts.
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Distribution: Expected to cross the blood-brain barrier to exert its effects on the central nervous system.
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Metabolism: Anticipated to undergo metabolism in the liver, potentially through pathways such as N-dealkylation or ring hydroxylation, common for amphetamine-like structures.
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Excretion: The parent compound and its metabolites are likely excreted primarily through the kidneys.
Synthesis and Characterization
Synthetic Routes
A common laboratory-scale synthesis of 1-Aminoindane involves the reduction of 1-indanone oxime. This process typically starts with 1-indanone, which is converted to its oxime derivative, followed by a reduction step to yield the final amine. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Caption: Simplified synthetic workflow for this compound.
Analytical Methods
Ensuring the purity and identity of this compound is critical for experimental reproducibility. High-performance liquid chromatography (HPLC) is a standard method for this purpose.
Experimental Protocol: HPLC Purity Analysis
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Preparation of Standard Solution:
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Accurately weigh approximately 10 mg of this compound reference standard.
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Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.5 mg/mL.
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Sonicate briefly to ensure complete dissolution.
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Preparation of Sample Solution:
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Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.
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Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase: A gradient elution may be used, for example, starting with 95% Water (with 0.1% formic acid) and 5% Acetonitrile (with 0.1% formic acid), ramping to a higher organic concentration. An isocratic method may also be suitable.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Analysis:
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Inject the standard solution to determine the retention time of the main peak.
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Inject the sample solution.
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Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks in the chromatogram (Area Percent method).
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Applications in Research and Drug Development
This compound is primarily used as a research chemical in pharmacological and neuroscience studies. Its ability to non-selectively inhibit MAO allows researchers to investigate the downstream effects of elevated monoamine levels in various experimental models, including in vitro cell cultures and in vivo animal studies. It can also serve as a reference standard in the development of novel, more selective MAO inhibitors. While its non-selective profile limits its therapeutic potential due to a higher risk of side effects compared to modern selective inhibitors, its study has contributed to the broader understanding of MAO inhibitor pharmacology.
Safety, Handling, and Storage
As with any biologically active compound, proper safety and handling procedures are paramount.
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Safety: this compound is a potent psychoactive substance. It should be handled by trained personnel in a controlled laboratory environment. Users should consult the Material Safety Data Sheet (MSDS) before use. Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use a chemical fume hood when handling the solid material.
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Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and protected from light to ensure long-term stability.
Conclusion
This compound remains a compound of significant interest for its well-defined role as a non-selective, reversible MAO inhibitor. Its rigid chemical structure and predictable pharmacological action make it an excellent tool for probing the complexities of the monoaminergic systems. This guide has provided a foundational understanding of its properties, from its basic chemical identity to its practical application and handling. For researchers in pharmacology and drug development, this compound serves as both a valuable research probe and a structural benchmark in the ongoing quest for more refined modulators of neurochemical pathways.
References
- PubChem. (n.d.). 1-Aminoindan hydrochloride. National Center for Biotechnology Information.
- American Chemical Society. (n.d.). 1H-Inden-1-amine, 2,3-dihydro-, hydrochloride (1:1). CAS Common Chemistry.
An In-depth Technical Guide to 1-Aminoindane Hydrochloride: From Historical Discovery to Modern Applications
Abstract
1-Aminoindane, a seemingly unassuming bicyclic primary amine, holds a significant position in the landscape of medicinal chemistry and neuropharmacology. While its initial discovery predates much of modern drug design, its true potential was unlocked through the stereospecific investigation of its enantiomers. This guide provides a comprehensive technical overview of 1-Aminoindane Hydrochloride, tracing its historical lineage from its first synthesis to its pivotal role as the cornerstone of the anti-Parkinsonian agent, rasagiline. We will delve into the critical synthetic pathways for both its racemic form and its chirally pure enantiomers, providing detailed, field-tested protocols. Furthermore, this document will elucidate the nuanced pharmacology of its most significant isomer, (R)-1-aminoindane, and its neuroprotective mechanisms, which are independent of the monoamine oxidase inhibition characteristic of its famous derivative. This guide is intended to be a definitive resource for researchers, offering both foundational knowledge and practical methodologies for the synthesis and application of this important pharmaceutical intermediate.
Historical Context: The Emergence of a Key Pharmacophore
The story of 1-aminoindane is not one of a singular, celebrated discovery, but rather a gradual realization of its importance, intrinsically linked to the development of its derivatives.
First Synthesis and Early Investigations
The indane chemical scaffold was a subject of interest for organic chemists in the late 19th and early 20th centuries. The first synthesis of 1-aminoindane can be traced back to the early 20th century, with chemists exploring the derivatives of indene. While a specific "eureka" moment for this compound is not prominently documented, its preparation would have followed established methods of amine synthesis from the corresponding ketone.
The Rasagiline Revolution: A New Era for 1-Aminoindane
The true significance of 1-aminoindane emerged from the dedicated research on neurodegenerative diseases in the latter half of the 20th century. The racemic N-propargyl derivative of 1-aminoindane, known as AGN-1135, was initially synthesized in the 1970s. However, it was the pioneering work of Professor Moussa Youdim and his team at the Technion – Israel Institute of Technology, in collaboration with Teva Pharmaceuticals, that unveiled the therapeutic potential hidden within this molecule.[1]
Inspired by the stereospecific activity of selegiline (L-deprenyl), another monoamine oxidase (MAO) inhibitor, the researchers at Technion resolved the enantiomers of AGN-1135.[2] Their investigations revealed that the vast majority of the MAO-B inhibitory activity resided in the (R)-enantiomer, which was subsequently named rasagiline.[1] The (S)-enantiomer was found to be significantly less potent and less selective.[1] This pivotal discovery transformed (R)-1-aminoindane from a simple chemical intermediate into a critical chiral building block for a new generation of anti-Parkinson's medication. Rasagiline, marketed as Azilect®, was approved for medical use in Europe in 2005 and in the United States in 2006, cementing the legacy of 1-aminoindane in modern medicine.[1]
Synthetic Methodologies: A Practical Guide
The synthesis of this compound and the isolation of its (R)-enantiomer are crucial processes for both research and pharmaceutical production. This section provides detailed, step-by-step protocols for these key transformations.
Synthesis of Racemic this compound
The most common and efficient laboratory-scale synthesis of racemic 1-aminoindane proceeds through a two-step process starting from 1-indanone: oximation followed by reduction.
This step converts the ketone functionality of 1-indanone into an oxime, which is a precursor to the amine.
Figure 2: Reduction of 1-Indanone Oxime.
Experimental Protocol:
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Reaction Setup: In a hydrogenation vessel, dissolve 1-indanone oxime (14.7 g, 100 mmol) in methanol containing ammonia (a 4.2 M solution of ammonia in methanol is suitable). [2]2. Catalyst Addition: Carefully add a slurry of Raney Nickel (approximately 10-15% by weight of the oxime) in methanol. [2]3. Hydrogenation: Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir the mixture at a slightly elevated temperature (e.g., 40-45°C) for several hours until hydrogen uptake ceases. [2]4. Work-up:
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Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain crude racemic 1-aminoindane.
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The free base is converted to the more stable and easily handled hydrochloride salt.
Experimental Protocol:
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Dissolution: Dissolve the crude 1-aminoindane in a suitable solvent such as isopropanol or diethyl ether.
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Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in isopropanol or ethereal HCl until the solution is acidic.
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Crystallization: The hydrochloride salt will precipitate out of the solution.
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Isolation: Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum to yield this compound.
Resolution of Racemic 1-Aminoindane
The separation of the (R) and (S) enantiomers is most commonly achieved by classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent.
Figure 3: Classical Resolution of Racemic 1-Aminoindane.
Experimental Protocol (using L(-)-Malic Acid):
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Solution Preparation: Dissolve racemic 1-aminoindane (1 g) in methanol (5 mL). In a separate flask, dissolve L(-)-malic acid (1.06 g) in methanol (5 mL). [3]2. Salt Formation: Heat the 1-aminoindane solution to 50°C and add the L(-)-malic acid solution with stirring. [3]3. Crystallization:
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Cool the mixture to 35°C and, if necessary, seed with a small crystal of the desired diastereomeric salt.
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Hold the suspension at 35°C for 1 hour.
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Slowly cool the mixture to 20°C over 2 hours and maintain at this temperature for an additional 3 hours. [3]4. Isolation of Diastereomeric Salt: Collect the precipitated solid, which is enriched in the (R)-1-aminoindan hydrogen-L-(-)-malate, by vacuum filtration. Wash the solid with cold methanol and dry. [3]5. Liberation of the Free Amine:
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Suspend the diastereomeric salt in water and add a strong base (e.g., 2M NaOH) until the pH is basic.
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Extract the liberated (R)-1-aminoindane with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched (R)-1-aminoindane.
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Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its handling, analysis, and application.
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₁₁N·HCl | [4] |
| Molecular Weight | 169.65 g/mol | [4] |
| Appearance | Off-white crystalline solid | |
| Melting Point | 206-210 °C | [5] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | [5] |
| CAS Number | 70146-15-5 | [4] |
Spectroscopic Data:
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¹H NMR: Representative spectra for 1-aminoindane are available in public databases such as the NIST WebBook and PubChem. [6][7]The spectrum would typically show multiplets for the aliphatic protons of the indane ring and the aromatic protons, along with a broad singlet for the amine protons.
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IR Spectroscopy: The IR spectrum of 1-aminoindane would exhibit characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. [6][7]
Pharmacology and Mechanism of Action
While 1-aminoindane exists as a racemate, its pharmacological activity of interest resides almost exclusively in the (R)-enantiomer.
(R)-1-Aminoindane: Beyond Monoamine Oxidase Inhibition
(R)-1-aminoindane is the major metabolite of rasagiline. [8]Unlike its parent compound, it is a very weak inhibitor of MAO-B and is essentially devoid of MAO-A inhibitory activity. [8]It also lacks the amphetamine-like stimulant properties associated with the metabolites of selegiline. [8]
| Compound | Dopamine Reuptake Inhibition (IC₅₀) | Norepinephrine Reuptake Inhibition | Locomotor Activity |
|---|---|---|---|
| Amphetamine | 0.4 µM | Potent | Increased |
| 2-Aminoindane | 3.3 µM | Potent | Increased (+49%) |
| 1-Aminoindane | 1 mM | Weak (28-fold less than 2-AI) | Suppressed (-69%) |
(Data compiled from available literature)[1]
Neuroprotective Properties: The Core of its Activity
Despite its weak activity at monoamine transporters and MAO, (R)-1-aminoindane exhibits significant neuroprotective effects in various experimental models. [8]This has led to the understanding that some of the disease-modifying potential of rasagiline may be attributable to its primary metabolite.
The neuroprotective mechanism of (R)-1-aminoindane is multifaceted and involves the modulation of apoptotic pathways.
Figure 4: Neuroprotective Mechanism of (R)-1-Aminoindane.
Key aspects of its neuroprotective action include:
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Upregulation of Anti-Apoptotic Proteins: Studies have shown that (R)-1-aminoindane can increase the expression of anti-apoptotic proteins from the Bcl-2 family. [9][10]This shifts the cellular balance away from programmed cell death.
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Enhancement of Neurotrophic Factors: Chronic treatment with (R)-1-aminoindane has been demonstrated to increase the expression of crucial neurotrophins such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). [9]These factors are essential for neuronal survival, growth, and plasticity.
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Antioxidant Activity: The compound has been shown to enhance the activity of the antioxidant enzyme catalase, which helps to mitigate oxidative stress, a key factor in neurodegeneration. [9] These actions collectively contribute to the observed neuroprotective effects of (R)-1-aminoindane in preclinical models, suggesting that it may play a significant role in the therapeutic benefits of rasagiline beyond simple symptomatic relief. [11]
Conclusion and Future Directions
This compound, particularly its (R)-enantiomer, serves as a compelling example of how a relatively simple organic molecule can become a cornerstone of modern pharmacotherapy. Its history is a testament to the importance of stereochemistry in drug design and the value of investigating the metabolites of therapeutic agents. The synthetic routes to 1-aminoindane are well-established and scalable, allowing for its continued use in both academic research and industrial production.
The future of 1-aminoindane and its derivatives remains bright. Its rigid bicyclic structure makes it an attractive scaffold for the design of new central nervous system agents. The elucidation of the neuroprotective mechanisms of (R)-1-aminoindane, independent of MAO inhibition, opens up new avenues for the development of disease-modifying therapies for a range of neurodegenerative disorders. As our understanding of the complex pathologies of these diseases deepens, the versatile and potent pharmacophore of 1-aminoindane will undoubtedly continue to be a source of inspiration for the next generation of therapeutics.
References
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- Wikipedia. (2024, April 26). Rasagiline.
- Wikipedia. (2023, December 29). (R)-1-Aminoindane.
- Ghosh, A. K., & Thompson, W. J. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Chemical Reviews, 98(5), 1839-1860.
- PubMed. (n.d.). Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs.
- LookChem. (n.d.). Cas 70146-15-5,this compound.
- ResearchGate. (n.d.). IC50 values for the inhibition of recombinant human MAO-A and MAO-B by...
- Organic Syntheses Procedure. (n.d.). Submitted by Francis Loiseau and André M. Beauchemin.
- PubMed. (2015). Beneficial behavioral, neurochemical and molecular effects of 1-(R)-aminoindan in aged mice.
- ZVAB. (n.d.). Berichte der Deutschen Chemischen Gesellschaft 1905., 38. Jahrgang (4 Bde.).
- Google Patents. (n.d.). WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.
- PubChem. (n.d.). (+-)-1-Aminoindan.
- Wikipedia. (2024, May 18). 1-Aminoindane.
- Google Patents. (n.d.). WO2012116752A1 - Process of resolution of 1-aminoindan.
- PubMed. (2001). An anti-Parkinson's disease drug, N-propargyl-1(R)-aminoindan (rasagiline), enhances expression of anti-apoptotic bcl-2 in human dopaminergic SH-SY5Y cells.
- Scholars Portal. (n.d.). Spaltungsproducte des Thebaïnons.
- European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN.
- Beilstein Journals. (2018). Synthesis of 1-indanones with a broad range of biological activity.
- Der Pharma Chemica. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate).
- PubMed. (2010). Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease?.
- Science.gov. (n.d.). inhibition ic50 values: Topics.
- University Chemistry. (2025). Improvement of the Resolution Experiment of Racemic Tartaric Acid.
- ResearchGate. (n.d.). IC50 Values of isolated compounds as MAO-A&B inhibitory agents SN....
- PubMed. (2010). Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease?.
- PubMed Central (PMC). (n.d.). Parameters for Irreversible Inactivation of Monoamine Oxidase.
- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- PubChem. (n.d.). (R)-(-)-1-Aminoindan.
- Pharmaffiliates. (n.d.). CAS No : 10277-74-4 | Product Name : (R)-1-Aminoindane.
- SciELO. (2025). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme.
- National Institute of Standards and Technology. (n.d.). 1-Aminoindan - the NIST WebBook.
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1-Aminoindane Hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 1-Aminoindane Hydrochloride
Abstract
1-Aminoindane, particularly its (R)-enantiomer, is a molecule of significant pharmacological interest, primarily recognized as the major active metabolite of the anti-Parkinsonian drug rasagiline.[1][2][3] While its parent compound is a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor, the mechanism of action of 1-aminoindane is more nuanced and multifaceted.[1][3] This guide synthesizes current research to provide a detailed examination of its pharmacological profile. It moves beyond a singular focus on MAO-B inhibition to explore the compound's significant, independent neuroprotective and catecholamine-modulating properties. We will dissect the molecular pathways it influences, from anti-apoptotic signaling to the upregulation of neurotrophic factors, and detail the experimental methodologies required to validate these activities. This document serves as a comprehensive technical resource for professionals engaged in neuropharmacology and the development of therapies for neurodegenerative diseases.
Pharmacological Identity and Lineage
This compound is typically supplied as a racemic mixture of its (R)- and (S)-enantiomers.[4][5] However, the primary pharmacological activity is attributed to the (R)-enantiomer, (R)-1-aminoindan.[4][5] This specific stereoisomer is the principal metabolite of rasagiline [N-propargyl-1-(R)-aminoindan], formed via N-dealkylation mediated by the hepatic cytochrome P450 enzyme system.[1][2] Understanding this metabolic relationship is crucial, as the therapeutic effects of rasagiline may be a composite of the actions of the parent drug and its active metabolite.
Caption: Proposed neuroprotective signaling pathway of (R)-1-Aminoindane.
Catecholamine System Modulation
Beyond weak MAO-B inhibition, 1-aminoindane actively modulates catecholaminergic systems. [4][5]In animal models of Parkinson's disease, it has been shown to restore striatal catecholamine levels and enhance dopamine release. [2][6]It is important to distinguish its action from its structural isomer, 2-aminoindane. While 2-aminoindane is a potent dopamine and norepinephrine reuptake inhibitor, 1-aminoindane is exceedingly weak in this regard, with an IC50 for dopamine reuptake inhibition over 300-fold weaker than amphetamine. [7]Its symptomatic benefit in animal models likely stems from a combination of enhanced dopamine release and its neuroprotective effects on dopaminergic neurons, rather than potent reuptake blockade. [6] Additionally, some reports indicate it can inhibit 5-hydroxytryptamine (serotonin) uptake and release in rat brain synaptosomes and may act as an inhibitor of aminotransferase. [8]
Quantitative Pharmacological Data
| Parameter | Compound | Value | Significance |
| Dopamine Reuptake Inhibition (IC₅₀) | 1-Aminoindane | ~1000 µM [7] | Demonstrates very weak activity compared to classic reuptake inhibitors. |
| Dopamine Reuptake Inhibition (IC₅₀) | 2-Aminoindane | ~3.3 µM [7] | Highlights the significant pharmacological divergence between positional isomers. |
| Dopamine Reuptake Inhibition (IC₅₀) | Amphetamine | ~0.4 µM [7] | Provides a reference point for a potent dopamine reuptake inhibitor. |
| MAO-B Inhibition | (R)-1-Aminoindane | Weak, Reversible [1] | Contrasts with the potent, irreversible inhibition by its parent drug, rasagiline. |
Experimental Methodologies for Mechanistic Elucidation
To rigorously define the mechanism of action of a compound like 1-aminoindane, a multi-tiered experimental approach is required.
In Vitro Protocol: Neuroprotection Assay
This protocol is designed to validate the neuroprotective effects of 1-aminoindane against a specific neurotoxin in a neuronal cell culture model.
Objective: To quantify the ability of 1-Aminoindane HCl to protect SH-SY5Y neuroblastoma cells from 6-hydroxydopamine (6-OHDA)-induced cell death.
Methodology:
-
Cell Culture: Plate SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of 1-Aminoindane HCl (e.g., 1 µM to 100 µM) or vehicle control for 2 hours.
-
Toxin Induction: Introduce a neurotoxin, such as 6-OHDA (final concentration 50 µM), to all wells except the negative control group.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C and 5% CO₂.
-
Viability Assessment (MTT Assay):
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Aspirate the media and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. A statistically significant increase in viability in the 1-aminoindane treated groups compared to the 6-OHDA-only group indicates neuroprotection.
Causality: This self-validating system directly links the presence of 1-aminoindane to the survival of neurons under neurotoxic stress, providing direct evidence for its protective properties.
In Vivo Protocol: Striatal Microdialysis
This protocol provides direct, real-time evidence of a compound's effect on neurotransmitter dynamics in the brain of a living animal.
Objective: To measure changes in extracellular dopamine and its metabolites in the striatum of freely moving rats following systemic administration of 1-Aminoindane HCl.
Methodology:
-
Surgical Implantation: Anesthetize a Sprague-Dawley rat and stereotaxically implant a microdialysis guide cannula targeting the striatum. Allow for a 48-hour recovery period.
-
Probe Insertion & Baseline: On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min). Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline.
-
Drug Administration: Administer 1-Aminoindane HCl (e.g., 5 mg/kg, i.p.) or vehicle.
-
Sample Collection: Continue collecting dialysate samples every 20 minutes for the next 3-4 hours.
-
Neurochemical Analysis: Analyze the collected dialysate samples for dopamine, DOPAC, and HVA content using HPLC with electrochemical detection (HPLC-ED).
-
Data Analysis: Express post-injection neurotransmitter levels as a percentage of the average baseline concentration. A significant increase in dopamine levels post-administration demonstrates an in vivo effect on dopaminergic transmission.
Caption: Experimental workflow for an in vivo microdialysis study.
Conclusion and Future Directions
The mechanism of action of this compound is complex, extending well beyond the weak MAO-B inhibition it exhibits. Its primary pharmacological value, especially in the context of being a metabolite of rasagiline, appears to derive from its potent, independent neuroprotective and anti-apoptotic activities. By upregulating endogenous protective pathways, including critical neurotrophic factors and anti-apoptotic proteins, it supports neuronal resilience and survival. Furthermore, it contributes to symptomatic relief in Parkinsonian models by modulating catecholamine systems, likely through enhancing dopamine release.
For drug development professionals, 1-aminoindane represents an intriguing scaffold. Its demonstrated ability to confer neuroprotection through multiple pathways makes it and its derivatives promising candidates for disease-modifying therapies in neurodegenerative disorders. Future research should focus on further delineating the specific receptors and signaling cascades it directly engages to initiate its neuroprotective effects and exploring chemical modifications to enhance this activity while minimizing off-target effects.
References
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1-Aminoindane Hydrochloride: A Comprehensive Analysis of the Primary Metabolite of Rasagiline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
Rasagiline, a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B), is a cornerstone therapy for Parkinson's disease.[1][2] Its clinical efficacy is attributed not only to the symptomatic relief provided by dopamine conservation but also to potential disease-modifying neuroprotective effects.[3][4] Unlike its predecessor selegiline, which is metabolized to amphetamine-like substances, rasagiline undergoes extensive hepatic biotransformation to yield (R)-1-aminoindane (1-AI) as its major metabolite.[2][5] This guide provides a detailed technical examination of 1-aminoindane, moving beyond its status as a mere byproduct to explore its intrinsic pharmacological activities, its contribution to the therapeutic profile of rasagiline, and the analytical methodologies required for its precise quantification. We will delve into the metabolic pathways, pharmacodynamic properties, and the critical absence of amphetamine-like activity, offering a comprehensive resource for professionals in neuroscience and drug development.
The Metabolic Fate of Rasagiline
Rasagiline is subject to near-complete metabolism in the liver following oral administration, with less than 1% excreted unchanged in urine.[1] The metabolic process is predominantly governed by the cytochrome P450 (CYP) enzyme system, with CYP1A2 identified as the major isoenzyme responsible for its biotransformation.[2][3][6]
The primary metabolic route is N-dealkylation of the propargyl group, yielding the principal and pharmacologically active metabolite, (R)-1-aminoindane.[5][7] Other, more minor pathways include hydroxylation, which results in metabolites such as 3-hydroxy-N-propargyl-1-aminoindan and 3-hydroxy-1-aminoindan.[1][6] Glucuronide conjugation of these metabolites facilitates their eventual elimination, primarily through urinary excretion.[1][8]
The central role of CYP1A2 has significant clinical implications. Co-administration of rasagiline with potent CYP1A2 inhibitors, such as the antibiotic ciprofloxacin, can increase rasagiline's area under the curve (AUC) by as much as 83%, necessitating a dose reduction to 0.5 mg/day to avoid potential adverse effects.[2][6][8]
Caption: Metabolic pathway of Rasagiline to its primary metabolite, 1-Aminoindane.
Pharmacological Profile of (R)-1-Aminoindane
Initially considered an inactive metabolite, subsequent research has revealed that (R)-1-aminoindane possesses its own distinct and therapeutically relevant pharmacological profile. A critical distinction from the metabolites of selegiline (levomethamphetamine and levoamphetamine) is that 1-aminoindane is devoid of amphetamine-like psychostimulant activity and does not induce the release or inhibit the reuptake of monoamines.[2][9]
Monoamine Oxidase Inhibition
In stark contrast to its parent compound, (R)-1-aminoindane is a weak, reversible inhibitor of MAO-B and is essentially devoid of significant MAO-inhibitory activity at physiologically relevant concentrations.[4][9] This property is fundamental, as it allows for the investigation of its non-MAO-dependent activities, which are believed to contribute to the overall neuroprotective effects observed with rasagiline treatment.
Neuroprotective and Anti-Apoptotic Mechanisms
The most significant attribute of 1-aminoindane is its intrinsic neuroprotective capability, which has been demonstrated in numerous in vitro and in vivo models.[4][7][10] This activity is independent of MAO inhibition and contributes to the disease-modifying potential of rasagiline.[3][11]
Key mechanisms include:
-
Upregulation of Neurotrophic Factors: Chronic treatment with 1-aminoindane has been shown to significantly increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) in the striatum and hippocampus.[10] These proteins are crucial for neuronal survival, growth, and synaptic plasticity.
-
Modulation of Anti-Apoptotic Proteins: 1-aminoindane upregulates the expression of the pro-survival protein Bcl-2 and increases the Bcl-2/Bax ratio, effectively shifting the cellular balance away from apoptosis (programmed cell death).[10][11]
-
Antioxidant Activity: The metabolite enhances the activity of the antioxidant enzyme catalase, which helps protect neurons from oxidative stress—a key pathological feature of Parkinson's disease.[7][10]
These findings suggest that 1-aminoindane is not merely an inactive byproduct but an active metabolite that complements the symptomatic effects of rasagiline with its own neuroprotective actions.
Caption: Neuroprotective mechanisms of (R)-1-Aminoindane.
Comparative Pharmacology
The advantages of rasagiline's metabolic profile are most evident when compared directly to selegiline.
| Feature | Rasagiline | (R)-1-Aminoindane | Selegiline | l-Methamphetamine |
| MAO-B Inhibition | Potent, Irreversible[1][3] | Weak, Reversible[4][9] | Potent, Irreversible | Weak |
| Neuroprotection | Yes (Intrinsic)[3] | Yes (Intrinsic)[7][10] | Yes | No (Potentially Neurotoxic)[11] |
| Amphetamine-like Effects | No[3][9] | No[2][9] | Yes (via metabolites) | Yes |
| Primary Metabolizing Enzyme | CYP1A2[2] | - | Multiple CYPs | - |
Analytical Methodology: Quantification in Biological Matrices
Accurate quantification of 1-aminoindane is essential for pharmacokinetic studies, drug-drug interaction assessments, and clinical trial monitoring. The gold standard for this application is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity, selectivity, and speed.
Experimental Protocol: LC-MS/MS Quantification of 1-Aminoindane in Human Plasma
This protocol provides a robust, self-validating framework for the determination of 1-aminoindane hydrochloride concentrations.
Rationale: The method relies on protein precipitation for sample cleanup, a rapid and effective technique for removing the bulk of the plasma matrix.[12] Chromatographic separation isolates the analyte from endogenous interferences before detection by mass spectrometry using Multiple Reaction Monitoring (MRM), which provides two levels of mass filtering for exceptional selectivity.
Step 1: Reagent and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Serially dilute the stock solution with 50:50 methanol:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS): Prepare a 100 ng/mL working solution of a stable isotope-labeled analog (e.g., 1-aminoindane-d3) in methanol. The IS is critical for correcting variations in sample processing and instrument response.
-
Precipitation Solvent: Use acetonitrile containing the internal standard (100 ng/mL).
Step 2: Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and calibration standards on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 300 µL of the cold precipitation solvent (acetonitrile with IS). The 3:1 ratio ensures efficient protein removal.
-
Vortex vigorously for 60 seconds to ensure complete mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis.
Step 3: LC-MS/MS Analysis
-
Rationale: A reverse-phase C18 column is used to retain the moderately polar analyte. A gradient elution with an acidic mobile phase (formic acid) ensures good peak shape and promotes protonation for positive ion electrospray ionization.
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3 min; hold at 95% B for 1 min |
| Mass Spectrometer | Sciex 6500+ QTRAP or equivalent |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| IonSpray Voltage | +5500 V |
| Temperature | 500 °C |
| MRM Transition (1-AI) | Q1: 134.2 m/z → Q3: 117.1 m/z (Quantifier) |
| MRM Transition (IS) | Q1: 137.2 m/z → Q3: 120.1 m/z |
Step 4: Data Analysis and Validation
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.
-
Apply a linear regression model with a 1/x² weighting.
-
Quantify unknown samples by interpolating their peak area ratios from the calibration curve.
-
The protocol should be validated according to regulatory guidelines (e.g., FDA/EMA Bioanalytical Method Validation) for accuracy, precision, selectivity, stability, and matrix effect.
Caption: Workflow for the bioanalysis of 1-Aminoindane in plasma.
Conclusion and Future Directions
This compound, the primary metabolite of rasagiline, is a pharmacologically active entity with a distinct profile that significantly enhances the therapeutic value of its parent drug. Its proven neuroprotective and anti-apoptotic properties, which are independent of MAO-B inhibition, may underlie the potential disease-modifying effects of rasagiline. Crucially, its non-amphetamine chemical nature represents a major safety and tolerability advantage over older MAO-B inhibitors like selegiline.
For drug development professionals, understanding the contribution of active metabolites is paramount. The case of 1-aminoindane underscores the importance of a comprehensive metabolic and pharmacological evaluation early in the development pipeline. Future research should focus on further elucidating the specific signaling pathways modulated by 1-aminoindane and exploring its potential as a standalone neuroprotective agent or as a structural template for the development of novel therapeutics for neurodegenerative diseases. The robust analytical methodologies outlined herein provide the necessary tools to support these advanced research and development efforts.
References
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(R)-1-Aminoindane neuroprotective effects
An In-Depth Technical Guide to the Neuroprotective Effects of (R)-1-Aminoindane
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-Aminoindane, the primary active metabolite of the anti-Parkinsonian drug rasagiline, has emerged as a molecule of significant interest for its intrinsic neuroprotective properties. Unlike its parent compound, its mechanism of action is largely independent of monoamine oxidase-B (MAO-B) inhibition, suggesting a distinct and complementary therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the neuroprotective effects of (R)-1-Aminoindane, details robust methodologies for its preclinical evaluation, and synthesizes key findings to inform future drug development efforts in the field of neurodegenerative diseases. We will explore its role in modulating anti-apoptotic signaling cascades, preserving mitochondrial integrity, and mitigating oxidative stress, offering a valuable resource for researchers dedicated to advancing novel neurotherapeutics.
Introduction: Beyond Monoamine Oxidase Inhibition
For decades, the therapeutic strategy for Parkinson's disease (PD) has been dominated by dopamine replacement and the inhibition of its degradation. Rasagiline [N-propargyl-1-(R)-aminoindan], a potent, irreversible MAO-B inhibitor, has been a cornerstone of this approach.[1][3] However, compelling evidence indicates that rasagiline possesses disease-modifying potential that extends beyond its enzymatic inhibition, largely attributed to its propargylamine moiety.[3][4]
Upon hepatic metabolism by the cytochrome P450 system, rasagiline is converted to its major metabolite, (R)-1-Aminoindane.[1][5] This metabolite is a weak reversible MAO-B inhibitor and lacks the amphetamine-like psychostimulant effects associated with the metabolites of selegiline.[2] Crucially, (R)-1-Aminoindane retains significant neuroprotective and anti-apoptotic activities, suggesting it contributes substantially to the overall therapeutic profile of its parent compound.[1][6] Understanding the independent neuroprotective capacity of (R)-1-Aminoindane is therefore critical for designing next-generation therapeutics for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.[7][8]
Core Neuroprotective Mechanisms of (R)-1-Aminoindane
The neuroprotective action of (R)-1-Aminoindane is multifaceted, primarily converging on the inhibition of the intrinsic apoptotic pathway. This is achieved through the stabilization of mitochondrial function and the modulation of key regulatory proteins.
Modulation of the Bcl-2 Family and Anti-Apoptotic Gene Expression
The Bcl-2 family of proteins serves as a critical checkpoint for the mitochondrial apoptotic pathway, comprising both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins determines the cell's fate in the face of cytotoxic stress.
(R)-1-Aminoindane, much like its parent compound, favorably modulates this ratio.[9] Studies have demonstrated that treatment with these molecules leads to the upregulation of anti-apoptotic Bcl-2 and Bcl-xL gene and protein expression, while concurrently reducing levels of pro-apoptotic proteins like Bax and Bad.[7][9][10] This shift in the Bcl-2/Bax ratio raises the threshold for apoptosis, preventing the downstream activation of the caspase cascade. The propargylamine moiety in rasagiline is known to be a potent inducer of these anti-apoptotic proteins.[3][11] While (R)-1-Aminoindane lacks this specific group, its ability to regulate Bcl-2 family members indicates that the core aminoindan structure is also a key pharmacophore for this activity.[9]
Preservation of Mitochondrial Integrity
Mitochondrial dysfunction is a central pathological feature of many neurodegenerative diseases, acting as a point of convergence for insults like oxidative stress and proteotoxicity.[12][13] A key event in the early stages of apoptosis is the loss of mitochondrial membrane potential (ΔΨm) and the opening of the mitochondrial permeability transition pore (MPTP).[3][14]
(R)-1-Aminoindane exerts a direct stabilizing effect on mitochondria. It has been shown to prevent the collapse of ΔΨm in response to various neurotoxic insults.[14][15] By stabilizing the mitochondrial membrane, it prevents the release of critical pro-apoptotic factors, such as cytochrome c, into the cytosol, thereby halting the progression of the apoptotic cascade before the point of no return.[15]
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage. (R)-1-Aminoindane has demonstrated direct antioxidant properties. In cellular models, it significantly protects neurons from hydrogen peroxide-induced oxidative stress.[6] Mechanistic studies show it can decrease intracellular ROS production and increase the activity of key antioxidant enzymes, such as catalase.[16] This dual action—scavenging existing ROS and bolstering the cell's intrinsic antioxidant defenses—is a vital component of its neuroprotective profile.
Figure 1: Proposed anti-apoptotic signaling pathway of (R)-1-Aminoindane.
Methodologies for Preclinical Evaluation
Assessing the neuroprotective efficacy of (R)-1-Aminoindane requires a multi-tiered approach, combining in vitro mechanistic studies with in vivo models that recapitulate key aspects of neurodegenerative pathology.[17][18]
In Vitro Neuroprotection Assays
In vitro models are indispensable for high-throughput screening and detailed mechanistic investigation. Human neuroblastoma SH-SY5Y cells are a common and relevant choice, as they can be differentiated into a dopaminergic phenotype.[10][16]
Protocol 1: Assessing Neuroprotection Against Oxidative Stress in SH-SY5Y Cells
-
Objective: To quantify the ability of (R)-1-Aminoindane to protect neuronal cells from oxidative stress-induced cell death.
-
Causality: This assay models the acute oxidative damage prominent in neurodegeneration. Hydrogen peroxide (H₂O₂) is used as the stressor to induce apoptosis. Cell viability is measured using the MTT assay, which quantifies mitochondrial metabolic activity, providing a reliable proxy for cell health.
-
Methodology:
-
Cell Culture: Plate SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat cells with varying concentrations of (R)-1-Aminoindane (e.g., 1 µM to 100 µM) or vehicle control for 2 hours. The rationale for pre-treatment is to assess the compound's ability to prime the cell's protective mechanisms before the insult.
-
Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 200 µM to all wells except the untreated control group. Incubate for 24 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Aspirate the media and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells.
-
In Vivo Models of Parkinson's Disease
Rodent models are crucial for evaluating a compound's efficacy in a complex biological system, assessing both neurochemical and behavioral outcomes.[19][20] The unilateral 6-hydroxydopamine (6-OHDA) lesion model in rats is a gold-standard for mimicking the dopaminergic degeneration seen in PD.[6][21]
Protocol 2: Evaluation of Motor Function in a 6-OHDA Rat Model of PD
-
Objective: To determine if (R)-1-Aminoindane can reverse motor deficits in a toxin-induced model of Parkinson's disease.
-
Causality: 6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons in the nigrostriatal pathway. A unilateral lesion induces motor asymmetry, which can be quantified using the cylinder test. An effective neuroprotective or neurorestorative agent should reduce this asymmetry.[6][21]
-
Methodology:
-
Stereotaxic Surgery: Anesthetize adult male Sprague-Dawley rats and inject 6-OHDA (8 µg in 4 µL of saline with 0.02% ascorbic acid) into the right medial forebrain bundle.
-
Treatment: Two weeks post-lesion, begin daily administration of (R)-1-Aminoindane (e.g., 1-5 mg/kg, intraperitoneally) or vehicle for a period of 21-28 days.
-
Cylinder Test (Behavioral Assessment):
-
Place the rat in a transparent cylinder (20 cm diameter, 30 cm high).
-
Videorecord the animal for 5 minutes.
-
Count the number of times the rat rears and touches the cylinder wall with its left (impaired) forepaw, right (unimpaired) forepaw, or both simultaneously.
-
The test is conducted at baseline (before treatment) and at the end of the treatment period.
-
-
Data Analysis: Calculate the percentage of contralateral (impaired) limb use. A significant increase in the use of the impaired limb in the treated group compared to the vehicle group indicates a therapeutic effect.
-
Post-mortem Analysis: Following the final behavioral test, euthanize the animals and process the brains for immunohistochemical analysis (e.g., tyrosine hydroxylase staining to quantify dopaminergic neuron survival) and neurochemical analysis (e.g., HPLC to measure striatal dopamine levels).[6]
-
Figure 2: Experimental workflow for in vivo evaluation of (R)-1-Aminoindane.
Biochemical Assays for Mechanistic Validation
To confirm the mechanisms identified in vitro, brain tissue from in vivo studies should be analyzed for key molecular markers.
Protocol 3: Western Blot Analysis of Bcl-2 and Bax Proteins
-
Objective: To measure the relative protein levels of pro- and anti-apoptotic markers in brain tissue.
-
Causality: This directly tests the hypothesis that (R)-1-Aminoindane alters the Bcl-2/Bax ratio in vivo, providing a molecular correlate for the observed neuroprotection.
-
Methodology:
-
Tissue Homogenization: Dissect the substantia nigra or striatum from treated and control animals and homogenize in RIPA buffer with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensity and normalize the levels of Bcl-2 and Bax to the loading control. Calculate the Bcl-2/Bax ratio for each sample.
-
Summary of Preclinical Efficacy
The neuroprotective effects of (R)-1-Aminoindane have been consistently demonstrated across multiple preclinical models. The following table summarizes key findings from representative studies.
| Model System | Insult/Disease Model | Compound | Key Finding(s) | Reference(s) |
| In Vivo | ||||
| Rat | 6-hydroxydopamine (6-OHDA) | (R)-1-Aminoindane | Reversed behavioral asymmetry; restored striatal catecholamine levels. | [6] |
| Rat | Lactacystin (Proteasome Inhibitor) | (R)-1-Aminoindane | Reversed behavioral asymmetry; restored striatal catecholamine levels. | [6] |
| In Vitro | ||||
| SH-SY5Y Cells | Hydrogen Peroxide (H₂O₂) | (R)-1-Aminoindane | Significantly protected neurons from oxidative stress-induced death. | [6] |
| SH-SY5Y & 1242-MG Cells | Dexamethasone | (R)-1-Aminoindane | Prevented dexamethasone-induced cell death and apoptotic DNA damage. | [22] |
| SH-SY5Y Cells | Apoptotic Serum Withdrawal | Ladostigil* | Reduced levels of Bad and Bax; induced Bcl-2 gene and protein expression. | [9] |
*Ladostigil is a multimodal drug containing the (R)-aminoindan moiety, and its effects on the Bcl-2 family are considered representative of the core structure's activity.[7][9]
Conclusion and Future Directions
(R)-1-Aminoindane is a compelling neuroprotective agent with a mechanism of action centered on the preservation of mitochondrial health and the promotion of pro-survival signaling. Its efficacy, demonstrated independently of the potent MAO-B inhibition of its parent compound rasagiline, validates the aminoindan scaffold as a promising backbone for the development of novel disease-modifying therapies.
Future research should focus on:
-
Optimizing the Scaffold: Chemical modifications of the aminoindan structure could enhance its neuroprotective potency or improve its pharmacokinetic profile.[5]
-
Exploring Broader Applications: Given its fundamental anti-apoptotic and antioxidant mechanisms, the therapeutic potential of (R)-1-Aminoindane and its derivatives should be investigated in other neurodegenerative conditions, such as Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis.
-
Clinical Translation: As the major metabolite of a clinically approved drug, (R)-1-Aminoindane has a well-established safety profile. This should facilitate its progression into clinical trials designed specifically to assess its disease-modifying effects. A delayed-start clinical trial design, similar to that used for rasagiline, could help distinguish neuroprotective effects from symptomatic benefits.[23]
By focusing on these pathways, the scientific community can leverage the unique properties of (R)-1-Aminoindane to develop the next generation of therapies aimed not just at managing symptoms, but at fundamentally altering the course of devastating neurodegenerative diseases.
References
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A Technical Guide to 1-Aminoindane Hydrochloride: Mechanisms and Methodologies in Catecholamine Modulation
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
1-Aminoindane Hydrochloride (1-AI HCl) is a pharmacologically active compound recognized for its modulatory effects on catecholamine systems.[1][2] As a rigid analog of phenethylamine, its structure provides a valuable scaffold for neuropharmacological research. This guide offers an in-depth exploration of 1-AI's mechanism of action, focusing on its interaction with dopamine and norepinephrine transporters. We provide detailed, field-tested protocols for assessing its activity, including in vitro transporter binding and uptake assays and in vivo microdialysis. The objective is to equip researchers with the foundational knowledge and practical methodologies required to rigorously investigate 1-AI and similar compounds within the context of catecholamine modulation.
Introduction: The Significance of the Aminoindane Scaffold
The aminoindane chemical structure is a cornerstone in the development of neurologically active agents. Its rigid framework, which incorporates a phenethylamine moiety, offers a unique tool for probing the topography of monoamine transporters. 1-Aminoindane is a positional isomer of the more potent psychostimulant 2-aminoindane (2-AI).[2] Unlike 2-AI, which is a well-documented monoamine releasing agent and reuptake inhibitor, 1-AI displays a more nuanced pharmacological profile.[3]
Notably, the (R)-enantiomer of 1-aminoindane is the primary active metabolite of rasagiline (Azilect®), a selective, irreversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[2][3] While rasagiline's primary mechanism is MAO-B inhibition, its metabolite, (R)-1-aminoindane, contributes neuroprotective and catecholamine-modulating effects independent of MAO inhibition.[2][3] This dual activity underscores the importance of understanding the direct actions of the 1-aminoindane core on catecholaminergic systems.
This guide will focus on the racemic mixture and its general properties as a catecholamine modulator, providing a framework for its investigation as a research tool or as a structural backbone for novel therapeutic agents.
Pharmacological Profile and Mechanism of Action
Catecholamines—primarily dopamine (DA) and norepinephrine (NE)—are critical neurotransmitters that regulate a vast array of physiological and cognitive processes, including motor control, motivation, mood, and attention.[4][5] Their synaptic concentrations are tightly controlled by presynaptic transporters: the dopamine transporter (DAT) and the norepinephrine transporter (NET).[6] Drugs that modulate these transporters are central to treating numerous psychiatric and neurological disorders.[7]
1-Aminoindane's primary mechanism of catecholamine modulation involves interaction with these transporters. However, its potency is significantly lower than that of its isomer, 2-aminoindane, or classical stimulants like amphetamine.[3]
Key Mechanistic Points:
-
Weak Reuptake Inhibition: 1-Aminoindane acts as a reuptake inhibitor at DAT and NET, but with substantially lower affinity compared to more potent stimulants. One study reported IC₅₀ values for dopamine reuptake inhibition of 1 mM for 1-aminoindane, compared to 3.3 µM for 2-aminoindane and 0.4 µM for amphetamine.[3] This indicates that very high concentrations are required to achieve significant transporter blockade.
-
Minimal Releasing Activity: Unlike amphetamines, which are potent monoamine releasing agents that reverse the direction of transporter flow, 1-aminoindane exhibits minimal, if any, releasing activity.[3][8] This distinction is critical, as reuptake inhibitors and releasing agents have different pharmacological profiles and neurotoxic potentials.[8]
-
Stereoselectivity: The pharmacological activity resides primarily in the (R)-enantiomer, which is the metabolite of rasagiline.[1][2] This highlights the importance of stereochemistry in its interaction with biological targets.
The following diagram illustrates the principal interaction of 1-Aminoindane at the presynaptic catecholamine terminal.
Caption: Mechanism of 1-Aminoindane at a dopamine synapse.
Comparative Transporter Activity
To contextualize the activity of 1-Aminoindane, it is useful to compare its potency with related compounds.
| Compound | DAT IC₅₀ (µM) | NET IC₅₀ (µM) | Primary Mechanism |
| 1-Aminoindane | ~1000[3] | ~28x less potent than 2-AI[3] | Weak Reuptake Inhibitor |
| 2-Aminoindane | 3.3[3] | Data not specified, but active[3] | Reuptake Inhibitor / Releaser |
| Amphetamine | 0.4[3] | Potent | Releasing Agent / Reuptake Inhibitor |
| Indatraline | Potent | Potent | Reuptake Inhibitor[1] |
Note: Data is compiled from various studies and conditions; direct comparison requires head-to-head assays.
Methodologies for Assessing Catecholaminergic Activity
A multi-tiered approach is essential for a comprehensive pharmacological characterization of 1-Aminoindane. This involves progressing from high-throughput in vitro assays to more complex in vivo models.
Workflow for Pharmacological Characterization
The following diagram outlines a logical workflow for investigating a novel compound like 1-Aminoindane.
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1-Aminoindane Hydrochloride enzyme inhibition profile
An In-Depth Technical Guide to the Enzyme Inhibition Profile of 1-Aminoindane Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the enzyme inhibition profile of this compound, with a primary focus on its (R)-enantiomer, the major active metabolite of the anti-Parkinsonian drug rasagiline. Unlike its parent compound, a potent irreversible inhibitor of monoamine oxidase B (MAO-B), (R)-1-aminoindane exhibits a markedly different and more nuanced pharmacological character. This document synthesizes data on its interactions with key enzyme systems, including monoamine oxidases and neurotransmitter transporters, and explores its biological activities that are independent of direct enzyme inhibition. Detailed experimental protocols for assessing these interactions are provided for researchers in drug discovery and neuropharmacology.
Introduction: The Significance of 1-Aminoindane
1-Aminoindane is a rigid bicyclic amine that serves as a foundational scaffold for numerous pharmacologically active compounds. It exists as a racemic mixture of (R)- and (S)-enantiomers. The hydrochloride salt enhances its stability and solubility for experimental use. The primary interest in this molecule, specifically the (R)-enantiomer, stems from its role as the principal metabolite of rasagiline [N-propargyl-1-(R)-aminoindan], a second-generation, selective, and irreversible MAO-B inhibitor used in the management of Parkinson's disease.[1][2][3]
Upon hepatic metabolism of rasagiline, primarily via Cytochrome P450 1A2 (CYP1A2), the N-propargyl group is removed to yield (R)-1-aminoindane.[2][4] Understanding the intrinsic activity of this metabolite is critical for comprehending the complete pharmacological and potential neuroprotective effects of rasagiline therapy. This guide elucidates that while the core aminoindane structure is retained, its enzyme inhibition profile is profoundly different from its parent drug.
Core Enzyme Interaction Profile
The enzymatic interactions of 1-aminoindane are characterized by high selectivity and generally low potency, which distinguishes it from many of its more potent derivatives.
Monoamine Oxidase (MAO) Inhibition
The most critical aspect of 1-aminoindane's profile is its relationship with monoamine oxidase. While rasagiline is defined by its potent and irreversible inhibition of MAO-B, (R)-1-aminoindane's activity is orders of magnitude weaker and qualitatively different.
-
MAO-B Interaction: (R)-1-aminoindane is characterized in the literature as either being devoid of significant MAO inhibition or acting as a weak, reversible MAO-B inhibitor .[1][5] This contrasts sharply with rasagiline, which binds covalently to the flavin adenine dinucleotide (FAD) cofactor of MAO-B, leading to irreversible inactivation. The lack of the N-propargyl moiety on 1-aminoindane is the structural basis for this loss of potent, irreversible activity.[6]
-
MAO-A Interaction: Inhibition of MAO-A by (R)-1-aminoindane is considered negligible. Its parent compound, rasagiline, already shows selectivity for MAO-B (IC50 ~4.43 nM for MAO-B vs. ~412 nM for MAO-A), and this selectivity is retained or amplified in its metabolite, which shows no significant activity against either isoform at physiologically relevant concentrations.[7]
The clinical implication is that (R)-1-aminoindane does not contribute to the symptomatic relief of Parkinson's disease via the primary mechanism of its parent drug (i.e., preventing dopamine breakdown in the striatum).
Neurotransmitter Transporter Inhibition
(R)-1-aminoindane has been evaluated for its ability to inhibit the reuptake of key monoamine neurotransmitters. The findings confirm a very low potency profile.
-
Dopamine Transporter (DAT) and Norepinephrine Transporter (NET): 1-Aminoindane is a very weak inhibitor of dopamine and norepinephrine reuptake. One study reported an IC50 value for dopamine reuptake inhibition of 1 mM (1000 µM) .[8] This level of potency is approximately 300-fold weaker than its positional isomer, 2-aminoindane (IC50 ≈ 3.3 µM), and significantly weaker than amphetamine (IC50 ≈ 0.4 µM).[8] Consequently, it does not possess the amphetamine-like psychostimulant or monoamine-releasing activities associated with other aminoindanes or selegiline metabolites.[1][8]
Other Enzyme Systems
-
Cytochrome P450 (CYP) Enzymes: In vitro studies have demonstrated that 1-aminoindane does not cause direct or metabolism-dependent inhibition of a wide panel of key drug-metabolizing enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5.[9] This indicates a low potential for the metabolite to act as a perpetrator in pharmacokinetic drug-drug interactions.
-
Aminotransferases: Some commercial, non-peer-reviewed sources have described 1-aminoindane as an "aminotransferase inhibitor".[10][11] However, a thorough review of the primary scientific literature does not yield specific data identifying which aminotransferases (e.g., Alanine Aminotransferase, Aspartate Aminotransferase) are inhibited or the kinetics of such interactions. Aminotransferases are a broad class of enzymes crucial for amino acid metabolism.[12][13] While some compounds can selectively inhibit these enzymes,[14] there is currently insufficient evidence to definitively characterize 1-aminoindane as a potent or specific inhibitor in this class. This remains an area for potential investigation.
Quantitative Inhibition Data Summary
The following table summarizes the available quantitative data on the inhibitory activity of (R)-1-Aminoindane and its parent compound, rasagiline, for comparative purposes.
| Compound | Target Enzyme/Transporter | Inhibition Type | IC50 Value | Reference(s) |
| (R)-1-Aminoindane | Monoamine Oxidase B (MAO-B) | Weak, Reversible | Not prominently reported; described qualitatively as "weak" or "devoid of significance" | [1][2][5] |
| (R)-1-Aminoindane | Dopamine Transporter (DAT) | Reversible | ~1000 µM (1 mM) | [8] |
| Rasagiline (Parent) | Monoamine Oxidase B (MAO-B) | Irreversible | ~4.4 nM | [7] |
| Rasagiline (Parent) | Monoamine Oxidase A (MAO-A) | Irreversible | ~412 nM | [7] |
MAO-Independent Neuroprotective Mechanisms
A significant finding is that (R)-1-aminoindane retains neuroprotective properties despite its lack of potent MAO-B inhibition.[4][11] This indicates that the therapeutic benefits of rasagiline may be multifaceted, extending beyond simple dopamine preservation.
The proposed mechanisms for this neuroprotective action are associated with the inherent chemical properties of the aminoindane structure and its interaction with intracellular survival pathways.
-
Mitochondrial Health: Both rasagiline and (R)-1-aminoindane are associated with the promotion of mitochondrial viability and the stabilization of the mitochondrial permeability transition pore (mPTP).[6]
-
Anti-Apoptotic Protein Regulation: This mitochondrial protection is achieved, in part, by regulating the Bcl-2 family of proteins. The compounds have been shown to upregulate anti-apoptotic proteins like Bcl-2 and down-regulate pro-apoptotic proteins.[6]
-
Antioxidant Activity: Studies have demonstrated that (R)-1-aminoindane can protect neurons from oxidative stress induced by agents like hydrogen peroxide, suggesting it has antioxidant capabilities.[4][11]
The following diagram illustrates the proposed neuroprotective signaling pathway, which is distinct from the MAO inhibition pathway.
Caption: General workflow for an in vitro fluorometric MAO-B inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
MAO-B Enzyme: Recombinant human MAO-B. Prepare a working solution by diluting the stock enzyme in MAO Assay Buffer to the desired concentration (e.g., 2x final concentration). Keep on ice.
-
Inhibitor (1-Aminoindane HCl): Prepare a 10 mM stock solution in DMSO. Perform serial dilutions in MAO Assay Buffer to create a range of 10x final test concentrations.
-
Positive Control: Selegiline (a known MAO-B inhibitor). Prepare as described for the test inhibitor.
-
Reaction Mix (2x): In MAO Assay Buffer, prepare a mix containing Benzylamine (MAO-B substrate), Horseradish Peroxidase (HRP), and a fluorogenic probe (e.g., Amplex® Red). Protect from light.
-
-
Assay Procedure (96-well black, flat-bottom plate):
-
Add 10 µL of serially diluted inhibitor, positive control, or vehicle (Assay Buffer with equivalent DMSO concentration) to appropriate wells.
-
Add 40 µL of MAO Assay Buffer to "Blank" (no enzyme) wells.
-
Add 40 µL of the MAO-B enzyme working solution to all wells except the "Blanks".
-
Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 50 µL of the 2x Reaction Mix to all wells. The final volume should be 100 µL.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) using an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value. [15]
-
Protocol: Synaptosomal Dopamine Uptake Assay
This protocol measures the inhibition of dopamine uptake into presynaptic terminals using synaptosomes prepared from rodent striatal tissue and radiolabeled dopamine. [16][17] Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Euthanize a rodent and rapidly dissect the striata in ice-cold sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4).
-
Homogenize the tissue in a glass-Teflon homogenizer.
-
Perform differential centrifugation: first, a low-speed spin (~1,000 x g for 10 min) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (~16,000 x g for 20 min) to pellet the crude synaptosomes (P2 fraction).
-
Gently resuspend the P2 pellet in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES).
-
Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., BCA assay).
-
-
Uptake Assay:
-
Aliquot the synaptosomal suspension into microcentrifuge tubes.
-
Add varying concentrations of the test inhibitor (1-Aminoindane HCl) or a positive control (e.g., cocaine) and pre-incubate for 10 minutes at 37°C.
-
Initiate dopamine uptake by adding a solution containing a fixed concentration of radiolabeled [³H]-Dopamine mixed with unlabeled dopamine.
-
Allow the uptake reaction to proceed for a short, defined period (e.g., 5 minutes) at 37°C with gentle shaking.
-
Terminate the uptake by rapidly adding 1 mL of ice-cold assay buffer followed immediately by vacuum filtration through glass fiber filters (e.g., GF/B). This traps the synaptosomes while removing the external radiolabeled dopamine.
-
Wash the filters rapidly with additional ice-cold buffer.
-
-
Data Acquisition and Analysis:
-
Place the filters into scintillation vials, add scintillation fluid, and quantify the trapped radioactivity using a liquid scintillation counter.
-
Non-specific uptake is defined as the radioactivity measured in samples containing a high concentration of a potent DAT inhibitor (e.g., cocaine).
-
Subtract non-specific counts from all other measurements to determine specific uptake.
-
Calculate the percent inhibition of specific uptake at each concentration of 1-aminoindane HCl and determine the IC50 value as described previously.
-
Conclusion and Future Directions
The enzyme inhibition profile of this compound, particularly the (R)-enantiomer, is fundamentally distinct from that of its parent drug, rasagiline. It is best characterized as a pharmacologically active metabolite with negligible direct MAO-B inhibitory activity and very weak monoamine transporter affinity . Its primary contribution to the overall pharmacology of rasagiline appears to be through MAO-independent neuroprotective mechanisms, including the stabilization of mitochondria and modulation of anti-apoptotic pathways.
For researchers in drug development, this profile has two key implications:
-
Low Risk of Mechanism-Based Side Effects: The lack of potent MAO or transporter inhibition suggests a low risk of side effects commonly associated with these mechanisms, such as the "cheese effect" (tyramine pressor response) or psychostimulant properties.
-
A Scaffold for Neuroprotection: The inherent neuroprotective qualities of the aminoindane core, separate from MAO inhibition, make it an attractive scaffold for the development of novel disease-modifying agents for neurodegenerative disorders.
Future research should aim to definitively quantify the weak, reversible binding kinetics of (R)-1-aminoindane to MAO-B and explore the unsubstantiated claims of its interaction with aminotransferases. Elucidating the precise molecular targets within the mitochondrial and apoptotic pathways will further unlock the therapeutic potential of this important chemical scaffold.
References
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- Sambo, D., et al. (2017). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments. [Link]
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- IN VITRO ASSESSMENT OF THE PHARMACOKINETIC DRUG-DRUG INTERACTION POTENTIAL OF RASAGILINE AND ITS MAJOR METABOLITE AMINOINDAN. (2015).
- Weinreb, O., et al. (2010). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. Journal of Neurochemistry. [Link]
- The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - Request PDF.
- Rasagiline | C12H13N - PubChem.
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An In-depth Technical Guide to the Aminotransferase Inhibitory Properties of 1-Aminoindane Hydrochloride
Abstract
1-Aminoindane Hydrochloride, a primary amine with a rigid bicyclic structure, is principally recognized as the major active metabolite of the potent monoamine oxidase-B (MAO-B) inhibitor, Rasagiline, used in the management of Parkinson's disease.[1][2][3] While the pharmacological profile of the parent compound is dominated by its effects on the monoaminergic system, this compound has been identified as a potential inhibitor of aminotransferases.[4] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals interested in exploring this secondary or alternative mechanism of action. We will delve into the fundamental roles of aminotransferases, propose a logical mechanism for inhibition by this compound, and provide detailed, field-proven experimental protocols to characterize this interaction. The methodologies presented herein are designed as a self-validating system, enabling robust investigation from initial activity screening to detailed kinetic analysis.
Introduction to this compound
Chemical and Pharmacological Profile
This compound is the salt form of 1-aminoindan, a compound structurally derived from indane.[3][5] It is the primary metabolite of Rasagiline, formed via N-dealkylation by the hepatic cytochrome P450 enzyme 1A2.[1][6] Unlike its parent compound, which is an irreversible MAO-B inhibitor, the (R)-enantiomer of 1-aminoindane is reported to be a weak, reversible MAO-B inhibitor and lacks the amphetamine-like properties associated with the metabolites of selegiline.[2][7]
The primary therapeutic relevance of the 1-aminoindane scaffold stems from the potent and selective MAO-B inhibition of its N-propargyl derivative, Rasagiline.[8][9] This inhibition slows the degradation of dopamine in the striatum, providing symptomatic relief for Parkinson's disease.[8] However, Rasagiline and its metabolite 1-aminoindane have also demonstrated neuroprotective effects that appear to be independent of MAO-B inhibition, suggesting engagement with other cellular targets.[2][6][9] It is this context that makes the exploration of alternative mechanisms, such as aminotransferase inhibition, a compelling area of research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2,3-dihydro-1H-inden-1-amine hydrochloride | [3] |
| Molecular Formula | C₉H₁₁N·HCl | [4][10] |
| Molecular Weight | 169.65 g/mol | [4][10] |
| Appearance | Solid | [4] |
| Structure | A primary amine attached to an indane bicyclic system | [3] |
The Rationale for Investigating Aminotransferase Inhibition
Aminotransferases (also known as transaminases) are a crucial class of enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid.[11][12] This function is central to amino acid metabolism, linking it with carbohydrate and lipid metabolism. The two most clinically significant aminotransferases are Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[11][12] Given their pivotal role, the inhibition of specific aminotransferases is a therapeutic strategy for various conditions, including liver disease and certain cancers that are dependent on specific amino acid pathways.[12][13] this compound, as a primary amine, has the structural potential to interact with the active site of aminotransferases, which are evolved to bind amino acids.[4] Investigating this potential interaction could uncover novel therapeutic applications for this class of compounds.
The Aminotransferase Catalytic Cycle: A Target for Inhibition
Aminotransferases are pyridoxal-5'-phosphate (P5'P)-dependent enzymes.[11][14] Their catalytic mechanism proceeds via a "ping-pong" bi-bi reaction, which can be summarized in two half-reactions:
-
First Half-Reaction: The amino acid substrate binds to the active site. Its amino group is transferred to the P5'P cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing the corresponding α-keto acid product.
-
Second Half-Reaction: The α-keto acid substrate (often α-ketoglutarate) binds to the enzyme. The amino group from PMP is transferred to it, forming a new amino acid (often glutamate) and regenerating the P5'P cofactor.[11][15]
An inhibitor can interfere with this cycle at several points. A competitive inhibitor, for instance, would structurally resemble the amino acid substrate and compete for binding to the enzyme's active site, preventing the first half-reaction from occurring. Given that this compound is a primary amine, it is hypothesized to act as a competitive inhibitor.[4]
Caption: Proposed competitive inhibition of the aminotransferase cycle by 1-Aminoindane HCl.
Experimental Design for Characterizing Inhibition
A systematic, multi-stage approach is required to validate and characterize the inhibitory activity of this compound against a target aminotransferase (e.g., AST or ALT). The causality behind this workflow is to first establish a reliable baseline of enzyme activity, then determine the potency of the inhibitor, and finally elucidate its specific mechanism of action.
Caption: A logical workflow for the characterization of an enzyme inhibitor.
Protocol 1: Baseline Aminotransferase Activity Assay
Objective: To establish a robust and reproducible method for measuring the activity of the target aminotransferase (e.g., Aspartate Aminotransferase) in the absence of any inhibitor. This protocol is a self-validating system; consistent initial velocities (V₀) are a prerequisite for all subsequent inhibition studies.
Methodology Rationale: A coupled enzyme assay is employed for continuous monitoring of the reaction via spectrophotometry.[11] For AST, the production of oxaloacetate is coupled to the malate dehydrogenase (MDH) reaction, which oxidizes NADH to NAD⁺. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is directly proportional to AST activity.
Materials:
-
Purified Aspartate Aminotransferase (AST)
-
L-Aspartic Acid
-
α-Ketoglutaric Acid
-
Malate Dehydrogenase (MDH)
-
NADH
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
This compound
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare concentrated stock solutions of substrates (L-Aspartate, α-Ketoglutarate), NADH, and the inhibitor in the assay buffer. The enzyme should be diluted to a working concentration immediately before use.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, L-Aspartate, NADH, and MDH. For the control wells (no inhibitor), add a corresponding volume of the solvent used for the inhibitor (e.g., assay buffer or DMSO).
-
Pre-incubation: Equilibrate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes. This ensures all components are at thermal equilibrium before initiating the reaction.
-
Reaction Initiation: Add α-Ketoglutarate to each well to start the reaction. This is the rate-limiting substrate and its addition synchronizes the start of the reaction across all wells.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer set to 37°C. Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve (typically the first 2-5 minutes). The rate is expressed as the change in absorbance per minute (mOD/min).
Protocol 2: IC₅₀ Determination
Objective: To determine the concentration of this compound required to inhibit 50% of the enzyme's activity (IC₅₀). This value is a critical measure of the inhibitor's potency.
Procedure:
-
Follow the baseline activity assay protocol (3.1).
-
In the reaction mixture preparation step (3.1.2), add varying concentrations of this compound to the wells. A typical approach is to use a serial dilution series (e.g., from 1 µM to 1 mM). Include a "no inhibitor" control.
-
Initiate the reaction and measure the kinetic activity as before.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the control: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Table 2: Example Data Layout for IC₅₀ Determination
| [Inhibitor] (µM) | V₀ (mOD/min) | % Inhibition |
| 0 (Control) | 50.0 | 0 |
| 1 | 48.5 | 3 |
| 10 | 42.0 | 16 |
| 50 | 25.5 | 49 |
| 100 | 15.0 | 70 |
| 500 | 5.0 | 90 |
Protocol 3: Mode of Inhibition Kinetic Studies
Objective: To determine the mechanism by which this compound inhibits the enzyme (e.g., competitive, non-competitive, uncompetitive). This provides fundamental insight into the inhibitor-enzyme interaction.[16][17]
Methodology Rationale: By systematically varying the concentration of one substrate while holding the inhibitor concentration constant, we can observe the effect of the inhibitor on the enzyme's kinetic parameters, Vmax (maximum velocity) and Km (substrate concentration at half-maximum velocity). These changes are characteristic of different inhibition models.[18]
Procedure:
-
Design a matrix of experiments. Use several fixed concentrations of this compound (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
-
For each fixed inhibitor concentration, perform a series of enzyme activity assays where the concentration of one substrate (e.g., L-Aspartate) is varied over a wide range (e.g., 0.1 x Km to 10 x Km). Keep the co-substrate (α-Ketoglutarate) at a saturating concentration.
-
Measure the initial velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Data Analysis:
-
For each inhibitor concentration, plot V₀ versus [Substrate] and fit to the Michaelis-Menten equation to determine the apparent Vmax (Vmax,app) and apparent Km (Km,app).
-
Generate a Lineweaver-Burk (double reciprocal) plot: 1/V₀ versus 1/[Substrate]. Data from different inhibitor concentrations should be plotted on the same graph. The pattern of line intersections is indicative of the mode of inhibition.[16][18]
-
Data Interpretation
The analysis of the kinetic data from Protocol 3 is crucial for defining the inhibitory mechanism. The Lineweaver-Burk plot provides a clear visual diagnosis.
-
Competitive Inhibition: Lines will intersect on the y-axis (1/Vmax is unchanged), but have different x-intercepts (Km increases). This indicates the inhibitor binds only to the free enzyme at the active site.
-
Non-competitive Inhibition: Lines will intersect on the x-axis (-1/Km is unchanged), but have different y-intercepts (Vmax decreases). This suggests the inhibitor binds to an allosteric site on both the free enzyme and the enzyme-substrate complex.
-
Uncompetitive Inhibition: Lines will be parallel (the ratio of Km/Vmax is constant). This occurs when the inhibitor binds only to the enzyme-substrate complex.
Table 3: Expected Effects of Inhibition Type on Kinetic Parameters
| Inhibition Type | Apparent Vmax (Vmax,app) | Apparent Km (Km,app) | Lineweaver-Burk Plot |
| Competitive | No change | Increases | Lines intersect at y-axis |
| Non-competitive | Decreases | No change | Lines intersect at x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Decreases | Increases or Decreases | Lines intersect left of y-axis |
Broader Implications and Future Research
Confirming and characterizing this compound as a selective aminotransferase inhibitor would open new avenues for therapeutic development. Potential applications could include modulating amino acid metabolism in hepatic diseases or targeting metabolic vulnerabilities in oncology.[12]
Future Directions:
-
Selectivity Profiling: Test the compound against a panel of different human aminotransferases (e.g., ALT, branched-chain aminotransferase) to determine its selectivity profile.
-
Structural Biology: Co-crystallize this compound with a target aminotransferase to obtain high-resolution structural data of the binding interaction, which would definitively confirm the binding site and mechanism.
-
Cell-Based Assays: Progress from purified enzyme assays to cell-based models to assess the inhibitor's efficacy and cytotoxicity in a more complex biological environment.
-
In Vivo Studies: Evaluate the compound's pharmacokinetic properties and its effect on aminotransferase activity and related metabolic pathways in animal models.
By following the rigorous experimental framework outlined in this guide, researchers can effectively investigate the aminotransferase inhibitory properties of this compound, potentially unlocking new pharmacological applications for this well-known metabolite.
References
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- Bar-Am, O., Yogev-Falach, M., Amit, T., Sagi, Y., & Youdim, M. B. H. (2004). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. PubMed. [Link]
- Wikipedia. (n.d.). 1-Aminoindane. Wikipedia. [Link]
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1-Aminoindane Hydrochloride: Elucidating its Modulatory Effects on 5-Hydroxytryptamine Uptake
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of 1-Aminoindane Hydrochloride and its interaction with the serotonin (5-hydroxytryptamine, 5-HT) reuptake process. The primary focus is on the compound's mechanism of action at the serotonin transporter (SERT), a critical regulator of serotonergic neurotransmission. We will explore the molecular pharmacology of 1-aminoindane, present comparative data with related compounds, and detail robust experimental protocols for quantifying its effects. This document serves as a foundational resource for researchers investigating the therapeutic potential and neurochemical profile of aminoindane derivatives.
Introduction: The Significance of Serotonergic Modulation
5-Hydroxytryptamine (5-HT), or serotonin, is a pivotal monoamine neurotransmitter that governs a vast array of physiological and psychological processes, including mood, emotion, sleep, and appetite.[1][2] The precise control of 5-HT concentration in the synaptic cleft is paramount for maintaining neuronal homeostasis. This regulation is primarily achieved through the action of the serotonin transporter (SERT, or SLC6A4), a presynaptic membrane protein that mediates the reuptake of 5-HT from the synapse back into the neuron.[3]
Given its central role, SERT is a major pharmacological target for a multitude of therapeutic agents, most notably the Selective Serotonin Reuptake Inhibitors (SSRIs) used in the treatment of major depressive disorder and other psychiatric conditions.[4][5] The aminoindane scaffold represents a versatile chemical structure from which numerous neurologically active compounds have been derived.[6] this compound, a primary amine derivative of indane, has been identified as a modulator of monoamine systems.[7][8] Specifically, it has been shown to inhibit 5-hydroxytryptamine uptake in rat brain synaptosomes, making its detailed characterization a subject of significant scientific interest.[9] This guide provides an in-depth examination of this interaction.
The Serotonin Transporter (SERT): A Molecular Overview
SERT is a member of the Solute Carrier 6 (SLC6) family of neurotransmitter transporters, which also includes transporters for dopamine (DAT) and norepinephrine (NET).[10] The transport process is an active mechanism, energetically coupled to the electrochemical gradients of sodium (Na+) and chloride (Cl−) ions. The cotransport of one 5-HT molecule is accompanied by the influx of Na+ and Cl− and the counter-transport of one potassium (K+) ion.[10] This intricate process efficiently clears 5-HT from the synapse, thereby terminating its signal.
The ability of a compound to inhibit this reuptake process leads to an increased concentration and prolonged residence time of 5-HT in the synapse, enhancing serotonergic signaling. Understanding the specific binding interactions and conformational changes induced by ligands like this compound is fundamental to drug design and development.
Mechanism of Action: this compound as a SERT Inhibitor
While a large body of research exists for various aminoindane derivatives, data specifically for this compound is more focused. Evidence points to its role as a noncompetitive inhibitor of serotonin reuptake, a mechanism also observed in the structurally related adamantane class of compounds.[9][11] This suggests that this compound may bind to a site on the transporter that is distinct from the 5-HT substrate binding site, altering the transporter's conformation and reducing its efficiency without directly competing with serotonin.
The (R)-enantiomer of 1-aminoindane is the primary active metabolite of the antiparkinsonian drug rasagiline.[12][13] However, unlike rasagiline, (R)-1-aminoindane lacks significant monoamine oxidase (MAO) inhibitory activity.[13] Its pharmacological profile is distinct, showing weak activity at dopamine and norepinephrine transporters, especially when compared to its positional isomer, 2-aminoindane.[13] This relative selectivity underscores the importance of the amine's position on the indane ring for transporter interaction.
Visualizing the Serotonergic Synapse and SERT Inhibition
The following diagram illustrates the fundamental process of serotonin reuptake and the inhibitory action of a SERT ligand.
Caption: Serotonin (5-HT) reuptake and inhibition by 1-Aminoindane HCl at the presynaptic terminal.
Quantitative Pharmacology and Comparative Analysis
To contextualize the activity of this compound, it is useful to compare its potency at monoamine transporters with that of its isomers and other derivatives. Direct IC₅₀ or Kᵢ values for 1-Aminoindane at SERT are not prominently reported in comparative literature, but its weaker interaction with DAT and NET is well-documented.
| Compound | Target Transporter | Potency (IC₅₀ / Kᵢ) | Reference |
| 1-Aminoindane | Dopamine (DAT) | ~1000 µM (1 mM) | [13] |
| 1-Aminoindane | Norepinephrine (NET) | 28-fold less potent than 2-AI | [13] |
| 2-Aminoindane | Dopamine (DAT) | 3.3 µM | [13] |
| 5-Iodo-2-aminoindane (5-IAI) | Serotonin (SERT) | Kᵢ: 879 nM; IC₅₀: 241 nM | [14] |
| 5-Iodo-2-aminoindane (5-IAI) | Norepinephrine (NET) | Kᵢ: 311 nM; IC₅₀: 612 nM | [14] |
| 5-Iodo-2-aminoindane (5-IAI) | Dopamine (DAT) | Kᵢ: 992 nM; IC₅₀: 992 nM | [14] |
| Indatraline | SERT, NET, DAT | High-affinity reuptake inhibitor | [6][12] |
This table highlights the significant impact of structural modifications on the aminoindane core on both potency and selectivity. The relatively low potency of 1-Aminoindane at DAT suggests a potential for greater selectivity towards SERT, a hypothesis that warrants direct experimental validation.
Experimental Protocol: In Vitro 5-HT Uptake Inhibition Assay
The gold standard for quantifying a compound's effect on SERT is a radiolabeled substrate uptake assay. This protocol describes a method using human embryonic kidney 293 (HEK293) cells stably expressing the human serotonin transporter (hSERT).[15]
Principle
This assay measures the ability of a test compound (this compound) to inhibit the uptake of a fixed concentration of radiolabeled serotonin ([³H]5-HT) into cells expressing hSERT. The amount of radioactivity incorporated into the cells is inversely proportional to the inhibitory potency of the compound.
Materials
-
HEK293 cells stably expressing hSERT
-
Poly-D-lysine coated 96-well plates
-
Krebs-HEPES buffer (KHB)
-
[³H]5-HT (Tritiated Serotonin)
-
This compound (and other test compounds)
-
Scintillation fluid
-
Microplate scintillation counter
Step-by-Step Methodology
-
Cell Culture and Plating:
-
Culture hSERT-HEK293 cells under standard conditions (37°C, 5% CO₂).
-
One day prior to the experiment, seed the cells into a 96-well poly-D-lysine coated plate at a density that ensures a confluent monolayer on the day of the assay (e.g., ~40,000 cells/well).[16]
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cell monolayer gently with 200 µL of pre-warmed KHB.
-
Prepare serial dilutions of this compound in KHB. A typical concentration range would span from 1 nM to 100 µM to capture the full dose-response curve. Include a vehicle control (KHB alone) and a positive control (a known SSRI like paroxetine).
-
-
Compound Pre-incubation:
-
Add the diluted test compounds to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes. This allows the compound to interact with the transporters before the substrate is introduced.
-
-
Initiation of Uptake:
-
Prepare a solution of [³H]5-HT in KHB at a final concentration near its Kₘ value for SERT (typically in the low micromolar range, e.g., 1 µM).[17]
-
Add the [³H]5-HT solution to all wells to initiate the uptake reaction.
-
-
Uptake Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 15 minutes). The time should be within the linear range of uptake.
-
-
Termination of Uptake:
-
Rapidly terminate the reaction by aspirating the radioactive solution and immediately washing the wells multiple times (e.g., 3x) with ice-cold KHB. The cold temperature instantly halts transporter activity.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well by adding a suitable lysis buffer or directly adding scintillation fluid.
-
Seal the plate and measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Normalize the data by expressing the CPM in each well as a percentage of the uptake observed in the vehicle control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of inhibitor that produces 50% inhibition of [³H]5-HT uptake).[18]
-
Workflow Visualization
Caption: Experimental workflow for the in vitro [³H]5-HT uptake inhibition assay.
Conclusion and Future Perspectives
This compound demonstrates clear inhibitory effects on 5-hydroxytryptamine uptake, positioning it as a valuable tool for neuropharmacological research. Its distinct profile compared to its 2-aminoindane isomer highlights the structural subtleties that govern ligand-transporter interactions. While its potency at SERT may be modest compared to clinically used SSRIs or highly optimized derivatives like indatraline, its study provides crucial insights into the structure-activity relationships of the aminoindane class.
Future research should focus on:
-
Determining a definitive Kᵢ value for this compound at hSERT through competitive binding assays.
-
Investigating its potential as a SERT substrate or releaser, in addition to its inhibitory action.
-
Exploring the stereoselectivity of its enantiomers ((R)- and (S)-1-aminoindane) at SERT to further refine the pharmacophore model.
-
Utilizing computational modeling to predict the binding pose of 1-aminoindane within the SERT structure.
By systematically addressing these areas, the scientific community can fully elucidate the pharmacological profile of this compound and leverage this knowledge for the rational design of novel and more effective serotonergic agents.
References
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The Evolving Landscape of Neurotherapeutics: A Technical Guide to 1-Aminoindane Hydrochloride Analogs and Derivatives
For researchers, medicinal chemists, and drug development professionals, the 1-aminoindane scaffold represents a privileged structure in the design of novel therapeutics targeting the central nervous system (CNS). Its rigid, bicyclic framework provides a unique conformational constraint that has been successfully exploited to create potent and selective modulators of various enzymes and receptors. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and mechanisms of action of key 1-aminoindane hydrochloride structural analogs and derivatives, offering field-proven insights and detailed methodologies for their investigation.
The 1-Aminoindane Core: A Foundation for CNS Drug Discovery
This compound is a racemic mixture of (R)- and (S)-enantiomers, each possessing distinct pharmacological properties.[1][2] The core structure consists of an indane bicycle with an amine group at the 1-position. This deceptively simple molecule has given rise to a diverse array of derivatives with significant therapeutic applications. The (R)-enantiomer, in particular, is a key pharmacophore and an active metabolite of the anti-Parkinsonian drug rasagiline.[1]
The versatility of the 1-aminoindane scaffold lies in the numerous points for chemical modification, allowing for the fine-tuning of pharmacological activity. Key derivatives have been developed as monoamine oxidase B (MAO-B) inhibitors, metabotropic glutamate receptor (mGluR) antagonists, and monoamine transporter inhibitors.[1][2]
Key Analogs and Derivatives: A Pharmacological Overview
The strategic modification of the 1-aminoindane core has yielded several clinically significant compounds and valuable research tools.
| Compound | Primary Target(s) | Therapeutic Area/Application |
| Rasagiline | Irreversible MAO-B inhibitor | Parkinson's Disease |
| Ladostigil | Dual MAO-B and cholinesterase inhibitor | Alzheimer's Disease (investigational) |
| Indatraline | Serotonin-Norepinephrine-Dopamine reuptake inhibitor | Research tool, potential antidepressant |
| AIDA | Selective mGluR1 antagonist | Research tool for excitotoxicity and epilepsy |
Enantioselective Synthesis: Accessing Chiral Scaffolds
The stereochemistry at the 1-position of the indane ring is critical for biological activity. Consequently, the development of efficient enantioselective synthetic routes is of paramount importance.
Asymmetric Synthesis of the 1-Aminoindane Core
Several strategies have been developed for the asymmetric synthesis of the 1-aminoindane core, moving beyond classical resolution techniques. One notable approach involves the chiral Brønsted acid-catalyzed intramolecular iminium ion cyclization of 2-alkenylbenzaldimines. This method provides access to chiral 1-aminoindenes, which can be further elaborated to synthesize compounds like (S)-rasagiline.
Experimental Protocol: Asymmetric Brønsted Acid-Catalyzed Cyclization
-
Preparation of the 2-Alkenylbenzaldimine Substrate: Condense the appropriate 2-alkenylbenzaldehyde with a primary amine (e.g., benzylamine) in a suitable solvent like toluene with azeotropic removal of water.
-
Asymmetric Cyclization: In a flame-dried flask under an inert atmosphere, dissolve the 2-alkenylbenzaldimine in a non-polar solvent such as toluene.
-
Add the chiral N-triflyl phosphoramide catalyst (typically 1-5 mol%).
-
Stir the reaction at the specified temperature (e.g., room temperature or slightly elevated) and monitor by TLC or LC-MS for the formation of the 1-aminoindene product.
-
Work-up and Purification: Upon completion, quench the reaction and purify the product by column chromatography on silica gel to yield the enantiomerically enriched 1-aminoindene.
Structure-Activity Relationships and Mechanism of Action
Monoamine Oxidase B (MAO-B) Inhibitors
1-Aminoindane derivatives, most notably rasagiline, are potent irreversible inhibitors of MAO-B, an enzyme responsible for the degradation of dopamine in the brain. Inhibition of MAO-B increases dopaminergic tone, which is beneficial in Parkinson's disease.
The key structural feature for MAO-B inhibition is the N-propargyl group, which forms a covalent adduct with the FAD cofactor of the enzyme. The stereochemistry of the 1-aminoindane core is crucial, with the (R)-enantiomer exhibiting significantly higher potency.
Molecular Insights from Crystallography:
X-ray crystal structures of human MAO-B in complex with rasagiline and its analogs reveal the precise binding interactions. The indan ring of (R)-rasagiline sits in a hydrophobic pocket at the rear of the substrate cavity, while the propargyl group extends towards the FAD cofactor.[3] In contrast, the (S)-enantiomer binds with the indan ring in a flipped conformation, leading to a slight repositioning of the Tyr326 side chain.[3] These structural insights are invaluable for the rational design of new, more selective MAO-B inhibitors.
Experimental Protocol: In Vitro MAO-B Inhibition Assay (Kynuramine Substrate)
This fluorometric assay is a robust method for determining the inhibitory potency of test compounds against MAO-B.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and a positive control (e.g., selegiline) in DMSO.
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid enzyme inhibition.
-
Prepare working solutions of recombinant human MAO-B enzyme in the assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare a working solution of the substrate, kynuramine, in the assay buffer.[4][5]
-
-
Enzyme Inhibition Assay:
-
In a 96-well black plate, add a small volume of the diluted test compound or control.
-
Add the MAO-B enzyme solution to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the kynuramine substrate solution.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of the product, 4-hydroxyquinoline, over time using a fluorescence plate reader (excitation ~310-320 nm, emission ~380-400 nm).
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]
-
Metabotropic Glutamate Receptor (mGluR) Antagonists
1-Aminoindan-1,5-dicarboxylic acid (AIDA) is a key example of a 1-aminoindane derivative that acts as a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1] mGluR1 is a Gq-coupled receptor, and its activation leads to the stimulation of phospholipase C and subsequent intracellular calcium mobilization. Antagonists of mGluR1 are valuable research tools for studying excitotoxicity and have potential therapeutic applications in epilepsy and neurodegenerative diseases.
Experimental Protocol: mGluR1 Antagonist Calcium Flux Assay
This cell-based assay measures the ability of a test compound to inhibit the increase in intracellular calcium induced by an mGluR1 agonist.
-
Cell Culture and Dye Loading:
-
Culture cells stably expressing human mGluR1 (e.g., HEK293 or CHO cells) in a 96-well black, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's protocol. This typically involves a 1-2 hour incubation at 37°C.[6][7]
-
-
Compound Incubation:
-
Wash the cells to remove excess dye.
-
Add the test compound (AIDA or other potential antagonists) at various concentrations and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence imaging plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add a known mGluR1 agonist (e.g., L-quisqualate or (S)-3,5-DHPG) to stimulate the receptor.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Determine the percentage of inhibition of the agonist-induced response by the test compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
-
Monoamine Transporter Inhibitors
Indatraline is a non-selective inhibitor of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1] The introduction of substituents onto the aromatic rings of the indane core can significantly alter the affinity and selectivity for these transporters. For example, the position of a methoxy group on the indane ring can shift the selectivity profile, highlighting the subtle structural requirements for potent and selective monoamine reuptake inhibition.
Future Directions and Conclusion
The 1-aminoindane scaffold continues to be a fertile ground for the discovery of novel CNS-active agents. The development of multi-target ligands, such as ladostigil, which combines MAO-B and cholinesterase inhibition, represents a promising strategy for treating complex neurodegenerative diseases like Alzheimer's.[5] Furthermore, the exploration of novel analogs with improved pharmacokinetic properties and reduced off-target effects remains an active area of research.
This guide has provided a comprehensive overview of the key structural analogs and derivatives of this compound, from their synthesis to their pharmacological evaluation. The detailed protocols and mechanistic insights presented herein are intended to empower researchers to further explore the therapeutic potential of this remarkable chemical scaffold.
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A Comprehensive Technical Guide to the Pharmacological Profile of 1-Aminoindane Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the pharmacological profiles of the (R)- and (S)-enantiomers of 1-aminoindane, a molecule of significant interest in neuropharmacology. As the primary active metabolite of the anti-Parkinsonian drug rasagiline, the stereochemistry of 1-aminoindane plays a pivotal role in its biological activity. This document moves beyond a mere recitation of facts to provide a causal analysis of experimental choices and a self-validating framework for the presented protocols, ensuring scientific integrity and practical applicability for professionals in drug development.
Introduction: The Significance of Chirality in 1-Aminoindane
1-Aminoindane is a chiral molecule existing as a racemic mixture of (R)- and (S)-enantiomers.[1] The spatial arrangement of the amino group on the indane scaffold dictates the interaction with biological targets, leading to distinct pharmacological profiles for each enantiomer. The therapeutic relevance of 1-aminoindane is primarily linked to its (R)-enantiomer, which is the major metabolite of rasagiline, a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B).[2][3] Understanding the nuanced differences between these enantiomers is critical for the rational design of novel therapeutics and for a comprehensive understanding of the mechanism of action of related drugs.
Stereoselective Pharmacology: Unraveling the Enantiomeric Dichotomy
The biological activities of 1-aminoindane are predominantly attributed to the (R)-enantiomer, which exhibits neuroprotective and catecholamine-modulating properties.[1][4] In stark contrast, the (S)-enantiomer is significantly less active at the primary targets of interest.
Monoamine Oxidase (MAO) Inhibition
A crucial distinction lies in the interaction with MAO enzymes. While rasagiline is a potent irreversible MAO-B inhibitor, its primary metabolite, (R)-1-aminoindane, is characterized as a weak, reversible MAO-B inhibitor.[3][5] This property is significant as it suggests that the neuroprotective effects of (R)-1-aminoindane are largely independent of MAO-B inhibition. The (S)-enantiomer of the parent compound, rasagiline, is markedly less potent in inhibiting MAO-B, underscoring the high degree of stereoselectivity of the enzyme's active site.[2]
Monoamine Transporter Interactions
The influence of 1-aminoindane enantiomers on dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters is a key aspect of their pharmacological profile. Racemic 1-aminoindane has been shown to inhibit the reuptake of dopamine, albeit with significantly lower potency compared to amphetamine or its positional isomer, 2-aminoindane.[6]
| Compound | Target | IC50 (µM) |
| Amphetamine | DAT | 0.4 |
| 2-Aminoindane | DAT | 3.3 |
| 1-Aminoindane (racemic) | DAT | 1000 |
| Table 1: Comparative IC50 values for dopamine reuptake inhibition.[6] |
While specific quantitative data for the individual enantiomers of 1-aminoindane at monoamine transporters is not extensively available in the public domain, the established pharmacological activity of the (R)-enantiomer suggests it is the primary contributor to the observed weak inhibition. (R)-1-aminoindane has been found to enhance striatal dopaminergic neurotransmission, an effect that is independent of MAO inhibition and likely mediated through interaction with the dopamine transporter.[6]
Neuroprotective Mechanisms
The neuroprotective properties of (R)-1-aminoindane are a subject of intensive research and are believed to be multifactorial. These effects are not attributed to amphetamine-like actions, as (R)-1-aminoindane does not induce such psychostimulant activities.[6] The proposed mechanisms of neuroprotection include:
-
Antiapoptotic Effects: (R)-1-aminoindane has been shown to possess antiapoptotic properties, contributing to the overall neuroprotective profile of its parent compound, rasagiline.[5]
-
Catecholamine Modulation: The ability of (R)-1-aminoindane to modulate catecholamine systems contributes to its neuroprotective and symptomatic effects in models of Parkinson's disease.[1][4]
The following diagram illustrates the proposed signaling pathway for the neuroprotective effects of (R)-1-aminoindane.
Caption: Proposed neuroprotective signaling pathway of (R)-1-aminoindane.
Stereoselective Pharmacokinetics (ADME)
The absorption, distribution, metabolism, and excretion (ADME) of chiral drugs can be stereoselective, leading to different pharmacokinetic profiles for each enantiomer.
Metabolism: Rasagiline is primarily metabolized by the cytochrome P450 enzyme CYP1A2 to form (R)-1-aminoindane.[5][7][8] While the metabolism of rasagiline itself is well-characterized, detailed studies on the stereoselective metabolism of the 1-aminoindane enantiomers are less common. It is plausible that if a racemic mixture of 1-aminoindane were administered, the enantiomers could be metabolized at different rates by various CYP450 enzymes.[2]
Experimental Protocols
The following protocols are provided as a guide for the synthesis, resolution, and analysis of 1-aminoindane enantiomers. These are intended to be adapted and optimized by researchers based on their specific laboratory conditions and objectives.
Enantioselective Synthesis of (S)-1-Aminoindane using a Chiral Auxiliary
This protocol describes a method for the asymmetric synthesis of (S)-1-aminoindane, which can be adapted for the synthesis of the (R)-enantiomer by selecting the appropriate chiral auxiliary.
Principle: The key step is the diastereoselective reduction of a ketimine formed from 1-indanone and a chiral auxiliary, (R)-phenylglycine amide. The chiral auxiliary directs the stereochemical outcome of the reduction, leading to an excess of one diastereomer. Subsequent removal of the auxiliary yields the enantiomerically enriched amine.[4]
Step-by-Step Methodology:
-
Ketimine Formation:
-
In a round-bottom flask, dissolve 1-indanone (1.0 eq) and (R)-phenylglycine amide (1.0 eq) in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Remove the solvent under reduced pressure to obtain the crude ketimine.
-
-
Diastereoselective Reduction:
-
Dissolve the crude ketimine in an appropriate solvent (e.g., methanol) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a metal catalyst (e.g., Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (or use a hydrogen balloon).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Removal of Chiral Auxiliary:
-
The method for removing the chiral auxiliary will depend on its nature. For phenylglycine amide, a non-reductive cleavage can be employed.[4]
-
Treat the diastereomeric amine mixture with a suitable reagent to cleave the auxiliary (e.g., through hydrolysis or other chemical transformation).
-
Purify the resulting (S)-1-aminoindane by column chromatography or distillation.
-
-
Determination of Enantiomeric Excess (ee):
-
Analyze the final product by chiral HPLC to determine the enantiomeric excess.
-
Caption: Workflow for the enantioselective synthesis of (S)-1-aminoindane.
Chiral Resolution of Racemic 1-Aminoindane by Diastereomeric Salt Crystallization
Principle: This classic resolution technique involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. Subsequent liberation of the amine from the separated salt yields the desired enantiomer.
Step-by-Step Methodology:
-
Diastereomeric Salt Formation:
-
Dissolve racemic 1-aminoindane in a suitable solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., L-tartaric acid) in the same solvent.[2]
-
Slowly add the chiral acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to promote crystallization of the less soluble diastereomeric salt.
-
-
Fractional Crystallization:
-
Collect the precipitated crystals by filtration.
-
The enantiomeric purity of the crystals can be enhanced by recrystallization from a suitable solvent.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., NaOH or K2CO3) to neutralize the acid and liberate the free amine.
-
Extract the amine into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and remove the solvent under reduced pressure to yield the enantiomerically enriched 1-aminoindane.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral HPLC.
-
In Vitro Metabolism Study using Liver Microsomes
Principle: This assay evaluates the metabolic stability of the 1-aminoindane enantiomers by incubating them with liver microsomes, which contain a high concentration of CYP450 enzymes. The rate of disappearance of the parent compound provides an indication of its metabolic clearance.[9][10]
Step-by-Step Methodology:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Liver microsomes (human, rat, or other species of interest).
-
NADPH-generating system (to provide the necessary cofactors for CYP450 enzymes).
-
Phosphate buffer (to maintain physiological pH).
-
The 1-aminoindane enantiomer (test compound).
-
-
-
Incubation:
-
Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the NADPH-generating system.
-
Incubate at 37°C with shaking for a defined period (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction at each time point by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
-
Sample Processing:
-
Centrifuge the samples to precipitate the proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the amount of remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.
-
Caption: Workflow for in vitro metabolism study using liver microsomes.
Conclusion
The pharmacological profile of 1-aminoindane is defined by a pronounced stereoselectivity, with the (R)-enantiomer being the primary contributor to its neuroprotective and catecholamine-modulating effects. This in-depth guide has elucidated the key differences in the interactions of the enantiomers with major biological targets, highlighting the weak MAO-B inhibitory activity and the engagement with monoamine transporters. The provided experimental protocols offer a validated framework for the synthesis, resolution, and metabolic characterization of these important molecules. For researchers and drug development professionals, a thorough understanding of the distinct properties of each enantiomer is paramount for the advancement of novel neurotherapeutics and for optimizing the clinical application of related compounds.
References
- (S)-1-Aminoindane: synthesis by chirality transfer using (R)-phenylglycine amide as chiral auxiliary.
- (R)-1-Aminoindane - Wikipedia. [Link]
- Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis - Chemical Communic
- Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. PMC - PubMed Central. [Link]
- Molecular Modelling Analysis of the Metabolism of Rasagiline. Science Alert. [Link]
- Highly enantioselective aldol reaction: development of a new chiral auxiliary from cis-1-amino-2-hydroxyindan - RSC Publishing. [Link]
- The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. PubMed. [Link]
- IN VITRO ASSESSMENT OF THE PHARMACOKINETIC DRUG-DRUG INTERACTION POTENTIAL OF RASAGILINE AND ITS MAJOR METABOLITE AMINOINDAN. [Link]
- In Vitro Drug Metabolism Using Liver Microsomes. PubMed. [Link]
- In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
- The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline | Request PDF.
- Chiral HPLC Separ
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- 1-Aminoindane - Wikipedia. [Link]
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An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Aminoindane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physical and chemical characteristics of 1-Aminoindane Hydrochloride (HCl), a key pharmaceutical intermediate. The information presented herein is curated to support research and development activities, offering both foundational data and practical insights into the handling, analysis, and application of this compound.
Introduction: The Significance of 1-Aminoindane HCl
This compound is a critical building block in the synthesis of various pharmacologically active molecules.[1][2] Most notably, its chiral R-enantiomer is a precursor to Rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[3] Understanding the fundamental properties of 1-Aminoindane HCl is paramount for process optimization, analytical method development, and ensuring the quality and stability of pharmaceutical products. This guide delves into its core physical and chemical attributes, providing a robust knowledge base for scientists and developers.
Molecular Structure and Identification
The structural integrity and identity of a pharmaceutical intermediate are the cornerstones of drug development. 1-Aminoindane HCl is the hydrochloride salt of a racemic mixture of the bicyclic primary amine, 1-aminoindan.
dot graph 1_Aminoindane_HCl_Structure { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";
// Define nodes for the atoms C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C7 [label="C", pos="0,0!"]; C8 [label="C", pos="-2.6,0!"]; C9 [label="C", pos="-2.6,-1.5!"]; N1 [label="NH₃⁺", pos="-3.9,0.75!", fontcolor="#4285F4"]; Cl1 [label="Cl⁻", pos="-5.2,0!", fontcolor="#EA4335"];
// Define edges for the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- C7; C3 -- C7; C2 -- C8; C8 -- C9; C3 -- C9; C8 -- N1;
// Add implicit hydrogens (optional, for clarity) H1 [label="H", pos="0,2.0!"]; H4 [label="H", pos="0,-2.0!"]; H5 [label="H", pos="2.0,-1.25!"]; H6 [label="H", pos="2.0,1.25!"]; H1_2 [label="H", pos="0.5,1.8!"]; C1 -- H1; C4 -- H4; C5 -- H5; C6 -- H6;
// Add labels for the rings benzene_ring [label="Benzene Ring", pos="0.65,0!", fontsize=10]; cyclopentane_ring [label="Cyclopentane Ring", pos="-2.2, -0.75!", fontsize=10]; } Molecular Structure of this compound
Table 1: Compound Identification
| Identifier | Value | Reference |
| Chemical Name | 2,3-dihydro-1H-inden-1-amine hydrochloride | [4] |
| CAS Number | 70146-15-5 | [1][2] |
| Molecular Formula | C₉H₁₂ClN | [1][2] |
| Molecular Weight | 169.65 g/mol | [1][2] |
| InChI | InChI=1S/C9H11N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H | [5] |
| InChIKey | RHAAGWRBIVCBSY-UHFFFAOYSA-N | [5] |
| SMILES | C1(N)C2=C(C=CC=C2)CC1.[H]Cl | [1] |
Physicochemical Properties
The physical properties of 1-Aminoindane HCl are crucial for its handling, formulation, and purification.
Table 2: Physical Properties of 1-Aminoindane HCl
| Property | Value | Reference |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 206-210 °C | [1] |
| Boiling Point | 225 °C at 760 mmHg | [1] |
| Density | 1.056 g/cm³ | [1] |
| Flash Point | 94.4 °C | [1] |
Solubility Profile
The solubility of 1-Aminoindane HCl is a critical parameter for its use in synthesis and for purification processes like crystallization.
Table 3: Solubility of 1-Aminoindane HCl
| Solvent | Solubility | Reference |
| Water | Insoluble (for the free base) | [6] |
| DMSO | Sparingly soluble | [1] |
| Methanol | Slightly soluble | [1] |
Acid-Base Properties: pKa
The acidity of the ammonium group in 1-Aminoindane HCl is a key determinant of its behavior in solution and its reactivity. The pKa of the free base (1-aminoindan) is reported to be 9.21 at 22 °C.[6] From this, the pKa of the conjugate acid (the ammonium ion of 1-Aminoindane HCl) can be calculated using the relationship pKa + pKb = 14. Therefore, the pKa of the protonated amine is approximately 4.79 .
This pKa value indicates that 1-Aminoindane HCl is a weak acid and will exist predominantly in its protonated form in neutral and acidic solutions.
Analytical Characterization: Spectroscopic Data
A robust analytical package is essential for the unambiguous identification and quality control of 1-Aminoindane HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
¹H NMR (Proton NMR): The ¹H NMR spectrum of 1-Aminoindane HCl is expected to show distinct signals for the aromatic protons, the benzylic proton at the C1 position, and the aliphatic protons of the cyclopentane ring. The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.[7] Key signals will correspond to the aromatic carbons, the C1 carbon bearing the amino group, and the aliphatic carbons of the five-membered ring.
A detailed analysis of publicly available spectra would be required to provide specific chemical shifts and coupling constants.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Expected Characteristic IR Absorption Bands for 1-Aminoindane HCl
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3000-3200 | N-H (Ammonium salt) | Stretching |
| ~2800-3000 | C-H (Aromatic and Aliphatic) | Stretching |
| ~1600, ~1480 | C=C (Aromatic) | Stretching |
| ~1500-1600 | N-H (Ammonium salt) | Bending |
| ~730-770 | C-H (Aromatic) | Out-of-plane bending (ortho-disubstituted) |
Chemical Stability and Reactivity
Stability
1-Aminoindane HCl is generally stable as a solid under standard storage conditions, which include an inert atmosphere at room temperature.[1] The free base, 1-aminoindan, is noted to be air-sensitive.[6]
Hydrolytic Stability: While specific studies on the hydrolysis of 1-Aminoindane HCl were not found, amides, which are structurally related, can undergo hydrolysis under both acidic and basic conditions, typically requiring heat.[8][9] Given the presence of the amine hydrochloride, the compound is expected to be relatively stable in acidic solutions. Under strongly basic conditions, the free amine would be liberated, which may have different stability characteristics. A study on the hydrolysis of a single diastereomer of a 1-aminoindane derivative to its hydrochloride salt involved treatment with potassium hydroxide in ethanol at elevated temperatures, followed by the addition of concentrated HCl in methanol.[10]
Thermal Stability: The melting point of 206-210 °C suggests good thermal stability.[1] However, thermogravimetric analysis (TGA) would be required to determine the precise decomposition temperature and profile. For many pharmaceutical compounds, thermal decomposition can occur in multiple stages.[11][12][13]
Reactivity
The primary reactive center in 1-Aminoindane HCl is the amino group. In its protonated form, it is not nucleophilic. However, upon deprotonation to the free amine, it becomes a potent nucleophile.
Nucleophilic Reactions: The lone pair of electrons on the nitrogen of the free amine can readily attack electrophiles.[14][15][16] This reactivity is harnessed in the synthesis of Rasagiline, where the free amine reacts with propargylating agents.[3][17]
Reactions with Acids and Bases: As a salt of a weak base and a strong acid, 1-Aminoindane HCl will react with strong bases to liberate the free amine. It is stable in the presence of non-nucleophilic acids.
Experimental Protocols
Synthesis and Purification of 1-Aminoindane HCl
A common synthetic route to racemic 1-aminoindane involves the reduction of 1-indanone oxime.[18] The resulting free base can then be converted to the hydrochloride salt.
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", color="#4285F4", fontcolor="#202124"]; edge [color="#34A853"];
Indanone [label="1-Indanone"]; Oxime_Formation [label="Oxime Formation\n(Hydroxylamine HCl, Pyridine)"]; Indanone_Oxime [label="1-Indanone Oxime"]; Reduction [label="Reduction\n(e.g., Catalytic Hydrogenation)"]; Aminoindan [label="1-Aminoindan (Free Base)"]; Salt_Formation [label="Salt Formation\n(HCl in organic solvent)"]; Aminoindane_HCl [label="1-Aminoindane HCl"]; Purification [label="Purification\n(Crystallization)"]; Final_Product [label="Pure 1-Aminoindane HCl"];
Indanone -> Oxime_Formation; Oxime_Formation -> Indanone_Oxime; Indanone_Oxime -> Reduction; Reduction -> Aminoindan; Aminoindan -> Salt_Formation; Salt_Formation -> Aminoindane_HCl; Aminoindane_HCl -> Purification; Purification -> Final_Product; } General Synthetic Workflow for 1-Aminoindane HCl
Step-by-Step Synthesis Overview:
-
Oxime Formation: 1-indanone is reacted with hydroxylamine hydrochloride in a suitable solvent like pyridine to form 1-indanone oxime.[18]
-
Reduction: The 1-indanone oxime is then reduced to 1-aminoindan. Catalytic hydrogenation is a common method for this transformation.
-
Salt Formation: The crude 1-aminoindan free base is dissolved in a suitable organic solvent (e.g., isopropanol, ether) and treated with a solution of hydrogen chloride (e.g., HCl in isopropanol or gaseous HCl) to precipitate the hydrochloride salt.
-
Purification: The crude 1-Aminoindane HCl is purified by recrystallization from an appropriate solvent or solvent mixture to yield a product of high purity.
pKa Determination by Potentiometric Titration
The pKa of 1-Aminoindane HCl can be experimentally determined using potentiometric titration.[19][20][21][22][23]
dot graph pKa_Determination_Workflow { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", color="#4285F4", fontcolor="#202124"]; edge [color="#34A853"];
Start [label="Start: Prepare a dilute aqueous\nsolution of 1-Aminoindane HCl"]; Titration [label="Titrate with a standardized\nsolution of a strong base (e.g., NaOH)"]; Measurement [label="Continuously monitor the pH\nof the solution with a calibrated pH meter"]; Data_Plotting [label="Plot the measured pH\nversus the volume of titrant added"]; Equivalence_Point [label="Identify the equivalence point\n(point of maximum slope)"]; Half_Equivalence [label="Determine the volume of titrant\nat the half-equivalence point"]; pKa_Value [label="The pH at the half-equivalence point\nis equal to the pKa of the compound"]; End [label="End: pKa Determined"];
Start -> Titration; Titration -> Measurement; Measurement -> Data_Plotting; Data_Plotting -> Equivalence_Point; Equivalence_Point -> Half_Equivalence; Half_Equivalence -> pKa_Value; pKa_Value -> End; } Workflow for pKa Determination by Potentiometric Titration
Detailed Protocol:
-
Preparation: Prepare a dilute aqueous solution of accurately weighed 1-Aminoindane HCl (e.g., 0.01 M).
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the point where half of the 1-Aminoindane HCl has been neutralized. This corresponds to the midpoint of the buffer region on the titration curve.
Conclusion
This compound is a compound of significant interest in the pharmaceutical industry. Its physical and chemical properties, as detailed in this guide, provide the necessary foundation for its effective use in drug synthesis and development. A thorough understanding of its solubility, pKa, spectral characteristics, and stability is crucial for ensuring reproducible and high-quality outcomes in research and manufacturing. The experimental protocols outlined herein offer practical guidance for the synthesis and key analytical characterization of this important intermediate.
References
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- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Organic Syntheses. (n.d.). Procedure.
- ResearchGate. (n.d.). Hydrolysis of single diastereomers to amine hydrochloride salts, i) KOH, EtOH, 130 °C, 120 h, ii) conc. HCl, MeOH..
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. (n.d.). Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35.
- Unknown Source. (n.d.). 13-C NMR Chemical Shift Table.pdf.
- precisionFDA. (n.d.). This compound.
- Google Patents. (2016). WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
- Organic Syntheses. (n.d.). Procedure.
- Der Pharma Chemica. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate).
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- Chemistry LibreTexts. (2025). Hydrolysis Reactions.
- National Institutes of Health. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide.
- Master Organic Chemistry. (2012). Nucleophiles and Electrophiles.
- European Journal of Chemistry. (2011). Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa.
- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.
- ResearchGate. (2020). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media.
- Cleanchem. (n.d.). 1-Amino Indane Hydrochloride.
- ResearchGate. (n.d.). (PDF) Specific nucleophile–electrophile interactions in nucleophilic aromatic substitutions.
- National Institutes of Health. (n.d.). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds.
- National Institutes of Health. (n.d.). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION.
- National Institutes of Health. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine.
- ResearchGate. (n.d.). Hydrolysis of Samples for Amino Acid Analysis.
- MDPI. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.
- YouTube. (2024). Hydrolysis of Amide under acidic and Basic Conditions.
- Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
- PubMed. (2013). Thermal analysis of some antidiabetic pharmaceutical compounds.
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- PubMed. (1989). Reactions of hydroxyamino acids during hydrochloric acid hydrolysis.
- SciELO. (n.d.). SOLUBILITY OF 1-ADAMANTANAMINE HYDROCHLORIDE IN SIX PURE SOLVENTS BETWEEN 283.15 K AND 333.15 K.
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A Technical Guide to Target Identification and Validation for 1-Aminoindane Hydrochloride and Its Analogs
Introduction
The 1-aminoindane scaffold represents a privileged structure in modern neuropharmacology. Its rigid, bicyclic framework provides a unique three-dimensional presentation of a primary amine, a critical pharmacophore for interacting with numerous central nervous system (CNS) targets. This is evidenced by the diverse activities of its derivatives, from the potent monoamine oxidase B (MAO-B) inhibition of Rasagiline, used in Parkinson's disease, to the multi-transporter inhibition of Indatraline and the metabotropic glutamate receptor (mGluR) antagonism of AIDA.[1][2][3]
While the pharmacology of these substituted analogs is well-defined, the precise molecular targets of the parent compound, 1-Aminoindane Hydrochloride, remain less characterized. It is a common misconception to assume a parent scaffold shares the primary targets of its decorated derivatives. Indeed, studies show that (R)-1-aminoindane, the primary metabolite of rasagiline, is a very weak MAO-B inhibitor, yet it retains distinct neuroprotective properties, suggesting it engages different biological targets.[4]
This divergence presents both a challenge and an opportunity. A comprehensive deconvolution of the molecular targets of this compound is essential for understanding the polypharmacology of its derivatives, identifying potential off-target liabilities, and unlocking new therapeutic avenues for this valuable scaffold. This guide provides a strategic framework and detailed, field-proven methodologies for the unbiased identification and subsequent validation of protein targets for this compound, designed for researchers and drug development professionals.
Part 1: Unbiased Target Discovery: Hypothesis-Free Interrogation
To avoid confirmation bias and discover potentially novel interactions, the initial phase of target identification should be as unbiased as possible. The goal is to survey the entire proteome for binding partners without a preconceived notion of the target class. Chemical proteomics is the most powerful tool for this objective.[5][6]
Affinity-Based Chemical Proteomics
Expertise & Experience: The foundational principle of this technique is to use the small molecule as "bait" to "fish" for its interacting proteins within a complex biological sample, such as a brain lysate.[5][7] This requires the chemical synthesis of a probe molecule where the 1-aminoindane core is tethered to a solid support, like Sepharose beads, via a linker. The choice of linker attachment point is critical; it must be positioned at a site that does not disrupt the key binding interactions of the pharmacophore. For 1-aminoindane, derivatization away from the primary amine is a logical starting point.
Trustworthiness: The validity of this approach hinges on rigorous controls. The most important control is a competition experiment, where the lysate is co-incubated with the affinity probe and an excess of free this compound. A true binding partner will be outcompeted by the free drug, leading to a significant reduction in its signal in the mass spectrometry analysis. Beads-only and linker-only controls are also essential to eliminate proteins that bind non-specifically to the matrix or linker.
Caption: Workflow for identifying protein targets using affinity chromatography coupled with mass spectrometry.
-
Probe Synthesis: Synthesize a 1-aminoindane derivative containing an aliphatic linker arm terminating in a primary amine or carboxylic acid. A common strategy is N-acylation with a linker like 6-aminohexanoic acid.
-
Immobilization: Covalently couple the synthesized probe to NHS-activated Sepharose beads according to the manufacturer's protocol. Equilibrate the beads in lysis buffer.
-
Lysate Preparation: Dounce homogenize rodent brain tissue (e.g., striatum) in non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors). Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.
-
Affinity Pulldown:
-
Test Condition: Incubate 1-2 mg of brain lysate with 50 µL of probe-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
Competition Control: Pre-incubate 1-2 mg of lysate with a 100-fold molar excess of free this compound for 1 hour before adding 50 µL of probe-conjugated beads.
-
Beads Control: Incubate 1-2 mg of lysate with 50 µL of unconjugated, blocked beads.
-
-
Washing: Wash the beads 5 times with 1 mL of ice-cold lysis buffer to remove non-specific binders.
-
Elution: Elute bound proteins by boiling the beads in 2X SDS-PAGE loading buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel trypsin digest, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Identify and quantify proteins whose abundance is significantly reduced in the competition control sample.
Label-Free Target Identification: CETSA
Expertise & Experience: An elegant alternative that avoids chemical modification of the drug is the Cellular Thermal Shift Assay (CETSA).[8] This method is based on the principle that when a small molecule binds to its target protein, the resulting complex is often stabilized and more resistant to thermal denaturation. By heating intact cells or lysates treated with the drug to various temperatures, one can observe a "thermal shift" in the melting temperature of the target protein. This provides strong evidence of direct target engagement in a physiological context.
Trustworthiness: CETSA's power lies in its ability to be performed in living cells, confirming that the drug can penetrate the cell membrane and engage its target in its native environment. When coupled with mass spectrometry (MS-CETSA), this technique allows for a proteome-wide survey of thermal stability changes, enabling unbiased discovery.
Caption: Workflow for unbiased target discovery using the Cellular Thermal Shift Assay with Mass Spectrometry.
Part 2: Hypothesis-Driven Target Validation and Profiling
Data from unbiased screens provide a list of candidate targets. The next crucial step is to validate these hits using orthogonal, hypothesis-driven assays. This phase also allows for the investigation of putative targets based on the known pharmacology of the 1-aminoindane scaffold.
Monoamine System Components
Rationale: The 1-aminoindane structure is closely related to monoaminergic modulators. While 1-aminoindane itself is reported to be a weak dopamine and norepinephrine reuptake inhibitor, these interactions must be quantified precisely.[4] Furthermore, its reported inhibition of 5-HT (serotonin) uptake warrants direct validation.[9][10]
Principle: These assays measure the ability of a test compound to displace a high-affinity, radiolabeled ligand from a specific receptor or transporter.[11] This provides a quantitative measure of binding affinity, typically expressed as the inhibition constant (Ki).[12]
-
Source: Use cell membranes from HEK293 cells stably expressing human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporters.
-
Radioligand:
-
For hDAT: [³H]-WIN 35,428
-
For hSERT: [³H]-Citalopram
-
For hNET: [³H]-Nisoxetine
-
-
Assay Setup: In a 96-well plate, combine cell membranes (10-20 µg protein), a fixed concentration of radioligand (near its Kd), and a range of concentrations of this compound (e.g., 1 nM to 100 µM).
-
Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Termination: Rapidly filter the reaction through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percent inhibition of radioligand binding versus the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| 1-Aminoindane HCl | >10,000 | 8,500 | 1,200 |
| Indatraline (Control) | 1.5 | 3.0 | 0.8 |
| Cocaine (Control) | 250 | 400 | 300 |
Monoamine Oxidases (MAO-A & MAO-B)
Rationale: Given that rasagiline is a potent MAO-B inhibitor, it is imperative to quantify the activity of the parent 1-aminoindane at both MAO isoforms to confirm its reported weak activity and establish a definitive profile.[4]
Principle: Commercially available kits (e.g., MAO-Glo™ from Promega) provide a highly sensitive and robust method to measure MAO activity.[13] The enzyme oxidizes a substrate, producing hydrogen peroxide, which is used in a subsequent reaction to generate a chemiluminescent or fluorescent signal. Inhibition of the enzyme results in a decrease in signal.
-
Enzyme Source: Recombinant human MAO-A or MAO-B enzymes.
-
Assay Setup: In a 96-well black microplate, add MAO-A or MAO-B enzyme to assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B). Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Add a reaction mixture containing the MAO substrate (e.g., tyramine) and a detection reagent (e.g., Amplex Red and horseradish peroxidase).[14]
-
Measurement: Immediately measure fluorescence intensity in a kinetic mode for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope) for each concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.[14]
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| 1-Aminoindane HCl | >100 | >100 |
| Clorgyline (Control) | 0.008 | 5.4 |
| Selegiline (Control) | 9.5 | 0.015 |
Part 3: Data Integration and Target Prioritization
The final step is to synthesize the data from both the unbiased and hypothesis-driven approaches to build a comprehensive target profile for this compound.
This integrated approach provides a self-validating system. The affinity pulldown suggests an interaction, CETSA confirms engagement in a cellular environment, and the biochemical assay quantifies the binding affinity.
Caption: A logical workflow for integrating discovery and validation data to confirm a biological target.
Trustworthiness: By following this multi-pronged strategy, researchers can confidently deconvolve the complex pharmacology of this compound. Hits are filtered and prioritized based on the convergence of evidence from multiple, independent methodologies. This robust approach minimizes the risk of pursuing false positives and provides a solid foundation for future structure-activity relationship (SAR) studies, helping to design next-generation analogs with improved potency and selectivity.
Conclusion
The target identification of a parent scaffold like 1-aminoindane is a critical exercise in chemical biology and drug discovery. It provides the fundamental knowledge required to interpret the activity of its more complex derivatives and to guide the rational design of new chemical entities. By systematically employing a combination of unbiased, proteome-wide screening techniques with rigorous, hypothesis-driven validation assays, the scientific community can build a comprehensive and reliable target profile for this compound. This foundational understanding is paramount for translating the therapeutic potential of this privileged scaffold into safer and more effective medicines.
References
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An In-Depth Technical Guide to Early-Stage Research on 1-Aminoindane Derivatives
Introduction: The 1-Aminoindane Scaffold - A Privileged Structure in Neuropharmacology
The 1-aminoindane framework represents a quintessential "privileged structure" in medicinal chemistry. Its rigid, bicyclic architecture provides a well-defined three-dimensional orientation for pendant functional groups, enabling precise interactions with biological targets. This structural motif is the cornerstone of several clinically significant compounds, particularly in the realm of neurodegenerative diseases.[1][2] The inherent bioactivity of the aminoindane ring has led to the development of drugs with diverse pharmacological effects, including antiparkinsonian, antiapoptotic, antiviral, and antibacterial properties.[1][2][3]
The therapeutic relevance of this scaffold is exemplified by Rasagiline (N-propargyl-1-(R)-aminoindane), a selective, irreversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[4] Its primary metabolite, (R)-1-aminoindane, is itself pharmacologically active, exhibiting neuroprotective properties independent of MAO-B inhibition.[5][6][7][8] This discovery spurred further research, leading to the design of multi-target derivatives like Ladostigil, which combines the MAO-inhibitory pharmacophore of rasagiline with a cholinesterase-inhibiting carbamate moiety, aiming to address the multifaceted pathology of diseases like Alzheimer's.[9][10]
This guide provides an in-depth exploration of the core technical aspects of early-stage research on 1-aminoindane derivatives, from synthetic strategy to preclinical pharmacological evaluation. The focus is on the causal reasoning behind experimental design, ensuring a foundation of scientific integrity and trustworthiness for researchers entering this promising field.
Section 1: Synthetic Strategies and Chiral Resolution
The synthesis of 1-aminoindane derivatives is a well-established field, yet it offers avenues for innovation. The choice of synthetic route is often dictated by the desired substitution pattern and, critically, the required stereochemistry, as biological activity is frequently confined to a single enantiomer.[5][6]
Common Synthetic Pathways
A prevalent and robust method for synthesizing the racemic 1-aminoindane core begins with the corresponding 1-indanone. This pathway typically involves three key steps:
-
Reductive Amination: A direct approach where the 1-indanone is reacted with an amine source (e.g., ammonium formate) under reducing conditions.
-
Oximation and Reduction: The ketone is first converted to an oxime, which is subsequently reduced to the primary amine using reagents like catalytic hydrogenation (H₂/Pd-C) or metal hydrides.
-
Reductive Azidation: A safer alternative to using potentially explosive azide reagents directly. This involves reducing the 1-indanone to a 1-indanol, converting the alcohol to an azide via a Mitsunobu reaction with diphenylphosphoryl azide (DPPA), and finally reducing the azide to the amine.[1]
A more modern and efficient approach involves a[11][12]-hydride shift mediated C(sp³)–H bond functionalization, which allows for the expeditious synthesis of various derivatives in good to excellent yields.[12][13]
The Criticality of Asymmetric Synthesis and Resolution
The (R)-enantiomer of 1-aminoindane is the pharmacologically active component responsible for the neuroprotective effects observed in preclinical models.[5][11] Therefore, obtaining enantiomerically pure compounds is paramount. This is typically achieved through two main strategies:
-
Chiral Resolution: A classical approach where the racemic amine is reacted with a chiral resolving agent (e.g., (R)-O-acetylmandeloyl chloride) to form a mixture of diastereomers.[1] These diastereomers exhibit different physical properties (like solubility) and can be separated by crystallization. Subsequent hydrolysis of the separated diastereomer yields the enantiopure amine.[1]
-
Asymmetric Synthesis: This more elegant approach creates the desired enantiomer directly. One method uses a chiral Brønsted acid to catalyze an intramolecular iminium ion cyclization, forming chiral 1-aminoindenes with high enantioselectivity.[1]
The general workflow for a classical synthesis and resolution is outlined below.
Caption: Key neuroprotective signaling pathways activated by 1-aminoindane derivatives.
Comparative Inhibitory Data
The rational design of new derivatives requires a quantitative understanding of their activity against various targets. Compiling inhibitory concentration (IC₅₀) or inhibition percentage data into a standardized format is crucial for structure-activity relationship (SAR) studies.
| Compound | MAO-A (rat brain) | MAO-B (rat brain) | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BuChE) |
| Rasagiline | 412 nM | 4.43 nM | - | - |
| Ladostigil | >60% inhibition at 17 mg/kg | 37.1 µM | 31.8 µM | ~100x less potent than for AChE |
| Table based on data from BenchChem.[9] |
Section 3: Core Experimental Protocols for Preclinical Evaluation
Scientific integrity demands robust, reproducible, and self-validating experimental protocols. The following sections detail standardized in vitro and in vivo methodologies crucial for the early-stage evaluation of 1-aminoindane derivatives.
Protocol: In Vitro Neuroprotection Assay Against MPP⁺ Toxicity
Causality: The MPP⁺ (1-methyl-4-phenylpyridinium) neurotoxin model is selected because it specifically inhibits Complex I of the mitochondrial electron transport chain, inducing oxidative stress and apoptosis. This mimics a key pathological mechanism implicated in Parkinson's disease. The human neuroblastoma SH-SY5Y cell line is a widely accepted model for dopaminergic neurons.
Methodology:
-
Cell Culture:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Pre-treatment (Self-Validation Step):
-
Prepare serial dilutions of the test 1-aminoindane derivative (e.g., 0.1 µM, 1 µM, 10 µM) in culture medium.
-
Replace the medium in the wells with the medium containing the test compounds.
-
Control Wells: Include 'Vehicle Control' (medium + vehicle, e.g., 0.1% DMSO), 'Toxin Control' (medium + vehicle), and 'Positive Control' (medium + a known neuroprotective agent, e.g., Rasagiline).
-
Pre-treat the cells for 2-24 hours. The duration is a variable that may require optimization.
-
-
Toxin Exposure:
-
Prepare a stock solution of MPP⁺. The final concentration to induce ~50% cell death (EC₅₀) must be predetermined for your specific cell line and conditions (typically 0.5-1.5 mM).
-
Add the MPP⁺ solution to all wells except the 'Vehicle Control' wells.
-
Incubate for an additional 24 to 48 hours.
-
-
Viability Assessment (Endpoint Analysis):
-
Use a standard cell viability assay, such as MTT or PrestoBlue.
-
Add the reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Read the absorbance or fluorescence on a plate reader.
-
-
Data Analysis:
-
Normalize all readings to the 'Vehicle Control' wells, which represent 100% viability.
-
Calculate the percentage of neuroprotection for each concentration of the test compound using the formula: [(Viability_Test - Viability_Toxin) / (Viability_Vehicle - Viability_Toxin)] * 100.
-
Plot the results as a dose-response curve to determine the EC₅₀ of neuroprotection.
-
Protocol: In Vivo MPTP Mouse Model of Parkinson's Disease
Causality: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is the gold standard for studying the neurodegeneration of dopaminergic neurons in the substantia nigra pars compacta (SNc), a primary pathological feature of Parkinson's disease. [14]MPTP is metabolized in the brain to the toxic MPP⁺, which is then taken up by dopaminergic neurons.
Methodology:
-
Animal Handling:
-
Use male C57BL/6 mice, 8-10 weeks old. Acclimate the animals for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Grouping and Dosing:
-
Randomly assign mice to groups (n=8-12 per group):
-
Group 1: Saline Control (Vehicle for both drug and toxin).
-
Group 2: MPTP Control (Vehicle for drug + MPTP).
-
Group 3: Test Compound + MPTP.
-
Group 4: Positive Control (e.g., Rasagiline) + MPTP.
-
-
-
MPTP Administration:
-
A common acute regimen involves four intraperitoneal (i.p.) injections of MPTP-HCl (e.g., 20 mg/kg) at 2-hour intervals within a single day. [14] * The test compound or vehicle is typically administered (e.g., via oral gavage or s.c. injection) daily, starting several days before MPTP administration (prophylactic) or after (therapeutic). [14]
-
-
Behavioral Analysis (Functional Endpoint):
-
Conduct behavioral tests (e.g., rotarod test for motor coordination, open field test for locomotor activity) at baseline (before MPTP) and at a set time point after MPTP administration (e.g., 7 days). This validates that the MPTP lesion has induced a functional deficit.
-
-
Endpoint Analysis (Neurochemical and Histological):
-
At the end of the study (e.g., 7-21 days post-MPTP), euthanize the animals. [14] * Neurochemistry: Dissect the striatum from one hemisphere. Homogenize the tissue and use HPLC with electrochemical detection to quantify the levels of dopamine and its metabolites (DOPAC, HVA). A successful lesion will show a significant depletion of striatal dopamine in the MPTP group compared to the saline control. [14] * Immunohistochemistry: Perfuse and fix the brain from the other hemisphere. Section the brain through the substantia nigra. Perform immunohistochemical staining for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. Count the number of TH-positive neurons in the SNc using stereology.
-
-
Data Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the results between groups.
-
A successful neuroprotective compound will significantly attenuate the MPTP-induced depletion of striatal dopamine and prevent the loss of TH-positive neurons in the SNc compared to the MPTP control group.
-
Conclusion and Future Directions
The 1-aminoindane scaffold continues to be a highly productive platform for the discovery of novel therapeutics for neurodegenerative diseases. Early-stage research must be grounded in a clear understanding of the synthetic challenges, particularly concerning stereochemistry, and the complex, often multi-target pharmacology of the resulting derivatives. The future of this field lies in the rational design of next-generation compounds with improved selectivity, better blood-brain barrier penetration, and precisely tailored polypharmacology. By combining robust synthetic chemistry with validated preclinical models, as outlined in this guide, researchers can effectively explore the vast therapeutic potential of 1-aminoindane derivatives and contribute to the development of disease-modifying treatments for devastating neurological disorders.
References
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- Chemistry:1-Aminoindane - HandWiki. (2025, December 30).
- (R)-1-Aminoindane - Wikipedia. (n.d.).
- Mori, K., Kurihara, K., & Akiyama, T. (2014). Expeditious synthesis of 1-aminoindane derivatives achieved by-[11][12]hydride shift mediated C(sp3)–H bond functionalization.
- Bar-Am, O., Yogev-Falach, M., Amit, T., Sagi, Y., & Youdim, M. B. H. (2010). Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease? Antioxidants & Redox Signaling, 13(10), 1499-1507. [Link]
- Youdim, M. B. H., & Weinstock, M. (2001). Molecular basis of neuroprotective activities of rasagiline and the anti-Alzheimer drug TV3326 [(N-propargyl-(3R)aminoindan-5-yl)-ethyl methyl carbamate]. Cellular and Molecular Neurobiology, 21(6), 555-573. [Link]
- Some aminoindane drugs 1-4. | Download Scientific Diagram - ResearchGate. (n.d.).
- An Insight into the Asymmetric Resolution of 1‐Aminoindane Derivatives - ResearchGate. (2023, May 3).
- Mori, K., Kurihara, K., & Akiyama, T. (2014). Expeditious Synthesis of 1-Aminoindane Derivatives by-[11][12]Hydride Shift Mediated C(sp3)–H Bond Functionalization.
- Bar-Am, O., Weinreb, O., Amit, T., & Youdim, M. B. H. (2010). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. Journal of Neurochemistry, 112(5), 1131-1137. [Link]
- Weinreb, O., Amit, T., & Youdim, M. B. H. (2012). Multifunctional neuroprotective derivatives of rasagiline as anti-alzheimer's disease drugs. Current Drug Targets, 13(4), 439-447. [Link]
- Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents - ResearchGate. (n.d.).
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Methodological & Application
Synthesis of 1-Aminoindane Hydrochloride: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis of 1-aminoindane hydrochloride, a significant pharmaceutical intermediate.[1] The protocol detailed herein focuses on the reductive amination of 1-indanone, a widely adopted and efficient synthetic route. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers a step-by-step methodology, an exploration of the underlying reaction mechanism, safety protocols, and a quantitative summary of the process. The aim is to equip researchers with the necessary knowledge and practical insights to successfully and safely synthesize this compound in a laboratory setting.
Introduction
1-Aminoindane and its hydrochloride salt are pivotal building blocks in medicinal chemistry, most notably as key intermediates in the synthesis of various pharmaceuticals.[1] The indane scaffold is a privileged structure in drug discovery, and the introduction of an amino group at the 1-position provides a crucial handle for further molecular elaboration. A prominent application of 1-aminoindane is in the preparation of rasagiline, a potent and selective monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.
The synthesis of this compound is most commonly achieved through the reductive amination of 1-indanone. This method is favored for its operational simplicity and generally good yields. Several approaches to reductive amination exist, including catalytic hydrogenation and the use of various reducing agents. This guide will focus on the Leuckart reaction, a classic and effective method that utilizes ammonium formate as both the ammonia source and the reducing agent.[2][3] This one-pot reaction is advantageous as it avoids the handling of gaseous ammonia and employs readily available and relatively inexpensive reagents.
This document will provide a detailed experimental protocol for the synthesis of this compound from 1-indanone via the Leuckart reaction, followed by the conversion of the resulting free base to its hydrochloride salt.
Reaction Mechanism and Scientific Rationale
The synthesis of 1-aminoindane from 1-indanone via the Leuckart reaction is a classic example of reductive amination. The overall transformation involves the conversion of a ketone to an amine. The reaction proceeds through two main stages: the formation of an imine intermediate and its subsequent reduction.
In the Leuckart reaction, ammonium formate serves a dual role. Upon heating, it decomposes to formic acid and ammonia.[2][4] The in-situ generated ammonia reacts with the carbonyl group of 1-indanone to form a hemiaminal, which then dehydrates to yield an imine. The formic acid then acts as a reducing agent, transferring a hydride to the imine, which is then hydrolyzed to produce 1-aminoindane.
The subsequent conversion of the 1-aminoindane free base to its hydrochloride salt is an acid-base reaction. The lone pair of electrons on the nitrogen atom of the amino group accepts a proton from hydrochloric acid, forming a water-soluble ammonium salt. This salt is typically a stable, crystalline solid, which is easier to handle, purify, and store compared to the free base, which may be an oil or a low-melting solid and is more susceptible to oxidation.
Experimental Protocol
This protocol is divided into two main parts: the synthesis of 1-aminoindane (free base) via the Leuckart reaction, and its subsequent conversion to this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Indanone | 98% | Sigma-Aldrich | - |
| Ammonium formate | 97% | Acros Organics | - |
| Toluene | Anhydrous | Fisher Scientific | - |
| Diethyl ether | Anhydrous | J.T. Baker | - |
| Hydrochloric acid | 37% (concentrated) | EMD Millipore | - |
| Sodium hydroxide | 97% | Macron Fine Chemicals | - |
| Anhydrous magnesium sulfate | - | VWR | - |
| Deionized water | - | - | - |
| Round-bottom flask (250 mL) | - | - | - |
| Reflux condenser | - | - | - |
| Heating mantle with magnetic stirrer | - | - | - |
| Separatory funnel (500 mL) | - | - | - |
| Buchner funnel and filter flask | - | - | - |
| pH paper | - | - | - |
| Rotary evaporator | - | - | - |
Synthesis of 1-Aminoindane (Free Base)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-indanone (13.2 g, 0.1 mol) and ammonium formate (31.5 g, 0.5 mol).
-
Heating: Heat the mixture in an oil bath at 160-165 °C for 6 hours with continuous stirring. The mixture will become a molten slurry.
-
Hydrolysis: After 6 hours, cool the reaction mixture to room temperature. Add 100 mL of 2 M sodium hydroxide solution to the flask.
-
Reflux: Heat the mixture to reflux for 2 hours to hydrolyze the intermediate formamide.
-
Extraction: After cooling to room temperature, transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield crude 1-aminoindane as an oil.
Synthesis of this compound
-
Dissolution: Dissolve the crude 1-aminoindane oil in 100 mL of anhydrous diethyl ether.
-
Acidification: While stirring, slowly add concentrated hydrochloric acid (approximately 8 mL, check pH) dropwise to the ethereal solution. A white precipitate of this compound will form immediately.
-
Crystallization: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the white solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any residual impurities.
-
Drying: Dry the purified this compound in a vacuum oven at 50-60 °C to a constant weight.
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from 1-indanone.
Caption: Workflow for the synthesis of this compound.
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| 1-Indanone | 13.2 g (0.1 mol) |
| Ammonium formate | 31.5 g (0.5 mol) |
| Concentrated HCl | ~8 mL |
| Product | |
| Theoretical Yield of 1-Aminoindane HCl | 16.97 g |
| Expected Experimental Yield | 12.7 - 14.4 g (75-85%) |
| Molecular Formula | C₉H₁₁N·HCl |
| Molecular Weight | 169.65 g/mol |
| Appearance | Off-white crystalline solid |
| Melting Point | 206-210 °C |
Safety and Handling
General Precautions: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
1-Indanone: Harmful if swallowed.[2][4] Causes skin, eye, and respiratory irritation.[3] Avoid inhalation of dust and contact with skin and eyes.
-
Ammonium Formate: May cause skin, eye, and respiratory tract irritation.[5] It is hygroscopic and should be stored in a tightly sealed container.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Diethyl Ether: Extremely flammable. Vapors may form explosive mixtures with air. Keep away from ignition sources. It is a central nervous system depressant.
-
Hydrochloric Acid (Concentrated): Highly corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care in a fume hood.
-
This compound: The toxicological properties have not been fully investigated. Handle with care, assuming it is a potentially hazardous substance. Avoid inhalation, ingestion, and contact with skin and eyes.
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound from 1-indanone. The Leuckart reaction offers a practical approach for the reductive amination step, and the subsequent conversion to the hydrochloride salt facilitates purification and handling of the final product. By following the detailed steps and adhering to the safety precautions outlined, researchers can successfully synthesize this valuable pharmaceutical intermediate for their research and development needs.
References
- Sciencemadness Wiki. (2020, February 11). Leuckart reaction.
- Grokipedia. (n.d.). Leuckart reaction.
- Semantic Scholar. (n.d.). STUDIES ON THE LEUCKART REACTION.
- Scribd. (n.d.). Studies On The Leuckart Reaction.
- Google Patents. (2016, July 28). Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.
- Google Patents. (n.d.). A process for the preparation of (R)-1-aminoindanes.
- Google Patents. (2012, September 7). Process of resolution of 1-aminoindan.
- Google Patents. (n.d.). Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod.
- Organic Syntheses. (n.d.). Procedure.
- ResearchGate. (2025, August 9). Selective synthesis of 1-indanol by 1-indanone liquid-phase hydrogenation over metal-based catalysts: A LHHW kinetic approach.
- National Center for Biotechnology Information. (2021, December 22). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline.
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES.
- Margaretha, P. (n.d.). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. Science of Synthesis, 40.1.1.1.2.2.1.3.
- Beijing Chemist Biopharmaceutical Technology Co., Ltd. (n.d.). This compound.
- Semantic Scholar. (n.d.). Selective Hydrogenation of 1‐Indanone to 1‐Indanol near Room Temperature Catalyzed by Immobilized Pt‐Nanoparticles on SBA‐15.
- Global Substance Registration System. (n.d.). This compound.
- Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
- ResearchGate. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity.
- Google Patents. (n.d.). Method for preparing (S)-1-aminoindane through dynamic kinetic resolution.
- MDPI. (n.d.). A Comprehensive Review on Hydrogen Production via Catalytic Ammonia Decomposition.
- DigitalCommons@UMaine. (2017). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments.
- Royal Society of Chemistry. (n.d.). Hydrogen generation via ammonia decomposition on highly efficient and stable Ru-free catalysts: approaching complete conversion at 450 °C. Energy & Environmental Science.
Sources
Chiral synthesis of (R)-1-Aminoindane Hydrochloride
An Application Note and Protocol for the Chiral Synthesis of (R)-1-Aminoindane Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract
(R)-1-Aminoindane is a pivotal chiral building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of Rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor for the treatment of Parkinson's disease[1][2]. The stereochemistry at the C1 position is critical for its biological activity. This document provides detailed protocols for the chiral synthesis of (R)-1-Aminoindane Hydrochloride, targeting researchers, scientists, and professionals in drug development. Two distinct and robust methodologies are presented: a classical chemical approach via diastereomeric resolution and a modern biocatalytic route using a transaminase enzyme. The guide explains the fundamental principles behind each method, offers step-by-step protocols, and includes analytical considerations for product validation.
Introduction: The Importance of Chiral 1-Aminoindane
The 1-aminoindane scaffold is a privileged structure in neuroscience-targeted pharmaceuticals due to its rigid conformation, which allows for precise interactions with biological targets[3]. The (R)-enantiomer of 1-aminoindane is of particular commercial and therapeutic importance. It serves as the cornerstone for the synthesis of Rasagiline and other pharmacologically active molecules[4]. Consequently, developing efficient, scalable, and enantioselective methods to produce (R)-1-aminoindane is a significant goal in process chemistry.
The primary challenge lies in controlling the stereochemistry at the amine-bearing carbon. This guide details two effective strategies to achieve this:
-
Classical Diastereomeric Resolution: A time-tested method involving the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent. This approach relies on the different physicochemical properties (e.g., solubility) of the resulting diastereomers[5][6].
-
Biocatalytic Asymmetric Synthesis: A green and highly selective method that employs an enzyme, specifically a transaminase, to directly convert a prochiral ketone into the desired single-enantiomer amine with high fidelity[1].
Prerequisite: Synthesis of Racemic (±)-1-Aminoindane
Both resolution and some advanced syntheses begin with racemic 1-aminoindane. A common and reliable route starts from 1-indanone. The process involves the formation of an oxime intermediate, followed by its reduction to the primary amine.
Protocol 1: Synthesis of Racemic (±)-1-Aminoindane Hydrochloride
Step A: Oximation of 1-Indanone
-
To a stirred solution of 1-indanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and slowly add cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 1-indanone oxime.
Step B: Reduction of 1-Indanone Oxime
-
In a hydrogenation vessel, dissolve the 1-indanone oxime (1.0 eq) in a suitable solvent such as methanol or ethanol containing acetic acid.
-
Add a hydrogenation catalyst, such as Palladium on Carbon (Pd/C, 5-10 mol%) or Raney Nickel[3][7].
-
Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.
-
Stir the reaction at room temperature until hydrogen uptake ceases (typically 12-24 hours).
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude racemic (±)-1-aminoindane.
Step C: Hydrochloride Salt Formation
-
Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Slowly add a solution of HCl in the same solvent (or bubble HCl gas) while stirring.
-
The hydrochloride salt will precipitate. Filter the solid, wash with cold solvent, and dry under vacuum to yield racemic (±)-1-aminoindane hydrochloride.
Caption: Synthesis workflow for racemic (±)-1-aminoindane HCl.
Method 1: Chiral Synthesis via Diastereomeric Resolution
This method leverages the principle that enantiomers react with a chiral resolving agent to form diastereomers, which possess different physical properties and can be separated. Here, we use L-(-)-malic acid, which has been shown to be effective in selectively crystallizing the salt of the (R)-enantiomer[8].
Protocol 2: Resolution of (±)-1-Aminoindane
Step A: Formation and Crystallization of the Diastereomeric Salt
-
Dissolve racemic 1-aminoindane (1.0 g) in methanol (35-50 mL) and heat the solution to approximately 50°C[8].
-
In a separate flask, dissolve L-(-)-malic acid (1.0 eq) in methanol (5 mL).
-
Add the L-(-)-malic acid solution to the 1-aminoindane solution with stirring.
-
Allow the mixture to cool slowly to room temperature (e.g., over 2-3 hours). Seeding with a few crystals of the desired salt can promote crystallization.
-
Continue cooling and hold the mixture at a specific temperature, for instance, 20°C, for several hours to maximize the precipitation of the less soluble diastereomeric salt[8].
-
Collect the precipitate by filtration, wash with a small amount of cold methanol, and dry. This solid is enriched in (R)-1-aminoindane hydrogen-L-(-)-malate. The optical purity can be enhanced by recrystallization if necessary.
Step B: Liberation of (R)-1-Aminoindane
-
Suspend the filtered diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane or diethyl ether).
-
Add a mild aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution) dropwise with vigorous stirring until the pH of the aqueous layer is >10[9]. This neutralizes the malic acid and liberates the free amine.
-
Separate the organic layer. Extract the aqueous layer 2-3 times with the same organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield enantiomerically enriched (R)-1-aminoindane.
Step C: Formation of (R)-1-Aminoindane Hydrochloride
-
Follow the procedure described in Protocol 1, Step C, using the enantiomerically enriched (R)-1-aminoindane as the starting material.
Caption: Workflow for classical diastereomeric resolution.
| Parameter | Expected Value | Source |
| Resolving Agent | L-(-)-Malic Acid | [8] |
| Solvent | Methanol | [8] |
| Theoretical Max. Yield | 50% | [9] |
| Reported Yield (Salt) | ~47% | [8] |
| Reported Optical Purity | >99.5% (HPLC) | [8] |
Method 2: Chiral Synthesis via Biocatalysis
This approach utilizes a transaminase (TAm) enzyme to catalyze the asymmetric transfer of an amino group from an amine donor to the prochiral ketone, 1-indanone. This method is highly enantioselective, operates under mild conditions, and often results in very high enantiomeric excess (e.e.) in a single step[1].
Protocol 3: Transaminase-Mediated Asymmetric Amination
Step A: Preparation of Buffer and Reagents
-
Prepare a suitable buffer solution (e.g., triethanolamine buffer). A published example includes dissolving triethanolamine (0.05g) and pyridoxal phosphate (PLP, 0.70mg) in water (2.3mL) and adjusting the pH to 8 with HCl[1]. PLP is a crucial cofactor for most transaminases.
-
The amine donor is a key component. Isopropylamine or sec-butylamine are commonly used. For the buffer mentioned above, sec-butylamine (0.2g) was included[1].
Step B: Biocatalytic Reaction
-
In a reaction vessel, add the buffer solution.
-
Add the transaminase enzyme (e.g., 30 mg). Many commercial transaminases are available in screening kits that provide (R)- or (S)-selective enzymes.
-
Add 1-indanone (the substrate, e.g., ~5 mg). It may need to be dissolved in a co-solvent like DMSO (e.g., 0.3 mL) to aid solubility[1].
-
Stir the reaction mixture at a controlled temperature (e.g., 40°C) for 24-96 hours.
-
Monitor the conversion of 1-indanone to (R)-1-aminoindane using an appropriate analytical method (e.g., HPLC or GC).
Step C: Work-up and Product Isolation
-
Once the reaction reaches completion, adjust the pH of the mixture to >10 with an aqueous base (e.g., 10% NaOH solution)[1].
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-1-aminoindane.
Step D: Formation of (R)-1-Aminoindane Hydrochloride
-
Follow the procedure described in Protocol 1, Step C.
Caption: Biocatalytic synthesis of (R)-1-aminoindane via transamination.
| Parameter | Typical Value | Source |
| Enzyme Class | ω-Transaminase | [1][4] |
| Substrate | 1-Indanone | [1] |
| Co-factor | Pyridoxal Phosphate (PLP) | [1] |
| Reaction pH | 7.0 - 9.0 | [1] |
| Temperature | 30 - 50 °C | [1] |
| Reported Chiral Purity | Up to 100% | [1] |
Analytical Characterization
To ensure the quality of the final (R)-1-Aminoindane Hydrochloride, the following analyses are essential:
-
Identity and Purity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Enantiomeric Excess (e.e.%): This is the most critical parameter. It is determined using Chiral High-Performance Liquid Chromatography (Chiral HPLC) with a suitable chiral stationary phase (e.g., a polysaccharide-based column). The separation of the (R) and (S) enantiomers allows for their quantification.
-
Optical Rotation: Measurement of the specific rotation using a polarimeter can confirm the identity of the enantiomer. (R)-(-)-1-Aminoindane has a negative specific rotation.
Safety and Handling
-
1-Indanone: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydroxylamine Hydrochloride: Corrosive and toxic. Avoid inhalation and contact with skin.
-
Hydrogen Gas: Highly flammable and explosive. Hydrogenation should be performed in a well-ventilated fume hood using appropriate equipment and safety protocols.
-
Strong Acids and Bases (HCl, NaOH): Corrosive. Handle with care and appropriate PPE.
-
All procedures should be carried out in a well-ventilated chemical fume hood.
Conclusion
The successful synthesis of enantiomerically pure (R)-1-Aminoindane Hydrochloride is crucial for the development of important pharmaceuticals. This guide presents two powerful and validated methods to achieve this. The classical diastereomeric resolution is a fundamental technique that provides high purity but is limited by a theoretical maximum yield of 50%. In contrast, the biocatalytic approach offers a more direct route from the prochiral ketone, often with superior enantioselectivity and under milder, more environmentally friendly conditions. The choice of method will depend on factors such as available equipment (e.g., hydrogenator vs. bioreactor), scale, cost of reagents (chiral acid vs. enzyme), and development timelines.
References
- Title: Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis.
- Title: Enantioselective Synthesis of 1‐Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium. Source: American Chemical Society. URL:[Link]
- Title: Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C–H Activation. Source: Journal of the American Chemical Society. URL:[Link]
- Title: Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C-H Activ
- Title: EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod.
- Title: WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.
- Title: STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. Source: Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). URL:[Link]
- Title: An Insight into the Asymmetric Resolution of 1‐Aminoindane Derivatives.
- Title: WO2012116752A1 - Process of resolution of 1-aminoindan.
- Title: (S)-1-Aminoindane: synthesis by chirality transfer using (R)-phenylglycine amide as chiral auxiliary.
- Title: cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Source: PMC. URL:[Link]
- Title: Cas 10277-74-4,(R)-(-)-1-Aminoindan. Source: LookChem. URL:[Link]
- Title: (R)-1-Aminoindane - Wikipedia. Source: Wikipedia. URL:[Link]
- Title: Resolution of a Racemic Mixture. Source: YouTube. URL:[Link]
- Title: US7262326B2 - Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates.
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Assessing the In Vitro Neuroprotective Efficacy of 1-Aminoindane Hydrochloride
An Application Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for 1-Aminoindane Hydrochloride in Neuroprotection
This compound is the primary active metabolite of rasagiline (Azilect®), a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2][3] While rasagiline's therapeutic effects are partly attributed to MAO-B inhibition, a growing body of evidence suggests that its neuroprotective properties may extend beyond this mechanism, with significant contributions from its metabolite, 1-aminoindane.[3][4] Unlike other MAO-B inhibitor metabolites, 1-aminoindane is a non-amphetamine compound, making it a compelling candidate for neuroprotective therapies without the associated adverse effects.[3]
Studies have demonstrated that 1-(R)-aminoindan can protect neurons from various insults, including oxidative stress and glutamate-induced excitotoxicity.[1][4] These two pathways are critical mediators of neuronal death in a wide spectrum of acute and chronic neurodegenerative disorders, such as stroke, Alzheimer's disease, and Parkinson's disease.[5][6] Therefore, robust and reproducible in vitro assays are essential to quantify the neuroprotective potential of this compound and elucidate its mechanisms of action.
This guide provides a comprehensive framework for designing and executing a series of in vitro assays to evaluate the neuroprotective effects of this compound. We will detail protocols for inducing neuronal injury via excitotoxicity and oxidative stress, and for quantifying cell viability, cytotoxicity, apoptosis, and mitochondrial health.
Part 1: Designing a Comprehensive Neuroprotection Study
A successful neuroprotection assay requires a multi-faceted approach. Relying on a single endpoint can be misleading. For instance, a compound might not improve metabolic activity (measured by an MTT assay) but could still prevent membrane rupture (measured by an LDH assay). Therefore, we advocate for a battery of assays that probe different aspects of cell health and death pathways.
The experimental logic is as follows:
-
Establish a Neuronal Culture: Primary cortical neurons are the gold standard for this type of study due to their physiological relevance.
-
Induce a Neurotoxic Insult: Create a model of neuronal injury. We will focus on two mechanistically distinct insults: glutamate (to model excitotoxicity) and hydrogen peroxide (H₂O₂) (to model oxidative stress).
-
Apply the Test Compound: Treat the neurons with this compound before, during, or after the insult to assess its protective capacity.
-
Measure the Outcomes: Utilize a panel of assays to quantify the extent of neuroprotection.
Below is a visual representation of the overall experimental workflow.
Caption: High-level workflow for the in vitro neuroprotection assay.
Part 2: Core Methodologies and Protocols
Cell Culture: Primary Cortical Neurons
Primary neurons are preferred over immortalized cell lines (e.g., SH-SY5Y) for excitotoxicity studies because they develop complex synaptic networks and express the necessary glutamate receptor subtypes, providing a more biologically relevant model.[7]
Protocol:
-
Isolate cortical tissue from embryonic day 18 (E18) rat or mouse pups following approved institutional guidelines.
-
Dissociate the tissue using enzymatic digestion (e.g., papain or trypsin) followed by gentle mechanical trituration.
-
Plate the dissociated neurons onto Poly-D-Lysine coated 96-well plates at an optimal seeding density (e.g., 5 x 10⁴ cells/well).[8]
-
Culture the neurons in a suitable medium (e.g., Neurobasal Medium supplemented with B-27 and GlutaMAX) at 37°C in a 5% CO₂ humidified incubator.
-
Allow the neurons to mature for at least 7-10 days in vitro (DIV) to allow for the development of synaptic connections and expression of glutamate receptors.
Models of Neuronal Injury
A. Glutamate-Induced Excitotoxicity
-
Scientific Rationale: Excitotoxicity is a pathological process where excessive activation of glutamate receptors, particularly N-methyl-D-aspartate receptors (NMDARs), leads to a massive influx of Ca²⁺.[5] This triggers downstream neurotoxic cascades, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways.[9] This model is highly relevant for conditions like ischemic stroke.[5]
Sources
- 1. Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Aminoindane - Wikipedia [en.wikipedia.org]
- 3. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting NMDA receptors in stroke: new hope in neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Neuroprotective Effects of 1-Aminoindane Hydrochloride in the SH-SY5Y Cell Line
Introduction: The SH-SY5Y Cell Line as a Premier In Vitro Model for Neurodegenerative Disease Research
The human neuroblastoma SH-SY5Y cell line stands as a cornerstone in the field of neurobiology, particularly in research pertaining to neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[1][2][3][4] Derived from a bone marrow biopsy of a four-year-old female with neuroblastoma, this cell line is of human origin and possesses catecholaminergic properties, including the ability to synthesize dopamine and norepinephrine.[3][4][5] Its ease of maintenance and the capacity to be differentiated into a more mature neuronal phenotype make it an invaluable and cost-effective tool for elucidating the complex molecular and cellular mechanisms underlying neuronal dysfunction and for the high-throughput screening of potential neuroprotective therapeutics.[1][2][4]
Undifferentiated SH-SY5Y cells exhibit a neuroblast-like morphology and proliferate readily.[6][7] However, through various differentiation protocols, commonly involving retinoic acid (RA) and sometimes in combination with other agents like brain-derived neurotrophic factor (BDNF), these cells can be guided to adopt a more mature neuronal phenotype.[8][9] This differentiated state is characterized by the extension of neurites, expression of mature neuronal markers, and a heightened susceptibility to neurotoxins, thereby more closely mimicking the in vivo environment of neurons.[8]
1-Aminoindane Hydrochloride: A Metabolite with Neuroprotective Potential
This compound is the major metabolite of the anti-Parkinsonian drug rasagiline.[8][10] While rasagiline is a potent irreversible inhibitor of monoamine oxidase-B (MAO-B), 1-aminoindane is a weak reversible inhibitor of this enzyme.[8] Notably, studies have revealed that 1-aminoindane possesses neuroprotective properties independent of significant MAO-B inhibition.[8][10][11] This suggests that it may contribute to the overall therapeutic effects of rasagiline through distinct mechanisms. Research has shown that 1-aminoindane can protect neuronal cells from various insults, including oxidative stress and apoptosis.[8][10][11]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the SH-SY5Y cell line to investigate the neuroprotective effects of this compound. We will detail protocols for cell culture and differentiation, induction of neurotoxicity, and subsequent assays to evaluate cell viability and apoptosis.
Experimental Design and Workflow
The general workflow for assessing the neuroprotective effects of this compound in SH-SY5Y cells involves several key stages. This process is designed to first establish a consistent and reliable cell model, then induce a disease-relevant stressor, and finally, to quantify the protective effects of the compound of interest.
Figure 1: A generalized experimental workflow for assessing the neuroprotective effects of this compound in SH-SY5Y cells.
Protocols
Protocol 1: Culture and Maintenance of SH-SY5Y Cells
This protocol describes the standard procedure for culturing and passaging undifferentiated SH-SY5Y cells.
Materials:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
Complete Growth Medium: 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of frozen SH-SY5Y cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Change the medium every 2-3 days.
-
-
Passaging Cells:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new T-75 flask containing fresh complete growth medium.
-
Protocol 2: Neuronal Differentiation of SH-SY5Y Cells
Differentiation into a more mature neuronal phenotype is crucial for many neuroprotection studies.[1][9] This protocol utilizes retinoic acid to induce differentiation.
Materials:
-
Undifferentiated SH-SY5Y cells
-
Complete Growth Medium
-
Differentiation Medium: Complete Growth Medium containing a final concentration of 10 µM all-trans-retinoic acid (RA).
-
Cell culture plates (e.g., 6-well, 24-well, or 96-well plates)
Procedure:
-
Cell Seeding:
-
Trypsinize and count undifferentiated SH-SY5Y cells.
-
Seed the cells onto the desired culture plates at a density of approximately 2 x 10⁴ cells/cm².
-
Allow the cells to adhere for 24 hours in complete growth medium.
-
-
Induction of Differentiation:
-
After 24 hours, aspirate the complete growth medium.
-
Replace it with the Differentiation Medium (containing 10 µM RA).
-
-
Maintenance of Differentiated Cells:
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Replace the Differentiation Medium every 2-3 days.
-
The cells will exhibit a differentiated phenotype with neurite outgrowth after 5-7 days and can be used for subsequent experiments.
-
| Parameter | Undifferentiated SH-SY5Y | Differentiated SH-SY5Y |
| Morphology | Neuroblast-like, clustered | Elongated, with neurite outgrowths |
| Proliferation Rate | High | Low to none |
| Neuronal Markers | Low expression | Increased expression |
| Neurotoxin Sensitivity | Lower | Higher |
Table 1: A comparative summary of the key characteristics of undifferentiated versus differentiated SH-SY5Y cells.
Protocol 3: Neuroprotection Assay Against Oxidative Stress
This protocol is designed to assess the ability of this compound to protect differentiated SH-SY5Y cells from oxidative stress-induced cell death, a common mechanism in neurodegeneration.[12][13][14] Hydrogen peroxide (H₂O₂) is used here as the neurotoxic agent.
Materials:
-
Differentiated SH-SY5Y cells in 96-well plates
-
This compound stock solution (dissolved in sterile water or a suitable solvent)
-
Hydrogen peroxide (H₂O₂) solution
-
Serum-free culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM).
-
Aspirate the differentiation medium from the cells.
-
Add 100 µL of the medium containing the respective concentrations of this compound to the appropriate wells. Include a vehicle control (medium with solvent only).
-
Incubate for 2-4 hours at 37°C.
-
-
Induction of Oxidative Stress:
-
Prepare a working solution of H₂O₂ in serum-free medium (a final concentration of 100-200 µM is often effective, but should be optimized for your specific cell passage and conditions).
-
Add 10 µL of the H₂O₂ working solution to each well (except for the untreated control wells).
-
Incubate for 24 hours at 37°C.
-
-
Cell Viability Assessment (MTT Assay):
-
After the 24-hour incubation, add 10 µL of MTT reagent to each well.[15]
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 4: Assessment of Apoptosis via Caspase-3 Activity
Apoptosis, or programmed cell death, is a key event in neurodegeneration.[7][16] Caspase-3 is a critical executioner caspase in the apoptotic pathway.[7] This protocol measures the activity of caspase-3 to determine the anti-apoptotic effects of this compound.
Materials:
-
Differentiated SH-SY5Y cells in 6-well or 12-well plates
-
This compound
-
Neurotoxic agent (e.g., H₂O₂ or staurosporine)
-
Cell lysis buffer
-
Caspase-3 fluorometric assay kit (containing a specific caspase-3 substrate, e.g., DEVD-AFC or DEVD-pNA)
-
Fluorometer or spectrophotometer
Procedure:
-
Cell Treatment:
-
Treat the differentiated SH-SY5Y cells with this compound and the neurotoxic agent as described in Protocol 3 (steps 1 and 2), using larger volumes appropriate for the plate size.
-
-
Cell Lysis:
-
After the treatment period, collect both adherent and floating cells.
-
Centrifuge the cells, wash with cold PBS, and lyse the cell pellet according to the manufacturer's instructions for the caspase-3 assay kit.
-
-
Caspase-3 Activity Assay:
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate from the kit to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence (e.g., at Ex/Em = 400/505 nm for AFC) or absorbance (at 405 nm for pNA).
-
The level of caspase-3 activity is proportional to the fluorescence or absorbance signal.
-
Proposed Mechanism of Neuroprotection and Signaling Pathways
While the precise molecular mechanisms of this compound's neuroprotective effects are still under investigation, evidence from studies on both 1-aminoindane and its parent compound, rasagiline, suggests a multi-faceted mode of action.[4][8] It is hypothesized that this compound exerts its protective effects through the modulation of key signaling pathways involved in cell survival and apoptosis, particularly in response to oxidative stress.[10][17][18]
A key aspect of this proposed mechanism is the stabilization of mitochondrial function.[4][19][20] Oxidative stress often leads to a collapse of the mitochondrial membrane potential (ΔΨm), which is a critical step in the intrinsic apoptotic pathway.[4][7] By preserving mitochondrial integrity, this compound may prevent the release of pro-apoptotic factors like cytochrome c into the cytosol. This, in turn, would inhibit the activation of the caspase cascade, including the executioner caspase-3, thereby preventing apoptotic cell death.[7][17]
Furthermore, the neuroprotective effects may involve the upregulation of anti-apoptotic proteins, such as Bcl-2, and the downregulation of pro-apoptotic proteins like Bax.[17][21] The balance between these proteins is a critical determinant of cell fate.
Figure 2: A proposed signaling pathway for the neuroprotective effects of this compound against oxidative stress-induced apoptosis in SH-SY5Y cells.
Conclusion
The SH-SY5Y cell line provides a robust and adaptable in vitro platform for investigating the neuroprotective potential of compounds like this compound. The protocols detailed in this application note offer a systematic approach to culturing and differentiating these cells, inducing a disease-relevant neurotoxic insult, and quantifying the cytoprotective and anti-apoptotic effects of the test compound. By employing these methods, researchers can gain valuable insights into the therapeutic potential and underlying mechanisms of this compound, contributing to the development of novel strategies for combating neurodegenerative diseases.
References
- Alaylıoğlu, M., Keskin, E., Şengül Yediel, B., Dursun, E., & Gezen-Ak, D. (2024). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells.
- Xicoy, H., Wieringa, B., & Martens, G. J. M. (2017). The SH-SY5Y cell line in Parkinson's disease research: a systematic review.
- Pandey, M., Karmakar, V., Majie, A., Dwivedi, M., Md, S., & Gorain, B. (2022). The SH-SY5Y cell line: a valuable tool for Parkinson's disease drug discovery. Expert Opinion on Drug Discovery, 17(10), 1137–1153. [Link]
- Maruyama, W., Akao, Y., Carrillo, M. C., & Naoi, M. (2002). The anti-Parkinson drug, rasagiline, prevents apoptotic DNA damage induced by peroxynitrite in human dopaminergic neuroblastoma SH-SY5Y cells. Journal of Neural Transmission, 109(5-6), 629–645. [Link]
- Wikipedia contributors. (2023, December 29). SH-SY5Y. In Wikipedia, The Free Encyclopedia.
- Yi, J. H., Kim, H. J., Lee, J. Y., Kim, Y. S., & Youdim, M. B. (2009). Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis. Neurochemical Research, 34(11), 2004–2010. [Link]
- Kovalevich, J., & Langford, D. (2013). Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology. Methods in Molecular Biology, 1078, 9–21. [Link]
- Bar-Am, O., Weinreb, O., Amit, T., & Youdim, M. B. (2010). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. Journal of Neurochemistry, 112(5), 1131–1137. [Link]
- Kovalevich, J., & Langford, D. (2013). Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology. Methods in Molecular Biology (Clifton, N.J.), 1078, 9–21. [Link]
- Teppola, H., Sarkanen, J. R., Jalonen, T. O., & Linne, M. L. (2016). Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line. Journal of Visualized Experiments, (108), 53193. [Link]
- iGEM. (n.d.).
- Bio-protocol. (n.d.).
- JoVE. (2015). Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line. [Link]
- Cells Online. (n.d.).
- Roche. (n.d.).
- Maruyama, W., Weinstock, M., Youdim, M. B. H., & Naoi, M. (2002). An anti-Parkinson's disease drug, N-propargyl-1(R)-aminoindan (rasagiline), enhances expression of anti-apoptotic bcl-2 in human dopaminergic SH-SY5Y cells. Neuroscience Letters, 326(2), 105–108. [Link]
- Weinreb, O., Bar-Am, O., Prosolovich, K., Amit, T., & Youdim, M. B. (2011). Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease? Antioxidants & Redox Signaling, 14(5), 767–775. [Link]
- Li, Y., et al. (2022).
- Dal-Cim, T. S., et al. (2020). Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y). Journal of Toxicology and Environmental Health, Part A, 83(10), 386–396. [Link]
- MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. [Link]
- ResearchGate. (n.d.). Caspase-3 activity of SH-SY5Y cells treated with 6-OHDA in the presence/absence of peptides. [Link]
- Davies, V. L., et al. (2022).
- Stepanova, A., et al. (2023). Chemogenetic emulation of intraneuronal oxidative stress affects synaptic plasticity. Redox Biology, 59, 102577. [Link]
- Troy, C. M., et al. (2000). Cu,Zn-Superoxide Dismutase-dependent Apoptosis Induced by Nitric Oxide in Neuronal Cells. Journal of Biological Chemistry, 275(22), 16383–16389. [Link]
- ResearchGate. (n.d.). Cell viability evaluation of SH-SY5Y using the MTT assay. [Link]
- ResearchGate. (n.d.).
- Wikipedia contributors. (2023, April 2). 1-Aminoindane. In Wikipedia, The Free Encyclopedia.
- Pizzino, G., et al. (2017). Oxidative Stress and Antioxidants in Neurodegenerative Disorders. Antioxidants, 6(3), 49. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of (R)
- Wikipedia contributors. (2023, April 2). (R)-1-Aminoindane. In Wikipedia, The Free Encyclopedia.
- Tu, G., et al. (1975). [The action of 1-aminoadamantane. Comparative studies with isolated nerve endings and thrombocytes on the release of serotonin and dopamine]. Arzneimittel-Forschung, 25(11), 1721–1724. [Link]
- Dawson, T. M., et al. (2010). Neurotoxin-induced DNA damage is persistent in SH-SY5Y cells and LC neurons. Journal of Neurochemistry, 112(4), 1045–1054. [Link]
- Liu, Y., et al. (2019). Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein. Neural Regeneration Research, 14(10), 1755–1762. [Link]
- Li, W., et al. (2017). Humanin rescues cultured rat cortical neurons from NMDA-induced toxicity through the alleviation of mitochondrial dysfunction. International Journal of Molecular Medicine, 40(5), 1363–1372. [Link]
- D'Aniello, E., et al. (2023). A balanced formula of essential amino acids promotes brain mitochondrial biogenesis and protects neurons from ischemic insult. Cell Reports, 42(6), 112649. [Link]
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PC12 cell viability assay with 1-Aminoindane Hydrochloride
Application Notes & Protocols
Topic: PC12 Cell Viability and Cytotoxicity Assessment Following Exposure to 1-Aminoindane Hydrochloride
Audience: Researchers, scientists, and drug development professionals in neuropharmacology and toxicology.
Introduction: A Framework for Assessing Neuroactive Compounds
The rat pheochromocytoma cell line, PC12, is a cornerstone model in neuroscience research.[1][2][3] When cultured, these cells exhibit properties of immature adrenal chromaffin cells but can be differentiated with Nerve Growth Factor (NGF) to adopt a phenotype closely resembling sympathetic neurons.[1][3][4] This characteristic makes them an invaluable in vitro system for studying neuronal development, neurotoxicity, and the efficacy of neuroprotective agents.
This guide provides a comprehensive framework for evaluating the effects of this compound on PC12 cell health. 1-Aminoindane is the primary metabolite of the anti-Parkinsonian drug rasagiline and is itself investigated for potential neuroprotective properties.[5][6][7] Assessing its impact on cell viability is a critical first step in characterizing its biological activity.
We will detail three distinct but complementary assays to provide a multi-parametric analysis of cellular response:
-
MTT Assay: Measures mitochondrial metabolic activity, an indicator of overall cell viability.
-
LDH Release Assay: Quantifies the loss of plasma membrane integrity, a hallmark of cytotoxicity and necrosis.
-
Caspase-3 Activity Assay: Detects the activation of a key executioner caspase, providing a specific measure of apoptosis (programmed cell death).
By employing these assays in parallel, researchers can build a detailed profile of how this compound influences neuronal cell fate.
Principles of the Selected Assays
A robust assessment of a compound's effect on cell health requires more than a single endpoint. The chosen assays provide distinct insights into cellular function and mechanisms of cell death.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the principle that metabolically active cells, primarily through mitochondrial dehydrogenase enzymes, can reduce the yellow tetrazolium salt MTT into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[8] This assay is a reliable indicator of overall cell proliferation and viability.
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytoplasmic enzyme present in all cells.[9] When the plasma membrane is compromised—a key feature of necrosis or late-stage apoptosis—LDH is released into the cell culture medium.[10] The assay measures the enzymatic activity of this extracellular LDH, which serves as a quantitative marker for cytotoxicity and cell lysis.
-
Caspase-3 Activity Assay: Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. Caspase-3 is a critical executioner caspase that, when activated, cleaves numerous cellular proteins, leading to the characteristic morphological changes of apoptosis.[11] This assay utilizes a synthetic substrate, such as DEVD-pNA, which contains the caspase-3 recognition sequence.[12] Cleavage of this substrate by active caspase-3 releases a chromophore (p-NA) that can be quantified spectrophotometrically, providing a direct measure of apoptotic activity.[11][13]
Visualization of Experimental & Assay Workflows
Caption: Overall Experimental Workflow.
Caption: Principle of the MTT Assay.
Caption: Principle of the LDH Release Assay.
Materials and Reagents
| Reagent/Material | Recommended Source/Specifications |
| Cell Line | PC12 (e.g., ATCC CRL-1721) |
| Base Medium | RPMI-1640 or DMEM-Hi |
| Sera | Fetal Bovine Serum (FBS), Horse Serum (HS) |
| Antibiotics | Penicillin-Streptomycin Solution (100x) |
| Coating | Rat Tail Collagen, Type I or Collagen Type IV |
| Compound | This compound (Min. 95% Purity)[14] |
| Solvent | Sterile, cell-culture grade DMSO or water |
| Assay Kits | MTT Cell Proliferation Assay Kit |
| LDH Cytotoxicity Assay Kit | |
| Caspase-3 Activity Assay Kit (Colorimetric) | |
| Consumables | T-75 Flasks, 96-well clear flat-bottom plates |
| Serological pipettes, pipette tips, centrifuge tubes | |
| Equipment | Biosafety cabinet, CO2 incubator (37°C, 5% CO2) |
| Centrifuge, Microplate reader (absorbance) |
Detailed Protocols
PART 1: PC12 Cell Culture and Maintenance
Causality: PC12 cells require a substrate for attachment and exhibit optimal growth in a specific media formulation with conditioned medium.[15] Mechanical, rather than enzymatic, passaging is preferred to maintain cell health and prevent selection of subpopulations.
-
Coating Cultureware:
-
Dilute rat tail collagen to 50 µg/mL in sterile PBS.
-
Add enough solution to cover the surface of the flask or plate (e.g., 5 mL for a T-75 flask, 50 µL for a 96-well plate).
-
Incubate for at least 1 hour at 37°C or overnight in a sterile hood.
-
Aspirate the collagen solution and allow the surface to dry completely before use. Coated plates can be stored at room temperature for 2-3 weeks.[15]
-
-
Complete Growth Medium:
-
RPMI 1640 Medium
-
10% Horse Serum (Heat-inactivated)
-
5% Fetal Bovine Serum (Heat-inactivated)
-
1% Penicillin-Streptomycin Solution
-
-
Cell Passaging:
-
PC12 cells should be split when they reach 70-90% confluency.
-
Aspirate the media from the flask and use it to forcefully wash the cells off the plate surface. A 10 mL serological pipette works well for this. Avoid using trypsin.[15]
-
Collect the cell suspension in a sterile conical tube.
-
Centrifuge at 180-225 x g for 5-8 minutes.[2]
-
Aspirate the supernatant, leaving the cell pellet.
-
Resuspend the pellet in fresh complete growth medium. To maintain consistency, it's recommended to retain ~20% of the old, conditioned media when splitting.[15]
-
Seed new collagen-coated flasks at a ratio of 1:3 to 1:5.
-
PART 2: Preparation of this compound Stock
Causality: A concentrated, sterile stock solution is necessary to allow for accurate serial dilutions and to minimize the final concentration of the solvent (e.g., DMSO) in the culture medium, which can be toxic to cells.
-
Reconstitution: this compound is a solid.[14] Prepare a 100 mM stock solution by dissolving the appropriate amount of powder in sterile DMSO or sterile water. For example, to make 1 mL of a 100 mM stock (MW: 169.65 g/mol ), dissolve 16.97 mg of 1-Aminoindane HCl in 1 mL of solvent.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
PART 3: Experimental Procedure
-
Cell Seeding:
-
Harvest PC12 cells as described in the passaging protocol.
-
Perform a cell count using a hemocytometer and Trypan Blue to ensure >90% viability.
-
Dilute the cell suspension in complete growth medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a collagen-coated 96-well plate (resulting in 5,000 cells/well).[16]
-
Expert Tip: Include wells with medium only to serve as a blank control for the plate reader.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and recover.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from your stock solution in serum-free or low-serum medium. The use of low-serum medium during treatment is crucial to avoid potential interactions between the compound and serum proteins.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the compound.
-
Essential Controls:
-
Untreated Control: Cells treated with medium only.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the compound dilutions.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
PART 4: Performing the Viability & Cytotoxicity Assays
-
At the end of the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[8][17] A visible purple precipitate should appear in viable cells.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[17][18]
-
Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.[17]
Data Analysis:
-
Percent Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Causality: This protocol requires separate controls for spontaneous LDH release (from untreated cells) and maximum LDH release (induced by cell lysis) to accurately calculate cytotoxicity.[10]
-
At the end of the treatment period, prepare the 'Maximum LDH Release' control wells by adding 10 µL of the Lysis Buffer provided in the kit to untreated control wells. Incubate for 45 minutes at 37°C.
-
Carefully transfer 50 µL of the supernatant from each experimental well (including all controls) to a new, flat-bottom 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as prepared according to the kit manufacturer's instructions) to each well of the new plate.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance according to the manufacturer's protocol (typically around 490 nm).
Data Analysis:
-
Percent Cytotoxicity (%) = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
At the end of the treatment period, collect the entire cell population (supernatant and attached cells) from each well. Centrifuge at 800 x g for 10 minutes to pellet the cells.[12]
-
Aspirate the supernatant and resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer provided with the kit.
-
Centrifuge at 12,000 rpm for 10-15 minutes at 4°C.[11] Transfer the supernatant (cytosolic extract) to a new plate.
-
Add 50 µL of 2x Reaction Buffer (containing DTT) to each sample.
-
Add 5 µL of the DEVD-pNA substrate (4 mM).[11]
Data Analysis:
-
Results are often expressed as a fold-increase in caspase-3 activity compared to the vehicle control.
-
Fold Increase = (Absorbance of Treated Sample) / (Absorbance of Vehicle Control)
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format.
| Concentration of 1-Aminoindane HCl | % Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | Caspase-3 Activity (Fold Change) |
| Vehicle Control (0 µM) | 100 ± 4.5 | 5.2 ± 1.1 | 1.0 ± 0.1 |
| 1 µM | 98.7 ± 5.1 | 6.1 ± 1.5 | 1.1 ± 0.2 |
| 10 µM | 95.2 ± 3.8 | 8.3 ± 2.0 | 1.5 ± 0.3 |
| 50 µM | 70.1 ± 6.2 | 25.4 ± 3.3 | 4.8 ± 0.6 |
| 100 µM | 45.3 ± 5.9 | 48.9 ± 4.1 | 6.2 ± 0.8 |
Interpretation:
-
A decrease in MTT signal coupled with a minimal increase in LDH release suggests a reduction in cell proliferation or metabolic activity without significant cell death.
-
A decrease in MTT signal that correlates with a significant increase in LDH release indicates necrotic cell death.
-
A decrease in MTT signal accompanied by a significant increase in Caspase-3 activity (and potentially a delayed increase in LDH release) is indicative of apoptosis.
References
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- Le-Bel, G., & Iskusnykh, I. Y. (2017). Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures. Bio-protocol, 7(11), e2308.
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- Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors. (2018). ACS Chemical Neuroscience, 9(12), 2941–2947.
- Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals.
- 1-Aminoindane. (n.d.). In Wikipedia.
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- Novel cerebroprotective agents with central nervous system stimulating activity. 1. Synthesis and pharmacology of 1-amino-7-hydroxyindan derivatives. (1991). Journal of Medicinal Chemistry, 34(7), 2004–2013.
- Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents. (2021). Scientific Reports, 11(1), 8148.
- MTT assay of PC12 cell lines after 24, 48 and 72 h of treatment. (2017). ResearchGate.
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- 19. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Neuroprotective Effects of 1-Aminoindane in Animal Models of Parkinson's Disease
Introduction: A Paradigm Shift from Induction to Protection
It is a common misconception that 1-aminoindane is used to induce Parkinson's disease (PD) in animal models. In reality, the scientific application of 1-aminoindane and its derivatives in this field is centered on their potential to protect and rescue dopaminergic neurons from degeneration. 1-(R)-aminoindane is the major active metabolite of the anti-Parkinsonian drug rasagiline[1][2]. Rasagiline, a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B), has demonstrated significant neuroprotective properties in numerous experimental models[3][4][5]. These pro-survival effects are not solely attributed to MAO-B inhibition but are also linked to the intrinsic activities of its propargyl moiety and its primary metabolite, 1-aminoindane[2][3].
This guide, therefore, will not detail a protocol for inducing Parkinson's with 1-aminoindane. Instead, it will provide a comprehensive framework for researchers to evaluate the neuroprotective and neurorestorative potential of 1-aminoindane and its parent compounds within established, neurotoxin-based rodent models of Parkinson's disease. We will focus on the widely utilized 6-hydroxydopamine (6-OHDA) model in rats, a robust and reproducible method for creating the characteristic nigrostriatal dopamine depletion seen in PD[6][7].
Underlying Principles: Modeling Parkinson's and the Rationale for 1-Aminoindane
Neurotoxin-Based Models of Parkinson's Disease
To study a disease that does not occur spontaneously in animals, researchers have developed models that replicate key features of the human condition[6]. Neurotoxin-based models are a cornerstone of PD research, inducing rapid and specific loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), which mirrors the primary pathology of the disease[8][9][10].
-
6-Hydroxydopamine (6-OHDA): This neurotoxin is a hydroxylated analogue of dopamine. When injected into the brain, it is taken up by dopaminergic neurons via the dopamine transporter (DAT)[7]. Inside the neuron, 6-OHDA auto-oxidizes, generating reactive oxygen species (ROS) and leading to oxidative stress, mitochondrial dysfunction, and ultimately, cell death[7]. Unilateral injection into the medial forebrain bundle (MFB) or the striatum of rats produces a reliable "hemi-parkinsonian" model with motor deficits in the contralateral limbs[6][11].
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): This lipophilic compound crosses the blood-brain barrier and is metabolized into the toxic cation MPP+ by MAO-B in glial cells. MPP+ is then selectively taken up by dopaminergic neurons via DAT, where it inhibits Complex I of the mitochondrial electron transport chain, leading to ATP depletion and cell death[7][12]. MPTP models are most commonly used in mice[12][13].
The Neuroprotective Hypothesis of 1-Aminoindane
The therapeutic potential of rasagiline and its metabolite, 1-aminoindane, extends beyond symptomatic relief. Research suggests they interfere with the core mechanisms of neuronal death in PD. The proposed neuroprotective mechanisms include:
-
Anti-apoptotic Properties: Rasagiline and 1-aminoindane have been shown to possess potent anti-apoptotic capabilities[5][14]. This is partly achieved by enhancing the expression of anti-apoptotic proteins like Bcl-2 and preventing the translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) to the nucleus[5][15].
-
Mitochondrial Protection: They help to stabilize the mitochondrial membrane potential, a critical factor in preventing the initiation of the apoptotic cascade[14][16].
-
Regulation of Signaling Pathways: The neuroprotective effects involve the activation of pro-survival signaling pathways such as protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway[14][16].
This guide provides the protocols to test these hypothesized neuroprotective effects in a validated preclinical model.
Experimental Design and Workflow
Evaluating a potential neuroprotective agent requires a multi-faceted approach, combining behavioral, histological, and biochemical endpoints. The general workflow is as follows:
Caption: Experimental workflow for assessing 1-aminoindane's neuroprotective effects.
Detailed Protocols
PART 1: 6-OHDA Rat Model of Parkinson's Disease
This protocol describes the unilateral lesion of the medial forebrain bundle (MFB), which results in a near-complete loss of dopaminergic neurons in the ipsilateral substantia nigra[11].
Materials:
-
Male Sprague-Dawley or Wistar rats (220-250g)
-
6-Hydroxydopamine hydrochloride (6-OHDA HCl)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., Isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Dental drill
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before surgery. Anesthetize the rat and secure it in the stereotaxic frame. Ensure the skull is level between bregma and lambda[11].
-
Reagent Preparation: Prepare the 6-OHDA solution fresh, just prior to injection. Dissolve 6-OHDA in ice-cold 0.9% saline containing 0.02% ascorbic acid to prevent oxidation. The final concentration should be calculated to deliver the desired dose (see table below) in a 2-4 µL volume.
-
Stereotaxic Injection:
-
Perform a midline incision on the scalp to expose the skull.
-
Identify bregma. Based on a rat brain atlas, determine the coordinates for the MFB. Typical coordinates for rats are (from bregma): Anteroposterior: -2.2 mm; Mediolateral: +1.5 mm; Dorsoventral: -8.0 mm from the dura[11].
-
Drill a small burr hole at the target coordinates.
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Inject the 6-OHDA solution at a rate of 1 µL/minute[11].
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow upon retraction[11].
-
Slowly withdraw the needle.
-
-
Post-Operative Care: Suture the scalp incision. Place the animal in a clean cage for recovery. Provide soft food and monitor its weight and well-being for several days post-surgery[11].
PART 2: Administration of 1-Aminoindane (or Rasagiline)
The treatment paradigm can be designed to assess neuroprotection (treatment before/during lesioning) or neurorestoration (treatment after lesioning).
Materials:
-
(R)-1-Aminoindan or Rasagiline mesylate
-
Appropriate vehicle (e.g., sterile saline or water for injection)
Procedure:
-
Dosing Regimen: Dissolve the compound in the vehicle. The dosage will depend on the specific research question (see table below).
-
Administration: Administer the compound or vehicle via the desired route (e.g., intraperitoneal injection (i.p.), oral gavage (p.o.), or subcutaneous (s.c.) injection).
-
Timing:
-
Neuroprotection Paradigm: Begin daily administration several days or weeks before the 6-OHDA surgery and continue for the duration of the study.
-
Neurorestoration Paradigm: Begin daily administration several days or weeks after the 6-OHDA surgery.
-
| Parameter | Recommendation | Source(s) |
| Animal Model | Male Sprague-Dawley or Wistar Rats (220-250g) | [1][17] |
| 6-OHDA Dose (MFB) | 8-12 µg per rat (in 2-4 µL of 0.02% ascorbic acid/saline) | [18] |
| Rasagiline Dose | 0.1 - 1.0 mg/kg/day (i.p. or s.c.) | [17] |
| 1-Aminoindane Dose | Doses should be determined empirically, often based on molar equivalents to effective rasagiline doses. | [1] |
| Study Duration | 4-8 weeks post-lesion | General Practice |
PART 3: Behavioral Assessment of Motor Function
Behavioral tests should be conducted 2-4 weeks post-lesion, allowing for the stabilization of the motor deficits.
1. Drug-Induced Rotational Behavior:
-
Principle: This is the gold standard for quantifying the extent of a unilateral dopamine lesion. Dopamine agonists like apomorphine or releasing agents like amphetamine cause a rotational imbalance[6][7].
-
Protocol:
-
Administer a dopamine agonist (e.g., apomorphine, 0.25-0.75 mg/kg, s.c.) or amphetamine (1-5 mg/kg, i.p.)[7][18].
-
Place the rat in a circular test chamber.
-
Using an automated rotometer system, record the number of full 360° turns ipsilateral (towards the lesion) and contralateral (away from the lesion) for 60-90 minutes.
-
Expected Outcome: 6-OHDA-lesioned rats will exhibit vigorous contralateral rotations with apomorphine and ipsilateral rotations with amphetamine[7]. A successful neuroprotective treatment should significantly reduce the net rotations per minute.
-
2. Cylinder Test (Forelimb Asymmetry):
-
Principle: This test assesses spontaneous forelimb use during vertical exploration and is sensitive to dopamine depletion[19].
-
Protocol:
-
Place the rat in a transparent cylinder.
-
Videotape the session for 5-10 minutes.
-
Score the number of times the rat uses its left, right, or both forepaws to touch the cylinder wall for support during a full rear.
-
Expected Outcome: Lesioned rats will show a significant preference for using the ipsilateral (unimpaired) forelimb. Neuroprotective treatment should result in more balanced use of both forelimbs.
-
3. Pole Test (Bradykinesia/Akinesia):
-
Principle: This test measures motor coordination and bradykinesia by assessing the time it takes for a rodent to descend a vertical pole[8][20].
-
Protocol:
-
Place the rat head-upward at the top of a rough-surfaced vertical pole (approx. 50 cm high, 1 cm diameter).
-
Measure the time to turn completely downward (T-turn) and the total time to descend to the base (T-total).
-
Expected Outcome: Parkinsonian rats will show a significant increase in both T-turn and T-total times. Effective treatment should reduce these latencies.
-
PART 4: Histological and Biochemical Validation
At the end of the study, animals are euthanized for post-mortem analysis to confirm the lesion and assess neuroprotection.
1. Tyrosine Hydroxylase (TH) Immunohistochemistry:
-
Principle: TH is the rate-limiting enzyme in dopamine synthesis and serves as a reliable marker for dopaminergic neurons[21]. The loss of TH-positive staining indicates the degeneration of these neurons.
-
Protocol:
-
Perfuse the animals and extract the brains.
-
Prepare coronal sections through the substantia nigra and striatum.
-
Perform standard immunohistochemical staining using an anti-TH antibody.
-
Quantify the number of TH-positive cells in the SNpc and the density of TH-positive fibers in the striatum using stereology and densitometry, respectively.
-
Expected Outcome: The 6-OHDA lesion will cause a >90% loss of TH-positive cells and fibers in the ipsilateral hemisphere compared to the contralateral side. A neuroprotective effect of 1-aminoindane would be demonstrated by a significantly greater survival of TH-positive neurons and fibers in the treated group compared to the vehicle group[17].
-
2. Striatal Dopamine Measurement (HPLC):
-
Principle: Directly measures the concentration of dopamine and its metabolites (DOPAC, HVA) in the striatum.
-
Protocol:
-
Dissect the striata from both hemispheres.
-
Homogenize the tissue and process for analysis by High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Expected Outcome: The lesion will cause a severe depletion (>95%) of dopamine in the ipsilateral striatum. Neuroprotective treatment is expected to significantly attenuate this dopamine loss[13].
-
Proposed Neuroprotective Signaling Pathway of 1-Aminoindane
The neuroprotective effects of 1-aminoindane and its parent compound, rasagiline, are thought to be mediated through multiple intersecting pathways that counter the neurotoxic cascade initiated by insults like 6-OHDA.
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- 21. journals.biologists.com [journals.biologists.com]
GC-MS analysis of aminoindane compounds
An Application Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Aminoindane Compounds
Abstract
This application note provides a comprehensive guide for the robust analysis of aminoindane compounds using Gas Chromatography-Mass Spectrometry (GC-MS). Aminoindanes, a class of compounds relevant in both pharmaceutical research and forensic analysis of Novel Psychoactive Substances (NPS), present unique analytical challenges due to their polarity and structural similarities. Direct GC-MS analysis often yields poor chromatographic results, such as peak tailing and low sensitivity. This guide details field-proven protocols for sample derivatization, which is essential for improving volatility and chromatographic separation. We will explore instrument setup, data interpretation, and the underlying principles that ensure reliable and reproducible results for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Aminoindanes
Aminoindanes are a class of bicyclic compounds featuring an indane skeleton with an amino group. This structural motif is found in pharmaceuticals like rasagiline, an irreversible inhibitor of monoamine oxidase B, and a growing number of Novel Psychoactive Substances (NPS). The illicit market for NPS is characterized by the rapid emergence of new derivatives, making their detection and characterization a significant challenge for forensic laboratories.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in many analytical laboratories, prized for its high separation efficiency and definitive identification capabilities.[2][3] However, the inherent chemical properties of aminoindanes—specifically the polar primary or secondary amine group—complicate direct GC-MS analysis. These polar functional groups can interact strongly with the stationary phase of the GC column, leading to:
-
Poor Peak Shape: Asymmetric or tailing peaks, which compromise resolution and integration accuracy.
-
Low Volatility: Requiring high temperatures for elution, which can risk thermal degradation of the analyte.
-
Co-elution of Isomers: Structurally similar isomers, such as 4,5-methylenedioxy-2-aminoindane (4,5-MDAI) and 5,6-methylenedioxy-2-aminoindane (5,6-MDAI), can be difficult to separate underivatized.[2][4]
To overcome these obstacles, a chemical derivatization step is not just recommended, but essential for achieving high-quality, reliable data.
The Core Principle: Why Derivatization is Necessary
Derivatization is the process of chemically modifying a compound to produce a new compound that has properties more amenable to a specific analytical method. For the GC-MS analysis of aminoindanes, the primary goal is to replace the active hydrogen on the amine functional group with a nonpolar moiety. This transformation achieves several critical objectives:
-
Increased Volatility: The new derivative is less polar and vaporizes more easily at lower temperatures.[5]
-
Improved Chromatographic Behavior: Reduced interaction with the GC column's stationary phase results in sharper, more symmetrical peaks.[2][3]
-
Enhanced Mass Spectral Information: The derivatizing group often introduces characteristic fragmentation patterns, aiding in structural elucidation and confirmation.[2][4]
-
Resolution of Isomers: Derivatization can alter the chromatographic properties of isomers sufficiently to enable their separation.[2][3]
Several reagents are effective for derivatizing aminoindanes, including acylating agents like Heptafluorobutyric Anhydride (HFBA) and N-methyl-bis(trifluoroacetamide) (MBTFA) , as well as silylating agents.[2][3][6] Studies have shown that these methods successfully resolve challenging isomers and significantly reduce peak tailing.[2]
Experimental Workflow and Protocols
A robust analytical workflow is critical for ensuring data integrity from sample receipt to final report. The following diagram illustrates the key stages in the GC-MS analysis of aminoindanes.
Caption: Figure 1: Overall Experimental Workflow
Protocol 1: Derivatization with Heptafluorobutyric Anhydride (HFBA)
This protocol describes a common acylation procedure that is effective for a wide range of aminoindanes. HFBA reacts with the amine to form a stable, volatile heptafluorobutyryl amide derivative.
Materials:
-
Aminoindane standard or extracted sample residue
-
Heptafluorobutyric Anhydride (HFBA)
-
Ethyl Acetate (GC grade)
-
Micro-reaction vials (e.g., 2 mL) with screw caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Ensure the sample containing the aminoindane(s) is completely dry. If working from a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. The presence of water can interfere with the derivatization reaction.
-
Reconstitution: Add 100 µL of ethyl acetate to the dried sample residue. Vortex briefly to dissolve.
-
Reagent Addition: Add 50 µL of HFBA to the vial.
-
Reaction: Cap the vial tightly and place it in a heating block or oven set to 70°C for 20 minutes.[7]
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Evaporation: Gently evaporate the excess reagent and solvent under a stream of nitrogen.
-
Final Reconstitution: Reconstitute the dried derivative in an appropriate volume of ethyl acetate (e.g., 100 µL) for GC-MS analysis. The sample is now ready for injection.
Protocol 2: GC-MS Instrumental Parameters
The following parameters are a robust starting point for the analysis of derivatized aminoindanes. Optimization may be required depending on the specific analytes and instrument configuration.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | A standard, reliable gas chromatograph. |
| MS System | Agilent 5977A or equivalent | Single quadrupole mass spectrometer providing good sensitivity and spectral quality.[8] |
| Column | HP-5ms or Rxi®-5Sil MS (30 m x 0.25 mm, 0.25 µm) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized compounds.[2][3][7] |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas with optimal efficiency. |
| Flow Rate | 1.0 - 2.0 mL/min (Constant Flow) | A typical flow rate ensuring good chromatographic resolution.[8] |
| Injection Mode | Split (e.g., 25:1) or Splitless | Split injection is suitable for concentrated samples to avoid column overload, while splitless is used for trace-level analysis.[6] |
| Injector Temp. | 280 °C | Ensures rapid and complete vaporization of the derivatized analytes.[9] |
| Oven Program | Initial: 60-100°C (hold 2 min) | A lower initial temperature helps focus the analytes at the head of the column. |
| Ramp: 10-25 °C/min to 310 °C | The ramp rate is a critical parameter to optimize for separating compounds of interest. | |
| Final Hold: 5-10 min | Ensures all compounds have eluted from the column. | |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan | Scan range of m/z 40-550 is appropriate for acquiring full mass spectra for identification. |
Data Interpretation: Fragmentation Patterns
Upon electron ionization, derivatized aminoindanes undergo predictable fragmentation, providing a structural fingerprint for identification. The stable aromatic ring and the derivatized amine group guide the fragmentation pathways.
Caption: Figure 2: Representative Derivatization and Fragmentation
The mass spectrum of the derivatized compound is characterized by a molecular ion and several key fragment ions. Alpha-cleavage (cleavage of the bond adjacent to the nitrogen) is a common and diagnostic fragmentation pathway for amines.[10][11]
Table of Characteristic Ions for Selected HFBA-Derivatized Aminoindanes:
| Compound | Derivatized MW | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Putative Fragment Identity |
| 2-Aminoindane | 329.26 | 329 | 160, 117, 115 | [M-C₃F₇]⁺, [C₉H₉]⁺, [C₉H₇]⁺ |
| 5-Iodo-2-aminoindane (5-IAI) | 455.16 | 455 | 286, 243, 115 | [M-C₃F₇]⁺, [C₉H₈I]⁺, [C₉H₇]⁺ |
| 5,6-MD-2-aminoindane (MDAI) | 373.27 | 373 | 204, 161, 131 | [M-C₃F₇]⁺, [C₉H₈O₂]⁺, [C₈H₃O₂]⁺ |
Data synthesized from fragmentation principles and published studies.[4][6]
When analyzing an unknown sample, the acquired mass spectrum should be compared against a validated reference standard and spectral libraries like the NIST/EPA/NIH Mass Spectral Library or custom-built libraries for confirmation.[12]
Method Validation and Trustworthiness
Every protocol must be a self-validating system. For quantitative applications, or to establish the reliability of a qualitative screening method, key validation parameters should be assessed:[9]
-
Selectivity: The ability to differentiate the analyte from other components. This is demonstrated by achieving baseline separation of target compounds and isomers.
-
Linearity: Establishing a calibration curve with known standards to demonstrate a proportional response over a concentration range.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration at which the analyte can be reliably detected and quantified, respectively.[7]
-
Precision & Accuracy: Assessed by analyzing replicate samples and reference materials to ensure reproducibility and closeness to the true value.
By following the detailed protocols and understanding the chemical principles, laboratories can develop and validate robust GC-MS methods for the challenging but critical analysis of aminoindane compounds.
References
- National Center for Biotechnology Information (2023). Rasagiline. PubChem Compound Summary for CID 60099.
- DeMartin, K., & Berrier, A. L. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 68(5), 1629-1638. [Link]
- ResearchGate. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents.
- DeMartin, K. L. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) of Eight Aminoindanes. ProQuest Dissertations & Theses Global.
- ResearchGate. (n.d.). Mass spectral fragmentation of eight aminoindanes.
- NIST. (n.d.). 1-Aminoindan. NIST Chemistry WebBook.
- MDPI. (2023). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- YouTube. (2021). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- MDPI. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples.
- Frontiers. (2024). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation.
- MDPI. (2023). Challenges in Drug Surveillance: Strengthening the Analysis of New Psychoactive Substances by Harmonizing Drug Checking Services in Proficiency Testing.
- YouTube. (2021). Mass Spectrometry Part 8 - Fragmentation in Amines.
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1-Aminoindane Hydrochloride for MAO-B inhibition assay
An Application Guide to the Methodical Evaluation of 1-Aminoindane Hydrochloride for Monoamine Oxidase-B Inhibition
Abstract
This technical document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for in vitro Monoamine Oxidase-B (MAO-B) inhibition assays. We delve into the core principles of fluorometric MAO-B activity detection, present detailed, validated protocols for both recombinant enzyme and cell-based systems, and offer insights into the causality behind critical experimental steps. This guide is designed to ensure scientific integrity, reproducibility, and a thorough understanding of the compound's inhibitory profile.
Introduction: The Significance of MAO-B and 1-Aminoindane
Monoamine Oxidase B (MAO-B) is a mitochondrial-bound enzyme pivotal in the catabolism of neuroactive amines, most notably dopamine.[1][2][3] Dysregulation and age-related increases in MAO-B activity are strongly implicated in the pathophysiology of neurodegenerative disorders, particularly Parkinson's disease (PD).[4][5][6][7] The enzymatic breakdown of dopamine by MAO-B not only depletes this crucial neurotransmitter but also generates reactive oxygen species (ROS), contributing to oxidative stress and neuronal cell death.[5][8] Consequently, the inhibition of MAO-B is a cornerstone therapeutic strategy for managing PD, aiming to restore dopamine levels and potentially confer neuroprotection.[3][6][9]
1-Aminoindane is the primary metabolite of Rasagiline [N-propargyl-1-(R)-aminoindan], a potent, irreversible MAO-B inhibitor widely prescribed for Parkinson's disease.[10][11][12] Unlike its parent compound, 1-(R)-aminoindan is characterized as a weak, reversible MAO-B inhibitor.[10][12][13] Understanding the inhibitory potential of this metabolite is crucial for elucidating the complete pharmacological profile of Rasagiline and for the development of new, reversible MAO-B inhibitors. This document provides the necessary protocols to accurately quantify the inhibitory potency of this compound.
Principle of the Fluorometric MAO-B Inhibition Assay
The quantification of MAO-B inhibitory activity is reliably achieved using a sensitive fluorometric assay. The principle is based on the detection of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the MAO-B-catalyzed oxidative deamination of a substrate.[4][5][14]
The reaction proceeds in two stages:
-
Enzymatic Reaction: MAO-B catalyzes the oxidation of a suitable substrate (e.g., tyramine or benzylamine), producing an aldehyde, ammonia, and H₂O₂.[7]
-
Fluorometric Detection: In the presence of Horseradish Peroxidase (HRP), the generated H₂O₂ reacts with a highly sensitive probe (such as Amplex® Red or GenieRed) to produce a stable and intensely fluorescent product, resorufin.[8][14]
The rate of fluorescence increase is directly proportional to the rate of H₂O₂ production, and thus to MAO-B activity.[5] The presence of an inhibitor, such as this compound, will decrease the rate of this reaction. The potency of the inhibitor is determined by measuring the reduction in fluorescence generation across a range of inhibitor concentrations and is typically expressed as an IC₅₀ value (the concentration required to inhibit enzyme activity by 50%).[15]
Caption: Workflow for the in vitro MAO-B enzymatic inhibition assay.
Step-by-Step Protocol:
-
Plate Setup: In a 96-well black plate, add 25 µL of the following to designated wells:
-
Blank Wells: MAO-B Assay Buffer (to measure background fluorescence).
-
Vehicle Control Wells: Vehicle Control solution (represents 100% enzyme activity).
-
Test Compound Wells: Serial dilutions of this compound.
-
Positive Control Wells: Serial dilutions of Selegiline.
-
-
Enzyme Addition: Add 25 µL of the MAO-B Enzyme Working Solution to all wells except the "Blank" wells.
-
Pre-incubation: Gently mix the plate on an orbital shaker for 30 seconds. Incubate the plate for 15 minutes at 37°C.
-
Causality Insight: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is especially important for accurately assessing the potency of both reversible and irreversible inhibitors. [14]4. Reaction Initiation: Add 50 µL of the Substrate/Probe Reaction Mix to all wells to initiate the reaction. The total volume in each well should now be 100 µL.
-
-
Fluorescence Measurement: Immediately place the plate into a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically (one reading every 1-2 minutes) for 30-60 minutes.
-
Use an excitation wavelength of 530-560 nm and an emission wavelength of 580-590 nm. [14]
-
Data Analysis
-
Calculate Reaction Rate: For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence vs. time plot (RFU/min).
-
Background Subtraction: Subtract the average rate of the "Blank" wells from the rates of all other wells. [14]3. Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle)) * 100 [4]4. Determine IC₅₀ Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value. [14][15]
Cell-Based MAO-B Inhibition Assay (SH-SY5Y Model)
To assess inhibition in a more physiologically relevant context, a cell-based assay using a neuroblastoma cell line like SH-SY5Y, which endogenously expresses MAO-B, is recommended. [4]
Protocol Outline
-
Cell Culture: Culture SH-SY5Y cells under standard conditions. Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours. [4]2. Compound Treatment: Remove the culture medium and treat the cells with various concentrations of this compound (and controls) in fresh medium for a predetermined time (e.g., 1-24 hours).
-
Cell Lysis: After treatment, wash the cells with PBS. Add ice-cold cell lysis buffer and incubate on ice for 30 minutes. Centrifuge the plate to pellet debris and transfer the supernatant (lysate) to a new black 96-well plate. [4]4. MAO-B Activity Assay: Perform the fluorometric assay on the cell lysates as described in Section 4.3 , starting from Step 4 (Reaction Initiation).
-
Data Analysis: Analyze the data as described in Section 4.4 . Normalize the results to the total protein concentration in each well (determined by a BCA or Bradford assay) to account for any variations in cell number.
Self-Validation: Mandatory Cytotoxicity Assay
Trustworthiness Insight: It is imperative to distinguish between true enzymatic inhibition and a reduction in signal due to compound-induced cytotoxicity. A parallel cytotoxicity assay is a non-negotiable control.
-
Procedure: In a separate plate, treat SH-SY5Y cells with the same concentrations of this compound for the same duration as the inhibition assay. Perform a standard MTT or similar cell viability assay. [4][5]* Interpretation: The concentrations of this compound used for the MAO-B inhibition assay should demonstrate no significant cytotoxicity. Any observed decrease in MAO-B activity is only valid if cell viability is unaffected.
Concluding Remarks
This application note provides a robust framework for the accurate determination of the MAO-B inhibitory activity of this compound. By adhering to these detailed protocols, researchers can generate reliable and reproducible data, contributing to a deeper understanding of its pharmacological role. The principles and methodologies described herein are foundational for the screening and characterization of novel MAO-B inhibitors in the drug discovery pipeline.
References
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- BenchChem. (2025). Application Notes and Protocols for Measuring MAO-B Activity in SH-SY5Y Cells.
- Creative Diagnostics. (n.d.). Human Amine oxidase [flavin-containing] B (MAOB) ELISA Kit.
- BenchChem. (2025). Application Notes and Protocols for MAO-B-IN-30 Enzymatic Activity Assay.
- BenchChem. (2025). Application Notes and Protocols for Mao-B-IN-31 Cell-Based Assay.
- Weinreb, O., Amit, T., & Youdim, M. B. H. (2010). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. Journal of Neurochemistry.
- Weyler, W., & Salach, J. I. (1985). Monoamine oxidase assays. PubMed.
- Generunner. (n.d.). Human MAOB / Amine oxidase [flavin-containing] B ELISA Kit.
- Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric).
- Abcam. (n.d.). Monoamine oxidase B Activity Assay Kit ((MAOB Assay) (ab109912)).
- Youdim, M. B. H., & Weinstock, M. (2001). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. PMC - PubMed Central.
- Youdim, M. B., et al. (1994). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. British Journal of Pharmacology.
- BenchChem. (2025). Application Notes and Protocols for MAO-B-IN-30 In Vitro Assay.
- ResearchGate. (2010). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline.
- Arigo Biolaboratories. (n.d.). Monoamine Oxidase Activity Assay Kit (Fluorometric).
- Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. PMC - NIH.
- Cai, Z. (2021). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. PMC - PubMed Central.
- Dai, Y., et al. (2018). Rasagiline, an inhibitor of MAO-B, decreases colonic motility through elevating colonic dopamine content. PubMed.
- BenchChem. (2025). In Vitro Activity of Monoamine Oxidase B (MAO-B) Inhibitors: A Technical Guide.
- ResearchGate. (n.d.). MAO A and MAO B with IC50 and % inhibition for series of compounds (1a-1n).
- Fernandez, H. H., & Chen, J. J. (2007). Monoamine oxidase-B inhibition in the treatment of Parkinson's disease. Pharmacotherapy.
- MDPI. (2024). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update.
- MDPI. (n.d.). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors.
- Speiser, Z., et al. (1999). Studies with rasagiline, a MAO-B inhibitor, in experimental focal ischemia in the rat. Journal of Neural Transmission.
- MDPI. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection.
- Johnson, W., & Roloff, V. (2012). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. PMC - PubMed Central.
- ResearchGate. (n.d.). IC50 values for the inhibition of recombinant human MAO-A and MAO-B by....
- MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors.
- Akıncıoğlu, H., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. PubMed Central.
- BOC Sciences. (n.d.). Monoamine Oxidase Inhibitor Compounds List.
- Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development.
- Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
- Patsnap Synapse. (2024). What are MAO-B inhibitors and how do they work?.
- Reščić, J., et al. (2023). Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs. PMC.
- BenchChem. (2025). "Monoamine Oxidase B inhibitor 1" solution preparation for experiments.
- Sigma-Aldrich. (n.d.). Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin.
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Caspase-3 activity assay protocol with 1-Aminoindane Hydrochloride
Application Note & Protocol
A Robust Fluorometric Assay for Quantifying Caspase-3 Activity in Response to 1-Aminoindane Hydrochloride
Abstract
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, and its dysregulation is implicated in numerous diseases. A key executioner in this pathway is Caspase-3, a cysteine-aspartic protease that, once activated, cleaves a host of cellular proteins to orchestrate the dismantling of the cell.[1][2] Consequently, the accurate measurement of Caspase-3 activity is a critical tool for researchers studying cell health and evaluating the apoptotic potential of novel therapeutic compounds. This guide provides a detailed, field-proven protocol for a fluorometric Caspase-3 activity assay. The assay is centered on the cleavage of the specific substrate N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC), which releases a highly fluorescent moiety quantifiable by a plate reader.[3] We use this compound, a pharmacologically active metabolite of the anti-Parkinson's agent Rasagiline, as an exemplary test compound to illustrate how this protocol can be effectively employed to screen for modulators of apoptosis.[4][5] This document is designed for researchers, scientists, and drug development professionals, offering in-depth scientific principles, step-by-step methodologies, and expert insights to ensure reliable and reproducible results.
Scientific Principles & Rationale
The Central Role of Caspase-3 in Apoptosis
Caspases exist as inactive zymogens within the cell and are activated through a proteolytic cascade.[1] This cascade can be initiated by two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of "executioner" caspases, of which Caspase-3 is the most significant.[6][7]
-
Intrinsic Pathway: Triggered by intracellular stress (e.g., DNA damage, growth factor withdrawal), this pathway involves the release of cytochrome c from the mitochondria. Cytochrome c associates with Apaf-1 and procaspase-9 to form the "apoptosome," which activates Caspase-9. Caspase-9 then cleaves and activates Caspase-3.[2]
-
Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors, this pathway leads to the recruitment of adaptor proteins and procaspase-8. The resulting complex facilitates the auto-activation of Caspase-8, which can then directly cleave and activate Caspase-3.[7]
Once activated, Caspase-3 is responsible for the cleavage of numerous critical cellular proteins, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8]
Principle of Fluorometric Detection
The assay quantifies Caspase-3 activity through the use of a synthetic fluorogenic substrate, Ac-DEVD-AMC.[9] The tetrapeptide sequence 'DEVD' is specifically recognized and cleaved by active Caspase-3, as it mimics the natural cleavage site in PARP.[9] In its intact form, the substrate is non-fluorescent. However, upon cleavage by Caspase-3, the 7-amino-4-methylcoumarin (AMC) group is liberated. Free AMC is highly fluorescent, emitting a detectable signal upon excitation. The intensity of this fluorescence is directly proportional to the level of Caspase-3 activity in the sample.
-
Reaction: Ac-DEVD-AMC (Non-fluorescent) + Active Caspase-3 → Ac-DEVD + AMC (Fluorescent)
-
Detection: The liberated AMC can be measured using a fluorescence plate reader with an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.[3]
Experimental Design & Workflow
A successful experiment requires careful planning and the inclusion of proper controls. This workflow is designed to test the effect of this compound on Caspase-3 activity.
Key Experimental Controls:
| Control Type | Purpose | Rationale |
| Blank | Background Correction | Contains all reagents (lysis buffer, assay buffer, substrate) but no cell lysate. Used to subtract the background fluorescence of the reagents. |
| Negative Control | Baseline Activity | Lysate from untreated or vehicle-treated (e.g., DMSO, PBS) cells. Establishes the basal level of Caspase-3 activity. |
| Positive Control | Assay Validation | Lysate from cells treated with a known apoptosis inducer (e.g., Staurosporine, Etoposide). Confirms that the assay system can detect an increase in Caspase-3 activity. |
| Inhibitor Control | Specificity Check | Lysate from positive control cells co-incubated with a specific Caspase-3 inhibitor (e.g., Ac-DEVD-CHO).[10] Ensures the measured activity is specific to Caspase-3/7. |
Materials and Reagents
-
Equipment:
-
Fluorescence microplate reader with filters for Ex. 380 nm / Em. 460 nm
-
Humidified 37°C, 5% CO₂ incubator
-
Refrigerated microcentrifuge (4°C)
-
Standard cell culture equipment (laminar flow hood, microscopes)
-
96-well, black, clear-bottom cell culture plates
-
-
Reagents & Consumables:
-
Cell line of choice (e.g., Jurkat for suspension, HeLa for adherent)
-
Complete cell culture medium
-
This compound (Test Compound, CAS: 70146-15-5)[11]
-
Staurosporine (Positive Control Inducer)
-
Ac-DEVD-AMC, Caspase-3 Substrate (e.g., BD Biosciences, Cat. No. 556449)[9]
-
Ac-DEVD-CHO, Caspase-3 Inhibitor (Optional Specificity Control)[10]
-
DMSO, molecular biology grade
-
Phosphate-Buffered Saline (PBS), sterile, ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)[12]
-
2X Reaction Buffer (e.g., 40 mM HEPES pH 7.5, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT)
-
Dithiothreitol (DTT), 1 M stock
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
Detailed Step-by-Step Protocols
Protocol 1: Reagent Preparation
-
1-Aminoindane HCl Stock (100 mM): Dissolve 16.97 mg of this compound (MW: 169.65 g/mol )[11] in 1 mL of sterile PBS or water. Filter-sterilize and store in aliquots at -20°C.
-
Staurosporine Stock (1 mM): Dissolve in DMSO. Store in aliquots at -20°C, protected from light.
-
Ac-DEVD-AMC Substrate Stock (10 mM): Reconstitute in DMSO.[3] Store in small aliquots at -20°C, protected from light to prevent photobleaching.
-
1 M DTT Stock: Prepare in sterile water. Store in aliquots at -20°C. DTT is prone to oxidation; use fresh aliquots for preparing buffers.[13]
-
1X Cell Lysis Buffer: Prepare fresh before use by adding DTT to the base buffer to a final concentration of 1-5 mM. Keep on ice.[14]
-
2X Reaction Buffer: Prepare fresh before use by adding DTT to the base buffer to a final concentration of 20 mM. Keep on ice.
Protocol 2: Cell Culture and Treatment
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will ensure they are in the logarithmic growth phase and ~70-80% confluent at the time of harvest. A typical density is 0.5 - 2 x 10⁵ cells/well.[3] Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the 1-Aminoindane HCl stock solution in complete culture medium. Also prepare the positive control (e.g., 1 µM Staurosporine) and a vehicle control (medium with the same final concentration of PBS/DMSO as the highest test compound concentration).
-
Treatment: Carefully remove the old medium and add 100 µL of the prepared compound/control media to the appropriate wells.
-
Incubation: Return the plate to the incubator (37°C, 5% CO₂) for the desired treatment period (e.g., 4, 8, 12, or 24 hours).
Protocol 3: Preparation of Cell Lysates
-
Cell Harvesting:
-
Suspension Cells (e.g., Jurkat): Centrifuge the 96-well plate at 300 x g for 5 minutes.[3] Carefully aspirate the supernatant.
-
Adherent Cells (e.g., HeLa): Gently aspirate the medium from the wells.
-
-
Washing: Add 150 µL of ice-cold PBS to each well. For suspension cells, gently resuspend the pellet. Centrifuge the plate again at 300 x g for 5 minutes and aspirate the PBS wash. For adherent cells, simply aspirate the PBS wash. This step is crucial to remove any interfering substances from the culture medium.
-
Lysis: Add 50 µL of ice-cold 1X Cell Lysis Buffer to each well.
-
Incubation: Incubate the plate on ice for 10-20 minutes with gentle shaking to ensure complete lysis.[12]
-
Clarification: Centrifuge the plate at 10,000 x g for 10-15 minutes at 4°C to pellet cell debris.[12][14]
-
Lysate Transfer: Carefully transfer ~40 µL of the supernatant (the lysate) to a new, pre-chilled 96-well plate or microcentrifuge tubes. Do not disturb the pellet.
-
Protein Quantification: Use 5 µL of the lysate to determine the protein concentration using a BCA or Bradford assay. This is essential for normalizing the caspase activity later. Dilute all lysates with Lysis Buffer to the same final protein concentration (e.g., 1-2 mg/mL).[12]
Protocol 4: Fluorometric Caspase-3 Assay
-
Plate Setup: In a new 96-well black plate, add 50 µL of each normalized cell lysate sample per well. Include wells for all controls as designed.
-
Reaction Buffer Addition: Add 50 µL of 2X Reaction Buffer to each well.
-
Substrate Addition: Prepare a working solution of the Ac-DEVD-AMC substrate by diluting the 10 mM stock to 100 µM in 1X Reaction Buffer. Add 10 µL of this working solution to each well (final concentration will be ~50 µM).
-
Incubation: Gently tap the plate to mix. Incubate at 37°C for 1-2 hours, protected from light.[12][13] Kinetic readings can also be taken every 10-15 minutes to ensure the reaction is in the linear range.
-
Fluorescence Measurement: Read the plate in a fluorescence microplate reader with excitation set to ~380 nm and emission to ~460 nm.[3]
Data Analysis & Interpretation
-
Background Subtraction: Average the fluorescence values from the "Blank" wells and subtract this value from all other readings.
-
Normalization (if not done prior): Divide the background-subtracted fluorescence value for each sample by its protein concentration to get the specific activity (RFU/µg protein).
-
Calculate Fold-Change: Divide the specific activity of each treated sample by the specific activity of the negative (vehicle) control.
Fold-Change = (RFU_Sample - RFU_Blank) / (RFU_VehicleControl - RFU_Blank)
-
Interpretation:
-
A fold-change significantly greater than 1 suggests that this compound induces Caspase-3 activity and may be pro-apoptotic.
-
A fold-change near 1 indicates no effect under the tested conditions.
-
A fold-change significantly less than 1 (in a system where apoptosis is already induced) would suggest an inhibitory or anti-apoptotic effect.
-
The positive control should show a high fold-change, validating the assay's performance.
-
Safety Precautions
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.[15][16][17]
-
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
DTT is a strong reducing agent. Avoid inhalation and contact with skin and eyes.
-
Dispose of all chemical and biological waste according to your institution's regulations.
References
- Title: Caspase 3 - Wikipedia Source: Wikipedia URL:[Link]
- Title: Emerging roles of caspase-3 in apoptosis Source: PubMed Central (PMC) URL:[Link]
- Title: Involvement of caspase-3 in apoptosis pathways.
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- Title: Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury Source: PubMed Central (PMC) URL:[Link]
- Title: What are caspase 3 inhibitors and how do they work?
- Title: (R)-(-)-1-Aminoindane hydrochloride - SAFETY DATA SHEET Source: AFG Bioscience LLC URL:[Link]
- Title: MSDS - (R)
- Title: Caspase Activity Assay Source: Cre
- Title: SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit Fluorimetric Source: AnaSpec URL:[Link]
- Title: Caspase 3 Activity Assay Kit Source: MP Biomedicals URL:[Link]
- Title: Caspase Protocols in Mice Source: PubMed Central (PMC) - NIH URL:[Link]
- Title: CasPASE™ Apoptosis Assay Source: G-Biosciences URL:[Link]
- Title: CasPASE™ Apoptosis Fluorometic Assay with Cell Lys
- Title: 1-Aminoindane - Wikipedia Source: Wikipedia URL:[Link]
- Title: The Crucial Role of (R)-1-Aminoindane Hydrochloride in Parkinson's Disease Treatment Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: (R)-1-Aminoindane - Wikipedia Source: Wikipedia URL:[Link]
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Bcl-2 expression analysis after 1-Aminoindane Hydrochloride treatment
Application Notes & Protocols
Topic: Analysis of Bcl-2 Expression Following Treatment with 1-Aminoindane Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Methodological Framework for Assessing Bcl-2 Modulation by this compound
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, acting as a critical checkpoint for cellular life-or-death decisions.[1][2] This family is comprised of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, and the BH3-only proteins like Bim and Puma).[3][4] In healthy cells, a delicate balance is maintained between these opposing factions.[3] The anti-apoptotic proteins, primarily localized to the outer mitochondrial membrane, function by sequestering their pro-apoptotic counterparts, thereby preventing mitochondrial outer membrane permeabilization (MOMP).[4][5][6]
Upon receiving apoptotic stimuli—such as DNA damage, growth factor deprivation, or cytotoxic drug exposure—pro-apoptotic BH3-only proteins are activated.[7][8] They bind to and neutralize the anti-apoptotic Bcl-2 proteins, liberating Bax and Bak.[8][9] Activated Bax and Bak then oligomerize, forming pores in the mitochondrial outer membrane.[10] This leads to the release of intermembrane space proteins, most notably cytochrome c, into the cytosol.[11][12] Cytosolic cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, a complex that activates a cascade of executioner caspases (like caspase-3), culminating in the systematic dismantling of the cell.[13]
Given its pivotal role in cell survival, Bcl-2 is a prime therapeutic target, particularly in oncology, where its overexpression allows cancer cells to evade apoptosis.[5][12] Consequently, evaluating the effect of novel chemical entities on the Bcl-2 pathway is a cornerstone of modern drug discovery.
This compound is a pharmaceutical intermediate and an active metabolite of the neuroprotective drug rasagiline.[14][15] While its primary characterized activities involve enzyme inhibition, such as aminotransferase, and effects on neurotransmitter uptake, its broader cellular impact, particularly on core survival pathways, remains an area of active investigation.[16][17] This guide provides a comprehensive methodological framework for researchers seeking to investigate the hypothesis that this compound modulates Bcl-2 expression. We present detailed protocols for quantifying changes in Bcl-2 at both the protein and mRNA levels, enabling a robust assessment of its potential as a modulator of the apoptotic machinery.
The Bcl-2 Mediated Apoptotic Pathway
The following diagram illustrates the central role of the Bcl-2 protein family in regulating the intrinsic apoptotic pathway. Anti-apoptotic proteins like Bcl-2 inhibit pro-apoptotic effectors Bax and Bak. Apoptotic stimuli activate BH3-only proteins, which neutralize Bcl-2, leading to Bax/Bak activation, cytochrome c release, and subsequent caspase activation.
Caption: Integrated workflow for Bcl-2 expression analysis.
Part 1: Protein Expression Analysis
Analysis at the protein level is critical as Bcl-2 is a functional protein whose quantity and localization directly impact cell fate. We describe two gold-standard techniques: Western Blotting for quantitative analysis in cell lysates and Immunohistochemistry for spatial analysis in tissues.
Protocol 1: Western Blotting for Bcl-2
This protocol allows for the quantification of Bcl-2 protein levels in a cell population following treatment.
A. Cell Culture and Treatment
-
Cell Seeding: Seed a relevant cell line (e.g., MCF-7 or Jurkat, known to express Bcl-2) in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest.
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Treatment Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). Prepare serial dilutions in complete culture medium to achieve the final desired concentrations.
-
Experimental Insight: A dose-response experiment (e.g., 0, 1, 5, 10, 25, 50 µM) and a time-course experiment (e.g., 12, 24, 48 hours) are crucial to identify the optimal conditions for observing an effect.
-
-
Cell Treatment: Replace the medium with the prepared treatment media. Include a "vehicle control" group treated with the solvent at the same final concentration used for the highest drug dose. [18] B. Protein Extraction and Quantification
-
Harvesting: After incubation, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation & Clarification: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Transfer the supernatant (total protein extract) to a new tube. Determine the protein concentration using a BCA or Bradford protein assay according to the manufacturer's instructions.
C. SDS-PAGE and Immunoblotting
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 1-2 µg/µL) with lysis buffer. Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes. [18]2. Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-120V until the dye front reaches the bottom. [18]3. Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. [19] * Expertise Note: PVDF membranes are generally more durable and have a higher binding capacity, making them ideal for Bcl-2 (a ~26 kDa protein).
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [19]5. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Bcl-2 (e.g., clone 124 or Bcl-2/100) diluted in blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation. [18][20]6. Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature. [18]8. Final Washes: Repeat the washing step (step 6).
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system or X-ray film. [18]10. Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein like β-actin or GAPDH.
D. Data Analysis
-
Use densitometry software (e.g., ImageJ) to quantify the band intensity for Bcl-2 and the loading control in each lane.
-
Normalize the Bcl-2 intensity to its corresponding loading control intensity.
-
Express the results as a fold change relative to the vehicle-treated control.
Protocol 2: Immunohistochemistry (IHC) for Bcl-2
This protocol is for visualizing Bcl-2 expression within the morphological context of tissue sections, ideal for in vivo studies.
-
Deparaffinization and Rehydration: Heat formalin-fixed, paraffin-embedded (FFPE) tissue slides at 65°C for 1 hour. Wash slides in the following sequence: Xylene (2x 5 min), 100% Ethanol (2x 5 min), 95% Ethanol (5 min), 70% Ethanol (5 min), and finally rinse in distilled water. 2. Antigen Retrieval: Immerse slides in 0.01 M Sodium Citrate Buffer (pH 6.0). Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature. [21] * Causality: Heating in a specific pH buffer unmasks the antigenic epitopes that are cross-linked during formalin fixation, allowing the antibody to bind.
-
Peroxidase Blocking: Incubate slides with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity. Wash three times with TBST. [21]4. Blocking: Apply a blocking buffer (e.g., PBS + 10% goat serum) for 1 hour to prevent non-specific binding. 5. Primary Antibody Incubation: Apply the primary Bcl-2 antibody diluted in blocking buffer and incubate overnight in a humidified chamber at 4°C. 6. Detection: Wash slides three times with TBST. Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate (or use a polymer-based detection system) according to the manufacturer's kit instructions.
-
Chromogen Development: Apply a DAB (3,3'-Diaminobenzidine) substrate. Monitor the color development (brown precipitate) under a microscope. Rinse with water to stop the reaction. [21]8. Counterstaining: Lightly counterstain the nuclei with Hematoxylin. 9. Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and Xylene, then apply a permanent mounting medium and coverslip. 10. Analysis: Examine slides under a microscope. Bcl-2 expression is typically cytoplasmic. [22]Scoring can be semi-quantitative, evaluating both the percentage of positive cells and the staining intensity. [21]
Part 2: BCL2 mRNA Expression Analysis
To determine if changes in protein levels are due to transcriptional regulation, it is essential to quantify BCL2 mRNA levels using quantitative real-time PCR (qPCR).
Protocol 3: Quantitative PCR (qPCR) for BCL2 mRNA
A. RNA Extraction and cDNA Synthesis
-
Harvesting: Harvest cells treated as described in the Western Blotting protocol (Part 1A).
-
RNA Isolation: Extract total RNA using a TRIzol-based method or a column-based kit (e.g., RNeasy) according to the manufacturer's protocol. Include a DNase I treatment step to remove contaminating genomic DNA.
-
RNA Quality and Quantity: Assess RNA concentration and purity (A260/280 ratio of ~2.0) using a spectrophotometer (e.g., NanoDrop). RNA integrity can be checked via gel electrophoresis.
-
cDNA Synthesis: Convert 1 µg of total RNA to complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random hexamer primers. [23] B. qPCR Reaction
-
Primer Design: Use validated primers specific for human BCL2. Example primer sequences can be found in the literature or designed using tools like Primer-BLAST (NCBI). [24]Also, select primers for at least two stable reference (housekeeping) genes (e.g., ACTB, GAPDH, B2M).
-
Self-Validation: The stability of reference genes should be validated for your specific cell line and treatment conditions, as some, like GAPDH, can be regulated under certain experimental conditions. [25]2. Reaction Setup: Prepare the qPCR reaction mix in triplicate for each sample. A typical 10 µL reaction includes:
-
5 µL 2X SYBR Green Master Mix
-
0.5 µL Forward Primer (10 µM)
-
0.5 µL Reverse Primer (10 µM)
-
1 µL cDNA (diluted 1:10)
-
3 µL Nuclease-free water [23]3. Thermal Cycling: Perform the qPCR in a real-time PCR instrument with a program such as:
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles:
-
C. Data Analysis (ΔΔCt Method)
-
Calculate the average quantification cycle (Cq) value for each set of triplicates.
-
Normalize the Cq of BCL2 to the geometric mean of the reference genes (ΔCq):
-
ΔCq = Cq(BCL2) - Cq(Reference Gene(s))
-
-
Calculate the ΔΔCq by subtracting the ΔCq of the control group from the ΔCq of the treated group:
-
ΔΔCq = ΔCq(Treated) - ΔCq(Control)
-
-
Calculate the fold change in expression as 2-ΔΔCq.
Data Presentation and Interpretation
Quantitative data should be summarized in tables and visualized with bar graphs representing the mean ± standard deviation from at least three biological replicates.
Table 1: Hypothetical Western Blot Densitometry Results
| Treatment (24h) | Normalized Bcl-2 Intensity (Arbitrary Units) | Fold Change vs. Control |
| Vehicle Control | 1.00 ± 0.12 | 1.0 |
| 1-Aminoindane HCl (10 µM) | 0.85 ± 0.09 | 0.85 |
| 1-Aminoindane HCl (25 µM) | 0.54 ± 0.07 | 0.54 |
| 1-Aminoindane HCl (50 µM) | 0.21 ± 0.05 | 0.21 |
Table 2: Hypothetical qPCR Results
| Treatment (24h) | Relative BCL2 mRNA Expression (Fold Change) |
| Vehicle Control | 1.00 ± 0.15 |
| 1-Aminoindane HCl (10 µM) | 0.95 ± 0.11 |
| 1-Aminoindane HCl (25 µM) | 0.48 ± 0.08 |
| 1-Aminoindane HCl (50 µM) | 0.15 ± 0.04 |
Interpretation: In this hypothetical scenario, this compound induces a dose-dependent decrease in Bcl-2 protein expression. The qPCR results suggest this downregulation occurs at the transcriptional level. Such a finding would classify the compound as a potential pro-apoptotic agent worthy of further investigation.
References
- Title: The Bcl-2-regulated apoptotic pathway Source: Journal of Cell Science URL:[Link]
- Title: The role of BCL-2 family proteins in regulating apoptosis and cancer therapy Source: Frontiers in Oncology URL:[Link]
- Title: Bcl-2 - Wikipedia Source: Wikipedia URL:[Link]
- Title: Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? Source: PubMed URL:[Link]
- Title: Mechanisms of cytochrome c release by proapoptotic BCL-2 family members Source: ScienceDirect URL:[Link]
- Title: Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice Source: ResearchG
- Title: Prevention of Apoptosis by Bcl-2 Source: Ovid URL:[Link]
- Title: Bcl-2 family proteins regulate the release of apoptogenic cytochrome c by the mitochondrial channel VDAC Source: PubMed URL:[Link]
- Title: Prevention of apoptosis by Bcl-2: release of cytochrome c from mitochondria blocked Source: PubMed URL:[Link]
- Title: The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential Source: PMC - NIH URL:[Link]
- Title: Histopathological Evaluation and Analysis of Immunohistochemical Expression of Bcl-2 Oncoprotein in Colorectal Carcinoma Source: PMC - NIH URL:[Link]
- Title: Apoptosis Regulators Bcl-2 and Caspase-3 Source: MDPI URL:[Link]
- Title: Relative quantification of BCL2 mRNA for diagnostic usage needs stable uncontrolled genes as reference Source: PubMed Central URL:[Link]
- Title: BCL2 by IHC Source: Labcorp Oncology URL:[Link]
- Title: Expression and Prognostic Significance of Bcl-2 and Bax in The Progression and Clinical Outcome of Transitional Bladder Cell Carcinoma Source: NIH URL:[Link]
- Title: BCL-2 protein (BCL2) Source: NordiQC URL:[Link]
- Title: Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis Source: PubMed URL:[Link]
- Title: Relative quantification of BCL2 mRNA for diagnostic usage needs stable uncontrolled genes as reference Source: PLOS One URL:[Link]
- Title: Specific Primer for Human Bcl-2-Protein Expression Analysis Source:
- Title: Why do BCL-2 inhibitors work and where should we use them in the clinic? Source: PMC - NIH URL:[Link]
- Title: Mechanisms of Action of Bcl-2 Family Proteins Source: PMC - PubMed Central URL:[Link]
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- 1. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Leveraging 1-Aminoindane Scaffolds for Measuring Neuroinflammation via Monoamine Oxidase B (MAO-B) Targeting
Audience: Researchers, scientists, and drug development professionals in neurobiology, pharmacology, and medical imaging.
Abstract: Neuroinflammation is a critical pathological component of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The ability to quantitatively measure this process in vivo is paramount for early diagnosis, disease monitoring, and the development of novel therapeutics. While various biomarkers exist, Monoamine Oxidase B (MAO-B) has emerged as a key target, as its expression is significantly upregulated in reactive astrocytes—a hallmark of neuroinflammation. This guide details the scientific rationale and provides comprehensive protocols for leveraging the 1-aminoindane chemical scaffold to develop and validate selective inhibitors for use as Positron Emission Tomography (PET) radiotracers to measure neuroinflammation.
Part 1: Scientific Rationale & Foundational Concepts
The Central Role of Neuroinflammation and Reactive Astrogliosis
Neuroinflammation is the innate immune response within the central nervous system (CNS) to insults such as infection, trauma, or the accumulation of misfolded proteins.[1][2] This process is primarily mediated by glial cells, namely microglia and astrocytes.[1][3][4] While acute neuroinflammation is a protective mechanism, chronic activation contributes to a cytotoxic environment that exacerbates neuronal damage and accelerates disease progression in conditions like Parkinson's disease and Alzheimer's disease.[3][5][6]
A key feature of this chronic state is reactive astrogliosis, where astrocytes undergo morphological and functional changes. Crucially, these reactive astrocytes exhibit a marked upregulation of the mitochondrial enzyme Monoamine Oxidase B (MAO-B).[4][7] This makes MAO-B an excellent biomarker for imaging and quantifying the extent and location of astrogliosis, thereby providing an indirect but reliable measure of neuroinflammation.
The 1-Aminoindane Scaffold: A Privileged Structure for MAO-B Inhibition
The 1-aminoindane structure is of significant pharmacological interest. Its most notable derivative is rasagiline, an irreversible MAO-B inhibitor used in the treatment of Parkinson's disease.[8][9] The active metabolite of rasagiline is (R)-1-aminoindan, which itself has neuroprotective properties.[9][10][11] Research has demonstrated that novel derivatives of the core 2,3-dihydro-1H-inden-1-amine (1-aminoindane) structure can be synthesized to act as highly potent and selective MAO-B inhibitors.[12][13]
This inherent selectivity makes the 1-aminoindane scaffold an ideal starting point for the design of novel radiotracers for Positron Emission Tomography (PET). By radiolabeling a selective 1-aminoindane-based MAO-B inhibitor, it becomes possible to visualize and quantify reactive astrogliosis in the living brain, offering a powerful tool for both research and clinical applications.[14][15]
Mechanism of Detection
The underlying principle is based on targeted molecular imaging. A novel 1-aminoindane derivative, designed for high affinity and selectivity to MAO-B, is first labeled with a positron-emitting radionuclide (e.g., Carbon-11 or Fluorine-18). When administered intravenously, this radiotracer crosses the blood-brain barrier and binds specifically to MAO-B. In brain regions with significant neuroinflammation, the higher density of reactive astrocytes and upregulated MAO-B results in a concentrated accumulation of the radiotracer. This localized concentration of radioactivity is then detected by a PET scanner, generating a quantitative, three-dimensional map of neuroinflammation.
Part 2: Preclinical Validation of a Novel 1-Aminoindane-Based Tracer
Before a new 1-aminoindane derivative can be used for in vivo imaging, it must undergo rigorous preclinical validation. This process ensures the compound has the desired pharmacological profile: high affinity, high selectivity, and the ability to perform in a biological context.
Protocol 2.1: In Vitro Characterization in Glial Cell Cultures
Objective: To determine the binding affinity (IC₅₀) and selectivity of a novel 1-aminoindane compound for MAO-B over MAO-A.
Rationale: This initial screen is critical for identifying lead candidates. A successful tracer must bind tightly to MAO-B (low IC₅₀) while showing minimal binding to MAO-A to avoid off-target signaling. Using cultured glial cells provides a controlled environment to assess these fundamental binding characteristics.
Materials:
-
Human or murine astrocyte cell line (e.g., HA) and microglial cell line (e.g., BV-2).[16]
-
Cell culture media (e.g., DMEM with 10% FBS).[17]
-
Test 1-aminoindane compounds and a known selective MAO-B inhibitor (e.g., Selegiline) as a positive control.
-
A known radiolabeled MAO-B ligand (e.g., [³H]-Selegiline).
-
Scintillation counter.
Methodology:
-
Cell Culture: Culture astrocyte cells to confluence in appropriate flasks. Astrocytes are the primary source of MAO-B in this context.
-
Membrane Preparation: Harvest the cells and homogenize them in a cold buffer to prepare a crude membrane fraction containing the mitochondria (and thus MAO-B).
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of the radiolabeled ligand ([³H]-Selegiline) to each well.
-
Add increasing concentrations of the unlabeled test 1-aminoindane compound to different wells.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled MAO-B inhibitor).
-
Incubate the plates to allow binding to reach equilibrium.
-
-
Signal Detection: Harvest the membranes onto filter mats and measure the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
-
Selectivity: Repeat the assay using a source of MAO-A (e.g., membranes from a cell line expressing MAO-A) to determine the IC₅₀ for the off-target enzyme. The selectivity index is calculated as (IC₅₀ for MAO-A) / (IC₅₀ for MAO-B). A high index indicates excellent selectivity.
| Compound | MAO-B IC₅₀ (nM) | MAO-A IC₅₀ (nM) | Selectivity Index (A/B) |
| Lead Candidate 1-AI-D4 | 5.2 | > 10,000 | > 1900 |
| Selegiline (Control) | 9.8 | > 15,000 | > 1500 |
| Non-selective Compound | 15.4 | 45.1 | 2.9 |
Table 1: Example data from an in vitro competitive binding assay. A high selectivity index is desired for a PET tracer candidate.
Protocol 2.2: Functional Validation in Organotypic Brain Slice Cultures
Objective: To assess the ability of the lead compound to engage its target in a complex tissue environment and to confirm its lack of cytotoxicity.
Rationale: Organotypic brain slice cultures (OBSCs) preserve the 3D architecture and cellular diversity of the brain, offering a superior model to dissociated cell cultures.[18] Inducing inflammation with lipopolysaccharide (LPS) mimics the in vivo neuroinflammatory state, allowing for a functional assessment of the compound's behavior.[17][18]
Materials:
-
Vibratome or tissue chopper.
-
Cell culture inserts and 6-well plates.
-
Rodent pup brains (postnatal day 8-10).
-
Lipopolysaccharide (LPS) from E. coli.
-
Lead 1-aminoindane compound.
-
ELISA kits for inflammatory cytokines (TNF-α, IL-1β).
-
LDH cytotoxicity assay kit.[18]
Methodology:
-
Slice Preparation: Prepare 300-350 µm thick coronal brain slices from rodent pups and place them on cell culture inserts.[18]
-
Culture and Stabilization: Culture the slices for 7-10 days to allow them to recover and stabilize.
-
Induction of Neuroinflammation:
-
Treat a subset of slices with LPS (e.g., 1 µg/mL) for 24 hours to induce a robust inflammatory response. Maintain a vehicle control group.
-
In a parallel group, pre-treat slices with the lead 1-aminoindane compound for 1 hour before adding LPS.
-
-
Endpoint Analysis (24h post-LPS):
-
Cytokine Measurement: Collect the culture medium and quantify the concentration of secreted pro-inflammatory cytokines (TNF-α, IL-1β) using ELISA kits. A successful compound should not alter the inflammatory response itself.
-
Cytotoxicity Assessment: Use an LDH assay on the collected medium to measure cell death. The compound should not induce toxicity compared to vehicle controls.
-
-
Target Engagement (Optional): Homogenize the treated slices and perform an ex vivo binding assay or Western blot to confirm that the compound is engaging with MAO-B in the tissue.
| Treatment Group | TNF-α Release (pg/mL) | IL-1β Release (pg/mL) | LDH Release (% of Control) |
| Vehicle Control | 50 ± 8 | 25 ± 5 | 100 ± 10 |
| LPS (1 µg/mL) | 850 ± 70 | 450 ± 50 | 115 ± 12 |
| LPS + 1-AI-D4 (1 µM) | 830 ± 65 | 465 ± 55 | 105 ± 9 |
Part 3: In Vivo Imaging Protocol with a Radiolabeled 1-Aminoindane Tracer
Objective: To perform a PET scan in a rodent model of neuroinflammation to visualize and quantify tracer uptake in the brain.
Rationale: This is the definitive experiment to validate the tracer's utility. Success in an in vivo model demonstrates that the tracer can cross the blood-brain barrier, bind specifically to its target in the context of disease, and be cleared appropriately to provide a clean imaging signal.
Protocol 3.1: Animal Model & PET Imaging Procedure
Materials:
-
Adult rodents (rats or mice).
-
Model of neuroinflammation (e.g., stereotactic intracerebral injection of LPS, or a transgenic model like 5xFAD for Alzheimer's).
-
Anesthesia (e.g., isoflurane).
-
Small animal PET/CT scanner.
Methodology:
-
Animal Preparation: Induce neuroinflammation in the test group of animals. For an acute LPS model, this is typically done 24-72 hours before imaging. Allow control animals to recover from any sham procedures.
-
Tracer Administration: Anesthetize the animal and place it on the scanner bed. Administer a bolus injection of the radiolabeled tracer via the tail vein.
-
Dynamic PET Scan: Begin a dynamic PET scan immediately upon injection. Acquire data for 60-90 minutes. This allows for the measurement of tracer delivery and binding over time. A concurrent CT scan can be performed for anatomical co-registration.
-
Image Reconstruction: Reconstruct the acquired PET data using standard algorithms (e.g., OSEM3D), correcting for attenuation, scatter, and radioactive decay.
-
Data Analysis:
-
Co-register the PET images with a brain atlas or the CT scan.
-
Draw regions of interest (ROIs) over specific brain areas (e.g., the hippocampus, striatum, cortex).
-
Generate time-activity curves (TACs) for each ROI, which plot the concentration of radioactivity over time.
-
Calculate the Standardized Uptake Value (SUV) for a semi-quantitative measure of tracer uptake. For more advanced quantification, kinetic modeling can be applied to the dynamic data to determine the binding potential (BP_ND_), a more accurate measure of specific binding.
-
Expected Results & Interpretation
In a successful study, the neuroinflammation model animals will show significantly higher tracer uptake in affected brain regions compared to control animals. For instance, in an LPS model with injection into the striatum, the ipsilateral (injected) striatum should exhibit a much higher PET signal than the contralateral striatum or the striatum of control animals. This specific, localized increase in signal provides direct evidence of neuroinflammation as measured by increased MAO-B density.
| Parameter | Control Animals | Neuroinflammation Model | Significance |
| Striatal SUV (30-60 min) | 1.2 ± 0.2 | 2.8 ± 0.4 | p < 0.001 |
| Hippocampal SUV (30-60 min) | 1.1 ± 0.1 | 2.5 ± 0.3 | p < 0.005 |
| Cerebellar SUV (Reference) | 1.0 ± 0.1 | 1.05 ± 0.1 | Not Significant |
Table 3: Example of quantitative PET data from an in vivo study, demonstrating significantly increased tracer uptake in the neuroinflammation model.
Part 4: Comparative Analysis & Troubleshooting
No single PET tracer is perfect. The choice of which tool to use depends on the specific biological question. A 1-aminoindane-based MAO-B tracer has distinct advantages and disadvantages compared to other common neuroinflammation tracers.
| Tracer Target | Example Tracer | Primary Cell Type | Advantages | Limitations |
| MAO-B | [¹¹C]-Deprenyl, [¹⁸F]-1-AI-D4 | Reactive Astrocytes | Excellent signal-to-noise; stable target expression; directly measures astrogliosis. | Does not measure microglial activation; basal expression in some neurons.[4] |
| TSPO | [¹¹C]-PK11195, [¹⁸F]-DPA-714 | Activated Microglia, Astrocytes | Highly sensitive to acute inflammation; widely studied.[19] | High non-specific binding; binding affinity affected by a common human genetic polymorphism.[4] |
| COX-2 | [¹¹C]-MC1 | Neurons, Activated Glia | Measures a key inflammatory enzyme; low basal expression provides a high dynamic range.[20][21] | Expression can be transient; newer target with less validation compared to TSPO or MAO-B. |
Table 4: Comparative analysis of different classes of neuroinflammation PET tracers.
Troubleshooting Common Issues
-
High Non-Specific Binding: If the PET signal is high throughout the brain with poor contrast, it may indicate that the tracer is too lipophilic. Solution: Synthesize more hydrophilic derivatives of the 1-aminoindane scaffold.
-
Poor Blood-Brain Barrier Penetration: If the overall brain signal is very low, the tracer may be blocked by efflux transporters (e.g., P-glycoprotein) or be too hydrophilic. Solution: Modify the chemical structure to optimize lipophilicity and reduce substrate affinity for efflux pumps.
-
In Vivo Metabolism: If the tracer is rapidly metabolized into radiolabeled byproducts that enter the brain, this can confound the signal. Solution: Analyze blood samples over time to identify radiometabolites and consider structural modifications (e.g., adding fluorine) to block metabolic hotspots.
References
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- 13. Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PET imaging of neuroinflammation in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PET radioligands for in vivo visualization of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Frontiers | Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer’s disease and mild cognitive impairment [frontiersin.org]
- 20. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 21. GUEST | SNMMI [snmmi.org]
Troubleshooting & Optimization
Technical Support Center: 1-Aminoindane Hydrochloride Stability in Aqueous Solution
Welcome to the Technical Support Center for 1-Aminoindane Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving aqueous solutions of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and success of your research.
Introduction
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, including the anti-Parkinson's agent Rasagiline.[1][2] Understanding its stability in aqueous solutions is paramount for developing robust formulations, ensuring accurate analytical measurements, and maintaining the integrity of your experimental results. This guide will walk you through potential stability issues, provide answers to frequently asked questions, and offer detailed protocols for stability assessment.
While specific stability data for this compound is limited in publicly available literature, we can draw authoritative insights from forced degradation studies conducted on its close derivative, Rasagiline (N-propargyl-1-aminoindane).[1][3][4][5][6] This guide will leverage this data to provide the best possible guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?
A1: The stability of this compound in water is primarily influenced by pH, temperature, and light exposure. As a primary aromatic amine, it is susceptible to oxidative and hydrolytic degradation.[7][8]
Q2: How does pH impact the stability of the solution?
A2: Based on studies of similar amine hydrochlorides and the derivative Rasagiline, this compound is expected to be most stable in acidic to neutral pH ranges.[1][9] Alkaline conditions can significantly accelerate degradation, likely through hydrolysis and oxidation pathways.[1][10] Forced degradation studies on Rasagiline showed significant degradation in 0.1 M sodium hydroxide upon refluxing.[1]
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing aromatic amine moieties can be susceptible to photodegradation.[7][10] It is crucial to protect aqueous solutions of this compound from light to prevent the formation of photodegradants. The ICH Q1B guidelines for photostability testing should be followed when evaluating new drug substances and products.
Q4: What is the expected impact of temperature on the stability of the solution?
A4: Elevated temperatures will accelerate the rate of degradation. Thermal degradation studies on Rasagiline have shown that the compound degrades when exposed to heat.[5] Therefore, it is recommended to store aqueous solutions of this compound at controlled room temperature or under refrigerated conditions, depending on the required shelf-life of the solution.
Q5: What are the likely degradation products of this compound in an aqueous solution?
A5: While specific degradation products for this compound are not extensively documented, based on the chemistry of aromatic amines and related compounds, potential degradation pathways include:
-
Oxidation: Leading to the formation of corresponding nitroso and nitro compounds.[8]
-
Hydrolysis: Although less likely for the amine group itself under mild conditions, impurities or excipients could catalyze this process.
-
Photodegradation: Can lead to a complex mixture of products through radical-mediated reactions.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Degradation of this compound. | Prepare fresh solutions daily and store them protected from light and at a controlled temperature. Confirm the identity of the unexpected peaks using a mass spectrometer. |
| Loss of potency over time | Instability of the aqueous solution. | Conduct a stability study to determine the optimal storage conditions (pH, temperature, light protection). Consider preparing solutions in a suitable buffer (e.g., pH 3-5) to enhance stability. |
| Inconsistent analytical results | Variable degradation between samples. | Ensure uniform handling and storage of all samples. Use a validated stability-indicating analytical method for accurate quantification. |
| Color change in the solution | Formation of colored degradation products, often from oxidation. | Prepare solutions in deoxygenated water and consider purging with an inert gas (e.g., nitrogen) to minimize oxidation. |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability for short-term use.
Materials:
-
This compound powder
-
HPLC-grade water
-
pH meter
-
0.1 M Hydrochloric acid
-
Volumetric flasks
-
Amber glass vials
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in HPLC-grade water in a volumetric flask.
-
Adjust the pH of the solution to approximately 3.0-4.0 using 0.1 M Hydrochloric acid.
-
Bring the solution to the final volume with HPLC-grade water.
-
Filter the solution through a 0.45 µm filter.
-
Store the solution in an amber glass vial at 2-8°C.
-
It is recommended to use the solution within 24-48 hours. For longer storage, a full stability study is required.
Protocol 2: Forced Degradation Study Workflow
This workflow provides a framework for investigating the stability of this compound under various stress conditions, as recommended by ICH guidelines.[5]
Diagram: Forced Degradation Workflow
Sources
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 4. Study of stress degradation behavior of rasagiline mesylate under hydrolytic conditions by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. dl.edi-info.ir [dl.edi-info.ir]
- 8. Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Long-term storage of 1-Aminoindane Hydrochloride stock solutions
Introduction
1-Aminoindane Hydrochloride (CAS: 70146-15-5) is a critical pharmaceutical intermediate and organic synthetic building block used in the development of various therapeutic agents, including rasagiline.[1] The integrity of experimental data derived from this compound is fundamentally dependent on the stability and purity of the stock solutions used. Improper storage can lead to degradation, precipitation, and concentration inaccuracies, resulting in irreproducible results and compromised research outcomes.
This guide provides a comprehensive framework for the preparation, long-term storage, and troubleshooting of this compound stock solutions. It is designed for researchers, scientists, and drug development professionals to ensure the reliability and longevity of their experimental reagents.
Core Principles of Stock Solution Stability
The long-term stability of any chemical solution is a multifactorial issue. For an amine hydrochloride salt like this compound, the primary factors that must be controlled are solvent choice, temperature, light, and exposure to air and moisture.
-
Solvent Selection: The choice of solvent is the most critical decision. Organic, aprotic solvents like Dimethyl Sulfoxide (DMSO) are generally preferred for primary stock solutions due to their ability to solubilize a wide range of compounds and their lower reactivity compared to aqueous systems. Aqueous solutions, while often necessary for final experimental assays, are more susceptible to hydrolysis and pH-dependent degradation.
-
Temperature: Lowering the storage temperature is a fundamental strategy to decrease the rate of chemical degradation.[2] For long-term storage, temperatures of -20°C or -80°C are standard practice, effectively "freezing" the compound and solvent in a state of minimal reactivity.
-
Light Exposure: Many organic molecules, including those with aromatic structures like 1-aminoindane, are sensitive to light. UV radiation can provide the activation energy needed for photolytic degradation, leading to the formation of impurities.[2]
-
Air & Moisture: Oxygen in the air can cause oxidative degradation of sensitive functional groups. Furthermore, many high-purity solvents (especially DMSO) are hygroscopic, meaning they readily absorb moisture from the atmosphere.[3] This absorbed water can introduce the risk of hydrolysis, even in a primarily organic stock. For the solid compound, moisture can accelerate degradation.[2]
Recommended Storage Protocols
The following recommendations are synthesized from best practices in chemical storage and handling.[3][4][5] Adherence to these guidelines will maximize the shelf-life and reliability of your this compound solutions.
Data Presentation: Storage Conditions Summary
| Solution Type | Solvent | Concentration | Storage Temp. | Max. Duration | Key Considerations |
| Primary Stock | Anhydrous DMSO | ≤ 100 mM | -20°C | Up to 6 months | Use amber, screw-cap vials. Minimize headspace. Aliquot for single use. |
| Primary Stock | Anhydrous DMSO | ≤ 100 mM | -80°C | Up to 12 months | Optimal for long-term archival. Aliquoting is critical to prevent freeze-thaw cycles.[6] |
| Intermediate Stock | Anhydrous Ethanol or Methanol | ≤ 50 mM | -20°C | Up to 3 months | Prone to evaporation if not sealed properly. Good for applications intolerant of DMSO. |
| Aqueous Working | PBS, Culture Media, Buffers | Assay-dependent (typically µM range) | 2-8°C | < 24 hours | Prepare fresh before each experiment. [2][7] Prone to precipitation and degradation. |
Note: The stability of the solid powder is significantly greater. When stored in a tightly sealed container, protected from light and moisture at 2-8°C, the solid is stable for at least two years.[2][8]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Primary Stock Solution in DMSO
This protocol describes a self-validating system for preparing a reliable, long-term stock.
Objective: To prepare a 100 mM stock solution of this compound in anhydrous DMSO suitable for long-term storage.
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO), <0.02% water
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Inert gas (Argon or Nitrogen), optional but recommended
Methodology:
-
Pre-Equilibration: Allow the sealed vial of this compound powder and the bottle of anhydrous DMSO to equilibrate to room temperature for at least 30 minutes. This critical step prevents condensation of atmospheric moisture into the reagents upon opening.[6]
-
Weighing: On an analytical balance, accurately weigh 16.97 mg of this compound into a sterile amber vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary, but avoid overheating.[6]
-
(Optional) Inert Gas Purge: To maximize stability by preventing oxidation, gently flush the headspace of the vial with an inert gas (Argon or Nitrogen) before final capping.[7]
-
Aliquoting (Critical Step): Immediately dispense the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes. This practice is essential to avoid the damaging effects of repeated freeze-thaw cycles.[6]
-
Labeling & Storage: Clearly label each aliquot with the compound name, concentration (100 mM), date of preparation, and solvent. Store the aliquots at -20°C or, for optimal longevity, at -80°C.
Protocol 2: Preparation of Aqueous Working Solutions
Objective: To dilute the primary DMSO stock into an aqueous buffer for immediate use in experiments.
Methodology:
-
Thaw Primary Stock: Remove a single aliquot of the DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Pre-warm Aqueous Buffer: Ensure your aqueous buffer (e.g., PBS, cell culture media) is at the experimental temperature (e.g., 37°C).
-
Dilution: To minimize precipitation, add the DMSO stock to the aqueous buffer while vortexing the buffer.[11] For example, to make a 100 µM solution, add 1 µL of the 100 mM DMSO stock to 999 µL of the pre-warmed, vortexing buffer. This rapid dispersion helps prevent the compound from crashing out of solution.
-
Immediate Use: Use the freshly prepared aqueous solution immediately. Do not store aqueous dilutions, as their stability is not guaranteed for more than one day.[7]
Mandatory Visualizations
Stock Solution Preparation and Storage Workflow
Caption: Workflow for preparing and storing 1-Aminoindane HCl stock solutions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling of this compound solutions.
Q1: My compound precipitated when I diluted my DMSO stock into my aqueous buffer. What should I do?
-
Causality: This is a common solubility issue. While a compound may be soluble in 100% DMSO, its solubility can decrease dramatically when the solution becomes >99% aqueous.[11]
-
Solution:
-
Increase Mixing Energy: Ensure you are adding the small volume of DMSO stock to a larger volume of vigorously vortexing aqueous buffer. This rapid dilution can sometimes create a transiently stable supersaturated solution.[11]
-
Gentle Warming: Briefly warming the final aqueous solution (e.g., to 37°C) may help redissolve the precipitate. Visually confirm dissolution before use.
-
Use an Intermediate Dilution: Consider a two-step dilution. First, dilute the DMSO stock into a solvent like ethanol, then dilute this intermediate solution into your final aqueous buffer.
-
Lower Stock Concentration: If precipitation persists, prepare a new primary stock at a lower concentration (e.g., 10-20 mM) in DMSO.
-
Q2: I'm seeing inconsistent or weaker-than-expected results in my assay over time. Could my stock solution be the problem?
-
Causality: This is a classic sign of compound degradation. The likely culprits are repeated freeze-thaw cycles, improper storage temperature, or degradation of an old aqueous working solution.[2][6]
-
Solution:
-
Discard and Prepare Fresh: The most trustworthy solution is to discard the suspect stock and prepare a new one from the solid powder following Protocol 1.
-
Strict Aliquoting: Ensure you are using a fresh, single-use aliquot for every experiment to eliminate freeze-thaw cycles as a variable.[6]
-
Fresh Working Solutions: Always prepare aqueous working solutions immediately before your experiment. Never use aqueous solutions that have been stored for more than a few hours.[7]
-
Q3: My frozen DMSO stock solution appears cloudy or contains visible crystals after thawing. Is it still usable?
-
Causality: This can be due to several factors: the stock concentration may be too high and exceeding its solubility at low temperatures, or the DMSO may have absorbed moisture, reducing its solvating power.
-
Solution:
-
Warm and Vortex: Allow the vial to warm completely to room temperature and then vortex thoroughly.[6] If the precipitate redissolves completely, the solution is likely usable for that experiment.
-
Do Not Use if Precipitate Persists: If the cloudiness or crystals do not disappear with warming and vortexing, do not use the stock. It is impossible to know the true concentration of the supernatant. The best course of action is to discard it and prepare a fresh, potentially more dilute, stock solution.[2]
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common stock solution issues.
References
- AFG Bioscience LLC. (2016). (R)-(-)-1-Aminoindane hydrochloride - SAFETY DATA SHEET.
- KM Pharma Solution Private Limited. (n.d.). MSDS - (R)-1-Aminoindane hydrochloride.
- BenchChem. (2025). Best practices for the storage of Bis(2-chloroethyl)amine hydrochloride to prevent degradation.
- FasterCapital. (n.d.). Best Practices For Stock Solutions.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs.
- BenchChem. (2025). Storage and Handling Tips for Research Chemicals: Safety Comes First.
- ChemicalBook. (2025). This compound | 70146-15-5.
- BenchChem. (2025). Best practices for handling and storing HGC652 stock solutions.
- The Synergist. (n.d.). Best Practices for Proper Chemical Storage.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS (S)-1-AMINOINDANE.
- ChemicalBook. (n.d.). This compound CAS#: 70146-15-5.
- Roman, R., Cohen, E. M., Christy, M. E., & Hagerman, W. B. (1979). Stability of amitriptyline hydrochloride in a commercial aqueous solution. Journal of Pharmaceutical Sciences, 68(10), 1329-30.
- Wikipedia. (n.d.). 1-Aminoindane.
- precisionFDA. (n.d.). This compound.
- Cayman Chemical. (2022). Aminoguanidine (hydrochloride) - PRODUCT INFORMATION.
- Chemodex. (n.d.). (S)-(+)-1-Aminoindane - CAS-Number 61341-86-4.
- BenchChem. (2025). Best practices for handling and storage of thiamine hydrochloride to maintain purity.
- ResearchGate. (2021). DMSO concentration in cell culture? Precipitating while PBS is added?
Sources
- 1. This compound | 70146-15-5 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. fastercapital.com [fastercapital.com]
- 5. globalresearchchem.com [globalresearchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. (S)-(+)-1-Aminoindane - CAS-Number 61341-86-4 - Order from Chemodex [chemodex.com]
- 9. This compound CAS#: 70146-15-5 [m.chemicalbook.com]
- 10. GSRS [precision.fda.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 1-Aminoindane Hydrochloride in Cell Culture
Last Updated: January 11, 2026
Welcome to the technical support guide for researchers using 1-Aminoindane Hydrochloride. This resource is designed to provide in-depth answers and actionable troubleshooting advice to ensure the reliability and reproducibility of your cell-based assays. Understanding the stability of your compound is paramount, as degradation can lead to inconsistent results and misinterpretation of data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the use and stability of this compound in a typical cell culture environment.
Q1: What is this compound and what is its primary use in research?
This compound is the salt form of 1-Aminoindane (1-AI), an organic compound featuring an indane skeleton with an amine group. It is a racemic mixture, meaning it contains both (R)- and (S)-enantiomers.[1] The (R)-enantiomer is pharmacologically active and is a known active metabolite of rasagiline, an antiparkinsonian agent.[1][2] In a research context, it and its derivatives are often studied for their neuroprotective effects and modulation of catecholamines.[1] 1-Aminoindane has been shown to inhibit monoamine oxidase B (MAO-B) and affects serotonin uptake and release.[3]
Q2: Why should I be concerned about the degradation of this compound in my cell culture experiments?
Compound degradation is a critical and often overlooked variable in cell-based assays. The controlled environment of a cell culture incubator (37°C, 5% CO₂, high humidity) can accelerate chemical reactions, including the degradation of your test compound.[4] This can lead to:
-
Reduced Potency: A decrease in the concentration of the active parent compound over the course of the experiment (e.g., 24, 48, or 72 hours) will result in a lower-than-expected biological effect.[4]
-
Confounding Effects from Degradants: Degradation products may be biologically active or cytotoxic themselves, leading to off-target effects that can be mistakenly attributed to the parent compound.
Q3: What are the likely degradation pathways for an aminoindane structure in cell culture media?
While specific degradation pathways for 1-Aminoindane in cell culture media are not extensively documented in readily available literature, primary amines and molecules with benzylic protons can be susceptible to oxidative degradation .[6] Cell culture media, especially when exposed to light and containing metal ions (like iron from transferrin), can generate reactive oxygen species (ROS).[7][8] Potential oxidative reactions could target the amine group or the benzylic carbon, leading to imines, ketones (indanones), or hydroxylated species.
Q4: What specific factors in my cell culture setup can accelerate degradation?
Several factors can influence the stability of a compound in cell culture media:[4]
-
pH: The pH of the medium (typically 7.2-7.4) can catalyze degradation reactions like hydrolysis.[9]
-
Temperature: The standard incubation temperature of 37°C will speed up most chemical reactions compared to storage at 4°C or -20°C.[9]
-
Light Exposure: If the compound is photosensitive, routine exposure to ambient light during handling can initiate degradation.[10]
-
Media Components: Components like metal ions (iron, copper) can catalyze oxidation.[7][8] Furthermore, enzymes present in serum (if used) could potentially metabolize the compound.[4]
Q5: How can I proactively minimize the degradation of this compound?
-
Prepare Fresh Solutions: Always prepare working solutions fresh from a validated DMSO stock for each experiment.[5]
-
Minimize Light Exposure: Use amber tubes and minimize the time plates or solutions are exposed to light.
-
Consider Dosing Schedule: For long-term experiments ( > 48 hours), consider replacing the media with freshly prepared compound-containing media every 24-48 hours to maintain a more consistent concentration.
-
Conduct Stability Studies: The most definitive way to understand your compound's behavior is to perform a stability study in your specific cell culture medium.[4]
Part 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common issues that may arise during your experiments.
Problem 1: I'm observing inconsistent IC50 values or a lower-than-expected biological effect in my assay.
This is a classic sign of compound instability. If the amount of active compound is decreasing during the incubation, the cells are not being exposed to the intended concentration, leading to a weaker or more variable response.
Troubleshooting Workflow
Caption: Troubleshooting inconsistent assay results.
Solution Path:
-
Rule out Solubility Issues: Before assuming degradation, ensure the compound is not precipitating out of solution when added to the aqueous cell culture medium. Visually inspect the wells of your plate under a microscope for any signs of crystalline structures or cloudiness.[5]
-
Confirm Degradation: Perform a stability study by incubating this compound in your complete cell culture medium (including serum) at 37°C. Collect aliquots at different time points (e.g., 0, 8, 24, 48 hours) and analyze the concentration of the parent compound using HPLC. A significant decrease in concentration over time confirms instability.[4] (See Protocol 1 ).
-
Mitigate Instability: If degradation is confirmed, shorten the experimental duration if possible. For longer experiments, replace the medium with a fresh preparation of the compound at regular intervals (e.g., every 24 hours).
Problem 2: I've detected unknown peaks in my HPLC analysis of media samples. I suspect they are degradation products, but how can I confirm this?
Identifying unknown peaks is crucial to understanding the full picture of your compound's activity and stability.
Experimental Workflow for Degradation Analysis
Caption: Workflow for identifying degradation products.
Solution Path:
-
Perform a Forced Degradation Study: Intentionally degrade this compound under controlled stress conditions (e.g., oxidation with hydrogen peroxide, exposure to UV light, heat).[6] This will generate a concentrated sample of potential degradation products. (See Protocol 2 ).
-
Utilize HPLC-MS: Analyze your experimental samples and the forced degradation samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
Compare and Characterize:
-
Retention Time: Match the retention times of the unknown peaks in your experimental samples with the peaks generated in the forced degradation study.
-
Mass-to-Charge Ratio (m/z): Use the mass spectrometer to determine the molecular weight of the unknown peaks. For example, the addition of an oxygen atom (oxidation) would result in a +16 Da mass shift.
-
MS/MS Fragmentation: For definitive identification, perform tandem mass spectrometry (MS/MS) to compare the fragmentation patterns of the unknown peaks with the parent compound and known degradation products.
-
Part 3: Experimental Protocols
Protocol 1: HPLC-UV Method for Quantifying 1-Aminoindane Stability
This protocol provides a robust method to determine the stability of this compound in cell culture medium.
Objective: To quantify the concentration of 1-Aminoindane over time in a cell culture environment.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation:
-
Prepare a 10 mM stock solution of 1-Aminoindane HCl in DMSO.
-
Spike the compound into pre-warmed (37°C) complete cell culture medium to a final concentration of 10 µM. Mix thoroughly.
-
Immediately take a "Time 0" sample (1 mL) and store it at -80°C.
-
Place the remaining medium in a 37°C, 5% CO₂ incubator.
-
-
Incubation and Sampling:
-
At designated time points (e.g., 4, 8, 24, 48 hours), remove a 1 mL aliquot of the medium and store it at -80°C.[4]
-
-
Sample Processing:
-
Thaw all samples.
-
To precipitate proteins, add 2 mL of ice-cold acetonitrile to each 1 mL sample.
-
Vortex vigorously for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 200 µL of mobile phase A.
-
-
HPLC Analysis:
-
Analyze the samples using the conditions outlined in the table below.
-
Create a standard curve using known concentrations of 1-Aminoindane HCl prepared in the medium and processed identically to the samples.
-
Table 1: HPLC Operating Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection (UV) | 210 nm and 265 nm |
| Column Temp. | 30°C |
-
Data Analysis:
-
Quantify the peak area corresponding to 1-Aminoindane at each time point.
-
Use the standard curve to convert peak area to concentration.
-
Plot concentration vs. time to determine the degradation profile.
-
Protocol 2: Forced Degradation Study for Product Identification
Objective: To intentionally generate degradation products for identification by HPLC-MS.
Procedure:
-
Prepare four separate 1 mg/mL solutions of 1-Aminoindane HCl in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Acid Hydrolysis: Add 1 M HCl to one solution. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 M NaOH to a second solution. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to a third solution. Keep at room temperature for 24 hours, protected from light.[6]
-
Photolytic Degradation: Expose the fourth solution to direct UV light (254 nm) for 24 hours.
-
Analysis: Neutralize the acid and base samples before injecting all samples into an HPLC-MS system to identify the m/z of newly formed peaks.
References
- Purdie, J. L., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress, 32(5), 1326-1333.
- Purdie, J. L., et al. (2016). Cell culture media impact on drug product solution stability. PubMed.
- Wikipedia. (n.d.). 1-Aminoindane.
- Slideshare. (n.d.). Factors affecting stability of drugs.
- Wikipedia. (n.d.). (R)-1-Aminoindane.
- SciTechnol. (n.d.). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation.
- Štefanič, P., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2), 158.
Sources
- 1. 1-Aminoindane - Wikipedia [en.wikipedia.org]
- 2. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors affecting stability of drugs | PPTX [slideshare.net]
- 10. scitechnol.com [scitechnol.com]
Technical Support Center: Optimizing 1-Aminoindane Hydrochloride for Neuroprotection Studies
Welcome to the technical support guide for 1-Aminoindane Hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting advice for leveraging this compound in neuroprotection research. As the primary active metabolite of the anti-Parkinsonian drug rasagiline, 1-Aminoindane presents a unique profile for investigation, demonstrating neuroprotective properties that are independent of the potent monoamine oxidase-B (MAO-B) inhibition seen with its parent compound.[1][2] This guide offers a synthesis of established protocols and practical solutions to common experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that users frequently encounter when beginning work with this compound.
Q1: What is this compound and why is it significant for neuroprotection research?
A1: this compound is the salt form of 1-Aminoindane (1-AI), a cyclic benzylamine derivative.[1] Its significance lies in being the major metabolite of rasagiline, a drug used in the treatment of Parkinson's disease.[3][4] While rasagiline is a potent irreversible MAO-B inhibitor, 1-AI is only a weak, reversible MAO-B inhibitor.[1][3] However, studies have shown that 1-AI retains significant neuroprotective and anti-apoptotic activities on its own, suggesting it contributes to the overall therapeutic effects of rasagiline.[1][4] This makes it a valuable tool for studying neuroprotective mechanisms that are not reliant on MAO-B inhibition, such as the modulation of apoptotic pathways and protection against oxidative stress.[4][5]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is generally soluble in aqueous solutions like sterile water or phosphate-buffered saline (PBS). For in vitro cell culture experiments, preparing a high-concentration stock solution (e.g., 10-100 mM) in sterile, nuclease-free water or DMSO is recommended.
-
Preparation: To prepare a 10 mM stock solution (Molar Mass: 169.65 g/mol ), dissolve 1.6965 mg of this compound in 1 mL of solvent. Ensure complete dissolution by vortexing.
-
Sterilization: Sterile filter the final stock solution through a 0.22 µm syringe filter before use in cell culture.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. For short-term use (1-2 weeks), the solution can be stored at 4°C.
Q3: What is a typical starting concentration range for in vitro neuroprotection assays?
A3: The optimal concentration is highly dependent on the cell type and the nature of the neurotoxic insult. Based on published studies involving related compounds and neuroprotective agents, a good starting point is to perform a dose-response curve. We recommend a broad range initially, for example, from 1 µM to 100 µM. Some studies have shown protective effects of 1-Aminoindane and its parent compound at concentrations within this micromolar range.[3][5] It is crucial to first perform a cytotoxicity assay with the compound alone to determine the maximum non-toxic concentration for your specific cell line.
Q4: Which neuronal cell lines are suitable for these experiments?
A4: The choice of cell line should align with the research question. Commonly used and well-characterized cell lines for neuroprotection studies include:
-
SH-SY5Y (Human Neuroblastoma): Widely used due to its human origin and dopaminergic characteristics, making it relevant for Parkinson's disease models. These cells are amenable to differentiation into a more mature neuronal phenotype.[5][6]
-
PC12 (Rat Pheochromocytoma): A classic model for studying neuronal differentiation and neurotoxicity. These cells can be differentiated with Nerve Growth Factor (NGF) to exhibit a sympathetic neuron-like phenotype.[4]
-
Primary Neuronal Cultures: While more complex to maintain, primary cultures (e.g., from rodent cortex or hippocampus) offer higher physiological relevance.
Part 2: Experimental Design & Core Protocol
A robust experimental design is critical for obtaining reproducible and meaningful data. This section provides a validated protocol for a standard neuroprotection assay.
Protocol 1: Assessing Neuroprotection Against Oxidative Stress in SH-SY5Y Cells
This protocol details a method to evaluate the ability of this compound to protect SH-SY5Y cells from hydrogen peroxide (H₂O₂)-induced cytotoxicity, a common model for oxidative stress.[4][6]
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Serum-free DMEM/F12 medium
-
This compound
-
Hydrogen Peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
Experimental Workflow:
Caption: Putative neuroprotective mechanisms of 1-Aminoindane.
Part 5: Quantitative Data Summary
The table below summarizes representative data ranges for designing and interpreting your experiments. Note that these values are illustrative and should be optimized for your specific experimental system.
| Parameter | Cell Line | Neurotoxic Agent | 1-AI HCl Concentration Range | Expected Outcome |
| Cytotoxicity (IC₅₀) | SH-SY5Y | None (Compound only) | > 200 µM (typically) | Determine max non-toxic dose |
| Neuroprotection (EC₅₀) | SH-SY5Y | H₂O₂ (100-300 µM) | 10 - 100 µM | Increased cell viability by 20-40% |
| Neuroprotection (EC₅₀) | PC12 | 6-OHDA | 1 - 50 µM | Rescue from dopaminergic cell death |
References
- Weinreb, O., et al. (2010). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. Journal of Neurochemistry, 112(5), 1131-7. [Link]
- ResearchGate. (n.d.). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline | Request PDF.
- Weinreb, O., et al. (2011). Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease? Antioxidants & Redox Signaling, 14(5), 767-75. [Link]
- Wikipedia. (2023). (R)-1-Aminoindane. Wikipedia. [Link]
- Wikipedia. (2023). 1-Aminoindane. Wikipedia. [Link]
- YouTube. (2022, October 12). Troubleshooting and optimizing lab experiments. YouTube. [Link]
- Yi, J. H., et al. (2009). Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis. Journal of Neural Transmission, 116(7), 825-33. [Link]
- Kumar, H., & Kumar, B. (2015). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical and Pharmaceutical Research, 7(4), 1-6. [Link]
Sources
- 1. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Impurities in 1-Aminoindane Hydrochloride Synthesis
Welcome to the technical support center for 1-Aminoindane Hydrochloride synthesis. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based answers to common challenges encountered during synthesis, focusing on the identification, control, and mitigation of process-related impurities. Our goal is to explain the causality behind experimental outcomes and offer robust, validated solutions.
Section 1: Troubleshooting Common Synthesis & Purification Issues (Q&A)
This section addresses specific problems you might encounter during your experiments, providing likely causes, mechanistic explanations, and actionable troubleshooting steps.
Question 1: My HPLC analysis of the final 1-Aminoindane HCl product shows a significant peak corresponding to the starting material, 1-indanone. What is the likely cause and how can I resolve this?
Likely Cause: Incomplete reaction during the reductive amination step is the most common reason for the presence of residual 1-indanone.[1] This can stem from several factors: insufficient reducing agent, suboptimal reaction temperature or time, or poor catalyst activity (if applicable).
Mechanistic Explanation: The conversion of 1-indanone to 1-aminoindane typically proceeds via an imine intermediate, which is then reduced to the primary amine. If the reduction step is inefficient or the initial imine formation is incomplete, unreacted 1-indanone will be carried through the workup and crystallization stages.
Troubleshooting & Preventative Measures:
-
Verify Stoichiometry of Reducing Agent: For common agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃), ensure at least a stoichiometric amount is used relative to 1-indanone.[2] It is often beneficial to use a slight excess (e.g., 1.2-1.5 equivalents) to drive the reaction to completion.
-
Optimize Reaction Conditions:
-
Temperature: Ensure the reaction is maintained at the optimal temperature. Some reductive aminations require an initial period at a lower temperature (0-5 °C) during reagent addition, followed by warming to room temperature or gentle heating to ensure completion.
-
Time: Extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 1-indanone spot/peak is no longer detectable.
-
-
pH Control: The formation of the imine intermediate is pH-dependent. Maintain the reaction mixture within the optimal pH range (typically mildly acidic, pH 5-6) to facilitate imine formation without degrading the reducing agent.
-
Purification Strategy: If residual 1-indanone persists, consider an additional purification step. A well-executed recrystallization of the hydrochloride salt, often from an alcohol/water or alcohol/ether solvent system, can effectively purge non-basic impurities like ketones.
Question 2: I've observed an impurity with a mass corresponding to 1-indanol. How is this formed and how can I prevent it?
Likely Cause: The formation of 1-indanol is a result of a competing side reaction where the reducing agent directly reduces the ketone carbonyl group of 1-indanone to a hydroxyl group.[1][3]
Mechanistic Explanation: Hydride-based reducing agents (e.g., NaBH₄) can attack the electrophilic carbonyl carbon of 1-indanone directly, leading to the formation of the corresponding alcohol (1-indanol) after an aqueous workup. This pathway competes with the desired formation of the imine intermediate required for reductive amination.
Troubleshooting & Preventative Measures:
-
Control Reagent Addition: Add the reducing agent slowly and at a controlled temperature (e.g., 0-5 °C). A rapid, exothermic addition can favor direct ketone reduction over the more controlled imine reduction.
-
Use a More Selective Reducing Agent: Sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (STAB) are generally more selective for reducing imines in the presence of ketones compared to NaBH₄.[2] Switching to one of these reagents can significantly suppress 1-indanol formation.
-
Pre-formation of the Imine: In some protocols, the 1-indanone and the ammonia source (e.g., ammonium acetate) are stirred together for a period before the reducing agent is introduced. This allows the imine intermediate to form in higher concentration, favoring the desired reaction pathway.
Diagram: Key Synthetic Pathways and Impurity Formation
The following diagram illustrates the primary reductive amination pathway from 1-indanone to 1-aminoindane and the competing side reaction that forms the 1-indanol impurity.
Caption: Reductive amination of 1-indanone and side reaction.
Question 3: My final product is off-color (yellow or brown) after forming the hydrochloride salt. What could be the cause?
Likely Cause: Color formation often indicates the presence of degradation products or residual impurities from reactions like the Leuckart reaction. It can also arise from using non-purified or aged starting materials. If using the Leuckart route, residual formamide-related polymers can cause discoloration.[4]
Mechanistic Explanation: The Leuckart reaction, which uses formamide or ammonium formate at high temperatures, is prone to generating polymeric byproducts.[4][5][6] During the final acidification to form the hydrochloride salt, these impurities can degrade or become entrapped in the crystal lattice, leading to a colored product.
Troubleshooting & Preventative Measures:
-
Purify the Free Base: Before forming the hydrochloride salt, ensure the crude 1-aminoindane free base is of high purity. Techniques like vacuum distillation or column chromatography can be employed to remove non-volatile or colored impurities.
-
Activated Carbon Treatment: Dissolving the crude product (either the free base in an organic solvent or the HCl salt in a recrystallization solvent) and treating it with a small amount of activated carbon can effectively adsorb colored impurities. Filter the mixture through Celite® or a similar filter aid to remove the carbon before proceeding with crystallization.
-
Control HCl Addition: When forming the salt, add the hydrochloric acid solution (e.g., HCl in isopropanol or ether) slowly and with good stirring to the solution of the free base. A rapid, localized pH drop can sometimes promote degradation.
-
Recrystallization: Perform a final recrystallization of the 1-Aminoindane HCl. A common and effective solvent system is isopropanol/water. Dissolve the salt in a minimal amount of hot solvent, allow it to cool slowly to form pure crystals, and then collect by filtration.
Section 2: Impurity Profile & Synthesis Route FAQs
This section provides answers to frequently asked questions about the types of impurities associated with different synthetic routes and general best practices.
What are the typical process-related impurities in 1-Aminoindane synthesis?
The impurity profile is highly dependent on the synthetic route chosen. The table below summarizes common impurities for the two most prevalent methods.
| Impurity Name | Structure | Likely Synthetic Origin | Recommended Analytical Technique |
| 1-Indanone | Ketone | Unreacted starting material | HPLC-UV, GC-MS |
| 1-Indanol | Alcohol | Direct reduction of 1-indanone | HPLC-UV, GC-MS |
| N-Formyl-1-aminoindane | Amide | Intermediate from Leuckart reaction | HPLC-UV, LC-MS |
| Dimer Impurities | Dimer | Side reaction during oxime hydrogenation or self-condensation | LC-MS |
| Catalyst Residues | (e.g., Pd, Pt) | Incomplete removal after catalytic hydrogenation | ICP-MS |
Table 1: Common impurities in 1-Aminoindane synthesis.
I am using the Leuckart reaction. What specific impurities should I be aware of?
The Leuckart reaction, while robust, introduces a unique set of potential impurities due to its use of formic acid derivatives at high temperatures.[4][5]
-
N-Formyl-1-aminoindane: This is the primary intermediate of the reaction.[6] Incomplete hydrolysis during the final workup will leave this amide as a major impurity.
-
Formate Salts: Residual formic acid or formate salts can be trapped in the product.
-
Polymeric Byproducts: High reaction temperatures can lead to the formation of complex, often colored, polymeric materials.
To mitigate these, ensure the final hydrolysis step (typically with strong acid or base) is driven to completion and that the crude free base is thoroughly purified before salt formation.
How can I effectively form a pure, crystalline hydrochloride salt?
The final salt formation is a critical purification step.
-
Start with Pure Free Base: As mentioned, the higher the purity of your 1-aminoindane free base, the better the final salt will be.
-
Choice of Solvent: Dissolve the free base in a suitable anhydrous solvent where the free base is soluble, but the hydrochloride salt is not. Common choices include isopropanol, ethanol, diethyl ether, or ethyl acetate.[7]
-
Acid Addition: Use a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol or a saturated solution of HCl gas in diethyl ether). Add the acid solution dropwise to the stirred solution of the free base at a controlled temperature (often 0-10 °C) until the pH is acidic (check with pH paper).
-
Crystallization: Precipitation of the salt should occur upon acid addition. Allow the slurry to stir for a period to ensure complete crystallization. For optimal crystal growth, a slow addition and cooling profile is recommended.
-
Isolation and Washing: Collect the solid product by filtration. Wash the filter cake with a small amount of the cold, anhydrous solvent used for the precipitation to remove any residual mother liquor containing soluble impurities. Dry the product thoroughly under vacuum.
Section 3: Key Analytical & Purification Protocols
Protocol 1: Standard HPLC Method for Impurity Profiling
This protocol provides a general starting point for separating 1-Aminoindane from its common process-related impurities. Optimization will be required based on your specific impurity profile and instrumentation.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: Hold at 95% B
-
30-31 min: Return to 5% B
-
31-35 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the 1-Aminoindane HCl sample in Mobile Phase A or a Water/Acetonitrile mixture to a concentration of approximately 1 mg/mL.
Protocol 2: Recrystallization of this compound
This procedure is designed to purify the final salt product, primarily removing non-ionic impurities like 1-indanone and 1-indanol.
-
Solvent Selection: A mixture of isopropanol (IPA) and water is a common and effective choice.
-
Dissolution: Place the crude 1-Aminoindane HCl in a flask. Add a minimal amount of a 95:5 IPA/water mixture to start.
-
Heating: Heat the mixture to reflux with stirring. Continue to add the hot solvent mixture portion-wise until all the solid has just dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to reflux for 5-10 minutes.
-
Hot Filtration (if carbon was used): Filter the hot solution through a pre-warmed funnel containing a pad of Celite® to remove the carbon.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small volume of cold, anhydrous isopropanol.
-
Drying: Dry the crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.
Diagram: Troubleshooting & Purification Workflow
This flowchart outlines a logical sequence for identifying and resolving impurity issues during synthesis.
Caption: A workflow for impurity troubleshooting and purification.
References
- CN105061218B - Method for preparing (S)-1-aminoindane through dynamic kinetic resolution.
- 1-Indanone - Wikipedia. [Link]
- WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.
- EP2181980A1 - A process for the preparation of (R)-1-aminoindanes.
- CN108794339A - The preparation method of one kind (1R, 2S) -2,6- dimethyl -1- amido indanes.
- Goel, A. et al. A new process for the synthesis of enantiomerically pure R-(+)
- EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod.
- 1- Amino Indane | CAS 10277-74-4. Veeprho. [Link]
- 1-Amino Indane - API Impurities. Alentris Research Pvt. Ltd. [Link]
- The Leuckart Reaction.
- Recent advances in transition-metal-catalyzed annulations for the construction of 1-Indanone core.
- Leuckart reaction - Wikipedia. [Link]
- The Leuckart Reaction. Chemistry LibreTexts. [Link]
- Moore, M. L. The Leuckart Reaction. Organic Reactions. [Link]
- Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates.
- US7262326B2 - Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates.
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]
- Annulations involving 1-indanones to access fused- and spiro frameworks. SciSpace. [Link]
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
- Impurity Analysis. Emery Pharma. [Link]
- Asymmetric reductive amination of 1-indanone derivatives by using...
- Amine synthesis by reductive amination (reductive alkyl
- 1-Aminoindane - Wikipedia. [Link]
- 1-Amino Indane Hydrochloride | CAS No: 70146-15-5. Cleanchem. [Link]
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
- Method Development for Drug Impurity Profiling: Part 1.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Focus America. [Link]
- Enantiomeric and diastereomeric high-performance liquid chromatographic separation of cyclic beta-substituted alpha-amino acids on a copper(II)
Sources
- 1. 1-Indanone - Wikipedia [en.wikipedia.org]
- 2. US7262326B2 - Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates - Google Patents [patents.google.com]
- 3. (R)-(-)-1-INDANOL synthesis - chemicalbook [chemicalbook.com]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. CN108794339A - The preparation method of one kind (1R, 2S) -2,6- dimethyl -1- amido indanes - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting 1-Aminoindane Hydrochloride HPLC Peak Tailing
Welcome to the technical support center for the analysis of 1-Aminoindane Hydrochloride (HCl). This guide is designed for researchers, scientists, and drug development professionals who are encountering chromatographic challenges, specifically peak tailing, during HPLC analysis. As a primary amine, 1-aminoindane presents a classic case of a basic compound prone to asymmetrical peak shapes in reversed-phase HPLC.[1][2] This guide provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you diagnose and resolve these issues efficiently.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is HPLC peak tailing, and why is it a significant problem for 1-aminoindane HCl analysis?
Answer:
Peak tailing is a common chromatographic distortion where the back half of a peak is broader than the front half, creating an asymmetrical "tail".[1] We quantify this using the USP Tailing Factor (T), where a perfectly symmetrical (Gaussian) peak has a T value of 1.0. A value greater than 1.2 is generally considered tailing, although some methods may accept up to 1.5.[2][3]
This issue is particularly problematic for the analysis of 1-aminoindane HCl for several critical reasons:
-
Analyte Chemistry : 1-Aminoindane is a primary amine.[4][5] In its hydrochloride salt form and under typical reversed-phase acidic mobile phase conditions, the amine group is protonated (positively charged).
-
Mechanism of Tailing : This positive charge leads to strong, unwanted secondary interactions with residual silanol groups (Si-OH) on the surface of standard silica-based HPLC columns (e.g., C18).[2][6][7] These silanols can become deprotonated (negatively charged), creating an ion-exchange interaction that holds back a portion of the analyte, causing it to elute more slowly and resulting in a tail.[8]
-
Impact on Data Quality : Severe peak tailing compromises data integrity by causing poor resolution between closely eluting peaks and leading to inaccurate peak integration, which directly affects the reliability of quantitative results.[6]
Q2: I'm observing significant peak tailing with 1-aminoindane HCl on my C18 column. What is the most probable cause and the first thing I should adjust?
Answer:
The most likely culprit is the secondary interaction between your protonated 1-aminoindane analyte and ionized residual silanol groups on the silica stationary phase.[1][2][9] These interactions are especially pronounced at mid-range pH (e.g., pH 4-7) where the analyte is fully protonated and a significant population of silanols are deprotonated (SiO⁻).[10]
Your first and most impactful adjustment should be to the mobile phase pH.
By lowering the mobile phase pH to ≤ 3, you suppress the ionization of the acidic silanol groups, rendering them neutral (Si-OH).[1][2][6] While your basic analyte remains protonated (positively charged), eliminating the negative charge on the silica surface drastically reduces the strong electrostatic interactions that cause tailing.[10] A mobile phase pH of 2.5 to 3.0 is an excellent starting point. A study involving a mix of basic drug compounds demonstrated a significant improvement in peak asymmetry from 2.35 to 1.33 simply by lowering the mobile phase pH from 7.0 to 3.0.[2]
Q3: I've lowered the mobile phase pH to 3.0, but some tailing persists. What is my next step?
Answer:
While lowering the pH is a critical first step, highly acidic "lone" silanols can still interact with basic analytes.[11] Your next step should be to introduce a competing base , also known as a silanol masking agent , into your mobile phase.
How it Works: A competing base is a small, basic molecule that is added to the mobile phase in a low concentration. This agent, being a base itself, will preferentially interact with the active silanol sites on the stationary phase.[12][13] By "masking" or "shielding" these sites, it prevents the 1-aminoindane analyte from engaging in secondary interactions, leading to a much-improved peak shape.[14]
Recommended Agent: Triethylamine (TEA)
-
Mechanism : Triethylamine is a classic and highly effective competing base.[6][12] In an acidic mobile phase, it becomes the protonated triethylammonium ion, which strongly interacts with and neutralizes residual silanols.
-
Concentration : A typical starting concentration is 0.1% (v/v) TEA in the aqueous portion of the mobile phase. The pH of the aqueous component should be adjusted after the addition of TEA. Concentrations as low as 10-20 mM are often sufficient to see a dramatic improvement.[1][13]
See Protocol 1 for a detailed guide on preparing a mobile phase with a competing base.
Q4: Can my choice of HPLC column contribute to peak tailing for 1-aminoindane HCl? What should I look for in a column?
Answer:
Absolutely. The column is a critical factor. Not all C18 columns are created equal, especially when analyzing basic compounds.[1]
Key Column Characteristics to Consider:
-
High-Purity, Type B Silica : Modern columns are often packed with Type B silica, which has significantly lower trace metal contamination and fewer highly acidic silanol sites compared to older Type A silica.[1] This inherently reduces the potential for tailing.
-
End-Capping : Choose a column that is specified as "fully end-capped." End-capping is a chemical process that converts a large portion of the residual silanol groups into less reactive, non-polar siloxane bonds.[7][11] While no column is 100% end-capped, a high degree of end-capping is crucial for analyzing basic compounds.[2]
-
Alternative Stationary Phases : If tailing persists even with a modern, end-capped column, consider phases designed specifically for basic compounds.
-
Embedded Polar Group (EPG) Columns : These columns have a polar functional group (e.g., amide, carbamate) embedded within the alkyl chain. This feature helps to shield the analyte from residual silanols and can provide excellent peak shapes, even at intermediate pH values.
-
Hybrid Silica/Polymer Columns : These columns offer a wider usable pH range and often exhibit reduced silanol activity, making them robust choices for challenging basic compounds.[1]
-
Q5: Could my sample preparation or injection volume be the source of the tailing?
Answer:
Yes, these factors can certainly cause or exacerbate peak tailing, but the resulting peak shape often has a distinct "shark fin" or "right triangle" appearance characteristic of mass overload .
-
Mass Overload : This occurs when you inject too much analyte mass onto the column. The stationary phase becomes saturated at the injection point, leading to a distorted, tailing peak.[2][15]
-
Troubleshooting : To check for overload, simply prepare a 10-fold dilution of your sample and inject it. If the peak shape improves significantly (becomes more symmetrical), you are likely overloading the column. Reduce your sample concentration or injection volume accordingly.
-
-
Injection Solvent Mismatch : Injecting your sample in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase can cause peak distortion, including splitting or broadening.[8]
-
Troubleshooting : Whenever possible, dissolve and inject your sample in the initial mobile phase composition. If sample solubility is an issue, use the weakest solvent possible that will fully dissolve the 1-aminoindane HCl.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical progression for diagnosing and solving peak tailing issues with 1-aminoindane HCl.
Caption: A step-by-step workflow for troubleshooting 1-aminoindane HCl peak tailing.
Experimental Protocols
Protocol 1: Mobile Phase Preparation with a Competing Base (Triethylamine)
This protocol describes the preparation of 1 liter of an aqueous mobile phase component (e.g., Mobile Phase A) containing triethylamine (TEA) as a silanol masking agent.
Materials:
-
HPLC-grade water
-
Triethylamine (TEA), HPLC grade
-
Acid for pH adjustment (e.g., Formic acid or Phosphoric acid), HPLC grade
-
1000 mL volumetric flask
-
Graduated cylinders and pipettes
-
Calibrated pH meter
Procedure:
-
Add approximately 900 mL of HPLC-grade water to the 1000 mL volumetric flask.
-
Using a pipette, add 1.0 mL of triethylamine (TEA) to the water. This yields a concentration of 0.1% v/v.
-
Mix the solution thoroughly by inversion.
-
Place a stir bar in the flask and place it on a stir plate.
-
Begin monitoring the pH with a calibrated pH meter.
-
Slowly, and with constant stirring, add the chosen acid dropwise until the desired pH (e.g., 3.0) is reached. Be patient, as pH adjustment requires careful addition near the setpoint.
-
Once the target pH is stable, remove the stir bar and add HPLC-grade water to the 1000 mL mark.
-
Cap and invert the flask several times to ensure a homogenous solution.
-
Filter the mobile phase through a 0.45 µm filter before use to remove particulates and degas the solution.
Protocol 2: Column Equilibration and Conditioning
Proper column equilibration is vital for reproducible results, especially when using mobile phase additives like TEA.
Procedure:
-
System Flush: Before installing the column, flush the entire HPLC system (including the injector and flow cell) with the new mobile phase for 10-15 minutes to ensure the previous mobile phase is completely removed.
-
Column Installation: Install the column in the correct flow direction.
-
Initial Low-Flow Equilibration: Begin pumping the new mobile phase through the column at a low flow rate (e.g., 0.2 mL/min for a 4.6 mm ID column) for 5 minutes. This prevents pressure shock to the column packing.[6]
-
Standard Flow Equilibration: Gradually increase the flow rate to your method's setpoint (e.g., 1.0 mL/min).
-
Equilibration Time: Equilibrate the column with at least 10-15 column volumes of the new mobile phase. For a standard 4.6 x 150 mm column, this translates to approximately 20-30 minutes at 1.0 mL/min. When using additives like TEA, which modify the stationary phase surface, a longer equilibration time is recommended to ensure a stable baseline and reproducible retention times.
-
Baseline Stability Check: Monitor the detector baseline. The column is considered equilibrated when the baseline is flat and free of drift.
Data Presentation: Summary of Method Parameter Adjustments
| Parameter | Recommended Starting Point | Rationale & Expected Outcome |
| Mobile Phase pH | 2.5 - 3.0 | Suppresses silanol ionization (Si-OH), minimizing electrostatic interaction with the protonated amine. Expected Outcome: Significant reduction in peak tailing.[1][2][6] |
| Competing Base | 0.1% Triethylamine (TEA) | Masks active silanol sites, preventing secondary interactions with the analyte. Expected Outcome: Sharper, more symmetrical peaks.[12][14] |
| Column Chemistry | High-purity, end-capped C18 | Minimizes the number of available silanol groups for interaction. Expected Outcome: Good initial peak shape, which can be further improved with mobile phase optimization.[7] |
| Sample Concentration | As low as practical | Prevents column overload, which can cause asymmetrical "shark fin" peaks. Expected Outcome: Consistent peak shape upon sample dilution.[2] |
| Injection Solvent | Match initial mobile phase | Avoids peak distortion caused by solvent strength mismatch. Expected Outcome: Symmetrical, non-split peaks for early eluters.[8] |
References
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- CHROMacademy. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. [Link]
- Chrom Tech, Inc. (2025).
- Torres-Lapasió, J. R., et al. (2000). The effect of different amines added to eluents as silanol masking agents on the chromatographic behavior of some diuretics in reversed-phase high-performance liquid chromatography using C18 packings. PubMed. [Link]
- Cytiva. (2024).
- Fekete, S., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123445, (+-)-1-Aminoindan.
- Sepuxianyun. (2025).
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
- Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons. (General knowledge, not a direct URL)
- Wikipedia. (n.d.). 1-Aminoindane.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Chromatography Forum. (2008, March 14). Which column for basic analytes. [Link]
- ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)?[Link]
- National Institute of Standards and Technology. (n.d.). 1-Aminoindan. NIST Chemistry WebBook.
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Crawford Scientific. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing [Video]. YouTube. [Link]
- CHROMacademy. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC Europe. [Link]
- Stoll, D. R. (2019, May 1). Method from Mars? Coping with Chromatographic Legacies.
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. waters.com [waters.com]
- 4. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 5. 1-Aminoindane - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.com [chromtech.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. welch-us.com [welch-us.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmagrowthhub.com [pharmagrowthhub.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Navigating 1-Aminoindane Hydrochloride Interference in Fluorescence-Based Assays
Welcome to the technical support resource for researchers, scientists, and drug development professionals encountering challenges with 1-Aminoindane Hydrochloride in fluorescence-based assays. This guide provides in-depth troubleshooting strategies and validated protocols to identify, understand, and mitigate assay interference caused by this compound, ensuring the integrity and reliability of your experimental data.
Introduction: The Challenge of Assay Interference
In the realm of drug discovery and biomedical research, fluorescence assays are a cornerstone for high-throughput screening (HTS) and mechanistic studies. However, the accuracy of these sensitive assays can be compromised by the intrinsic properties of test compounds.[1] this compound, a compound of interest in various research areas, and its derivatives possess chemical structures that suggest a potential for interference with fluorescence signals. This guide will walk you through a systematic approach to diagnose and resolve these issues, preventing the costly pursuit of false-positive or false-negative results.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why might it interfere with my fluorescence assay?
This compound is a chemical compound with a structure that includes an aniline-like moiety within a bicyclic system. Aniline and its derivatives are known to be fluorescent, meaning they can absorb light at one wavelength and emit it at a longer wavelength.[2][3] This intrinsic fluorescence, often referred to as autofluorescence, can directly interfere with the fluorescent signal of your assay's reporter probe, potentially leading to artificially high readings and false-positive results.
Q2: What are the primary mechanisms of interference I should be aware of?
There are two main ways this compound can interfere with your assay:
-
Autofluorescence: The compound itself may be fluorescent and emit light in the same spectral region as your assay's fluorophore. This is a common issue with small molecules in HTS campaigns.[1][4]
-
Fluorescence Quenching: The compound could absorb the excitation light intended for your fluorophore or the emitted light from it, leading to a decrease in the detected signal. This phenomenon can result in false negatives.
Q3: My assay shows a change in signal with this compound. How do I know if it's a real biological effect or just interference?
Distinguishing true biological activity from assay artifacts is critical. A systematic approach involving a series of control experiments, or "counter-screens," is necessary to de-risk your findings. This guide provides detailed protocols for these essential validation steps.
Visualizing the Problem: A Workflow for Identifying Interference
The following workflow provides a logical sequence of experiments to determine if this compound is interfering with your assay.
Caption: A step-by-step decision tree for diagnosing assay interference.
Troubleshooting Guides & Experimental Protocols
Here, we provide detailed, step-by-step protocols for the key experiments outlined in the workflow.
Protocol 1: Assessing Compound Autofluorescence
This protocol is designed to measure the intrinsic fluorescence of this compound at the same excitation and emission wavelengths used in your primary assay.
Principle: By measuring the fluorescence of the compound in the assay buffer without the other assay components, you can quantify its contribution to the total signal.
Materials:
-
Black, clear-bottom 96-well plates[5]
-
Your standard assay buffer
-
This compound stock solution
-
A microplate reader with fluorescence intensity detection capabilities[6]
Procedure:
-
Plate Preparation:
-
In a 96-well plate, add your assay buffer to a set of wells.
-
Prepare a serial dilution of this compound in the assay buffer directly in the plate. Ensure the concentration range covers and exceeds the concentration used in your primary assay.
-
Include wells with assay buffer only to serve as a background control.
-
-
Incubation: Incubate the plate under the same conditions (temperature and time) as your primary assay.
-
Fluorescence Reading:
-
Set the microplate reader to the same excitation and emission wavelengths and settings (e.g., gain) used in your primary assay.[6]
-
Measure the fluorescence intensity of all wells.
-
-
Data Analysis:
-
Subtract the average fluorescence of the buffer-only wells from the fluorescence readings of the wells containing this compound.
-
A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent under your assay conditions.
-
Interpreting the Results:
| Observation | Interpretation | Next Steps |
| No significant fluorescence | This compound is not autofluorescent at your assay's wavelengths. | Proceed to Protocol 2 to test for quenching. |
| Significant fluorescence | This compound is autofluorescent and is likely causing a false-positive signal. | Implement mitigation strategies. |
Protocol 2: Characterizing Fluorescence Quenching
This protocol will determine if this compound is quenching the fluorescence of your assay's reporter probe.
Principle: This experiment measures the effect of the compound on the fluorescence of a known concentration of your assay's fluorophore. A decrease in fluorescence in the presence of the compound suggests quenching.
Materials:
-
Black, clear-bottom 96-well plates
-
Your standard assay buffer
-
Your assay's fluorophore/fluorescent substrate at a concentration that gives a robust signal.
-
This compound stock solution
-
A microplate reader with fluorescence intensity detection
Procedure:
-
Plate Preparation:
-
In a 96-well plate, add your assay buffer containing the fluorophore to a set of wells.
-
Prepare a serial dilution of this compound in the fluorophore-containing buffer.
-
Include control wells with the fluorophore-containing buffer only (no compound).
-
-
Incubation: Incubate the plate under the same conditions as your primary assay.
-
Fluorescence Reading: Measure the fluorescence intensity using the same settings as your primary assay.
-
Data Analysis:
-
Calculate the percentage of signal reduction for each concentration of this compound compared to the average signal of the control wells.
-
A concentration-dependent decrease in fluorescence is indicative of quenching.
-
Interpreting the Results:
| Observation | Interpretation | Next Steps |
| No significant decrease in fluorescence | This compound does not quench your fluorophore. | The observed effect in your primary assay is likely due to true biological activity. |
| Concentration-dependent decrease in fluorescence | This compound is a quencher and may be causing a false-negative result or underestimation of activity. | Implement mitigation strategies. |
Mitigation Strategies: Restoring Confidence in Your Data
If you have identified interference from this compound, several strategies can be employed to minimize its impact.
Strategy 1: Spectral Shift
-
Rationale: Autofluorescence is often more pronounced at shorter (blue-green) wavelengths.[1] Shifting to a fluorophore that excites and emits at longer (red-shifted) wavelengths can often circumvent the interference.[7]
-
Action: If possible, select an alternative fluorescent probe for your assay with excitation and emission maxima that do not overlap with the absorbance and emission of this compound.
Strategy 2: Pre-read Subtraction
-
Rationale: For endpoint assays, you can measure the autofluorescence of the compound before initiating the biological reaction and subtract this background from the final reading.
-
Action:
-
Add all assay components, including this compound, except for the reaction-initiating component (e.g., enzyme or substrate).
-
Read the fluorescence of the plate (the "pre-read").
-
Initiate the reaction and incubate as usual.
-
Read the final fluorescence.
-
Subtract the pre-read values from the final values for each well.
-
Strategy 3: Adjusting Compound Concentration
-
Rationale: Both autofluorescence and quenching are concentration-dependent phenomena.
-
Action: Test a lower concentration range of this compound. While this may reduce the interference, it's a trade-off, as it might also reduce the desired biological effect.
Advanced Insights: Understanding the Structural Basis of Interference
The potential for this compound to interfere in fluorescence assays stems from its chemical structure, which is a derivative of aniline. Aniline and many of its derivatives are known to be fluorescent, typically exhibiting fluorescence maxima around 350 nm in their neutral form.[2][3] The specific excitation and emission spectra of this compound are not widely published, but based on its structural similarity to other aniline derivatives, it is reasonable to hypothesize that it may have fluorescent properties in the near-UV to blue region of the spectrum.
The following diagram illustrates the potential mechanism of autofluorescence.
Caption: Simplified Jablonski diagram illustrating the process of autofluorescence.
Conclusion
Interference from test compounds is a common challenge in fluorescence-based assays. By employing a systematic troubleshooting approach as outlined in this guide, researchers can confidently identify and mitigate interference from this compound. Implementing these control experiments and mitigation strategies will ultimately lead to more reliable and reproducible data, ensuring that your research efforts are focused on genuine biological discoveries.
References
- Bridges, J. W., & Williams, R. T. (1968). The fluorescence of indoles and aniline derivatives. Biochemical Journal, 107(2), 225–237.
- Extreme Fluorescence Sensitivity of Some Aniline Derivatives to Aqueous and Nonaqueous Environments. (n.d.). pubs.acs.org.
- Reducing Cellular Autofluorescence in Flow Cytometry: An In Situ Method. (n.d.). onlinelibrary.wiley.com.
- Tips to Minimize Autofluorescence. (2023, July 19). FluoroFinder.
- How to reduce autofluorescence. (n.d.). www.proteintech.com.
- Troubleshooting guide. (n.d.). NCBI.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315-324.
- The fluorescence of indoles and aniline derivatives. (1968, April 1). PubMed Central.
- How to reduce autofluorescence in cell-based assays. (n.d.). BMG LABTECH.
- Combating Autofluorescence in Multiplex IF Image Analysis. (2025, January 29). OracleBio.
- Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (2017, August 1). PubMed Central.
- (a) Relative fluorescence intensity of aniline, benzene, and... (n.d.). ResearchGate.
- Structure–activity relationships of aniline-based squaraines for distinguishable staining and bright two-photon fluorescence bioimaging in plant cells. (n.d.). pubs.rsc.org.
- Troubleshooting in Fluorescent Staining. (n.d.). Creative Bioarray.
- Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025, January 11). PubMed Central.
- ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. (2024, May 23). academic.oup.com.
- ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. (2024, May 23). Oxford Academic.
- Instructions. (n.d.). Microsoft .NET.
- Synthesis and Fluoroscence Study of Chlorine Substitution on Anils. (2015, October 2). ResearchGate.
- 1-Aminoindane. (n.d.). Wikipedia.
- Lab Protocols Plate Reader Protocol for Fluorescence Analysis Purpose. (n.d.). iGEM.
- PLATERO: A calibration protocol for plate reader green fluorescence measurements. (2022, November 23). PubMed Central.
- What type of 96 well plate should be used for fluorescence cell based assay? (2022, January 30). ResearchGate.
- A Quantitative High-Throughput 96-well plate Fluorescence Assay for Mechanism-Based Inactivators of Cytochromes P450 Exemplified using CYP2B6. (2011, March 1). PubMed Central.
- 1-Aminoindan - NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology.
- 1-Aminoindan - NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology.
- (+-)-1-Aminoindan | C9H11N | CID 123445. (n.d.). PubChem.
- Plate Reader Fluorescence Calibration with Fluorescein. (2019, August 4). Protocols.io.
- Plate Reader Fluorescence Calibration. (2019, September 5). Protocols.io.
- (PDF) Calibration Protocol - Plate Reader Fluorescence Calibration v3. (n.d.). ResearchGate.
Sources
- 1. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. The fluorescence of indoles and aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. static.igem.org [static.igem.org]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
Preventing precipitation of 1-Aminoindane Hydrochloride in media
<Technical Support Center: 1-Aminoindane Hydrochloride >
Welcome to the technical support center for this compound (1-AIH). This guide is designed for our valued research, scientific, and drug development partners. As Senior Application Scientists, we understand that unexpected precipitation can derail critical experiments. This resource provides in-depth, field-proven insights to help you understand, prevent, and troubleshoot the precipitation of 1-Aminoindane HCl in your experimental media.
Section 1: Understanding the Problem - The "Why" Behind Precipitation
Q1: I dissolved this compound in my cell culture medium, and it precipitated. What happened?
This is a common issue that stems from the fundamental chemistry of 1-Aminoindane HCl and its interaction with complex aqueous environments like cell culture media. The primary reasons for precipitation are:
-
pH-Dependent Solubility: 1-Aminoindane is a weak base.[1][2] The hydrochloride salt (1-AIH) is the protonated, highly water-soluble form. However, in solutions with a pH approaching or exceeding the pKa of the amino group (estimated around 9.2), the equilibrium shifts towards the unprotonated, or "free base," form. This free base is significantly less water-soluble and can precipitate out of solution.[1] Standard cell culture media are typically buffered to a physiological pH of ~7.2-7.4, which can be high enough to initiate this conversion and subsequent precipitation, especially at higher concentrations.
-
Common Ion Effect: Cell culture media, particularly those based on phosphate-buffered saline (PBS), contain a high concentration of chloride ions.[3] According to Le Châtelier's principle, adding 1-Aminoindane HCl to a solution already rich in Cl⁻ can shift the dissolution equilibrium to the left, favoring the solid, undissolved salt form and reducing its overall solubility.[3]
-
Interaction with Media Components: Complex media contain high concentrations of salts, such as phosphates and bicarbonates.[4][5][6] These can interact with dissolved drug molecules. Specifically, phosphate and bicarbonate buffers, which are crucial for maintaining physiological pH, can reduce the solubility of certain hydrochloride salts.[4][7] This interaction can lead to the formation of less soluble phosphate or carbonate salts of the compound.
-
Temperature Effects: Drastic temperature changes, such as moving media from cold storage to a 37°C incubator, can alter the solubility of salts. While warming generally increases solubility, rapid shifts can sometimes cause high-molecular-weight components or salts to fall out of solution.[8]
Section 2: Preventative Strategies & Best Practices
Q2: How should I prepare my stock and working solutions to avoid precipitation from the start?
The key is to control the solvent, concentration, and pH. The universally recommended best practice is to first prepare a highly concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium.
Recommended Solvents for Stock Solution:
| Solvent | Reported Solubility | Notes & Recommendations |
| DMSO | Sparingly soluble[9][10] | The preferred choice for creating high-concentration stock solutions. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent toxicity.[11] |
| Ethanol | Data not specified, but generally a good organic solvent for amine salts. | Can be used, but like DMSO, the final concentration in media must be kept low to prevent cellular stress. |
| Methanol | Slightly soluble[9][10] | Less commonly used for cell culture applications due to higher volatility and potential toxicity compared to DMSO or ethanol. |
| Water | Soluble, but subject to the issues described in Q1. | Not recommended for high-concentration stock solutions that will be stored, especially if the water is buffered. Use for immediate, dilute working solutions only if necessary. |
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol provides a reliable method for preparing a concentrated stock of this compound.
-
Materials:
-
Procedure:
-
Weigh out 16.97 mg of 1-Aminoindane HCl powder and place it into a sterile tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Visually inspect the solution against a light source to ensure no particulates remain.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.
-
Store aliquots at -20°C or -80°C in a desiccated environment.
-
Q3: What is the correct way to dilute the DMSO stock into my aqueous cell culture medium?
The dilution step is critical. Adding the concentrated organic stock directly into the full volume of aqueous media can cause localized supersaturation and immediate "crashing out" or precipitation.
Protocol 2: Serial Dilution into Cell Culture Medium
This method minimizes localized concentration shock and prevents precipitation.
-
Objective: Prepare a final concentration of 100 µM 1-AIH in 10 mL of cell culture medium.
-
Procedure:
-
Thaw a single aliquot of your 100 mM 1-AIH stock solution from Protocol 1.
-
In a sterile tube, add 990 µL of your target cell culture medium (e.g., DMEM).
-
Add 10 µL of the 100 mM stock solution to the 990 µL of medium. Crucially, pipette the stock solution directly into the liquid and immediately vortex or mix vigorously. This creates an intermediate 1 mM solution.
-
Add 100 µL of this 1 mM intermediate solution to 9.9 mL of your final volume of cell culture medium. Mix gently by inverting the tube or swirling the flask.
-
This results in a final concentration of 100 µM 1-AIH with a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.
-
Section 3: Troubleshooting Guide
Even with the best practices, issues can arise. This section provides a logical workflow to diagnose and solve precipitation problems.
Q4: I followed the protocols, but I still see a precipitate. What should I check?
Use the following flowchart to troubleshoot the source of the precipitation.
This diagram illustrates that at a low pH, the protonated, soluble form (R-NH3+) dominates. As the pH of the environment increases towards the pKa, more of the compound converts to the free base (R-NH2), which is less soluble and prone to precipitation.
We are confident that the information and protocols provided in this guide will empower you to use this compound successfully in your experiments. Should you have further questions, please do not hesitate to contact our technical support team.
References
- Quora. What is the reaction between hydrochloric (HCl)
- ChemBK. 1-Aminoindan hydrochloride. [Link]
- Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
- Cleanchem. 1-Amino Indane Hydrochloride | CAS No: 70146-15-5. [Link]
- MDPI.
- National Institutes of Health (NIH).
- precisionFDA. This compound. [Link]
- PubMed.
- Research Journal of Pharmaceutical Dosage Forms and Technology.
- ResearchGate.
- PubMed. In Vivo Predictive Dissolution: Comparing the Effect of Bicarbonate and Phosphate Buffer on the Dissolution of Weak Acids and Weak Bases. [Link]
- National Institutes of Health (NIH).
- National Institutes of Health (NIH). Process characterization strategy for a precipitation step for host cell protein reduction. [Link]
- Wikipedia. 1-Aminoindane. [Link]
- Raytor. Best Practices for Regulatory Compliance in Dissolution Testing. [Link]
- ResearchGate. Solubility of drugs in ethanol and dmso. [Link]
- OUCI. Phosphate buffer interferes dissolution of prazosin hydrochloride in compendial dissolution testing. [Link]
- Wikipedia.
Sources
- 1. 1-Aminoindan | 34698-41-4 [chemicalbook.com]
- 2. 1-Aminoindane - Wikipedia [en.wikipedia.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Toward an In Vivo Dissolution Methodology: A Comparison of Phosphate and Bicarbonate Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Predictive Dissolution: Comparing the Effect of Bicarbonate and Phosphate Buffer on the Dissolution of Weak Acids and Weak Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphate buffer interferes dissolution of prazosin hydrochloride in compendial dissolution testing [ouci.dntb.gov.ua]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. This compound CAS#: 70146-15-5 [m.chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. researchgate.net [researchgate.net]
- 12. GSRS [precision.fda.gov]
Technical Support Center: Synthesis of 1-Aminoindane Hydrochloride
An advanced technical support resource for researchers, scientists, and drug development professionals dedicated to optimizing the synthesis of 1-Aminoindane Hydrochloride.
Welcome to the technical support center for the synthesis of this compound. This guide is structured to provide both foundational protocols and in-depth troubleshooting advice to help you navigate the common challenges associated with this synthesis and ultimately improve your product yield and purity. We will focus primarily on the reductive amination of 1-indanone, the most prevalent and versatile route to the target molecule.
Overview of Synthetic Strategies
1-Aminoindane is a valuable building block in medicinal chemistry, notably as a key intermediate for the anti-Parkinson's agent Rasagiline.[1] The most common synthetic approach is the reductive amination of 1-indanone. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the desired primary amine.[2]
Several methods exist for this transformation, each with distinct advantages and challenges:
-
Leuckart-Wallach Reaction: Utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent. While operationally simple, it often requires high temperatures (>165 °C) and can lead to N-formylated byproducts.[3][4]
-
Catalytic Hydrogenation: Employs a catalyst (e.g., Raney Ni, Pd/C) with hydrogen gas. This method is clean but requires specialized high-pressure equipment.
-
Hydride-Based Reduction: Uses chemical reducing agents like sodium borohydride (NaBH₄) or, more selectively, sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[2][5] These reagents offer milder reaction conditions and greater control.
This guide will focus on the hydride-based reduction method due to its accessibility, control, and effectiveness in laboratory settings.
General Reaction Workflow
The overall process can be visualized as a multi-step workflow from starting material to the final, purified product.
Caption: General workflow for 1-Aminoindane HCl synthesis.
Core Protocol: Reductive Amination using Sodium Borohydride
This protocol provides a reliable baseline for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents & Materials:
-
1-Indanone
-
Ammonium Acetate
-
Methanol (MeOH)
-
Sodium Borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated or as a solution in ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-indanone (1.0 eq) and ammonium acetate (3.0-5.0 eq) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the flask in an ice bath to 0-5 °C. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise over 30-60 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent the formation of the 1-indanol byproduct by reducing the ketone before imine formation is complete.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) until the 1-indanone spot has disappeared (typically 2-4 hours).
-
Quenching & Workup: Carefully quench the reaction by slowly adding water. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane (DCM) and transfer to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Drying: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude 1-aminoindane free base, typically as an oil.
-
Salt Formation & Purification: Dissolve the crude oil in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Cool the solution in an ice bath and slowly add a solution of HCl in ether (or concentrated HCl dropwise) with vigorous stirring until the pH is acidic and precipitation is complete.
-
Isolation: Collect the white precipitate by vacuum filtration, wash the solid with cold diethyl ether, and dry under vacuum to yield this compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Category 1: Low or No Yield
Q1: My reaction has been running for hours, but TLC analysis still shows a significant amount of 1-indanone starting material. What's wrong?
A1: This indicates an incomplete or stalled reaction. Several factors could be the cause:
-
Suboptimal pH: The formation of the imine intermediate is a pH-dependent equilibrium.[2] While ammonium acetate provides some buffering, the pH may not be ideal. The optimal range is typically weakly acidic (pH 4-6) to favor imine formation without deactivating the amine nucleophile. You can test the pH and adjust carefully with acetic acid if needed.
-
Insufficient Reagent: Ensure you have used a sufficient excess of the ammonia source (ammonium acetate). An excess is required to drive the equilibrium towards the imine.
-
Inactive Reducing Agent: Sodium borohydride can degrade upon exposure to moisture. Use a freshly opened bottle or a properly stored reagent.
-
Low Temperature: While the initial addition of NaBH₄ should be done at a low temperature, allowing the reaction to proceed at room temperature is usually necessary for a reasonable reaction rate.
Q2: My main product appears to be 1-indanol, not the desired amine. How can I prevent this?
A2: The formation of 1-indanol is a classic side reaction where the reducing agent attacks the starting ketone before it can form the imine.
-
Increase Imine Formation Time: Allow the 1-indanone and ammonium acetate to stir for a longer period (e.g., 2-4 hours) before adding the reducing agent. This increases the concentration of the imine intermediate.
-
Use a Milder, More Selective Reducing Agent: This is the most effective solution. Sodium cyanoborohydride (NaBH₃CN) is ideal for reductive aminations because it is less reactive towards ketones at neutral pH but readily reduces the protonated imine (iminium ion).[5] This selectivity dramatically favors the desired reaction pathway. Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent, albeit more expensive, alternative that avoids the use of cyanide salts.[5]
Category 2: Significant Impurity Formation
Q1: My final product's NMR spectrum shows evidence of a secondary amine, N,N-di-(1-indanyl)amine. How is this formed and how can I avoid it?
A1: This impurity arises when the primary amine product acts as a nucleophile itself, reacting with another molecule of the imine intermediate. This is more common in reactions with a low concentration of the primary ammonia source.
-
Use a Large Excess of Ammonia Source: Employing a significant excess (e.g., 10 equivalents or more) of ammonium acetate or bubbling ammonia gas through the solution can kinetically favor the formation of the primary amine over the secondary amine.
-
Control Stoichiometry: Ensure the reducing agent is not the limiting reagent, as unreacted imine at the end of the reaction provides a substrate for the newly formed primary amine to attack.
Q2: I'm performing a Leuckart-Wallach reaction and my product is contaminated with an N-formyl impurity. What should I do?
A2: The N-formyl derivative is a common intermediate/byproduct in the Leuckart-Wallach reaction when using formic acid or formamide.[3][6]
-
Incorporate a Hydrolysis Step: The standard procedure to remove this impurity is to hydrolyze the crude product. After the main reaction, treat the crude mixture with aqueous acid (e.g., 3M HCl) or base (e.g., 3M NaOH) and heat to reflux for several hours to cleave the formyl group, yielding the free amine, which can then be isolated.
Category 3: Difficult Product Isolation & Purification
Q1: After the workup, my 1-aminoindane free base is a persistent oil. When I try to form the hydrochloride salt, I get a gummy precipitate, not a crystalline solid. What are the best practices for crystallization?
A1: This is a very common issue, often caused by residual solvent or impurities inhibiting crystallization.
-
Thorough Drying: Ensure the crude free base oil is completely free of extraction solvents (like DCM) and water. Use a high-vacuum line for an extended period if necessary.
-
Solvent Selection for Salt Formation: The choice of solvent is critical. Diethyl ether is common, but if it yields an oil, try other solvents. Isopropanol is an excellent alternative. Dissolve the crude amine in a minimal amount of warm isopropanol, then add an ethereal HCl solution. Cooling slowly without agitation is key.
-
Trituration: If an oil forms, try cooling it to a very low temperature (-20 °C or lower) and scratching the inside of the flask with a glass rod to induce crystallization. You can also try adding a non-polar "anti-solvent" like hexane dropwise to the ethereal solution to force precipitation.
-
Recrystallization: If you manage to isolate a solid, but it's impure, recrystallization is necessary. A mixture of ethanol and water or isopropanol and diethyl ether can be effective solvent systems.[7]
Comparative Analysis of Reductive Amination Methods
The choice of synthetic method can significantly impact yield, purity, and operational complexity. The following table summarizes the key differences.
| Feature | Leuckart-Wallach Reaction | Catalytic Hydrogenation | Borohydride-Based Reduction |
| Reagents | Ammonium Formate / Formic Acid[4] | H₂ Gas, Metal Catalyst (Pd/C, Ra-Ni)[8] | NaBH₄, NaBH₃CN, NaBH(OAc)₃[5] |
| Temperature | High (120-180 °C)[4] | Room Temp to Moderate (25-80 °C) | Low to Room Temp (0-25 °C) |
| Pressure | Atmospheric | High (50-1000 psi) | Atmospheric |
| Pros | Inexpensive reagents, simple setup. | High atom economy, clean reaction. | Mild conditions, high selectivity (esp. NaBH₃CN), good functional group tolerance. |
| Cons | High temperatures, N-formyl byproduct, often lower yields.[3][6] | Requires specialized high-pressure equipment, catalyst can be pyrophoric. | Higher reagent cost, potential for 1-indanol byproduct (with NaBH₄). |
| Typical Yield | 40-70% | 70-95% | 65-90% |
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose common synthesis problems.
Caption: Troubleshooting decision tree for 1-Aminoindane synthesis.
References
- EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod.
- Der Pharma Chemica - A new process for the synthesis of enantiomerically pure R-(+)
- ResearchGate - Asymmetric reductive amination of 1‐indanone derivatives by using...
- WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.
- EP2181980A1 - A process for the preparation of (R)-1-aminoindanes.
- Alfa Chemistry - Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
- Wikipedia - Reductive amin
- Wikipedia - Leuckart reaction.
- Semantic Scholar - STUDIES ON THE LEUCKART REACTION.
- MDPI - A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
- pubs.acs.
- ChemicalBook - 1-Aminoindan synthesis.
- Master Organic Chemistry - Reductive Amin
- National Institutes of Health (NIH) - Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline.
- Simson Pharma Limited - 1-Amino Indane Hydrochloride | CAS No- 70146-15-5.
- Veeprho - 1- Amino Indane | CAS 10277-74-4.
- Biosynth - this compound | 70146-15-5.
- Wikipedia - 1-Aminoindane.
- Cleanchem - 1-Amino Indane Hydrochloride | CAS No: 70146-15-5.
- MDPI - Strategies for Accessing cis-1-Amino-2-Indanol.
- BenchChem - Improving the yield and purity of 1-Hexanamine, hydrochloride.
- National Institutes of Health (NIH) - Synthetic Aminoindanes: A Summary of Existing Knowledge.
Sources
- 1. 1-Aminoindane - Wikipedia [en.wikipedia.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
Technical Support Center: Purity Analysis of Commercial 1-Aminoindane Hydrochloride
Welcome to the technical support guide for the purity analysis of 1-Aminoindane Hydrochloride. This document is designed for researchers, analytical scientists, and drug development professionals who handle this critical pharmaceutical intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and validate your analytical findings effectively. This compound is a key starting material in the synthesis of pharmaceuticals like Rasagiline, making its purity paramount to the safety and efficacy of the final active pharmaceutical ingredient (API)[1][2].
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, reflecting the common challenges encountered in a laboratory setting.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses foundational questions regarding the analytical strategy for this compound.
Q1: What are the primary categories of impurities I should expect in a commercial batch of this compound?
Understanding the potential impurity profile is the first step in developing a robust analytical method. Impurities in 1-Aminoindane HCl can be broadly classified based on their origin.
-
Process-Related Impurities: These arise from the synthetic route. A common synthesis starts from 1-indanone[3]. Therefore, unreacted starting materials or intermediates are a primary concern.
-
Enantiomeric Impurities: 1-Aminoindane is a chiral molecule. For syntheses requiring a specific enantiomer, such as (R)-1-aminoindane for Rasagiline[6], the presence of the undesired (S)-enantiomer is a critical quality attribute that must be quantified[7][8].
-
Degradation Products: Although relatively stable as a hydrochloride salt, the free base can be susceptible to oxidation or side reactions over time or under harsh conditions.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, methanol, chloroform) can be retained in the final product[9].
Q2: What is the recommended multi-technique approach for a comprehensive purity analysis?
No single technique can provide a complete picture. A validated, orthogonal approach is essential for a comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for determining purity and quantifying known and unknown impurities. A Reverse-Phase (RP-HPLC) method is typically used for achiral purity analysis[4][10]. For quantifying the enantiomeric excess, a specialized Chiral HPLC method is mandatory.
-
Gas Chromatography (GC): GC, often coupled with a Mass Spectrometer (GC-MS), is ideal for identifying and quantifying volatile impurities, including residual solvents and certain process-related impurities[11][12]. Due to the polarity of the amine, derivatization is often required to achieve good chromatographic performance[13][14].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the main component and for identifying unknown impurities if they are present at sufficient levels[15][16]. NMR with chiral solvating agents can also be used to determine enantiomeric purity[17][18].
-
Titrimetry: A simple, yet powerful technique for determining the overall assay of the hydrochloride salt. Non-aqueous titration is often the method of choice for amine hydrochlorides to achieve a sharp, accurate endpoint[19].
The following diagram illustrates a logical workflow for the purity analysis of a new batch of this compound.
Part 2: Troubleshooting Guides by Technique
This section provides specific, actionable advice for problems you might encounter during analysis.
HPLC Troubleshooting
Scenario 1: My 1-Aminoindane peak shows significant tailing in Reverse-Phase HPLC.
-
The 'Why': This is a classic issue when analyzing basic compounds like primary amines on silica-based C18 columns. The free amine can undergo secondary ionic interactions with acidic silanol groups (-Si-OH) on the silica surface that remain even after end-capping. This mixed-mode retention mechanism leads to poor peak shape.
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: The most effective solution is to ensure the amine is fully protonated. By adjusting the aqueous mobile phase pH to between 2.5 and 3.5 with an acid like phosphoric acid or formic acid, you convert the amine (-NH₂) to its conjugate acid (-NH₃⁺). This single, positively charged species will not interact with the acidic silanols, dramatically improving peak symmetry.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanols and maintain a consistent pH throughout the column, further improving peak shape.
-
Use a High-Purity, End-Capped Column: Modern columns designed for basic compounds often have advanced end-capping and are manufactured from higher purity silica with fewer accessible silanol groups.
-
Consider a Different Stationary Phase: Phenyl-hexyl or embedded polar group (PEG) phases can offer alternative selectivity and sometimes better peak shape for amines compared to standard C18 phases.
-
Scenario 2: I cannot achieve baseline separation of the (R) and (S) enantiomers on my chiral column.
-
The 'Why': Chiral recognition is a highly specific interaction between the analyte and the chiral stationary phase (CSP). The mobile phase composition plays a critical role in modulating these interactions. Unlike reverse-phase, small changes can have a dramatic effect on resolution.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Most polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, etc.) work best in normal-phase or polar organic modes.
-
Start Simple: Begin with a Hexane/Isopropanol (IPA) or Hexane/Ethanol mobile phase. Systematically vary the alcohol percentage (e.g., from 5% to 20% in 1-2% increments). A lower alcohol percentage generally increases retention and may improve resolution, but can also lead to broader peaks.
-
Add an Additive: The basicity of the amine is crucial here. Add a small amount of a basic additive like Diethylamine (DEA) or a volatile acid like Trifluoroacetic Acid (TFA) to the mobile phase (typically 0.1%). An additive is often essential to prevent peak tailing and achieve chiral recognition by ensuring the analyte is in a single ionic state. You may need to screen both acidic and basic additives to find the optimal condition.
-
-
Lower the Temperature: Running the column at a lower temperature (e.g., 10-25°C) can enhance the enantioselective interactions, increasing the resolution factor (α).
-
Reduce the Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the number of theoretical plates and improve resolution, though it will lengthen the run time.
-
GC-MS Troubleshooting
Scenario 1: I am injecting 1-Aminoindane HCl and see no peak, or a very broad, tailing peak.
-
The 'Why': Two fundamental principles of GC are at play. First, analytes must be volatile to be analyzed by GC. Hydrochloride salts are non-volatile[20]. Second, primary amines are highly polar and contain active hydrogens, which leads to strong, undesirable interactions with the GC column and decomposition in the hot injector[13][14].
-
Solution: Neutralization and Derivatization. This is a mandatory, two-step sample preparation process.
-
Neutralization: The HCl salt must be converted to the free base. This is achieved by dissolving the sample in a suitable solvent and adding a base (e.g., a saturated solution of sodium bicarbonate or a dilute NaOH solution) and extracting the free base into an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Derivatization: The polar -NH₂ group must be masked. This makes the molecule more volatile and less interactive, resulting in sharp, symmetrical peaks[11].
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are common and effective[13][14].
-
Acylation: Reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) create stable, electron-capturing derivatives that are excellent for detection by both MS and Electron Capture Detectors (ECD)[11].
-
-
Part 3: Detailed Experimental Protocols
These protocols are provided as validated starting points. You may need to optimize them for your specific instrumentation and sample matrix.
Protocol 1: RP-HPLC Purity Method
-
Objective: To determine the purity of 1-Aminoindane HCl and quantify related substances.
-
Instrumentation & Columns:
-
HPLC system with UV/PDA detector.
-
Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm (or equivalent base-deactivated column).
-
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Phosphoric Acid (ACS Grade)
-
Water (Milli-Q or equivalent)
-
-
Procedure:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 70 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 0.5 mg/mL.
-
Protocol 2: Chiral HPLC for Enantiomeric Purity
-
Objective: To separate and quantify the (R) and (S) enantiomers of 1-Aminoindane.
-
Instrumentation & Columns:
-
HPLC system with UV/PDA detector.
-
Column: Daicel Chiralpak IA (or equivalent amylose-based CSP).
-
-
Reagents:
-
n-Hexane (HPLC Grade)
-
Ethanol (200 proof, HPLC Grade)
-
Diethylamine (DEA) (ACS Grade)
-
-
Procedure:
-
Mobile Phase: n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v).
-
Mode: Isocratic.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.
-
Protocol 3: Non-Aqueous Potentiometric Titration for Assay
-
Objective: To determine the assay (% purity) of this compound.
-
Principle: The hydrochloride salt is titrated as a base in a non-aqueous solvent system with a strong acid titrant. The amine hydrochloride behaves as a weak base in glacial acetic acid and can be titrated with perchloric acid.
-
Instrumentation:
-
Automatic potentiometric titrator with a combination glass pH electrode.
-
-
Reagents:
-
0.1 N Perchloric Acid in Glacial Acetic Acid (Standardized).
-
Glacial Acetic Acid (ACS Grade).
-
Mercuric Acetate Solution (if needed to sharpen endpoint).
-
-
Procedure:
-
Accurately weigh approximately 150 mg of 1-Aminoindane HCl into a clean, dry beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Immerse the electrode in the solution and stir gently.
-
Titrate with standardized 0.1 N perchloric acid, recording the mV reading versus the volume of titrant added.
-
Determine the endpoint from the inflection point of the titration curve.
-
Calculation: Assay % = (V * N * MW) / (W * 10) Where:
-
V = Volume of titrant at endpoint (mL)
-
N = Normality of perchloric acid titrant
-
MW = Molecular weight of 1-Aminoindane HCl (169.65 g/mol )[21]
-
W = Weight of sample (mg)
-
-
References
- Borges, K. B., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences.
- Ruifu Chemical. (S)-(+)-1-Aminoindan Hydrochloride CAS 32457-23-1 Purity >98.0% (HPLC).
- Alentris Research Pvt. Ltd. 1-Amino Indane - API Impurities.
- ResearchGate. ¹³C{¹H}-NMR spectra of racemic 1-aminoindane....
- ResearchGate. 600 MHz 1 H NMR spectra of (R/S)-1-aminoindan in CDCl3....
- Veeprho. 1- Amino Indane | CAS 10277-74-4.
- Pharmaffiliates. (R)-1-Aminoindane.
- Google Patents. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.
- precisionFDA. This compound.
- International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
- Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography.
- Basicmedical Key. Titrimetric and chemical analysis methods.
- Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column.
- Agilent. Analysis of Amino Acids by HPLC.
- Chromatography Online. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
- ResearchGate. A common HPLC-PDA method for amino acid analysis in insects and plants.
Sources
- 1. This compound | 70146-15-5 [chemicalbook.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. 1-Aminoindan | 34698-41-4 [chemicalbook.com]
- 4. alentris.org [alentris.org]
- 5. veeprho.com [veeprho.com]
- 6. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. 1-Aminoindan | TRC-A615660-100MG | LGC Standards [lgcstandards.com]
- 9. (S)-(+)-1-Aminoindane - CAS-Number 61341-86-4 - Order from Chemodex [chemodex.com]
- 10. ruifuchem.com [ruifuchem.com]
- 11. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ccsknowledge.com [ccsknowledge.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.cn]
- 15. This compound(70146-15-5) 1H NMR [m.chemicalbook.com]
- 16. 1-Aminoindan(34698-41-4) 1H NMR [m.chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Titrimetric and chemical analysis methods | Basicmedical Key [basicmedicalkey.com]
- 20. bre.com [bre.com]
- 21. This compound | LGC Standards [lgcstandards.com]
Technical Support Center: Navigating Cell Toxicity with 1-Aminoindane Hydrochloride
Welcome to the technical support center for 1-Aminoindane Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the use of this compound in cell-based assays. As an active metabolite of the anti-Parkinson's drug rasagiline, 1-Aminoindane exhibits a complex pharmacological profile that can present unique challenges in experimental settings.[1][2][3] This resource aims to equip you with the knowledge to anticipate, identify, and resolve these challenges, ensuring the integrity and success of your research.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound. The guidance provided is based on established scientific principles and field-proven insights.
My cells show increased viability at low concentrations of this compound. Is this an artifact?
This is likely not an artifact but rather a manifestation of the known neuroprotective and anti-apoptotic properties of 1-aminoindan, the active form of this compound.[1][2] At lower, pharmacologically relevant concentrations (typically in the range of 0.1-1 µM), 1-aminoindan has been shown to protect neuronal cells from apoptosis induced by various stressors.[1][2]
Causality and Resolution:
-
Mechanism of Neuroprotection: Studies have demonstrated that 1-aminoindan can decrease the cleavage of caspase-9 and caspase-3, key executioners of apoptosis, and increase the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xl.[1][2] This suggests that at these concentrations, the compound is actively promoting cell survival pathways.
-
Experimental Consideration: If your goal is to study the cytotoxic effects of this compound, you will need to perform a dose-response curve extending to higher concentrations to overcome the initial neuroprotective effects. It is crucial to establish a clear baseline of cell viability with untreated and vehicle-treated controls to accurately interpret the biphasic effect of this compound.
I'm observing significant cell death at high concentrations. What are the potential mechanisms of cytotoxicity?
While 1-aminoindan is neuroprotective at low concentrations, supraphysiological doses can lead to cytotoxicity. The precise mechanisms are not as well-defined as its neuroprotective actions, but several possibilities should be considered:
-
Off-Target Effects: High concentrations of any compound can lead to off-target interactions. For aminoindane derivatives, this could involve unintended interactions with various receptors and transporters beyond their primary targets.
-
Mitochondrial Dysfunction and Oxidative Stress: Many cytotoxic compounds exert their effects by disrupting mitochondrial function and inducing oxidative stress.[4][5][6][7][8] Although not specifically documented for 1-aminoindan at high concentrations, this is a common mechanism of drug-induced toxicity.
-
Disruption of Cellular Homeostasis: As a monoamine reuptake inhibitor, high concentrations of 1-aminoindan could lead to a significant imbalance in intracellular and extracellular neurotransmitter levels, which could trigger cytotoxic signaling cascades in sensitive cell types.
Troubleshooting Steps:
-
Confirm with Multiple Assays: Use orthogonal cytotoxicity assays to confirm cell death. For example, if you are using a metabolic assay like MTT, confirm the results with a membrane integrity assay (e.g., LDH release or trypan blue exclusion) and a specific apoptosis assay (e.g., caspase-3/7 activity or Annexin V staining).
-
Investigate Apoptosis: To determine if the observed cell death is apoptotic, you can perform assays for caspase activation.[9][10][11][12][13]
-
Assess Mitochondrial Health: Evaluate changes in mitochondrial membrane potential using dyes like TMRE or JC-1 to investigate the involvement of mitochondrial dysfunction.
My results are inconsistent across experiments. What are the critical parameters to control?
Inconsistency in cytotoxicity assays can arise from several factors, some of which are particularly relevant for compounds like this compound.
| Parameter | Rationale and Recommended Action |
| Compound Stability and Storage | This compound is a stable salt, but repeated freeze-thaw cycles of stock solutions should be avoided. Prepare fresh dilutions from a concentrated stock for each experiment. |
| Solvent Concentration | The solvent used to dissolve the compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final DMSO concentration is consistent across all wells and is below 0.5%, ideally at or below 0.1%.[14] Always include a vehicle control with the same final DMSO concentration.[14] |
| Cell Seeding Density | Cell density can significantly impact the cellular response to a compound. Optimize the seeding density to ensure cells are in the exponential growth phase during the experiment. |
| Incubation Time | The duration of compound exposure is critical. Perform a time-course experiment to determine the optimal time point to observe the desired effect, whether it be neuroprotection or cytotoxicity. |
Could this compound be interfering with my cytotoxicity assay?
Certain compounds can interfere with the chemical reactions of common colorimetric or fluorometric cytotoxicity assays.
-
Redox-Active Compounds: Assays like MTT, MTS, XTT, and resazurin (AlamarBlue) rely on the reducing environment of viable cells.[15][16][17] If this compound has antioxidant or pro-oxidant properties, it could directly react with the assay reagents, leading to false-positive or false-negative results.[16][17]
-
Assay Interference Check: To test for interference, run a cell-free control where you add the compound to the assay medium and the detection reagent without any cells. A change in signal in this control indicates direct interference.
If interference is detected, consider using an alternative assay that measures a different cellular parameter, such as an ATP-based assay (e.g., CellTiter-Glo) that measures metabolic activity, an LDH release assay that measures membrane integrity, or a direct cell counting method.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 1-Aminoindane at a cellular level?
1-Aminoindane is the major active metabolite of rasagiline, a monoamine oxidase B (MAO-B) inhibitor.[1][3] However, 1-aminoindan itself is a weak reversible MAO-B inhibitor.[1] Its more prominent actions are related to its neuroprotective properties, which involve the modulation of apoptotic pathways.[1][2] Specifically, it has been shown to increase the expression of anti-apoptotic proteins like Bcl-2 and decrease the activation of pro-apoptotic caspases.[1][2]
Q2: Is this compound generally considered cytotoxic?
No, at lower concentrations (sub-micromolar to low micromolar), it is considered neuroprotective rather than cytotoxic.[1][2][3] Cytotoxic effects may be observed at significantly higher concentrations, but these are likely due to off-target effects or general cellular stress rather than a specific cytotoxic mechanism.
Q3: What are the recommended concentration ranges for in vitro studies?
For studying the neuroprotective effects , a concentration range of 0.1 µM to 10 µM is a good starting point, based on published literature.[1][2] To investigate potential cytotoxicity , a broader range extending up to 100 µM or higher may be necessary, and a preliminary dose-ranging study is highly recommended.
Q4: What are the known off-target effects of 1-aminoindan?
The off-target profile of 1-aminoindan is not extensively characterized in publicly available literature. However, as an aminoindane derivative, it may interact with other monoamine transporters at higher concentrations. It is always advisable to consider potential off-target effects when interpreting data from high-concentration exposures.
Data Presentation
Reference IC50 Values for Rasagiline
As 1-aminoindan is the primary metabolite of rasagiline, the cytotoxic concentrations of rasagiline can provide a useful, albeit indirect, reference point for estimating the potential cytotoxic range of 1-aminoindan.
| Cell Line | Assay | IC50 (µM) | Reference |
| A375 (Human Melanoma) | MTT | 280.69 | [18] |
| SK-MEL28 (Human Melanoma) | MTT | 402.89 | [18] |
| FM55P (Human Melanoma) | MTT | 349.44 | [18] |
| FM55M2 (Human Melanoma) | MTT | 117.45 | [18] |
Visualizations
Dose-Dependent Dual Effects of 1-Aminoindane
Caption: Dose-dependent effects of 1-Aminoindane.
General Workflow for Assessing Compound Cytotoxicity
Caption: Workflow for cytotoxicity assessment.
References
- Bar-Am, O., Amit, T., Youdim, M. B. H. (2007). Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, exert neuroprotective properties in vitro. Journal of Neurochemistry, 103(2), 500-508.
- Bar-Am, O., Amit, T., Youdim, M. B. H. (2004). Contrasting neuroprotective and neurotoxic actions of respective metabolites of anti-Parkinson drugs rasagiline and selegiline. Neuroscience Letters, 355(3), 169-172.
- Wnuk, M., Rzemieniec, J., Lasoń, W., Kajta, M., & Lason, W. (2021). Rasagiline Inhibits Human Melanoma Cell Viability and Interacts Synergistically with Mitoxantrone and Antagonistically with Cisplatin—In Vitro Isobolographic Studies. International Journal of Molecular Sciences, 22(16), 8539.
- d'Avila, D., Rezin, G. T., & Johnson, S. (2021). Essential amino acid formulations to prevent mitochondrial dysfunction and oxidative stress. Current Opinion in Clinical Nutrition and Metabolic Care, 24(1), 88-95.
- BioWorld. (2001).
- Al-Haddad, A. A., Al-Ghorbani, M., & El-Kawi, M. A. (2022). Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development. Molecules, 27(19), 6523.
- Fowler, C. J. (2012). The neuroprotective role of endocannabinoids against chemical-induced injury and other adverse effects. British Journal of Pharmacology, 167(6), 1219–1232.
- MDPI. (2022). Label-Free Single Cell Viability Assay Using Laser Interference Microscopy. MDPI.
- d'Anglemont de Tassigny, A., Valenti, S., & d'Avila, D. (2019). A Special Amino-Acid Formula Tailored to Boosting Cell Respiration Prevents Mitochondrial Dysfunction and Oxidative Stress Caused by Doxorubicin in Mouse Cardiomyocytes. Nutrients, 11(11), 2795.
- Akaike, A., Kume, T., & Takada-Takatori, Y. (1999). Apoptotic cell death and caspase-3 activation induced by N-methyl-D-aspartate receptor antagonists and their prevention by insulin-like growth factor I. Journal of Neurochemistry, 73(2), 548-556.
- Krumschnabel, G., & Eigentler, A. (2018). Humanin directly protects cardiac mitochondria against dysfunction initiated by oxidative stress by decreasing complex I activity. Mitochondrion, 38, 31-40.
- Carradori, S., & Petzer, J. P. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 1717, 189-200.
- National Center for Biotechnology Information. (2019). Alamar Blue assay optimization to minimize drug interference and inter assay viability.
- Guo, C., Sun, L., Chen, X., & Zhang, D. (2013). Oxidative stress, mitochondrial damage and neurodegenerative diseases.
- Fishbein-Kaminietsky, M., Gafni, M., & Sarne, Y. (2014). The dual neuroprotective–neurotoxic profile of cannabinoid drugs. FEBS Journal, 281(21), 4948-4961.
- Shankar, S., & Srivastava, R. K. (2007). Caspase-7 mediates caspase-1-induced apoptosis independently of Bid. Journal of Cellular and Molecular Medicine, 11(6), 1339–1349.
- ResearchGate. (2017). Drugs with anti-oxidant properties can interfere with cell viability measurements by assays that rely on the reducing property of viable cells.
- Vrechi, T. A. M., Leão, A. H. F. F., Morais, L. H. G., Abílio, V. C., & Zuardi, A. W. (2021). Neuroprotective Effects of Cannabidiol but Not Δ9-Tetrahydrocannabinol in Rat Hippocampal Slices Exposed to Oxygen-Glucose Deprivation: Studies with Cannabis Extracts and Selected Cannabinoids. Cannabis and Cannabinoid Research, 6(4), 335–344.
- Cell Biolabs, Inc. Monoamine Oxidase Assays. Cell Biolabs, Inc.
- MDPI. (2019).
- Buckley, C. D., Pilling, D., & Akbar, A. N. (1999). RGD peptides induce apoptosis by direct caspase-3 activation.
- Yan, Y., Zhang, Y., Liu, M., Li, L., & Zheng, Y. (2025). Neuroprotection vs. Neurotoxicity: The Dual Impact of Brain Lipids in Depression. International Journal of Molecular Sciences, 26(6), 2722.
- Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188). Assay Genie.
- Chandra, J., & Samali, A. (2003). Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line. Apoptosis, 8(4), 363-370.
- Li, Y., & Yang, L. (2025). Oxidative stress and mitochondrial impairment: Key drivers in neurodegenerative disorders. Ageing Research Reviews, 104, 102667.
- National Center for Biotechnology Information. (2012). Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects.
- MDPI. (2025). Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. MDPI.
- Wyttenbach, A., & Rubinsztein, D. C. (1999). Caspase activation during apoptotic cell death induced by expanded polyglutamine in N2a cells. Neuroreport, 10(12), 2435-2438.
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- 3. Metabolites of the anti-Parkinson drugs rasagiline ( Agilect ) and selegiline [rasagiline.com]
- 4. Essential amino acid formulations to prevent mitochondrial dysfunction and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Oxidative stress and mitochondrial impairment: Key drivers in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
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Inconsistent results in 1-Aminoindane Hydrochloride experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-Aminoindane Hydrochloride. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the synthesis, purification, and analysis of this important pharmaceutical intermediate.[1][2] We understand that inconsistent results can delay critical research, and this resource is structured to help you diagnose and resolve common experimental issues with scientific rigor.
Section 1: Core Stability and Handling
This section addresses the most common issues that arise from the physical and chemical properties of this compound. Proper handling from the moment the reagent bottle is opened is critical for downstream success.
FAQ 1: My this compound powder, which was initially white, has developed a yellow or brownish tint. What is the cause and is it still usable?
Answer:
The discoloration of this compound from its typical white or off-white solid form is a frequent observation and is almost always indicative of degradation.[2]
-
Causality (The "Why"): The primary amine group in the 1-aminoindane structure is susceptible to oxidation. Atmospheric oxygen can react with the amine, leading to the formation of colored impurities over time. This process can be accelerated by exposure to light, moisture, and elevated temperatures. The free base form, 1-aminoindane, is even more prone to this degradation than its hydrochloride salt.
-
Troubleshooting and Mitigation:
-
Assess Usability: The usability of the discolored reagent depends on the sensitivity of your experiment. For non-critical applications, it might be possible to proceed, but for quantitative studies or synthesis of high-purity derivatives like Rasagiline, purification is mandatory.[3][4]
-
Purification: The recommended method for removing these colored impurities is recrystallization. A detailed protocol is provided in Section 4 of this guide.
-
Prevention: Proper storage is key. The compound should be stored in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature.[2] Avoid frequent opening of the main stock bottle; instead, portion out smaller amounts for daily use.
-
Diagram 1: Decision Workflow for Discolored Reagent
Caption: Troubleshooting flow for discolored 1-Aminoindane HCl.
Section 2: Purification Challenges
Recrystallization is the most common method for purifying this compound. However, it is not without its challenges.
FAQ 2: During recrystallization, my compound "oiled out" instead of forming crystals. How can I resolve this?
Answer:
"Oiling out" is a common problem in crystallization where the solute comes out of the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute (or a solute-solvent eutectic).
-
Causality (The "Why"):
-
High Impurity Load: Significant amounts of impurities can depress the melting point of the mixture, making it more likely to separate as an oil.
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered process of crystal nucleation and growth. The molecules simply crash out of solution as a disordered, liquid-like phase.
-
Inappropriate Solvent Choice: The boiling point of your chosen solvent might be too high, or its solvating power might change too drastically with temperature.
-
-
Troubleshooting and Protocol Adjustment:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (e.g., 5-10% more volume) of the hot solvent to slightly decrease the saturation.[5][6]
-
Slow Down Cooling: This is the most critical step. Insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to ensure very slow cooling to room temperature. Do not place it directly in an ice bath from a high temperature.
-
Induce Crystallization: If crystals still do not form, try scratching the inner surface of the flask at the meniscus with a glass rod to create nucleation sites. Adding a "seed crystal" of pure this compound, if available, is highly effective.[5]
-
Re-evaluate Solvent System: If the problem persists, a different solvent system may be required. For amine hydrochlorides, a mixed-solvent system is often effective. A common approach is to dissolve the compound in a minimal amount of a "good" solvent like methanol or water at an elevated temperature, and then slowly add a "bad" or "anti-solvent" like isopropanol or ethyl acetate until the solution becomes turbid. Reheat gently until clear and then cool slowly.[5]
-
Table 1: Recrystallization Solvent Systems
| Solvent System | Type | Notes |
| Isopropanol/Methanol | Mixed-Solvent | Dissolve in minimal hot methanol, add isopropanol as the anti-solvent. Good for moderate purities. |
| Water/Isopropanol | Mixed-Solvent | Highly effective but requires thorough drying as the compound is hygroscopic. |
| Ethanol | Single-Solvent | Can work for relatively pure material but may lead to lower recovery due to some solubility when cold. |
Section 3: Analytical Inconsistencies
High-Performance Liquid Chromatography (HPLC) is the workhorse for analyzing the purity of this compound. Inconsistent results often stem from the basic nature of the amine group.
FAQ 3: My HPLC analysis shows significant peak tailing and inconsistent retention times. What is causing this and how can I improve my method?
Answer:
This is a classic problem when analyzing basic compounds like amines on standard silica-based reversed-phase columns (e.g., C18).
-
Causality (The "Why"):
-
Silanol Interactions: The surface of silica-based packing materials contains residual acidic silanol groups (Si-OH). The basic amine (R-NH₂) can undergo a secondary, ionic interaction with these deprotonated silanols (Si-O⁻). This interaction is stronger than the primary hydrophobic interaction, causing some molecules to "stick" to the column longer, resulting in a tailed peak.
-
Mobile Phase pH: If the pH of the mobile phase is not low enough, the amine can be partially in its free base form, which interacts more strongly with silanols. An inconsistent or unbuffered mobile phase pH can lead to shifting retention times.
-
-
Troubleshooting and Method Development:
-
Control Mobile Phase pH: The most effective solution is to lower the mobile phase pH. By adding an acidifier like trifluoroacetic acid (TFA) at 0.05-0.1% or using a buffer (e.g., phosphate buffer) at a pH of 2.5-3.0, you ensure the amine is fully protonated (R-NH₃⁺) and the silanol groups are not ionized. This minimizes the secondary ionic interactions.[7]
-
Use a "Base-Deactivated" Column: Modern HPLC columns are often "end-capped" or "base-deactivated," meaning the residual silanols have been chemically blocked. Using a column specifically designed for basic compounds will dramatically improve peak shape.
-
Consider HILIC: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative. In HILIC, a polar stationary phase is used with a high-organic mobile phase, which can provide good retention and peak shape for polar analytes like amino acid derivatives without derivatization.[7]
-
Derivatization: While often undesirable due to extra steps, derivatizing the amine group (e.g., with dansyl chloride or FMOC-Cl) blocks the problematic basic site and can improve chromatographic performance and detection sensitivity.[8][9]
-
Diagram 2: Logic for Improving HPLC Peak Shape
Sources
- 1. This compound | 70146-15-5 [chemicalbook.com]
- 2. This compound CAS#: 70146-15-5 [m.chemicalbook.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 1-Aminoindane - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. DSpace [helda.helsinki.fi]
- 9. agilent.com [agilent.com]
Technical Support Center: Optimizing Buffer Conditions for 1-Aminoindane Hydrochloride Assays
Welcome to the technical support guide for the analysis of 1-Aminoindane Hydrochloride. As a primary amine, 1-Aminoindane presents unique challenges in chromatographic assays, primarily related to achieving symmetric peak shapes and reproducible retention times. This guide is structured to provide you with foundational knowledge, quick solutions to common problems, and in-depth troubleshooting workflows to ensure your assays are robust and reliable.
Part 1: Foundational Knowledge - Understanding the Analyte and its Interactions
Before troubleshooting, it's essential to understand the physicochemical properties of this compound and the principles of chromatographic separation for basic compounds.
Q1: What are the critical chemical properties of this compound that influence its analysis?
Understanding the analyte's properties is the first step in developing a robust assay. 1-Aminoindane is a primary amine, and its hydrochloride salt form dictates its behavior in solution. The most critical parameter is its pKa, the pH at which the amino group is 50% protonated (ionized) and 50% neutral (free base).
| Property | Value / Characteristic | Significance for Assay Development |
| Chemical Structure | 2,3-dihydro-1H-inden-1-amine;hydrochloride[1][2] | A primary amine attached to an indane structure. Prone to interactions with active sites on silica-based columns. |
| Molecular Weight | 169.65 g/mol (HCl Salt)[3][4] | Standard molecular weight for a small molecule. |
| pKa | ~9.21[5][6] | This is the pKa of the conjugate acid (R-NH3+). It is the most critical parameter for buffer pH selection. |
| Form | Hydrochloride Salt[3] | The supplied material is a salt, which is generally more stable and water-soluble than the free base. |
| Analyte Type | Basic Compound | Susceptible to peak tailing in reversed-phase HPLC due to interactions with stationary phase silanols.[7] |
Q2: Why is mobile phase pH so critical for analyzing 1-Aminoindane?
The pH of the mobile phase controls the ionization state of both the 1-Aminoindane analyte and the stationary phase surface. For basic compounds on silica-based reversed-phase columns (e.g., C18, C8), two pH-dependent interactions are at play:
-
Analyte Ionization: At a pH below its pKa, the primary amine of 1-Aminoindane will be protonated (R-NH₃⁺). To ensure a single species is present throughout the analysis for consistent retention and good peak shape, it is recommended to set the mobile phase pH at least 2 units below the analyte's pKa.[8][9] For 1-Aminoindane (pKa ≈ 9.21), this means operating at a pH of ≤ 7.2.
-
Silanol Group Ionization: The surface of silica-based columns contains silanol groups (Si-OH). These groups have a pKa of approximately 3.5-4.5 and become deprotonated (Si-O⁻) at higher pH values. These negatively charged sites can cause strong secondary ionic interactions with the positively charged (R-NH₃⁺) form of 1-Aminoindane, leading to significant peak tailing.[7][10]
To achieve optimal chromatography, the goal is to suppress one or both of these interactions. The most common and effective strategy is to work at a low pH (e.g., pH 2.5 - 4.0). At this pH:
-
1-Aminoindane is fully and consistently protonated (R-NH₃⁺).
-
Silanol groups are predominantly neutral (Si-OH), minimizing the secondary ionic interactions that cause peak tailing.[10]
Caption: Undesirable ionic interaction causing peak tailing.
Part 2: Frequently Asked Questions & Quick Solutions
This section addresses the most common issues encountered during the analysis of this compound.
Q3: My peaks are tailing. What is the most likely cause and the quickest fix?
Likely Cause: The most common cause of peak tailing for basic compounds like 1-Aminoindane is secondary interaction with ionized silanol groups on the column stationary phase.[7]
Quick Fix: Lower the pH of your mobile phase. If you are working at a neutral or near-neutral pH, reduce the pH to between 2.5 and 3.5 using a suitable buffer (e.g., phosphate or formate). This protonates the silanol groups, minimizing the unwanted ionic interaction.[10] If tailing persists, consider using a modern, high-purity, end-capped column specifically designed for good peak shape with basic compounds.[7]
Q4: What is a good starting buffer system for a standard reversed-phase HPLC-UV assay?
A robust starting point is a 25 mM potassium phosphate buffer adjusted to pH 3.0 , used as the aqueous component of the mobile phase with an organic modifier like acetonitrile.
-
Why Phosphate? It has excellent buffering capacity in the pH 2-3 range (pKa₁ ≈ 2.1) and is UV transparent down to ~200 nm.[11]
-
Why pH 3.0? This pH is low enough to ensure 1-Aminoindane is fully protonated and silanol activity is suppressed.
-
Why 25 mM? This concentration is generally sufficient to provide adequate buffering capacity without risking precipitation when mixed with high percentages of organic solvent.[8][11]
Q5: My retention times are drifting between injections. What should I investigate?
Retention time instability is often related to the mobile phase or column.
-
Improper Buffering: If your mobile phase pH is too close to the analyte's pKa, small shifts in pH can cause large changes in retention. Ensure your buffer pH is at least 2 units away from the analyte's pKa.
-
Insufficient Equilibration: The column may not be fully equilibrated with the mobile phase between gradient runs or after sitting idle. Increase the column equilibration time.
-
Buffer Degradation: Buffers, especially at low concentrations and neutral pH, can support microbial growth. Always prepare fresh mobile phase daily and filter it through a 0.45 µm or 0.22 µm filter.[7]
-
Temperature Fluctuations: Use a column thermostat to maintain a constant column temperature, as retention times are sensitive to temperature changes.
Q6: Can I use phosphate or acetate buffers with my LC-MS system?
Phosphate buffers are non-volatile and will precipitate in the mass spectrometer source, causing contamination and signal suppression. They are not recommended for LC-MS .[11]
Acetate buffers (e.g., ammonium acetate) and formate buffers (e.g., ammonium formate or formic acid) are volatile and are excellent choices for LC-MS applications.[11] They are compatible with both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources.
| Buffer System | Useful pH Range | UV Cutoff (approx.) | MS Compatible? |
| Phosphate | 1.1-3.1 & 6.2-8.2 | ~200 nm | No |
| Formate | 2.8-4.8 | ~210 nm | Yes |
| Acetate | 3.8-5.8 | ~210 nm | Yes |
| Trifluoroacetic Acid (TFA) | <1.5 | ~210 nm | Yes (can cause ion suppression) |
Data compiled from sources[11] and[8].
Part 3: In-Depth Troubleshooting & Optimization Workflows
When simple fixes are not enough, a systematic approach is required. This section provides detailed guides for resolving persistent issues.
Guide 1: A Systematic Workflow for Eliminating Peak Tailing
Peak tailing can compromise resolution and integration accuracy. Follow this workflow to systematically diagnose and resolve the issue.
Caption: Systematic workflow for troubleshooting peak tailing.
Experimental Protocol: Verifying the Cause of Peak Tailing
-
Prepare Mobile Phases:
-
MP A (pH 7.0): 25 mM Potassium Phosphate, pH 7.0.
-
MP B (pH 3.0): 25 mM Potassium Phosphate, pH 3.0.
-
-
Prepare Sample: Dissolve 1-Aminoindane HCl standard in a 50:50 mixture of Acetonitrile:Water to a concentration of ~0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: Standard C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: 70% Aqueous Buffer / 30% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 215 nm.
-
-
Procedure: a. Equilibrate the column with 70% MP A / 30% ACN for at least 20 column volumes. b. Inject the sample and record the chromatogram. Calculate the USP tailing factor. c. Flush the column thoroughly and equilibrate with 70% MP B / 30% ACN. d. Inject the sample again and record the chromatogram. Calculate the USP tailing factor.
-
Expected Result: The chromatogram obtained using the pH 3.0 buffer (MP B) should show a significantly improved peak shape and a tailing factor closer to 1.0 compared to the pH 7.0 buffer. This confirms that silanol interactions are the primary cause of tailing.
Part 4: Standard Protocols
Protocol: Preparation of 25 mM Potassium Phosphate Buffer (pH 3.0)
This protocol describes the preparation of 1 liter of a common buffer for reversed-phase HPLC.
Materials:
-
Monobasic Potassium Phosphate (KH₂PO₄), HPLC Grade
-
Phosphoric Acid (H₃PO₄), 85%, HPLC Grade
-
HPLC Grade Water
-
Calibrated pH meter
-
0.22 µm or 0.45 µm membrane filter
Procedure:
-
Weigh: Accurately weigh 3.40 g of KH₂PO₄ (M.W. = 136.09 g/mol ) and transfer it to a 1 L volumetric flask or glass beaker.
-
Dissolve: Add approximately 900 mL of HPLC grade water and stir until the salt is completely dissolved.
-
Adjust pH: Place the calibrated pH electrode into the solution. Slowly add phosphoric acid dropwise while stirring until the pH meter reads 3.00 ± 0.05.
-
Bring to Volume: Transfer the solution to a 1 L volumetric flask (if not already in one) and add HPLC grade water to the mark.
-
Mix and Filter: Invert the flask several times to ensure homogeneity. Filter the entire buffer solution through a 0.22 µm or 0.45 µm filter to remove particulates and degas the solution.
-
Label and Store: Label the bottle clearly with the contents, concentration, pH, and preparation date. Store at room temperature and prepare fresh daily for best results.
References
- Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development.
- Farmatel. (n.d.). Selecting Buffer pH in Reversed-Phase HPLC.
- Veeprho. (n.d.). 1- Amino Indane | CAS 10277-74-4.
- Pharmaffiliates. (n.d.). CAS No : 10277-74-4 | Product Name : (R)-1-Aminoindane.
- Pharmaffiliates. (n.d.). CAS No : 70146-15-5 | Product Name : this compound.
- Journal of Applied Pharmaceutical Science. (n.d.). Analysis of amino acids by high performance liquid chromatography.
- Wikipedia. (n.d.). (R)-1-Aminoindane.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column.
- Agilent. (2010). Analysis of Amino Acids by HPLC.
- PubChem. (n.d.). (+-)-1-Aminoindan.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. This compound CAS#: 70146-15-5 [m.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound CAS#: 61949-83-5 [m.chemicalbook.com]
- 6. 1-Aminoindan | 34698-41-4 [chemicalbook.com]
- 7. mastelf.com [mastelf.com]
- 8. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 9. farmatel.yolasite.com [farmatel.yolasite.com]
- 10. agilent.com [agilent.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Freeze-Thaw Stability of 1-Aminoindane Hydrochloride Aliquots
Introduction
Welcome to the technical support guide for ensuring the stability of your 1-Aminoindane Hydrochloride aliquots. As a crucial intermediate and research compound, maintaining the integrity of this compound is paramount for reproducible and accurate experimental results. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address challenges related to the freeze-thaw stability of this compound. Our aim is to equip researchers, scientists, and drug development professionals with the expertise to confidently prepare, store, and utilize their this compound aliquots.
Troubleshooting Guide: Common Issues with this compound Aliquots
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Inconsistent or Reduced Potency in Biological Assays
| Symptom | Potential Cause | Recommended Solution |
| Decreased biological activity compared to a freshly prepared solution. | Compound Degradation: Multiple freeze-thaw cycles can lead to the degradation of this compound. The energy fluctuations during phase transitions can provide the activation energy for chemical reactions. | 1. Minimize Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing of the main stock.[1][2] 2. Perform a Stability Study: If repeated use of an aliquot is unavoidable, conduct a small-scale freeze-thaw stability study (see Experimental Protocol 1) to determine the maximum number of cycles your aliquots can withstand without significant degradation. |
| Solvent-Induced Degradation: The choice of solvent can impact stability. While DMSO is common, it is hygroscopic and can absorb water over time, which may facilitate hydrolysis of the hydrochloride salt. | 1. Use Anhydrous Solvent: Always use high-purity, anhydrous DMSO for preparing stock solutions.[2] 2. Store Properly: Store DMSO-containing aliquots in tightly sealed vials with desiccant to minimize moisture absorption. | |
| Precipitation upon Thawing: The compound may not fully redissolve after a freeze-thaw cycle, leading to a lower effective concentration. | 1. Ensure Complete Dissolution: After thawing, vortex the aliquot thoroughly for 1-2 minutes and visually inspect for any particulates before use.[3] 2. Gentle Warming: If precipitation persists, gentle warming in a 37°C water bath can aid in redissolution.[3] |
Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis
| Symptom | Potential Cause | Recommended Solution |
| Additional peaks, not present in the analysis of a fresh sample, are observed. | Oxidative Degradation: Aromatic amines are susceptible to oxidation, which can be accelerated by repeated exposure to atmospheric oxygen during thawing and handling.[4][5] | 1. Inert Atmosphere: When preparing aliquots, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vials. 2. Limit Air Exposure: Minimize the time aliquots are exposed to air at room temperature. |
| Hydrolytic Degradation: The presence of water can lead to the hydrolysis of the hydrochloride salt, potentially altering the compound's structure. | 1. Use Anhydrous Solvents: As mentioned previously, the use of anhydrous solvents is critical. 2. Control Humidity: Prepare aliquots in a low-humidity environment, such as a glove box, if possible. | |
| Photodegradation: Exposure to light, especially UV light, can cause degradation of photosensitive compounds. | 1. Use Amber Vials: Store aliquots in amber or light-blocking vials to protect from light.[2] 2. Work in Low Light: Minimize exposure to direct light during handling and preparation. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions?
A1: Based on available data, this compound is sparingly soluble in DMSO and slightly soluble in methanol. For creating high-concentration stock solutions for long-term storage, high-purity, anhydrous DMSO is generally recommended.[6] For working solutions that will be used immediately, methanol or a buffer system compatible with your assay may be suitable. Always ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced toxicity.[1][2]
Q2: How should I store my this compound aliquots?
A2: For long-term stability, aliquots should be stored at -80°C.[1] For short-term storage (up to one month), -20°C is generally acceptable.[1][2] It is crucial to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1][2]
Q3: How many times can I freeze-thaw my aliquots?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles.[1][2] The stability of a compound to freeze-thaw cycles is highly dependent on the specific molecule, solvent, and concentration. If you must reuse an aliquot, it is essential to perform a stability study to determine the acceptable number of cycles. A general guideline for small molecules is to limit freeze-thaw cycles to a maximum of 3-5.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, aromatic amines can undergo several degradation pathways.[4][7][8] Potential degradation products could arise from:
-
Oxidation: Formation of N-oxides or hydroxylamines.
-
Ring Opening/Modification: Cleavage of the indane ring structure.
-
Dimerization/Polymerization: Reaction of multiple molecules to form larger impurities.
A forced degradation study (see Experimental Protocol 2) can help identify potential degradation products under various stress conditions.
Q5: My aliquot has been stored at room temperature for a few hours. Is it still usable?
A5: The stability of this compound in solution at room temperature is not well-defined. To ensure the integrity of your results, it is best to discard the aliquot and use a new, properly stored one. If this is not possible, you should qualify the aliquot by HPLC analysis against a freshly prepared standard before use.
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
This protocol outlines a method to determine the stability of this compound aliquots over a defined number of freeze-thaw cycles.
Caption: Workflow for Freeze-Thaw Stability Assessment.
Methodology:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Aliquot: Dispense the stock solution into multiple, single-use polypropylene vials.
-
Initial Analysis (T0): Immediately analyze one aliquot using a validated stability-indicating HPLC method (see Protocol 3). This will serve as the baseline control.
-
Freeze-Thaw Cycles:
-
Place the remaining aliquots in a -80°C freezer for at least 12 hours.
-
Thaw the aliquots at room temperature until completely liquid.
-
This constitutes one freeze-thaw cycle.
-
-
Post-Cycle Analysis: After 1, 3, and 5 freeze-thaw cycles, take one aliquot from each cycle and analyze it by HPLC.
-
Data Analysis: Compare the purity and impurity profiles of the cycled samples to the T0 control. A significant decrease in the main peak area or the appearance of new impurity peaks indicates degradation.
Protocol 2: Forced Degradation Study
This study is designed to intentionally degrade this compound to identify potential degradation products and establish the specificity of the analytical method.
Methodology:
-
Prepare Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in the following conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Store a solution in a neutral buffer (e.g., PBS) at 60°C.
-
Photolytic: Expose a solution in a quartz cuvette to a photostability chamber.
-
-
Incubation: Incubate the solutions for a defined period (e.g., 24-48 hours), taking time points for analysis.
-
Analysis: Analyze the stressed samples by HPLC-UV/MS to separate and identify any degradation products.
Protocol 3: Stability-Indicating HPLC Method
This is a general-purpose reverse-phase HPLC method suitable for assessing the purity of this compound. Method optimization may be required.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Potential Degradation Pathways
Understanding potential degradation pathways is crucial for troubleshooting stability issues. For an aromatic amine hydrochloride like this compound, several reactions can occur under stress conditions.
Caption: Potential Degradation Pathways for this compound.
References
- Captivate Bio. SMALL MOLECULES.
- Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods Mol Biol. 2012;803:265-71.
- The effect of freeze/thaw cycles on the stability of compounds in DMSO. J Biomol Screen. 2005;10(6):583-8.
- Chen, Y. et al. Studies on Repository Compound Stability in DMSO under Various Conditions. J Biomol Screen. 2003;8(3):292-304.
- Zenser, T. V. et al. Model illustrating pathways of aromatic amine metabolism and their involvement in human bladder cancer. ResearchGate.
- The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. ResearchGate.
- Arora, P. K. Bacterial degradation of monocyclic aromatic amines. Front Microbiol. 2015;6:641.
- Reddit. Do freeze-thaw cycles damage small molecules dissolved in DMSO? r/labrats. 2023.
- Arora, P. K. Bacterial degradation of monocyclic aromatic amines. ResearchGate.
- An Overview of Degradation Strategies for Amitriptyline. Molecules. 2024;29(7):1532.
- Forced degradation is a degradation of new drug substance and drug product at conditions more severe than accelerated conditions. J Pharm Anal. 2014;4(3):159-165.
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- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Neuroprotective Actions of 1-Aminoindane Hydrochloride and Rasagiline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the neuroprotective properties of 1-Aminoindane Hydrochloride and the established anti-Parkinsonian drug, rasagiline. By synthesizing preclinical experimental data, this document aims to elucidate the distinct and overlapping mechanisms of these two molecules, offering a valuable resource for researchers in neurodegenerative diseases.
Introduction: A Tale of a Parent Compound and its Metabolite
Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B), is a well-established therapeutic for Parkinson's disease.[1] Its clinical efficacy is not solely attributed to its symptomatic relief through the modulation of dopamine levels but also to its demonstrated neuroprotective capabilities.[2] Upon administration, rasagiline is primarily metabolized in the liver by the cytochrome P-450 enzyme system to its major metabolite, 1-(R)-aminoindan.[1] This metabolite, which is the active enantiomer of 1-aminoindane and is typically used in its hydrochloride salt form for experimental purposes, has been shown to possess intrinsic neuroprotective properties.[1][3] This guide will dissect the neuroprotective profiles of both the parent drug, rasagiline, and its principal active metabolite, this compound, to provide a comprehensive understanding of their therapeutic potential.
Comparative Analysis of Neuroprotective Mechanisms
While intricately linked, rasagiline and this compound exhibit distinct pharmacological profiles that contribute to their neuroprotective effects.
Rasagiline: A Dual-Action Neuroprotective Agent
Rasagiline's neuroprotective prowess stems from two primary avenues: its potent MAO-B inhibition and the inherent anti-apoptotic properties of its propargylamine moiety.[4]
-
MAO-B Inhibition: By irreversibly inhibiting MAO-B, rasagiline reduces the degradation of dopamine in the brain. This not only alleviates motor symptoms in Parkinson's disease but also mitigates the oxidative stress generated during dopamine metabolism, a key contributor to neuronal damage.[4][5]
-
Anti-Apoptotic Activity: Independent of its MAO-B inhibitory function, the propargylamine group within the rasagiline molecule actively engages in anti-apoptotic signaling cascades.[6] This includes the upregulation of pro-survival proteins like Bcl-2 and the activation of signaling pathways involving Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK).[6][7] Rasagiline has been shown to prevent the collapse of the mitochondrial membrane potential, a critical step in the apoptotic process.[8]
This compound: Intrinsic Neuroprotection Beyond MAO-B Inhibition
1-(R)-aminoindan, the active form of this compound, is a weak reversible inhibitor of MAO-B and is non-amphetaminergic.[1] Its neuroprotective effects are therefore largely independent of significant MAO-B inhibition and are attributed to its own anti-apoptotic and neurotrophic activities.[1][9]
-
Modulation of Apoptotic Pathways: Studies have demonstrated that 1-aminoindane significantly reduces apoptosis-associated proteins, decreases the cleavage of caspases 3 and 9, and increases the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[10]
-
Neurotrophic Factor Upregulation: Chronic treatment with 1-aminoindane has been shown to enhance the expression of crucial neurotrophins like brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), as well as synaptic plasticity markers in the brain.
-
Antioxidant Activity: 1-aminoindane has been observed to enhance the activity of the antioxidant enzyme catalase, contributing to the protection of neurons from oxidative stress.
The following diagram illustrates the key neuroprotective signaling pathways influenced by both rasagiline and 1-aminoindane.
Quantitative Data Comparison: Preclinical Efficacy
The following tables summarize experimental data from various in vitro and in vivo studies, providing a quantitative comparison of the neuroprotective effects of rasagiline and 1-aminoindane. It is important to note that direct head-to-head comparisons in the same experimental setup are limited, and variations in models, dosages, and endpoints should be considered.
Table 1: In Vitro Neuroprotection
| Compound | Cell Model | Insult | Concentration | Key Finding | Reference |
| Rasagiline | SH-SY5Y & 1242-MG | Dexamethasone | Not specified | Significantly prevented cell death; highest neuroprotective effect compared to selegiline and 1-R-aminoindan. | |
| 1-(R)-Aminoindan | SH-SY5Y & 1242-MG | Dexamethasone | Not specified | Significantly prevented dexamethasone-induced brain cell death. | |
| 1-(R)-Aminoindan | SK-N-SH | High-density culture | 0.1-1 µM | Significantly reduced apoptosis-associated proteins and caspase cleavage; increased anti-apoptotic proteins. | [10] |
| 1-(R)-Aminoindan | PC-12 | Hydrogen Peroxide | Not specified | Significantly protected neurons from oxidative stress. | [3] |
Table 2: In Vivo Neuroprotection
| Compound | Animal Model | Insult | Dosage | Key Finding | Reference |
| Rasagiline | Mouse | Closed Head Injury | 0.2 and 1 mg/kg | Accelerated recovery of motor function and spatial memory; reduced cerebral edema. | [8] |
| 1-(R)-Aminoindan | Rat | 6-hydroxydopamine & Lactacystin | Not specified | Reversed behavioral asymmetry and restored striatal catecholamine levels. | [3] |
| 1-(R)-Aminoindan | Aged Mice | Aging | 5 mg/kg daily for 3 months | Improved neuropsychiatric functions and cognitive deficits; increased neurotrophins and anti-apoptotic markers. |
Experimental Protocols
For the validation and replication of these findings, detailed experimental methodologies are crucial. Below are representative protocols for assessing neuroprotection in vitro and in vivo.
Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol describes a method to assess the protective effects of a compound against hydrogen peroxide-induced cytotoxicity in a neuronal cell line.
Workflow Diagram:
Step-by-Step Methodology:
-
Cell Culture: Culture PC-12 cells in appropriate media and conditions.
-
Cell Seeding: Seed PC-12 cells into 96-well plates at a suitable density and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of 1-(R)-aminoindan hydrochloride or rasagiline for 2 hours. Include a vehicle control group.
-
Induction of Oxidative Stress: Add hydrogen peroxide to the wells (excluding the negative control group) to induce oxidative stress.
-
Incubation: Incubate the plates for 24 hours.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group and compare the protective effects of the different compounds and concentrations.
Protocol 2: In Vivo Neuroprotection in a Rat Model of Parkinson's Disease
This protocol outlines the assessment of neuroprotective effects in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease.
Workflow Diagram:
Step-by-Step Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Lesion Induction: Induce a unilateral lesion of the nigrostriatal pathway by stereotaxic injection of 6-OHDA into the medial forebrain bundle.
-
Drug Administration: Begin daily administration of 1-(R)-aminoindan hydrochloride, rasagiline, or vehicle control.
-
Behavioral Assessment: At regular intervals, assess motor asymmetry using apomorphine- or amphetamine-induced rotation tests.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and perfuse them with saline followed by a fixative.
-
Immunohistochemistry: Process the brains for immunohistochemical staining of tyrosine hydroxylase (TH) to visualize and quantify dopaminergic neurons in the substantia nigra.
-
Neurochemical Analysis: Dissect the striatum and analyze dopamine and its metabolite levels using high-performance liquid chromatography (HPLC).
-
Data Analysis: Compare the extent of dopaminergic neuron loss, striatal dopamine depletion, and behavioral deficits between the treatment and control groups.
Conclusion: Synergistic Potential and Future Directions
The available evidence strongly indicates that both rasagiline and its primary metabolite, this compound, possess significant neuroprotective properties. While rasagiline's effects are a composite of its potent MAO-B inhibition and the anti-apoptotic actions of its propargylamine moiety, 1-aminoindane contributes to this neuroprotection through its intrinsic anti-apoptotic and neurotrophic activities.
Comparative studies suggest that rasagiline generally exhibits a more potent neuroprotective effect than 1-aminoindane alone. This highlights the synergistic contribution of both the parent compound and its active metabolite to the overall therapeutic benefit of rasagiline.
For researchers and drug development professionals, this comparative guide underscores the multifaceted nature of neuroprotection. Future research should focus on further elucidating the specific molecular targets of 1-aminoindane and exploring its potential as a standalone neuroprotective agent or in combination therapies for a range of neurodegenerative disorders beyond Parkinson's disease. A deeper understanding of these mechanisms will be pivotal in the development of next-generation therapeutics aimed at slowing or halting the progression of these debilitating conditions.
References
- Comparative Neuroprotective Effects of Rasagiline and Aminoindan with Selegiline on Dexamethasone-Induced Brain Cell Apoptosis.
- Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis.
- (PDF) Comparative Neuroprotective Effects of Rasagiline and Aminoindan with Selegiline on Dexamethasone-Induced Brain Cell Apoptosis.
- Neuroprotective effect of rasagiline, a selective monoamine oxidase-B inhibitor, against closed head injury in the mouse.
- The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline.
- 1-Aminoindane - Wikipedia.
- Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease?
- (R)-1-Aminoindane - Wikipedia.
- The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline | Request PDF.
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- The Crucial Role of (R)
- Mechanisms of action of neuroprotectants in stroke.
- Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC.
- Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments.
- How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind? - MDPI.
- In vitro and in vivo evidences that antioxidant action contributes to the neuroprotective effects of the neuronal nitric oxide synthase and monoamine oxidase-B inhibitor, 7-nitroindazole.
- Neuroprotection in Neurodegenerative Disease: From Basic Science to Clinical Applic
- Neuroprotective properties of levosimendan in an in vitro model of traum
- Alamandine Induces Neuroprotection in Ischemic Stroke Models.
- Neuroprotective properties of levosimendan in an in vitro model of traum
- Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease?
- Beneficial behavioral, neurochemical and molecular effects of 1-(R)-aminoindan in aged mice.
- 1-Aminoindane - Wikipedia.
- The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline.
- Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis.
- (PDF) Comparative Neuroprotective Effects of Rasagiline and Aminoindan with Selegiline on Dexamethasone-Induced Brain Cell Apoptosis.
- Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, exert neuroprotective properties in vitro.
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A Comparative Guide to the Pharmacological Activities of Selegiline and 1-Aminoindane Hydrochloride
This guide provides a detailed, objective comparison of the pharmacological activities of Selegiline and 1-Aminoindane Hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level descriptions to explore the mechanistic nuances, supporting experimental data, and the causality behind laboratory protocols. Our analysis reveals that a direct comparison requires a nuanced understanding, as 1-Aminoindane is primarily understood in the context of its parent compound, rasagiline. Therefore, this guide will compare selegiline with rasagiline, and subsequently analyze their principal metabolites, which include amphetamine derivatives and 1-aminoindane, respectively.
Introduction: Defining the Comparators
Selegiline , also known as L-deprenyl, is a well-established propargylamine-based drug used primarily in the management of Parkinson's disease.[1][2] It is recognized for its function as a selective, irreversible inhibitor of monoamine oxidase B (MAO-B).[1][3]
This compound is the salt form of 1-aminoindane. The pharmacologically significant form is its (R)-enantiomer, which is the primary metabolite of the drug rasagiline .[4][5] Rasagiline, like selegiline, is a potent, irreversible MAO-B inhibitor also used in Parkinson's disease treatment.[6][7] Unlike its parent compound, (R)-1-aminoindane is considered a weak MAO-B inhibitor; its significance lies in its own distinct neuroprotective properties.[5][8] Therefore, the most scientifically robust comparison is between the parent drugs, selegiline and rasagiline, and their respective active metabolites.
Mechanism of Action: A Tale of Two Inhibitors and Their Metabolites
The primary mechanism for both selegiline and rasagiline is the inhibition of MAO-B, an enzyme located on the outer mitochondrial membrane that is crucial for the degradation of catecholaminergic neurotransmitters, particularly dopamine.[9][10]
Selegiline: At standard clinical doses (typically 10 mg/day or less), selegiline acts as a "suicide inhibitor," forming a covalent bond with the FAD cofactor at the active site of the MAO-B enzyme, leading to irreversible inactivation.[3] This selective inhibition of MAO-B in the brain reduces dopamine catabolism, thereby increasing synaptic dopamine levels and enhancing dopaminergic neurotransmission.[1] At higher doses (above 20 mg/day), selegiline's selectivity is lost, and it also inhibits MAO-A.[3][11] Furthermore, some studies indicate that selegiline possesses a "dopaminergic enhancer effect" independent of MAO inhibition, potentially acting as an agonist at the trace amine-associated receptor 1 (TAAR1).[12]
Rasagiline and its Metabolite, (R)-1-Aminoindane: Rasagiline shares the irreversible MAO-B inhibition mechanism with selegiline.[6][7] However, its pharmacological profile diverges significantly when considering its metabolism. Rasagiline is metabolized to (R)-1-aminoindane, which, in stark contrast to selegiline's amphetamine metabolites, lacks significant MAO-B inhibitory activity and does not possess psychostimulant properties.[5] The activity of (R)-1-aminoindane is instead characterized by its neuroprotective effects, which are believed to contribute to the overall therapeutic profile of rasagiline.[8][13]
The following diagram illustrates the dopamine degradation pathway and the inhibitory action of these compounds.
Caption: Dopamine metabolism and MAO-B inhibition pathway.
Comparative Pharmacological Profile
The distinct metabolic pathways of selegiline and rasagiline result in fundamentally different secondary activities. Selegiline is metabolized into L-amphetamine and L-methamphetamine, which can contribute to side effects like insomnia.[7][14] Rasagiline's metabolism to (R)-1-aminoindane avoids the generation of amphetamine-like substances.[5]
| Feature | Selegiline | Rasagiline / 1-Aminoindane |
| Primary Target | Monoamine Oxidase B (MAO-B)[1][3] | Rasagiline: Monoamine Oxidase B (MAO-B)[6][7] |
| Inhibition Type | Irreversible (Suicide Inhibitor)[1][3] | Rasagiline: Irreversible[6][7] |
| Selectivity | Selective for MAO-B at low doses; inhibits MAO-A at high doses[3][11] | Highly selective for MAO-B[14] |
| Active Metabolites | L-methamphetamine, L-amphetamine[7][14] | (R)-1-aminoindane[4][5][8] |
| Metabolite Activity | CNS stimulant effects | (R)-1-aminoindane: Weak MAO-B inhibition, but significant neuroprotective effects[5][8][13] |
| Secondary Mechanism | Potential TAAR1 agonism, leading to dopamine release enhancement[12] | (R)-1-aminoindane: Anti-apoptotic and neuroprotective actions independent of MAO inhibition[8][15] |
Experimental Data & Protocols
The cornerstone for evaluating and comparing compounds like selegiline and rasagiline is the in vitro MAO inhibition assay. This experiment quantifies the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50).
Experimental Protocol: In Vitro MAO-B Inhibition Assay (Chemiluminescent Method)
This protocol is designed to determine the IC50 value of a test compound against human recombinant MAO-B. The causality behind this choice of method is its high sensitivity, broad dynamic range, and suitability for high-throughput screening compared to older radiochemical or spectrophotometric methods. The self-validating nature of this protocol is ensured by the inclusion of a known inhibitor (selegiline) as a positive control and a vehicle control (DMSO) to establish baseline enzyme activity.
Materials:
-
Human recombinant MAO-B enzyme (e.g., from a commercial supplier)
-
MAO-Glo™ Assay Kit (containing MAO-B substrate, luciferin detection reagent)
-
Test Compounds (1-Aminoindane HCl, Selegiline) dissolved in DMSO
-
Positive Control: Selegiline
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5)
-
White, opaque 96-well microplates
-
Luminometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 1-Aminoindane HCl, Selegiline) in DMSO. A typical concentration range for potent inhibitors would span from 1 nM to 100 µM.
-
Enzyme Reaction Setup: In the wells of a 96-well plate, add 12.5 µL of assay buffer.
-
Inhibitor Addition: Add 2.5 µL of the serially diluted test compounds, positive control (selegiline), or vehicle (DMSO for control wells) to the appropriate wells.
-
Enzyme Addition: Add 10 µL of MAO-B enzyme solution (pre-diluted in assay buffer to the desired concentration) to all wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 25 µL of the MAO-B substrate solution to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature. During this time, active MAO-B will convert the substrate.
-
Signal Detection: Add 50 µL of the Luciferin Detection Reagent to each well. This reagent converts a product of the MAO reaction into a luminescent signal.
-
Final Incubation: Incubate for 20 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Caption: Workflow for an in vitro MAO-B chemiluminescent assay.
Conclusion: Differentiated Activities and Therapeutic Implications
While both selegiline and rasagiline are effective irreversible MAO-B inhibitors, their pharmacological profiles are distinct, primarily due to their different metabolites.
-
Selegiline offers potent MAO-B inhibition but is metabolized to amphetamine derivatives, which can cause stimulant side effects.[7] Its potential action on TAAR1 suggests a secondary mechanism that may contribute to its efficacy.[12]
-
This compound , as the salt of the major metabolite of rasagiline, is not a potent MAO inhibitor itself.[5][8] The therapeutic value of the rasagiline pathway is a combination of the parent drug's potent and selective MAO-B inhibition and the metabolite's non-amphetamine, neuroprotective properties.[8][13]
For researchers, the choice between these compounds in an experimental setting depends on the desired outcome. Selegiline is a classic tool for studying MAO-B inhibition with a well-documented profile. Rasagiline and its metabolite, 1-aminoindane, are more suitable for investigations where MAO-B inhibition is desired without the confounding effects of amphetamine-like stimulants, or where the focus is on neuroprotective mechanisms independent of MAO inhibition. This comparative analysis underscores the importance of considering the complete pharmacological cascade, from the parent drug to its active metabolites, in drug development and application.
References
- Wikipedia. Pharmacology of selegiline.
- Heinonen, E. H., & Lammintausta, R. (1991). A review of the pharmacology of selegiline. Acta Neurologica Scandinavica. Supplementum, 136, 44-59.
- Patel, T., & Tadi, P. (2023). Selegiline. In StatPearls. StatPearls Publishing.
- Patsnap Synapse. (2023). Analysis on the Clinical Research Progress of MAO-B inhibitors.
- Fowler, J. S., Logan, J., Volkow, N. D., Shumay, E., McCall-Perez, F., Ding, Y. S., ... & Alexoff, D. (2015). Evidence that formulations of the selective MAO-B inhibitor, selegiline, which bypass first-pass metabolism, also inhibit MAO-A in the human brain. Neuropsychopharmacology, 40(5), 1113-1121.
- Goren, T., Adar, L., Sasson, N., & Hassin-Baer, S. (2016). Comparison of Selegiline and Rasagiline Therapies in Parkinson Disease: A Real-life Study. Clinical neuropharmacology, 39(5), 237–241.
- Stamford, J. A. (2015). A multiple treatment comparison meta-analysis of monoamine oxidase type B inhibitors for Parkinson's disease. British journal of clinical pharmacology, 80(4), 795-805.
- Wikipedia. 1-Aminoindane.
- Zintzaras, E., & Hadjigeorgiou, G. M. (2014). Comparative efficacy of selegiline versus rasagiline in the treatment of early Parkinson's disease. European review for medical and pharmacological sciences, 18(13), 1846-1855.
- Goren, T., Adar, L., Sasson, N., & Hassin-Baer, S. (2016). Comparison of Selegiline and Rasagiline Therapies in Parkinson Disease: A Real-life Study. Clinical Neuropharmacology, 39(5), 237-241.
- Herraiz, T., & Chaparro, C. (2006). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Monoamine Oxidase Inhibitors (pp. 129-145). Humana Press.
- Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
- Kupsch, A., Sautter, J., Schwarz, J., Riederer, P., Gerlach, M., & Oertel, W. H. (1998). Rasagiline (Agilect) v selegiline: monoamine oxidase-inhibition and MPTP-induced neurotoxicity. Journal of neural transmission. Supplementum, 52, 255-265.
- Mathew, B., Parambi, D. G. T., & Choi, H. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In Enzyme Inhibition and Discovery (pp. 317-327). Humana, New York, NY.
- Wikipedia. (R)-1-Aminoindane.
- Maruyama, W., Weinstock, M., Youdim, M. B., Nagai, M., & Naoi, M. (2009). Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis. Journal of neural transmission, 116(5), 587-593.
- Jo, S., Kim, S., Park, D., & Lee, K. (2020). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 25(23), 5727.
- Maruyama, W., Weinstock, M., Youdim, M. B. H., Nagai, M., & Naoi, M. (2009). Comparative Neuroprotective Effects of Rasagiline and Aminoindan with Selegiline on Dexamethasone-Induced Brain Cell Apoptosis. Journal of Neural Transmission, 116(5), 587-593.
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A Comparative Analysis of 1-Aminoindane Hydrochloride's Efficacy in Preclinical Models of Parkinson's Disease
This guide provides an in-depth comparison of the efficacy of 1-Aminoindane Hydrochloride, a key active metabolite, across various established preclinical models of Parkinson's Disease (PD). Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer a clear perspective on its neuroprotective potential and mechanism of action, contrasting it with its parent compound and other therapeutic strategies.
Introduction: Beyond Symptomatic Relief in Parkinson's Disease
Parkinson's Disease (PD) is a progressive neurodegenerative disorder characterized by the debilitating loss of dopaminergic neurons in the substantia nigra pars compacta.[1][2] Current therapies primarily focus on managing motor symptoms by replenishing dopamine levels or mimicking its effects.[3] However, a critical unmet need remains for disease-modifying treatments that can slow or halt the underlying neurodegenerative process.
This has led to significant research into neuroprotective agents. Among the compounds of interest is 1-(R)-aminoindan, the major metabolite of the well-established anti-Parkinsonian drug, rasagiline (Azilect®).[4][5] Rasagiline is a potent, irreversible inhibitor of monoamine oxidase-B (MAO-B), an enzyme that breaks down dopamine.[1][5] While rasagiline's symptomatic benefit is largely attributed to this MAO-B inhibition, a growing body of evidence suggests that its neuroprotective properties may, in part, be mediated by 1-(R)-aminoindan.[1][5][6]
Unlike its parent compound, 1-(R)-aminoindan is a weak, reversible MAO-B inhibitor.[5] This crucial distinction implies that its observed neuroprotective effects likely stem from alternative mechanisms, making it a compelling molecule for investigation. This guide will dissect the evidence for 1-(R)-aminoindan's efficacy in toxin-based preclinical PD models and explore the molecular pathways that may underpin its therapeutic potential.
The Metabolic Journey from Rasagiline to 1-Aminoindane
The therapeutic action of many drugs is influenced by their metabolic fate. In the case of rasagiline, extensive hepatic metabolism, primarily via the cytochrome P450 enzyme CYP1A2, leads to the formation of its principal metabolite, 1-(R)-aminoindan.[3][5] Understanding this relationship is fundamental to appreciating the potential contribution of the metabolite to the parent drug's overall clinical profile.
Caption: Metabolism of Rasagiline to 1-(R)-Aminoindan.
Efficacy in Toxin-Induced Models of Parkinson's Disease
To evaluate the neuroprotective potential of therapeutic candidates, researchers rely on animal models that replicate key pathological features of PD. The most common are neurotoxin-based models that selectively destroy dopaminergic neurons.[7]
The 6-Hydroxydopamine (6-OHDA) Rat Model
The 6-hydroxydopamine (6-OHDA) model is a cornerstone of PD research. This neurotoxin is a structural analog of dopamine and noradrenaline and is selectively taken up by dopaminergic neurons, where it generates reactive oxygen species, leading to oxidative stress and cell death.[8] Unilateral injection of 6-OHDA into the nigrostriatal pathway of rats results in a hemiparkinsonian state, characterized by motor asymmetry that can be quantified.[8]
Studies have demonstrated that 1-(R)-aminoindan confers significant protection in this model. It has been shown to reverse behavioral asymmetry and restore levels of striatal catecholamines, indicating a preservation of dopaminergic function.[4][9] This suggests that 1-(R)-aminoindan can protect neurons from 6-OHDA-induced oxidative damage.[4]
The Lactacystin Rat Model
The ubiquitin-proteasome system is critical for degrading misfolded proteins. Its dysfunction is implicated in PD pathogenesis. The lactacystin model utilizes a proteasomal inhibitor to induce nigrostriatal degeneration.[4] Research has shown that 1-(R)-aminoindan is also effective in this model, reversing behavioral deficits and restoring striatal catecholamines.[4] This finding is significant as it suggests the neuroprotective effects of 1-(R)-aminoindan extend beyond combating neurotoxin-induced oxidative stress to potentially influencing protein handling pathways.
The MPTP Mouse Model
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model is another widely used paradigm.[10] MPTP is a prodrug that, once in the brain, is metabolized by MAO-B into the toxic cation MPP+, which selectively accumulates in and destroys dopaminergic neurons by inhibiting mitochondrial function.[7] While direct comparisons of 1-Aminoindane in the MPTP model are less documented in the provided search results, the known neuroprotective effects of its parent compound, rasagiline, against MPTP toxicity provide a strong rationale for its potential efficacy.[11] The neuroprotective effects of 1-(R)-aminoindan observed in other models strongly suggest it would likely show efficacy in mitigating MPTP-induced neurodegeneration as well.
Comparative Performance and Mechanistic Insights
The primary value of 1-(R)-aminoindan lies in its potential to contribute to the neuroprotective profile of rasagiline through mechanisms independent of potent MAO-B inhibition.[5][6]
| Compound | Primary Mechanism | Neuroprotective Activity | Key Differentiator |
| Rasagiline | Irreversible MAO-B Inhibition | Yes, demonstrated in multiple models.[1][5] | Potent enzyme inhibitor, symptomatic relief via dopamine preservation. Metabolized to 1-(R)-aminoindan.[3][12] |
| 1-(R)-Aminoindan | Weak, reversible MAO-B inhibitor; other mechanisms likely. | Yes, demonstrated in 6-OHDA and lactacystin models.[4][9] | Neuroprotection appears independent of significant MAO-B inhibition, suggesting anti-apoptotic or anti-oxidative stress pathways.[5][6] |
| Selegiline | Irreversible MAO-B Inhibition | Yes | Metabolized to amphetamine-like substances, which can have side effects.[1][3] |
Proposed Neuroprotective Pathways of 1-Aminoindane
The evidence points towards 1-(R)-aminoindan's neuroprotection being multifactorial. Its efficacy in both oxidative stress (6-OHDA) and proteasomal inhibition (lactacystin) models suggests it acts on pathways common to neuronal death in PD.[4] Studies indicate it possesses anti-apoptotic properties and may enhance striatal dopamine transmission through mechanisms separate from MAO inhibition.[6][9]
Caption: Proposed Neuroprotective Mechanisms of 1-Aminoindane.
Experimental Protocols for Preclinical Evaluation
Reproducibility is the cornerstone of scientific integrity. The following are detailed methodologies for two key preclinical models discussed in this guide.
Protocol: 6-OHDA-Induced Unilateral Lesion Model in Rats
Objective: To assess the neuroprotective effect of a test compound against 6-OHDA-induced dopaminergic neuron loss and associated motor deficits.
Materials:
-
Adult male Sprague-Dawley rats (225-250g)
-
6-Hydroxydopamine HCl (6-OHDA)
-
Ascorbic acid (0.02% in saline)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Hamilton syringe
-
Apomorphine HCl
-
Test compound (1-Aminoindane HCl) and vehicle
Methodology:
-
Animal Habituation: House rats under standard conditions for at least one week prior to surgery.
-
Drug Pre-treatment: Administer the test compound or vehicle according to the desired dosing regimen (e.g., daily for 7 days prior to surgery and continuing post-lesion).
-
Stereotaxic Surgery:
-
Anesthetize the rat and secure it in the stereotaxic frame.
-
Prepare a fresh solution of 6-OHDA in 0.02% ascorbic acid-saline.
-
Drill a small burr hole in the skull over the target coordinates for the medial forebrain bundle (MFB).
-
Slowly infuse 6-OHDA (e.g., 8 µg in 4 µL) into the MFB of one hemisphere.[13] The contralateral side serves as an internal control.
-
Retract the syringe slowly and suture the incision.
-
-
Post-Operative Care: Provide appropriate analgesia and monitor the animals for recovery.
-
Behavioral Assessment (Rotational Behavior):
-
Two to three weeks post-lesion, challenge the rats with a dopamine agonist (e.g., apomorphine, 0.2-0.5 mg/kg, s.c.).
-
Record the number of full contralateral rotations (away from the lesioned side) over a 30-40 minute period. A significant reduction in rotations in the treated group compared to the vehicle group indicates a neuroprotective effect.
-
-
Post-Mortem Analysis:
-
At the end of the study, euthanize the animals and perfuse transcardially.
-
Dissect the brains and process for either:
-
Immunohistochemistry: Stain striatal and substantia nigra sections for Tyrosine Hydroxylase (TH) to visualize and quantify the survival of dopaminergic neurons.
-
HPLC: Measure dopamine and its metabolite levels in striatal tissue homogenates.
-
-
Caption: Experimental Workflow for the 6-OHDA Rat Model.
Conclusion and Future Directions
The available preclinical data strongly supports the neuroprotective capacity of 1-(R)-aminoindan. Its efficacy in models representing distinct pathological insults (oxidative stress and proteasomal dysfunction) suggests a robust and potentially multifaceted mechanism of action that is not solely dependent on MAO-B inhibition.[4][9] This positions 1-(R)-aminoindan as a significant contributor to the overall therapeutic and potentially disease-modifying effects of its parent drug, rasagiline.[5][6]
Future research should focus on elucidating the precise molecular targets of 1-(R)-aminoindan. Head-to-head comparisons with rasagiline and other neuroprotective agents in a wider array of PD models, including genetic and alpha-synuclein-based models, would further clarify its unique therapeutic profile. Ultimately, the journey of 1-(R)-aminoindan from a "mere" metabolite to a molecule of significant neuroprotective interest underscores the importance of comprehensive pharmacological profiling in drug development.
References
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- Abu-Raya, S., et al. (n.d.). Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease? PubMed. [Link]
- Weinreb, O., et al. (2010). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. Journal of Neurochemistry. [Link]
- Leegwater-Kim, J., & Bortan, E. (2010). Rasagiline – a novel MAO B inhibitor in Parkinson's disease therapy.
- Nayak, L., & Henchcliffe, C. (2008). Rasagiline in treatment of Parkinson's disease.
- BlueRock Therapeutics. (2021). BlueRock Therapeutics in Collaboration with Memorial Sloan Kettering Cancer Center Receives IND Clearance for DA01 in Parkinson's Disease. PR Newswire. [Link]
- Weinreb, O., et al. (2010). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline.
- UC Irvine Health. (n.d.). ANPD001 in Parkinson Disease. UC Irvine Clinical Trials. [Link]
- Brotchie, J., et al. (2007). 2.217 1-Aminoindan, a main metabolite of rasagiline, enhances dopamine release and provides symptomatic benefit in an animal model of Parkinson's disease.
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A Head-to-Head Comparison of Aminoindane Derivatives: A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of prominent aminoindane derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the nuanced pharmacological profiles, mechanisms of action, and structure-activity relationships of these compounds, supported by experimental data and established protocols. Our focus is on providing a clear, objective analysis to inform future research and development.
Introduction to the Aminoindane Scaffold
The 2-aminoindane scaffold is a privileged structural motif in medicinal chemistry, serving as the backbone for a diverse range of pharmacologically active compounds. Its rigid framework, which incorporates a phenyl ring fused to a cyclopentane ring with an amino group, allows for precise conformational restriction of the phenethylamine pharmacophore. This constraint often leads to enhanced receptor selectivity and improved metabolic stability compared to more flexible analogs. This guide will compare and contrast key aminoindane derivatives, including MDAI, MMAI, and 2-AI, to elucidate their distinct properties.
Comparative Pharmacological Profiles
The subtle structural modifications among aminoindane derivatives lead to significant differences in their pharmacological effects. These differences are primarily dictated by their varying affinities for and functional activities at monoamine transporters and receptors.
Monoamine Transporter Interactions
The primary mechanism of action for many aminoindane derivatives involves their interaction with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. Their potency and selectivity as either releasing agents or reuptake inhibitors at these transporters are critical determinants of their overall pharmacological profile.
Table 1: Comparative Monoamine Transporter Binding Affinities and Release Activities
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | 5-HT Release EC50 (nM) | DA Release EC50 (nM) | NE Release EC50 (nM) | Primary Activity |
| MDAI | 108 | 1730 | 661 | 185 | >10000 | 1102 | Serotonin Releasing Agent |
| MMAI | 203 | 2430 | 1080 | 163 | >10000 | 2000 | Serotonin Releasing Agent |
| 2-AI | 2100 | 311 | 48 | >10000 | 176 | 61 | Norepinephrine-Dopamine Releasing Agent |
Data compiled from various sources. Ki values represent binding affinity (lower is stronger), and EC50 values represent the effective concentration for 50% of maximal release (lower is more potent).
Analysis of Transporter Activity:
-
MDAI (5,6-Methylenedioxy-2-aminoindane): MDAI exhibits a clear preference for the serotonin transporter, acting as a potent and selective serotonin releasing agent. Its significantly lower affinity for DAT and NET translates to a pharmacological profile dominated by serotonergic effects, with minimal dopaminergic or noradrenergic activity. This selectivity is a key differentiator from other aminoindanes.
-
MMAI (5-Methoxy-6-methyl-2-aminoindane): Similar to MDAI, MMAI is also a selective serotonin releasing agent. While its binding affinity for SERT is slightly lower than MDAI's, it remains a potent serotonin releaser.
-
2-AI (2-Aminoindane): In stark contrast to MDAI and MMAI, 2-AI is a potent norepinephrine-dopamine releasing agent with comparatively weak effects on the serotonin system. Its high affinity and potent releasing activity at NET and DAT suggest a stimulant-like profile, distinct from the more entactogenic effects of its serotonergic counterparts.
Receptor Binding Profiles
Beyond their primary action at monoamine transporters, some aminoindane derivatives exhibit affinity for various G-protein coupled receptors (GPCRs), which can further modulate their overall effects.
Table 2: Selected Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | α1A | α2A |
| MDAI | >10000 | 2400 | 1300 | 3800 | >10000 | >10000 |
| MMAI | >10000 | 2800 | 1500 | 4100 | >10000 | >10000 |
| 2-AI | >10000 | >10000 | >10000 | >10000 | 8500 | 5600 |
Data represents a summary from published findings. High Ki values indicate low affinity.
Insights from Receptor Binding:
The data indicates that at concentrations relevant to their primary transporter-mediated effects, these aminoindane derivatives generally show low affinity for the tested 5-HT and adrenergic receptors. This suggests that their acute pharmacological effects are predominantly driven by their actions as monoamine releasers and/or reuptake inhibitors. However, off-target receptor interactions cannot be entirely ruled out at higher concentrations.
Experimental Protocols: Characterizing Aminoindane Derivatives
To ensure the trustworthiness and reproducibility of pharmacological data, standardized experimental protocols are essential. Below are representative methodologies for key in vitro assays.
Radioligand Binding Assay Protocol
This protocol determines the binding affinity of a test compound for a specific transporter or receptor.
Workflow: Radioligand Binding Assay
Caption: Workflow for determining binding affinity via radioligand displacement assay.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize cell lines (e.g., HEK293) stably expressing the human monoamine transporter of interest (SERT, DAT, or NET). Homogenize cells and prepare a crude membrane fraction by centrifugation.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a selective radioligand (e.g., [³H]citalopram for SERT), and varying concentrations of the test compound.
-
Equilibrium: Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
In Vitro Monoamine Release Assay Protocol
This assay measures the ability of a compound to induce the release of monoamines from pre-loaded cells.
Workflow: Monoamine Release Assay
Caption: Protocol for measuring monoamine release from pre-loaded cells.
Step-by-Step Methodology:
-
Cell Culture: Grow transporter-expressing cells to confluency in appropriate well plates.
-
Loading: Pre-incubate the cells with a radiolabeled monoamine (e.g., [³H]5-HT for SERT, [³H]DA for DAT) to allow for uptake into the cells.
-
Washing: Gently wash the cells with buffer to remove any extracellular radiolabel.
-
Induction of Release: Add the test compound at various concentrations to the cells and incubate for a defined period (e.g., 30 minutes).
-
Sample Collection: At the end of the incubation, collect the supernatant (extracellular fraction).
-
Cell Lysis: Lyse the cells with a lysis buffer to release the remaining intracellular radiolabel.
-
Scintillation Counting: Quantify the radioactivity in both the supernatant and the cell lysate.
-
Data Analysis: Calculate the percentage of total radioactivity that was released into the supernatant for each concentration of the test compound. Plot the concentration-response curve and determine the EC50 value, which represents the concentration of the compound that elicits 50% of the maximal release.
Structure-Activity Relationships (SAR) and Mechanistic Insights
The distinct pharmacological profiles of these derivatives can be rationalized by their structural differences.
Logical Relationship: Structure to Activity
Caption: How structural changes in aminoindanes dictate transporter selectivity.
The methylenedioxy group in MDAI and the methoxy-methyl substitution in MMAI appear to confer selectivity for the serotonin transporter. These substitutions likely engage with specific amino acid residues within the SERT binding pocket that are not present or are different in DAT and NET. The absence of such a substitution in 2-AI results in a compound that more closely resembles amphetamine in its interaction profile, favoring the smaller and more hydrophobic binding pockets of DAT and NET.
Conclusion for the Research Professional
The aminoindane class of compounds demonstrates how subtle structural modifications can dramatically alter pharmacological activity.
-
For serotonergic research: MDAI and MMAI serve as valuable research tools for selectively probing the function of the serotonin system, acting as potent releasing agents with minimal off-target effects at dopaminergic and noradrenergic transporters.
-
For catecholaminergic research: 2-AI is a suitable tool compound for studying the effects of norepinephrine and dopamine release, with a profile more akin to classical psychostimulants.
The choice of which aminoindane derivative to use in a given study must be guided by a clear understanding of their distinct transporter selectivities and potencies. The experimental protocols outlined in this guide provide a framework for the reliable characterization of these and other novel psychoactive compounds.
References
- Title: Phenylisobutylamine and 2-aminoindane analogs of 3,4-(methylenedioxy)amphetamine (MDA) Source: Journal of Medicinal Chemistry URL:[Link]
- Title: 2-Aminoindane Source: Wikipedia URL:[Link]
A Comparative Guide to Validating the Anti-apoptotic Effect of 1-Aminoindane Hydrochloride
For researchers, scientists, and drug development professionals, the accurate validation of a compound's purported anti-apoptotic activity is paramount. This guide provides an in-depth, objective comparison of methodologies to validate the anti-apoptotic effects of 1-Aminoindane Hydrochloride, contrasting its performance with other relevant neuroprotective agents. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear, comparative format.
Introduction: The Significance of Apoptosis in Neurodegeneration
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis.[1][2] However, its dysregulation is a hallmark of numerous neurodegenerative diseases, including Parkinson's and Alzheimer's disease. The process is orchestrated by a complex network of signaling pathways, broadly categorized as intrinsic (mitochondrial) and extrinsic (death receptor-mediated).[3][4][5] Both pathways converge on the activation of a family of cysteine proteases known as caspases, which execute the dismantling of the cell.[6][7][8]
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic pathway.[1][9][10] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).[11][12][13] The ratio of these proteins is a critical determinant of cell fate, making them key targets for therapeutic intervention.[11][12][14]
This compound: A Profile
1-Aminoindane is a pharmacologically active compound, with its (R)-enantiomer being the primary metabolite of the anti-Parkinson's drug rasagiline.[15][16][17] While rasagiline is a potent monoamine oxidase-B (MAO-B) inhibitor, its metabolite, 1-(R)-aminoindan, exhibits neuroprotective properties that may be independent of MAO-B inhibition.[16][17][18] Studies suggest that these neuroprotective effects are, in part, attributable to anti-apoptotic mechanisms.[19][20][21]
Comparative Compounds:
To provide a robust validation, it is essential to compare the efficacy of this compound against other compounds known for their neuroprotective and anti-apoptotic properties. For this guide, we will consider:
-
Rasagiline: The parent drug of 1-Aminoindane, known to possess anti-apoptotic properties through mechanisms including the induction of anti-apoptotic Bcl-2 family proteins.[19][20][22]
-
Selegiline (L-deprenyl): Another MAO-B inhibitor with demonstrated anti-apoptotic functions, suggesting a class effect for propargylamine-containing compounds.[23][24][25][26]
Experimental Validation of Anti-Apoptotic Effects
A multi-faceted approach is necessary to rigorously validate the anti-apoptotic activity of this compound. This involves inducing apoptosis in a relevant cell model and then assessing the compound's ability to mitigate various hallmarks of the apoptotic process.
Experimental Workflow
The general workflow for these experiments is as follows:
Caption: General experimental workflow for validating anti-apoptotic effects.
Quantifying Apoptosis: Key Assays
Causality: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect these early apoptotic cells.[27] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes.[28] Therefore, co-staining allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[27][29][30]
Protocol: Annexin V/PI Staining
-
Cell Preparation: Culture and treat cells as described in the workflow. Include a vehicle-treated control group.
-
Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
Causality: A later hallmark of apoptosis is the activation of endonucleases that cleave genomic DNA into internucleosomal fragments.[31][32] This process generates numerous 3'-hydroxyl ends. The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay utilizes the enzyme Terminal deoxynucleotidyl transferase (TdT) to incorporate labeled dUTPs at these DNA breaks, allowing for their detection.[32][33]
Protocol: TUNEL Assay
-
Sample Preparation: Grow and treat cells on coverslips.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10-15 minutes.[31]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.[34]
-
Detection: Wash the cells and mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Analysis: Visualize and quantify the fluorescent signal using a fluorescence microscope.
Causality: Caspase-3 is a key executioner caspase that, once activated, cleaves numerous cellular substrates, leading to the morphological changes of apoptosis.[7] Its activity can be measured using a substrate that, when cleaved, releases a chromophore or fluorophore.[35][36]
Protocol: Colorimetric Caspase-3 Activity Assay
-
Cell Lysis: Lyse the treated cells with a chilled cell lysis buffer and incubate on ice for 10 minutes.[37]
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute.
-
Reaction Setup: In a 96-well plate, add cell lysate, 2X Reaction Buffer (with DTT), and the DEVD-pNA substrate.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader.[36][38]
Mechanistic Insights: Western Blotting for Bcl-2 Family Proteins
Causality: The ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins is a critical checkpoint in the intrinsic apoptotic pathway.[12][14][39] An increase in the Bax/Bcl-2 ratio promotes apoptosis.[11][14] Western blotting allows for the quantification of these specific proteins to determine if a compound's anti-apoptotic effect is mediated through the regulation of the Bcl-2 family.[12][40][41]
Protocol: Western Blot for Bcl-2 and Bax
-
Protein Extraction: Lyse treated cells and determine the protein concentration.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and calculate the Bax/Bcl-2 ratio.
Data Presentation and Interpretation
For objective comparison, all quantitative data should be summarized in tables.
Table 1: Comparative Analysis of Apoptosis Inhibition
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % TUNEL Positive Cells | Relative Caspase-3 Activity (Fold Change) |
| Vehicle Control | 4.5 ± 0.8 | 3.2 ± 0.5 | 1.0 ± 0.1 |
| Apoptosis Inducer | 45.2 ± 3.1 | 52.8 ± 4.5 | 8.7 ± 0.9 |
| Inducer + 1-Aminoindane HCl | 22.1 ± 2.5 | 25.4 ± 3.0 | 3.5 ± 0.4 |
| Inducer + Rasagiline | 18.5 ± 2.1 | 21.7 ± 2.8 | 2.9 ± 0.3 |
| Inducer + Selegiline | 20.3 ± 2.3 | 23.9 ± 2.9 | 3.2 ± 0.4 |
Table 2: Comparative Effect on Bcl-2 Family Proteins
| Treatment Group | Relative Bax Expression (Normalized to β-actin) | Relative Bcl-2 Expression (Normalized to β-actin) | Bax/Bcl-2 Ratio |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 |
| Apoptosis Inducer | 3.2 ± 0.3 | 0.4 ± 0.05 | 8.0 |
| Inducer + 1-Aminoindane HCl | 1.8 ± 0.2 | 0.8 ± 0.1 | 2.25 |
| Inducer + Rasagiline | 1.5 ± 0.2 | 0.9 ± 0.1 | 1.67 |
| Inducer + Selegiline | 1.6 ± 0.2 | 0.85 ± 0.1 | 1.88 |
Signaling Pathway Visualization
The intrinsic apoptotic pathway is a key target for this compound and related compounds.
Caption: The intrinsic apoptotic pathway and the putative mechanism of 1-Aminoindane HCl.
Conclusion
This guide outlines a comprehensive and logical framework for validating the anti-apoptotic effects of this compound. By employing a combination of assays that probe different stages of apoptosis and by comparing its efficacy to related compounds, researchers can generate robust and reliable data. The presented protocols, when executed with appropriate controls, form a self-validating system, ensuring the scientific integrity of the findings. The evidence suggests that this compound, similar to its parent compound rasagiline and the related drug selegiline, likely exerts its neuroprotective effects in part by modulating the Bcl-2 family of proteins and inhibiting the mitochondrial apoptotic cascade.
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- BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell De
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- Role of Caspases in Apoptosis.
- Anti-apoptotic function of L-(-)deprenyl (Selegiline)
- Apoptosis - The Science Behind Cell De
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- Caspase cascade: Significance and symbolism. Sci-Hub. [Link]
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- Molecular basis of neuroprotective activities of rasagiline and the anti-Alzheimer drug TV3326 [(N-propargyl-(3R)aminoindan-5-YL)
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- Mechanisms of anti-apoptotic activity of of rasagiline ( Agilect ). Prof. Moussa B.H. Youdim's Lab. [Link]
- Rasagiline ( Agilect ) and the anti-apoptotic bcl-2 gene family. Prof. Moussa B.H. Youdim's Lab. [Link]
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- Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell De
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- Cellular mechanism of neuroprotection by selegiline and rasagiline in mitochondria and cellular signal transduction.
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- Anti-apoptotic function of L-(-)deprenyl (Selegiline) and related compounds.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Aminoindane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of 1-Aminoindane Hydrochloride. As a chiral amine, the analytical considerations for this compound are multifaceted, encompassing not only purity and potency but also the critical aspect of enantiomeric separation.
This document is structured to provide a comprehensive technical narrative, moving from the foundational principles of the analytical techniques to detailed, field-proven experimental protocols. The causality behind experimental choices is elucidated, and all quantitative data are summarized for straightforward comparison. The overarching goal is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting, developing, and cross-validating analytical methods for this important pharmaceutical intermediate.
The Imperative of Method Validation and Cross-Validation
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose[1][2][3]. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a comprehensive framework for this process, outlining key validation parameters such as specificity, linearity, accuracy, precision, and robustness[1][2][3][4][5].
Cross-validation becomes critical when two or more analytical methods are employed to characterize a single substance, or when a method is transferred between laboratories[6][7][8][9]. It provides the highest level of confidence in analytical data by demonstrating that different orthogonal techniques yield comparable and accurate results[10]. This is particularly pertinent when comparing a versatile method like HPLC with a specialist technique like GC.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a cornerstone of pharmaceutical analysis, prized for its applicability to a wide range of compounds, including those that are non-volatile or thermally labile[10][11][12][13]. For this compound, HPLC offers robust solutions for both achiral and chiral analyses.
Chiral HPLC for Enantiomeric Separation
The biological activity of chiral molecules can differ significantly between enantiomers. Consequently, the ability to separate and quantify the enantiomers of 1-Aminoindane is crucial. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most widely used technique for this purpose[14][15]. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the separation of amine enantiomers[16][17].
Objective: To separate and quantify the enantiomers of 1-Aminoindane.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column: Polysaccharide-based CSP (e.g., cellulose or amylose derivatives)
-
Data acquisition and processing software
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
This compound reference standards (racemic and enantiomerically pure, if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of Hexane, Isopropanol, and Ethanol. A typical starting composition is 80:15:5 (v/v/v). The polarity can be adjusted to optimize resolution.
-
Sample Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared sample and record the chromatogram. Identify the peaks corresponding to the two enantiomers.
-
Quantification: Calculate the percentage of each enantiomer using the peak areas.
Experimental workflow for chiral HPLC analysis.
Reversed-Phase HPLC for Achiral Analysis (Assay and Impurities)
For determining the potency (assay) and purity of this compound, a reversed-phase HPLC method is typically employed. This method separates the active pharmaceutical ingredient (API) from potential impurities based on their polarity.
Objective: To determine the assay and impurity profile of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH adjusted)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer and acetonitrile. The gradient or isocratic composition will depend on the impurity profile.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject a blank (mobile phase), a standard solution, and the sample solution.
-
Quantification: Calculate the assay of this compound against the reference standard and determine the percentage of any impurities based on their peak areas relative to the main peak.
Gas Chromatography (GC): A Powerful Alternative for Volatile Analytes
Gas chromatography is a highly efficient separation technique, particularly for volatile and thermally stable compounds[10][11][12][18]. Since this compound is a salt and not readily volatile, a derivatization step is necessary to convert it into a form suitable for GC analysis[19]. This process enhances volatility and improves chromatographic peak shape[19].
GC-MS with Derivatization for Achiral and Chiral Analysis
Derivatization can be tailored for both achiral and chiral GC analysis. For achiral analysis, a simple acylation or silylation is sufficient. For chiral analysis, a chiral derivatizing agent is used to form diastereomers that can be separated on a standard achiral GC column.
Objective: To separate and quantify derivatized 1-Aminoindane using a chiral capillary GC column.
Instrumentation:
-
Gas chromatograph with a Mass Spectrometric (MS) detector
-
Chiral capillary column
-
Autosampler
Reagents:
-
Derivatizing agent (e.g., trifluoroacetic anhydride - TFAA)
-
Aprotic solvent (e.g., Dichloromethane)
-
This compound reference standard
Procedure:
-
Sample Preparation & Derivatization:
-
Accurately weigh the this compound sample and dissolve it in the aprotic solvent.
-
To 100 µL of the sample solution, add 50 µL of TFAA.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 220°C at 10°C/min.
-
MS Detector: Scan mode for identification, and Selected Ion Monitoring (SIM) for quantification.
-
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Quantification: Use an internal standard and a calibration curve for accurate quantification.
Experimental workflow for GC-MS analysis with derivatization.
Performance Comparison and Cross-Validation
The choice between HPLC and GC for the analysis of this compound depends on the specific analytical requirements. The following table summarizes the key performance characteristics of each technique.
| Parameter | HPLC-UV (Chiral & Achiral) | GC-MS (with Derivatization) | Rationale & Insights |
| Analyte Volatility | Not required | Required (achieved via derivatization) | HPLC is inherently suited for non-volatile salts like this compound, avoiding the need for extra sample preparation steps. |
| Thermal Stability | High (ambient temperature operation) | Analyte must be stable at high temperatures | The high temperatures of the GC inlet and column can pose a risk of degradation for some analytes, although derivatization can improve thermal stability. |
| Sample Preparation | Simple dissolution and filtration | More complex (derivatization required) | The derivatization step in GC adds time and potential for variability to the analytical workflow. |
| Sensitivity | Good (ng range) | Excellent (pg range with MS) | GC-MS generally offers higher sensitivity, which is advantageous for trace impurity analysis. |
| Specificity | Good (based on retention time and UV spectrum) | Excellent (based on retention time and mass spectrum) | The mass fragmentation pattern provided by MS offers a higher degree of confidence in peak identification compared to UV detection. |
| Robustness | High | Moderate (derivatization can be a source of variability) | HPLC methods are often considered more robust for routine quality control due to simpler sample preparation. |
| Chiral Separation | Direct (using a chiral stationary phase) | Indirect (derivatization to diastereomers) or Direct (using a chiral column) | Direct chiral separation by HPLC is often more straightforward to develop and implement. |
Cross-Validation Strategy
A robust cross-validation study would involve analyzing the same batch of this compound by both the validated HPLC and GC methods. The results for assay and enantiomeric purity should be statistically compared. Acceptance criteria for the agreement between the two methods should be pre-defined. For example, the difference in the assay values obtained by the two methods should not be more than 2.0%.
Conclusion
Both HPLC and GC are powerful techniques for the analytical characterization of this compound. HPLC, particularly with chiral stationary phases, offers a versatile and direct approach for both enantiomeric and achiral purity analysis with simple sample preparation. GC-MS, while requiring a derivatization step, provides exceptional sensitivity and specificity, making it a valuable tool for trace analysis and confirmatory testing.
The selection of the most appropriate method will be dictated by the specific analytical challenge. For routine quality control, the robustness and simplicity of HPLC are often favored. For in-depth investigations or when very low levels of impurities need to be quantified, the sensitivity of GC-MS is a significant advantage. Ultimately, the cross-validation of results from these two orthogonal techniques provides the highest level of confidence in the analytical data, ensuring the quality and safety of the final pharmaceutical product.
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Introduction: The Significance of Monoamine Oxidase-B in Neurodegeneration
An In-Depth Comparative Guide to Monoamine Oxidase-B Inhibitors: Profiling 1-Aminoindane in the Context of Established Therapeutics
Monoamine Oxidase B (MAO-B) is a critical enzyme located on the outer mitochondrial membrane, primarily responsible for the degradation of monoamine neurotransmitters, with a particular affinity for dopamine and phenylethylamine.[1][2][3][4] In the central nervous system, the catabolism of dopamine by MAO-B not only reduces the available pool of this vital neurotransmitter but also generates reactive oxygen species (ROS), contributing to oxidative stress.[1][5] This dual impact—dopamine depletion and increased oxidative stress—implicates MAO-B in the pathophysiology of neurodegenerative conditions, most notably Parkinson's disease (PD).[5][6] Consequently, the inhibition of MAO-B is a cornerstone therapeutic strategy, aiming to increase synaptic dopamine levels and potentially exert neuroprotective effects.[4][7] This guide provides a comparative analysis of key MAO-B inhibitors, with a special focus on clarifying the role of 1-Aminoindane Hydrochloride in relation to its parent compound and other clinically established agents.
Understanding this compound: A Key Metabolite, Not a Primary Inhibitor
It is crucial for researchers to understand that 1-Aminoindane, specifically (R)-1-Aminoindane, is the major metabolite of the potent MAO-B inhibitor, Rasagiline.[8][9][10] Unlike its parent compound, (R)-1-Aminoindane is characterized as a weak, reversible MAO-B inhibitor and lacks significant MAO-B inhibitory activity at physiological concentrations.[9][10] Its pharmacological significance lies not in direct enzyme inhibition but in its potential neuroprotective properties, which are believed to be independent of this mechanism and may contribute to the overall therapeutic profile of Rasagiline.[8][9][10] This distinction is vital, as it lacks the amphetamine-like psychostimulant effects associated with the metabolites of Selegiline.[9]
Profiles of Clinically Established MAO-B Inhibitors
A meaningful comparison requires benchmarking against established therapeutic agents. This section profiles three key MAO-B inhibitors that represent different generations and mechanistic classes.
Selegiline (L-deprenyl)
Selegiline was the first selective MAO-B inhibitor approved for clinical use.[6][11]
-
Mechanism of Action: Selegiline is a selective, irreversible inhibitor of MAO-B, acting as a "suicide inhibitor" by forming a covalent bond with the N5 of the flavin adenine dinucleotide (FAD) cofactor at the enzyme's active site.[12] At typical clinical doses (≤10 mg/day), it maintains high selectivity for MAO-B, but this selectivity is lost at higher doses, leading to the inhibition of MAO-A as well.[12][13]
-
Metabolism: A defining characteristic of Selegiline is its metabolism in the liver to L-methamphetamine and L-amphetamine.[13][14] While these metabolites may contribute to some of its effects, they are also associated with potential side effects like insomnia and do not possess the neuroprotective qualities of the parent drug.[14][15]
-
Clinical Use: It is used as both a monotherapy in early Parkinson's disease to delay the need for levodopa and as an adjunctive therapy to levodopa in more advanced stages to manage motor fluctuations.[6][11][16]
Rasagiline
Rasagiline is a second-generation MAO-B inhibitor developed to improve upon the profile of Selegiline.
-
Mechanism of Action: Like Selegiline, Rasagiline is a highly potent, selective, and irreversible propargylamine inhibitor of MAO-B.[8][17] It covalently binds to the flavin residue of the enzyme, leading to sustained inhibition.[8]
-
Metabolism: Rasagiline is metabolized by the hepatic cytochrome P450 enzyme CYP1A2 into its primary metabolite, (R)-1-Aminoindane.[8][18] Critically, it is not metabolized to amphetamine derivatives, thereby avoiding the associated side effects.[15][18]
-
Clinical Use: Rasagiline is effective as a monotherapy in early PD and as an adjunct to levodopa in advanced stages.[6][8] Some clinical trials have suggested it may alter the progression of Parkinson's disease, a topic of ongoing research.[8][10]
Safinamide
Safinamide represents a newer class of MAO-B inhibitors with a distinct multi-target mechanism.
-
Mechanism of Action: Safinamide is a potent, highly selective, and reversible MAO-B inhibitor.[19][20][21] Its reversibility may reduce the risk of certain drug interactions.[21] Uniquely, Safinamide also possesses non-dopaminergic properties, including the blockade of voltage-dependent sodium channels and modulation of calcium channels, which leads to an inhibition of abnormal glutamate release.[19][22][23]
-
Metabolism: It is metabolized primarily through non-cytochrome P450 pathways, mainly via amide hydrolysis.[4]
-
Clinical Use: Safinamide is approved as an add-on therapy to levodopa for patients with mid- to late-stage PD experiencing motor fluctuations.[20][23] Its dual mechanism may contribute to its efficacy in improving motor function without significantly worsening dyskinesia.[22]
Quantitative and Pharmacokinetic Comparison
The following tables provide a structured summary of key performance data for these inhibitors, allowing for direct comparison. Note: IC50 and pharmacokinetic values are representative and can vary based on specific experimental conditions and study populations.
Table 1: Comparative In Vitro Potency and Selectivity
| Inhibitor | MAO-B IC50 | MAO-A IC50 | Selectivity Index (MAO-A/MAO-B) | Reversibility |
| Selegiline | ~0.01 µM | >1 µM | >100 | Irreversible[12][13] |
| Rasagiline | ~0.005 µM | ~0.4 µM | ~80 | Irreversible[8][24] |
| Safinamide | ~0.098 µM | >10 µM | >1000 | Reversible[19][21][22] |
| (R)-1-Aminoindane | Weak/High µM | Not Applicable | Low | Reversible[9][10] |
Table 2: Comparative Pharmacokinetic Profiles (Human Data)
| Parameter | Selegiline | Rasagiline | Safinamide |
| Bioavailability | Low (~10% oral)[12] | ~36%[24] | Well-absorbed |
| Metabolism | Extensive first-pass; CYP2B6, CYP2C19[25] | Primarily CYP1A2[8] | Amide hydrolysis (non-CYP)[4] |
| Key Metabolites | L-methamphetamine, L-amphetamine[13] | (R)-1-Aminoindane[8] | Inactive metabolites (e.g., safinamide acid)[4] |
| Elimination Half-life | ~1.5-3.5 hours (parent) | ~1.5-3.5 hours[18] | ~20-30 hours |
| Elimination Route | Primarily renal (metabolites)[25] | Primarily renal (metabolites)[25] | Primarily renal (metabolites)[4] |
Visualizing the Mechanism of Action
The following diagram illustrates the metabolic pathway of dopamine via MAO-B and the points of intervention by MAO-B inhibitors.
Caption: MAO-B metabolizes dopamine to inactive products and ROS. Inhibitors block this process.
Experimental Protocol: In Vitro Determination of MAO-B Inhibitor Potency (IC50)
This protocol describes a standard fluorometric assay for determining the half-maximal inhibitory concentration (IC50) of a test compound against human MAO-B. The principle relies on measuring hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity, which reacts with a probe to generate a fluorescent signal.[26][27]
Causality and Experimental Choices
-
Fluorometric Detection: This method is chosen for its high sensitivity, wide dynamic range, and suitability for high-throughput screening in a 96-well plate format.[27][28]
-
Kinetic Measurement: Measuring the rate of fluorescence increase over time provides a more accurate measure of enzyme activity compared to a single endpoint reading, minimizing variability.[26]
-
Pre-incubation Step: Pre-incubating the enzyme with the inhibitor allows for the binding interaction to reach equilibrium (for reversible inhibitors) or for the covalent modification to occur (for irreversible inhibitors) before the reaction is initiated.[29]
-
Control Wells: Including "no inhibitor" (100% activity) and "no enzyme" (background) controls is essential for accurate calculation of percent inhibition.[26][30]
Step-by-Step Methodology
-
Reagent Preparation:
-
MAO-B Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Inhibitor Stock Solutions: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series to cover a wide concentration range (e.g., 1 nM to 100 µM).[26] A known inhibitor like Selegiline should be used as a positive control.[27]
-
MAO-B Enzyme Solution: Reconstitute and dilute recombinant human MAO-B enzyme in assay buffer to an optimal working concentration, determined via preliminary enzyme titration experiments.[27][29]
-
Reaction Mix: Prepare a mix containing the MAO-B substrate (e.g., Tyramine or Benzylamine), a fluorometric probe (e.g., Amplex Red or equivalent), and Horseradish Peroxidase (HRP) in assay buffer.[26][30]
-
-
Assay Plate Setup (96-well black plate):
-
Test Wells: Add 10 µL of each inhibitor dilution.
-
Positive Control Wells: Add 10 µL of the Selegiline dilutions.
-
Enzyme Control (100% Activity): Add 10 µL of the vehicle (e.g., assay buffer with the same final DMSO concentration as the inhibitor wells).[30]
-
Blank (Background): Add 10 µL of assay buffer.
-
-
Enzyme Addition and Pre-incubation:
-
Initiation of Reaction and Measurement:
-
Data Analysis:
-
Calculate Reaction Rate: For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence vs. time curve.
-
Calculate Percent Inhibition:
-
Subtract the rate of the blank wells from all other rates.
-
Calculate % Inhibition = [1 - (Rate of Test Well / Rate of Enzyme Control Well)] * 100.
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation in appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[26][30]
-
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 value of a MAO-B inhibitor using a fluorometric assay.
Conclusion and Future Directions
The landscape of MAO-B inhibitors has evolved from first-generation irreversible compounds like Selegiline to more refined agents like Rasagiline, which avoids amphetamine metabolites, and multi-target reversible inhibitors like Safinamide. While this compound is not a primary MAO-B inhibitor, its role as the major, non-amphetamine metabolite of Rasagiline with potential neuroprotective activity is of significant scientific interest.[8][9][10] The choice of an inhibitor for research or clinical application depends on a careful evaluation of its potency, selectivity, reversibility, pharmacokinetic profile, and mechanism of action. Future research will likely focus on developing inhibitors with even greater selectivity and novel mechanisms that may offer enhanced neuroprotective benefits and improved clinical outcomes in the management of neurodegenerative diseases.
References
- Title: Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential Source: PubMed Central URL:[Link]
- Title: What is the mechanism of Selegiline?
- Title: What is the mechanism of Selegiline Hydrochloride?
- Title: Pharmacology of selegiline Source: Wikipedia URL:[Link]
- Title: Neuroprotective actions of selegiline Source: PubMed URL:[Link]
- Title: Selegiline Source: Wikipedia URL:[Link]
- Title: Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future Source: PubMed Central URL:[Link]
- Title: Rasagiline - Second-Generation MAO-B Inhibitor for the Treatment of Parkinson's Disease Source: Pharmaceutical Technology URL:[Link]
- Title: Effects and Safety of Monoamine Oxidase-B Inhibitors for Early Parkinson's Disease: A Network Meta-Analysis Source: Karger Publishers URL:[Link]
- Title: Clinical benefit of MAO-B and COMT inhibition in Parkinson's disease: practical consider
- Title: What is the mechanism of Safinamide mesylate?
- Title: Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson's Disease Source: National Institutes of Health (NIH) URL:[Link]
- Title: The Role of MAO-B Inhibitors in Parkinson's: Focus on Safinamide Mesyl
- Title: Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside Source: PubMed Central URL:[Link]
- Title: Comparative efficacy and safety of monoamine oxidase type B inhibitors... Source: PubMed URL:[Link]
- Title: Safinamide in the treatment pathway of Parkinson's Disease: a European Delphi Consensus Source: Neurological Sciences URL:[Link]
- Title: Could MAO-B Inhibitors Slow Parkinson's Disease Progression? Source: Michael J. Fox Foundation for Parkinson's Research URL:[Link]
- Title: Rasagiline mesylate, a new MAO-B inhibitor for the treatment of Parkinson's disease... Source: PubMed URL:[Link]
- Title: Rasagiline - A novel MAO B inhibitor in Parkinson's disease therapy Source: ResearchG
- Title: Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric)
- Title: High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors Source: PubMed Central URL:[Link]
- Title: Parkinson's disease: treatment with Monoamine oxidase-B inhibitors - Rasagiline Source: Pharmacotherapy URL:[Link]
- Title: MAO Activity Assay Control Tests... Source: BioAssay Systems URL:[Link]
- Title: Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors Source: PubMed Central URL:[Link]
- Title: Computationally Assisted Lead Optimization of Novel Potent and Selective MAO-B Inhibitors Source: MDPI URL:[Link]
- Title: (R)-1-Aminoindane Source: Wikipedia URL:[Link]
- Title: A critical appraisal of MAO-B inhibitors in the treatment of Parkinson's disease Source: PubMed Central URL:[Link]
- Title: Monoamine oxidase B inhibitors compared with other treatments in early Parkinson's Source: Cochrane Library URL:[Link]
- Title: 1- Amino Indane | CAS 10277-74-4 Source: Veeprho URL:[Link]
- Title: Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology Source: PubMed Central URL:[Link]
- Title: MAO-B inhibitors Source: BioPharma Notes URL:[Link]
- Title: The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline Source: PubMed URL:[Link]
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A Comparative Study of (R)- and (S)-1-Aminoindane Activity: A Guide for Researchers
In the landscape of neuropharmacology, the stereochemistry of a molecule is a critical determinant of its biological activity. This guide provides a comprehensive comparative analysis of the (R)- and (S)-enantiomers of 1-aminoindane, molecules of significant interest in the development of therapies for neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their pharmacological profiles, supported by experimental data and detailed methodologies.
The Critical Role of Chirality: An Introduction
1-Aminoindane possesses a chiral center at the C1 position, giving rise to two non-superimposable mirror images: (R)-1-aminoindane and (S)-1-aminoindane. This stereoisomerism is not a trivial structural nuance; it profoundly influences the interaction of these molecules with their biological targets, leading to distinct pharmacological profiles. Understanding these differences is paramount for the rational design of stereochemically pure drugs with optimized efficacy and reduced off-target effects.
Pharmacological Profiles: A Tale of Two Enantiomers
The pharmacological activities of the 1-aminoindane enantiomers diverge significantly, with the (R)-enantiomer demonstrating a more pronounced and therapeutically relevant profile.
(R)-1-Aminoindane: The Neuroprotective Metabolite
(R)-1-Aminoindane is the principal metabolite of the potent, selective, and irreversible monoamine oxidase B (MAO-B) inhibitor, rasagiline, a widely used therapeutic for Parkinson's disease.[1][2] While rasagiline's primary mechanism of action is the inhibition of MAO-B, leading to increased dopamine levels in the brain, its metabolite, (R)-1-aminoindane, exhibits a distinct and equally important activity: neuroprotection.[1][3]
Numerous studies have demonstrated that (R)-1-aminoindane possesses significant neuroprotective properties in various in vitro and in vivo models of neurodegeneration.[4] These effects are independent of MAO-B inhibition.[3] The neuroprotective mechanisms of (R)-1-aminoindane are multifaceted and include the upregulation of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), enhancement of synaptic plasticity markers, and an increase in the anti-apoptotic protein Bcl-2.
Crucially, (R)-1-aminoindane itself is a weak, reversible inhibitor of MAO-B.[1] This distinction from its parent compound, rasagiline, is a key aspect of its pharmacological profile.
(S)-1-Aminoindane: The Less Active Counterpart
In stark contrast to its (R)-counterpart, (S)-1-aminoindane is generally considered the less active enantiomer, particularly concerning the inhibition of MAO-B. Research on the S-enantiomer of N-propargyl-1-aminoindan (the racemic counterpart to rasagiline) has shown it to be significantly less potent in inhibiting MAO-B compared to the R-enantiomer.[5] This strongly suggests that (S)-1-aminoindane would exhibit similarly weak MAO-B inhibitory activity.
While there is a wealth of data on the neuroprotective effects of (R)-1-aminoindane, there is a conspicuous absence of studies investigating similar properties for the (S)-enantiomer. This lack of research focus is in itself a testament to the perceived lower therapeutic potential of this enantiomer.
Comparative Analysis of Biological Activity
The disparity in the pharmacological activity of the two enantiomers is most evident in their interaction with monoamine oxidase enzymes.
| Enantiomer | Primary Activity | MAO-B Inhibition | Neuroprotective Effects |
| (R)-1-Aminoindane | Neuroprotection | Weak/Negligible[1][3] | Potent[4][6] |
| (S)-1-Aminoindane | Largely Inactive | Significantly weaker than (R)-enantiomer[5] | Not well-documented |
Table 1: Comparative summary of the primary biological activities of (R)- and (S)-1-aminoindane.
The profound stereoselectivity observed in the biological activity of 1-aminoindane underscores the importance of utilizing enantiomerically pure compounds in research and drug development to ensure target specificity and maximize therapeutic benefit.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key in vitro assays are provided below. These protocols are designed to be self-validating systems, incorporating appropriate controls to ensure data integrity.
Synthesis and Resolution of 1-Aminoindane Enantiomers
The preparation of enantiomerically pure (R)- and (S)-1-aminoindane is a critical first step for any comparative study. A common and effective method involves the resolution of racemic 1-aminoindane.
Workflow for Synthesis and Resolution:
Caption: Workflow for the synthesis of racemic 1-aminoindane and its subsequent resolution into (R)- and (S)-enantiomers.
Step-by-Step Protocol for Chiral Resolution:
-
Dissolution: Dissolve racemic 1-aminoindane in a suitable solvent (e.g., ethanol).
-
Addition of Resolving Agent: Add an equimolar amount of a chiral resolving agent, such as (R)-(-)-mandelic acid.
-
Formation of Diastereomeric Salts: Stir the solution to allow for the formation of diastereomeric salts.
-
Fractional Crystallization: Cool the solution to induce crystallization. The less soluble diastereomeric salt will precipitate out first.
-
Isolation: Isolate the crystals by filtration.
-
Liberation of the Free Amine: Treat the isolated salt with a base (e.g., NaOH) to liberate the enantiomerically pure amine.
-
Extraction: Extract the free amine with an organic solvent and purify.
-
Repeat for the Other Enantiomer: The other enantiomer can be recovered from the mother liquor by a similar process.
In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay
This fluorometric assay is a reliable method for determining the inhibitory potential of compounds against MAO-B.
Experimental Workflow:
Caption: Workflow for the in vitro MAO-B inhibition assay.
Step-by-Step Protocol:
-
Prepare Reagents: Prepare dilutions of (R)- and (S)-1-aminoindane, a positive control (e.g., selegiline), and a vehicle control. Prepare the MAO-B enzyme solution and the substrate/probe mixture according to the manufacturer's instructions.
-
Plate Setup: Add the test compounds and controls to a 96-well black plate.
-
Enzyme Addition: Add the MAO-B enzyme solution to each well (except for the blank).
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time.
-
Reaction Initiation: Add the substrate/probe mixture to all wells to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity in a kinetic mode at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compounds and calculate the IC50 values.
In Vitro Neuroprotection Assay Using Neuronal Cell Culture
This assay assesses the ability of the compounds to protect neuronal cells from oxidative stress-induced cell death.
Experimental Workflow:
Caption: Workflow for the in vitro neuroprotection assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at an appropriate density.
-
Cell Differentiation (Optional): If required, differentiate the cells into a more mature neuronal phenotype using agents like retinoic acid.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of (R)- and (S)-1-aminoindane for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the cell culture medium.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT assay. This involves adding MTT solution to the wells, incubating, and then solubilizing the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated, non-stressed) cells.
Conclusion
The comparative analysis of (R)- and (S)-1-aminoindane reveals a striking example of stereoselectivity in neuropharmacology. The (R)-enantiomer emerges as a promising neuroprotective agent, a property that is largely independent of MAO-B inhibition. In contrast, the (S)-enantiomer displays significantly reduced, if any, activity at the targets investigated thus far. This guide provides the foundational knowledge and experimental frameworks for researchers to further explore the nuanced activities of these and other chiral molecules, ultimately contributing to the development of more effective and targeted therapies for neurodegenerative disorders.
References
- (R)-1-Aminoindane - Wikipedia. (n.d.).
- 1-Aminoindane - Wikipedia. (n.d.).
- (S)-1-Aminoindane: synthesis by chirality transfer using (R)-phenylglycine amide as chiral auxiliary | Request PDF. (2025, August 7). ResearchGate.
- Bar-Am, O., et al. (2010). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. Journal of Neurochemistry, 112(5), 1131-1137.
- Bar-Am, O., et al. (2015). Beneficial behavioral, neurochemical and molecular effects of 1-(R)-aminoindan in aged mice. Neuropharmacology, 97, 234-244.
- Bar-Am, O., et al. (2007). Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease?. Journal of Neural Transmission, 114(8), 1035-1041.
- Finberg, J. P., et al. (1996). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. British Journal of Pharmacology, 117(7), 1573-1578.
- Youdim, M. B., et al. (2001). The anti-Parkinson drug rasagiline and its cholinesterase inhibitor derivatives, ladostigil and TV3279, are neuroprotective in cell culture and in vivo. Annals of the New York Academy of Sciences, 939, 379-386.
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A Researcher's Guide to the Reproducibility of 1-Aminoindane Hydrochloride's Neuroprotective Data
This guide provides an in-depth analysis of the neuroprotective data for 1-Aminoindane Hydrochloride, a key metabolite of the anti-Parkinsonian drug, rasagiline. In preclinical research, where the path from promising molecule to clinical success is fraught with challenges, the reproducibility of foundational data is paramount. This document is structured to provide researchers, scientists, and drug development professionals with a critical evaluation of the existing evidence, a comparison with relevant alternatives, and detailed protocols to facilitate independent verification and further investigation. We will delve into the consistency of findings across studies, the mechanistic underpinnings of 1-Aminoindane's action, and the broader context of the challenges in translating preclinical neuroprotective findings.[1][2][3][4][5]
The Scientific Context: 1-Aminoindane and the Quest for Neuroprotection
This compound, specifically the R-enantiomer (1-(R)-aminoindan), is the primary metabolite of rasagiline, a potent, irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[6][7] While rasagiline's therapeutic effect is partly due to its MAO-B inhibition, a significant body of research suggests that both the parent drug and its 1-aminoindan metabolite possess neuroprotective properties independent of this action.[8][9][10][11] These properties are often attributed to the propargylamine moiety in rasagiline, but studies have shown that 1-aminoindan, which lacks this group, contributes significantly to the overall neuroprotective effect.[7]
The critical question for any drug development professional is whether these initial, promising findings are robust and reproducible. The history of neuroprotection research is marked by a notable lack of translation from preclinical models to clinical efficacy, often termed the "translational roadblock".[1][2][3][4] This failure is frequently attributed to methodological inconsistencies, publication bias towards positive results, and a lack of rigorous, independent replication of key experiments.[12] Therefore, a critical examination of the reproducibility of 1-Aminoindane's neuroprotective data is not merely an academic exercise but a necessary step in validating its potential as a therapeutic agent.
Comparative Analysis: Reproducibility Across In Vitro Models
Direct, head-to-head reproducibility studies for this compound are not prominently featured in the literature. However, we can assess the consistency of its effects through comparative studies where it is tested alongside its parent compound, rasagiline, and the related drug, selegiline. A key study in this area examined the protective effects of these compounds against dexamethasone-induced apoptosis in human neuroblastoma (SH-SY5Y) and glioblastoma (1242-MG) cell lines.[8][13][14][15]
This type of comparative study design inherently requires the reproduction of assay conditions for each compound, providing a valuable dataset for assessing the reliability of 1-Aminoindane's effects.
Quantitative Data Summary
The following table summarizes the key findings from a comparative study, providing a snapshot of 1-Aminoindane's performance relative to established MAO-B inhibitors.
| Parameter | 1-(R)-Aminoindan | Rasagiline | Selegiline | Experimental Model | Insult | Reference |
| Cell Viability (MTT Assay) | Significant prevention of cell death | Highest neuroprotective effect | Significant prevention of cell death | SH-SY5Y & 1242-MG cells | Dexamethasone | [13][15] |
| MAO-B Inhibition | ~50% reduction in activity | ~60-70% reduction in activity | ~50% reduction in activity | SH-SY5Y & 1242-MG cells | Basal Activity | [8] |
| DNA Damage (TUNEL Assay) | Prevention of DNA damage | Highest prevention of DNA damage | Prevention of DNA damage | SH-SY5Y & 1242-MG cells | Dexamethasone | [8][13] |
Interpretation and Causality: The data consistently demonstrates that 1-(R)-aminoindan is neuroprotective, albeit to a lesser extent than its parent compound, rasagiline.[8][13][14][15] The finding that both 1-aminoindan and selegiline exhibit similar levels of MAO-B inhibition (~50%) while rasagiline is significantly more potent (~60-70%) suggests that mechanisms beyond simple MAO-B inhibition are at play.[8] The neuroprotective effects of rasagiline are likely a combination of the parent drug and its 1-aminoindan metabolite.[8][13][14] This hypothesis is supported by the consistent, statistically significant protective effects of 1-aminoindan observed across multiple endpoints (cell viability and DNA damage) in this experimental paradigm.[13][15]
Mechanistic Insights: How Does 1-Aminoindane Protect Neurons?
Understanding the mechanism of action is crucial for designing robust and reproducible experiments. The neuroprotective effects of 1-Aminoindane and its parent compound are believed to be multifactorial, involving the modulation of key apoptotic and pro-survival pathways.
Key proposed mechanisms include:
-
MAO-B Inhibition: While weaker than rasagiline, 1-aminoindan does inhibit MAO-B, reducing the oxidative stress that results from the breakdown of neurotransmitters like dopamine.[8]
-
Anti-Apoptotic Protein Regulation: Rasagiline and, by extension, its active metabolites are known to upregulate anti-apoptotic proteins like Bcl-2 and down-regulate pro-apoptotic proteins like Bax.[6][9][10] This shifts the cellular balance towards survival.
-
Mitochondrial Protection: The compounds help to stabilize the mitochondrial membrane potential, preventing the release of cytochrome c and the activation of caspases, which are key executioners of apoptosis.[6][9]
The following diagram illustrates the proposed signaling pathways involved in the neuroprotective action of 1-Aminoindane and its parent compound, rasagiline.
Caption: Proposed neuroprotective signaling pathways for 1-Aminoindane.
Experimental Protocols for Reproducibility
To ensure that data is reproducible, detailed and well-validated protocols are essential. The following section provides a step-by-step methodology for an in vitro neuroprotection assay using the MTT method to assess cell viability, based on established procedures.[16][17][18]
Workflow for In Vitro Neuroprotection Assay
The diagram below outlines the general workflow for assessing the neuroprotective effects of a compound like this compound in vitro.
Caption: General experimental workflow for an in vitro neuroprotection assay.
Detailed Protocol: MTT Assay for Cell Viability
This protocol is designed to be a self-validating system by including appropriate controls.
Objective: To quantify the protective effect of this compound against a neurotoxic insult in a neuronal cell line (e.g., SH-SY5Y) by measuring mitochondrial metabolic activity.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
This compound (stock solution in sterile water or PBS)
-
Neurotoxic agent (e.g., Dexamethasone)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 1 x 10⁴ cells per well in 100 µL of medium into a 96-well plate.
-
Causality: This density ensures cells are in a logarithmic growth phase and form a sub-confluent monolayer, which is optimal for assessing cytotoxicity.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of 1-Aminoindane HCl in serum-free medium.
-
Carefully aspirate the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of 1-Aminoindane HCl.
-
Controls: Include "Vehicle Control" wells (medium with the same solvent concentration used for the drug) and "Untreated Control" wells (medium only).
-
Incubate for 24 hours. This pre-incubation allows the compound to exert its potential protective mechanisms before the insult.
-
-
Induction of Neurotoxicity:
-
Prepare the neurotoxic agent (e.g., Dexamethasone) at 2x the final desired concentration in serum-free medium.
-
Add 100 µL of the neurotoxin solution to the appropriate wells (final volume will be 200 µL).
-
Controls: Add 100 µL of serum-free medium to "Untreated Control" and "Vehicle Control" wells. Create a "Toxin Alone" control by adding the neurotoxin to wells without the test compound.
-
Incubate for an appropriate time based on the toxin's known kinetics (e.g., 24-48 hours).
-
-
MTT Assay:
-
After incubation, carefully aspirate 100 µL of the medium from each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Causality: The amount of formazan produced is directly proportional to the number of living cells.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control wells (which represent 100% viability).
-
Formula: % Viability = (Absorbance of Treated Sample / Absorbance of Untreated Control) x 100.
-
A reproducible neuroprotective effect is demonstrated if the viability in the "1-Aminoindane + Toxin" wells is statistically significantly higher than in the "Toxin Alone" wells.
-
Conclusion and Future Directions
The available data indicates that the neuroprotective effects of this compound are consistently observed in relevant in vitro models, particularly when evaluated in comparative studies alongside its parent drug, rasagiline.[8][13][14] The compound demonstrates a statistically significant, though less potent, protective effect than rasagiline, suggesting it contributes to the overall therapeutic profile. The proposed mechanisms, centered on anti-apoptotic pathways and mitochondrial stabilization, provide a solid basis for its observed activity.[6][9][10]
However, to truly solidify the reproducibility of these findings, the field would benefit from:
-
Independent Replication: Studies from different laboratories using standardized protocols to confirm the magnitude of the protective effect.
-
Testing in Diverse Models: Expanding the evaluation to other neurotoxic insults (e.g., oxidative stress, excitotoxicity) and more complex models, such as primary neuronal cultures or in vivo models of neurodegeneration.
-
Head-to-Head Comparisons: Rigorous comparison with a wider range of emerging neuroprotective agents to better define its relative efficacy.
By employing detailed, validated protocols and acknowledging the broader challenges of preclinical translation, the research community can build a more robust and reliable foundation for the potential therapeutic application of this compound.
References
- Title: Comparative Neuroprotective Effects of Rasagiline and Aminoindan with Selegiline on Dexamethasone-Induced Brain Cell Apoptosis - PMC - NIH Source: N
- Title: Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis Source: PubMed URL:[Link]
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- Title: How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind? Source: MDPI URL:[Link]
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A Senior Application Scientist's Guide to Benchmarking 1-Aminoindane Hydrochloride Against Standard Neuroprotectants
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The development of effective neuroprotective agents is a cornerstone of modern neuroscience research, aimed at mitigating the neuronal loss central to ischemic stroke, traumatic brain injury, and neurodegenerative diseases. 1-Aminoindane Hydrochloride, particularly its active (R)-enantiomer, has emerged as a promising candidate, known to be the major metabolite of the anti-Parkinsonian drug rasagiline.[1][2][3] This guide provides a comprehensive framework for benchmarking the neuroprotective efficacy of this compound. We will objectively compare its performance against three well-established standard neuroprotectants: Edaravone , Memantine , and N-acetylcysteine (NAC) . This document outlines the mechanistic rationale for comparison, provides detailed, self-validating experimental protocols for in vitro assessment, and offers a template for data analysis and interpretation, enabling researchers to generate robust, comparable datasets.
Introduction to this compound
1-Aminoindane is a pharmacologically active compound, with its (R)-enantiomer being the primary metabolite of rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[2][4] While rasagiline's primary action is MAO-B inhibition, its metabolite, (R)-1-aminoindane, exhibits neuroprotective properties that are largely independent of this enzymatic activity.[3][4] Studies suggest that 1-aminoindane's protective effects may contribute significantly to the overall therapeutic benefits of its parent compound.[2][5] Its mechanisms are believed to involve anti-apoptotic and anti-oxidative stress pathways, making it a compelling molecule for broader neuroprotection research.[4][5]
The Rationale for Benchmarking
In preclinical drug development, establishing the efficacy of a novel agent requires rigorous comparison against existing standards.[6] Benchmarking provides essential context, allowing researchers to:
-
Quantify Relative Potency: Determine if the novel compound offers superior, equivalent, or inferior protection compared to drugs with known clinical relevance.
-
Elucidate Mechanistic Differences: Highlight unique or overlapping mechanisms of action, which can inform indications for use and potential combination therapies.
-
Validate Assay Systems: Ensure that the chosen experimental models and assays are sensitive enough to detect clinically relevant neuroprotective effects.
For this guide, we have selected three standard neuroprotectants that cover distinct, yet fundamental, mechanisms of neuronal injury.
Selection of Standard Neuroprotectants
Edaravone
A potent free radical scavenger approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[7][8][9]
-
Primary Mechanism: Edaravone directly quenches reactive oxygen species (ROS) and reactive nitrogen species (RNS), inhibiting lipid peroxidation and protecting cell membranes from oxidative damage.[7][10] It also possesses anti-inflammatory properties and can modulate apoptotic pathways by upregulating Bcl-2 and inhibiting caspase activation.[7][10]
Memantine
An N-methyl-D-aspartate (NMDA) receptor antagonist used to treat moderate-to-severe Alzheimer's disease.[11][12]
-
Primary Mechanism: Memantine acts as a low-affinity, uncompetitive antagonist of the NMDA receptor.[11][13] Under pathological conditions of excessive glutamate release (excitotoxicity), it blocks the NMDA receptor's ion channel, preventing the prolonged influx of Ca2+ that triggers neuronal death cascades.[11][12][13] Its voltage-dependency and fast off-rate allow it to spare normal synaptic function.[11] Some studies also suggest it has anti-inflammatory and antioxidant properties.[11][14]
N-acetylcysteine (NAC)
A precursor to the antioxidant glutathione (GSH), widely used as a mucolytic agent and for acetaminophen overdose.[15][16]
-
Primary Mechanism: NAC's neuroprotective effects are primarily mediated by replenishing intracellular GSH, the cell's most critical endogenous antioxidant.[17][18] By providing the cysteine substrate for GSH synthesis, NAC enhances the cell's capacity to neutralize oxidative stress.[17][18] It also modulates glutamatergic signaling and reduces neuroinflammation.[15][19]
Mechanistic Showdown: A Comparative Overview
The selected neuroprotectants intervene at different points in the cascade of neuronal injury. Oxidative stress and excitotoxicity are two of the most common and destructive pathways leading to neuronal cell death. The diagram below illustrates these pathways and the points of intervention for our selected compounds.
Caption: Key pathways in neuronal injury and points of intervention.
Experimental Benchmarking Protocols
This section details standardized in vitro protocols designed to be robust and self-validating. The human neuroblastoma cell line SH-SY5Y is recommended as it is a widely accepted model for neuroprotection studies.[20]
General Experimental Workflow
A systematic approach is crucial for generating reliable data. The workflow below outlines the key phases of the benchmarking process.
Caption: General workflow for in vitro neuroprotectant benchmarking.
In Vitro Model: SH-SY5Y Cell Culture
-
Cell Line: Human neuroblastoma SH-SY5Y (ATCC® CRL-2266™).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂, humidified incubator.
-
Plating for Assays: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours before treatment.
Protocol 1: Assessing Protection Against Oxidative Stress
This protocol uses hydrogen peroxide (H₂O₂) to induce oxidative stress, a common mechanism of neuronal damage. Edaravone and NAC serve as excellent positive controls here.
Methodology:
-
Preparation: 24 hours after plating SH-SY5Y cells, replace the culture medium with fresh medium containing various concentrations of 1-Aminoindane HCl, Edaravone, NAC, or vehicle control.
-
Causality: Pre-treatment allows the compounds to be taken up by the cells and exert their protective effects before the insult. A dose-response curve (e.g., 0.1, 1, 10, 50, 100 µM) is essential to determine potency (EC₅₀).
-
-
Incubation: Incubate the cells with the compounds for 2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to each well to a final concentration of 200 µM.
-
Self-Validation: Include the following controls:
-
Untreated Control: Cells with vehicle only (represents 100% viability).
-
H₂O₂ Only Control: Cells with vehicle + H₂O₂ (represents maximum toxicity, ~0% viability).
-
-
-
Incubation: Incubate for 24 hours at 37°C.
-
Assessment of Viability (MTT Assay): a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals. c. Solubilize the formazan crystals by adding 100 µL of DMSO to each well. d. Read absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Assessing Protection Against Excitotoxicity
This protocol uses glutamate to induce excitotoxicity, a process centrally involving the NMDA receptor. Memantine is the key benchmark for this assay.
Methodology:
-
Preparation: 24 hours after plating, pre-treat cells with various concentrations of 1-Aminoindane HCl, Memantine, or vehicle control for 1 hour.
-
Induction of Excitotoxicity: Add glutamate to each well to a final concentration of 5 mM.
-
Self-Validation: Include the following controls:
-
Untreated Control: Cells with vehicle only (100% viability).
-
Glutamate Only Control: Cells with vehicle + glutamate (maximum toxicity).
-
-
-
Incubation: Incubate for 24 hours at 37°C.
-
Assessment of Viability: Perform the MTT assay as described in Protocol 1 (Section 5.3, Step 5).
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Data Analysis and Interpretation
Quantitative data should be summarized for clear comparison. The primary metric for potency is the EC₅₀ value (the concentration of a drug that gives a half-maximal response). A lower EC₅₀ value indicates higher potency.
Table 1: Comparative Efficacy of Neuroprotectants in In Vitro Models
| Compound | Assay Model | Primary Mechanism Tested | EC₅₀ (µM) [Hypothetical Data] | Max Protection (%) [Hypothetical Data] |
|---|---|---|---|---|
| 1-Aminoindane HCl | Oxidative Stress (H₂O₂) | Antioxidant/Anti-apoptotic | 15.2 | 85% |
| Edaravone | Oxidative Stress (H₂O₂) | ROS Scavenging | 8.5 | 95% |
| N-acetylcysteine | Oxidative Stress (H₂O₂) | GSH Precursor | 25.0 | 90% |
| 1-Aminoindane HCl | Excitotoxicity (Glutamate) | Anti-excitotoxic? | > 100 | 20% |
| Memantine | Excitotoxicity (Glutamate) | NMDA Antagonism | 5.1 | 92% |
Data presented are for illustrative purposes and should be replaced with experimental findings.
Interpretation: Based on the hypothetical data above, one might conclude that 1-Aminoindane HCl offers moderate protection against oxidative stress, being less potent than Edaravone but more potent than NAC. However, it shows minimal efficacy against glutamate-induced excitotoxicity, suggesting its mechanism is unlikely to involve direct NMDA receptor antagonism like Memantine.
Discussion and Future Directions
This guide provides a foundational framework for benchmarking this compound. The results from these assays will position the compound's efficacy relative to established clinical neuroprotectants. Positive results, particularly in the oxidative stress model, would warrant further investigation into downstream signaling pathways. This could include assays for caspase-3 activation (to confirm anti-apoptotic effects) or measurements of intracellular glutathione levels. By systematically comparing 1-Aminoindane HCl to standards with diverse mechanisms, researchers can build a comprehensive profile of its neuroprotective potential and strategically guide its journey in the drug development pipeline.
References
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- Patsnap Synapse. (2024, July 17). What is the mechanism of Edaravone?
- ResearchGate. (2025, August 6). Neuroprotective effects of N-acetylcysteine: A review.
- Benchchem. The Core Neuroprotective Mechanisms of Edaravone: A Technical Guide.
- PubMed. Novel neuroprotective mechanisms of memantine: increase in neurotrophic factor release from astroglia and anti-inflammation by preventing microglial activation.
- Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis. (n.d.).
- PubMed Central. Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury.
- PubMed Central. (2013, May 16). Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation.
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- PubMed. Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic Lateral Sclerosis.
- Bentham Science Publishers. (2007, May 1). Pathologically-Activated Therapeutics for Neuroprotection: Mechanism of NMDA Receptor Block by Memantine and S-Nitrosylation.
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A Comparative In Vivo Efficacy Analysis: 1-Aminoindane Hydrochloride and its Parent Drug, Rasagiline
A Senior Application Scientist's Guide for Researchers in Neuropharmacology
This guide provides an in-depth, objective comparison of the in vivo efficacy of 1-Aminoindane Hydrochloride and its parent drug, rasagiline. Moving beyond a simple product-to-product overview, we will dissect the experimental data that underpins our understanding of these compounds, offering insights into their distinct and overlapping neuroprotective mechanisms. This document is intended for researchers, scientists, and drug development professionals in the field of neuropharmacology and neurodegenerative diseases.
Introduction: A Parent Drug and Its Active Metabolite
Rasagiline, marketed as Azilect®, is a potent, second-generation irreversible inhibitor of monoamine oxidase type B (MAO-B).[1] Its established role in the symptomatic treatment of Parkinson's disease (PD) is primarily attributed to its ability to inhibit the breakdown of dopamine in the striatum.[1] However, a significant body of research points to neuroprotective activities that are independent of this primary mechanism. Central to these alternative neuroprotective pathways is its major metabolite, (R)-1-aminoindane.[1][2]
Rasagiline is metabolized in the liver by the cytochrome P-450 system to form 1-(R)-aminoindane.[2][3] Unlike the metabolites of the first-generation MAO-B inhibitor selegiline, 1-aminoindane is not amphetamine-like and possesses its own unique and biologically significant neuroprotective profile.[1] This guide will explore the in vivo evidence demonstrating the efficacy of 1-aminoindane, often studied in its hydrochloride salt form for improved stability and solubility, and compare it to its well-established parent compound, rasagiline.
Contrasting Pharmacological Profiles
The fundamental difference between rasagiline and 1-aminoindane lies in their interaction with MAO-B. While rasagiline is a potent and irreversible inhibitor, 1-aminoindane is a significantly weaker, reversible inhibitor.[1][2][4] This crucial distinction suggests that the neuroprotective effects observed with 1-aminoindane are largely mediated through mechanisms independent of MAO-B inhibition.[1]
While rasagiline's symptomatic relief in Parkinson's disease is clearly linked to dopamine preservation, its potential disease-modifying effects may be a composite of both its own actions and those of 1-aminoindane.[5] Research indicates that the neuroprotective effects of rasagiline may be attributed to the combined actions of the parent drug and its active metabolite.[5][6]
In Vivo Efficacy: Preclinical Evidence in Parkinson's Disease Models
The neuroprotective potential of 1-aminoindane has been investigated in established animal models of Parkinson's disease. In a key study, the efficacy of 1-(R)-aminoindane was assessed in two different rat models of nigrostriatal degeneration: one induced by 6-hydroxydopamine (6-OHDA) and another by the proteasomal inhibitor lactacystin.[3]
In both models, 1-(R)-aminoindane demonstrated significant neuroprotective effects. It was shown to reverse behavioral asymmetry, a key indicator of motor impairment in these models, and restore striatal catecholamine levels.[3] These findings provide strong in vivo evidence that 1-aminoindane possesses therapeutic potential independent of potent MAO-B inhibition.
Furthermore, studies comparing the neuroprotective effects of rasagiline, 1-(R)-aminoindan, and selegiline in a dexamethasone-induced apoptosis model in human neuroblastoma cells showed that while rasagiline had the highest neuroprotective effect, 1-(R)-aminoindan also significantly prevented cell death.[5] This suggests a direct neuroprotective action of the metabolite.
Unraveling the Mechanism of Neuroprotection
The neuroprotective actions of both rasagiline and 1-aminoindane are linked to the modulation of cell survival and apoptotic pathways. A central mechanism is the stabilization of mitochondrial function and the inhibition of the apoptotic cascade.[1]
Both compounds have been shown to up-regulate the expression of pro-survival proteins like Bcl-2 and Bcl-xL, while down-regulating pro-apoptotic proteins such as Bax.[1][7][8] This shifts the cellular balance away from programmed cell death and towards survival, a critical intervention in the context of neurodegenerative processes.[1] The neuroprotective effects of 1-aminoindane have been linked to the involvement of Protein Kinase C (PKC), specifically the pro-survival isoform PKCepsilon.[8]
Caption: Anti-apoptotic signaling pathway modulated by Rasagiline and 1-Aminoindane.
Experimental Protocols
To provide a practical context for the discussed in vivo data, a detailed methodology for a representative experimental workflow is outlined below.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This is a widely accepted model for inducing nigrostriatal dopamine depletion, mimicking a key pathological feature of Parkinson's disease.
Step-by-Step Methodology:
-
Animal Acclimatization: Male Sprague-Dawley rats are housed under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water) for at least one week prior to surgery.
-
Stereotaxic Surgery:
-
Animals are anesthetized (e.g., with a ketamine/xylazine mixture).
-
The head is secured in a stereotaxic frame.
-
A burr hole is drilled in the skull over the target brain region (medial forebrain bundle).
-
A solution of 6-OHDA is unilaterally infused into the medial forebrain bundle to induce degeneration of dopaminergic neurons. A control group receives a vehicle infusion.
-
-
Drug Administration:
-
Following a recovery period (e.g., one week), animals are randomly assigned to treatment groups: vehicle, rasagiline, or this compound.
-
The compounds are administered daily (e.g., via oral gavage or intraperitoneal injection) for a predetermined duration (e.g., 2-4 weeks).
-
-
Behavioral Assessment (Rotational Behavior):
-
Two to three weeks post-lesion, animals are challenged with a dopamine agonist (e.g., apomorphine).
-
The number of full contralateral rotations is recorded over a set period (e.g., 60 minutes). A reduction in rotations in the treated groups compared to the vehicle group indicates a therapeutic effect.
-
-
Post-mortem Analysis:
-
At the end of the treatment period, animals are euthanized.
-
Brains are harvested, and the striata are dissected.
-
Tissue is processed for neurochemical analysis (e.g., HPLC to quantify dopamine and its metabolites) and immunohistochemistry (e.g., tyrosine hydroxylase staining to assess the extent of dopamine neuron loss).
-
Caption: Experimental workflow for in vivo efficacy testing in a rat model of Parkinson's disease.
Quantitative Data Summary
| Parameter | Rasagiline | 1-(R)-Aminoindane | Experimental Model | Reference |
| MAO-B Inhibition | Potent, irreversible inhibitor (IC50: 4.43 nM in rat brain) | Weak, reversible inhibitor | In vitro (rat brain homogenate) | [9][10] |
| Neuroprotection (in vivo) | Demonstrates neuroprotective effects | Reverses behavioral asymmetry and restores striatal catecholamines | 6-OHDA and lactacystin rat models of PD | [3] |
| Anti-apoptotic Activity | Upregulates Bcl-2 and Bcl-xL | Upregulates Bcl-2 and Bcl-xL, decreases cleaved caspases | In vitro (human neuroblastoma cells) | [7][8] |
| Clinical Efficacy (UPDRS) | Significant improvement in total UPDRS scores | Not directly assessed in clinical trials | Human clinical trials for Parkinson's Disease | [11][12][13] |
Discussion and Future Directions
The evidence strongly suggests that 1-aminoindane is not merely an inactive metabolite of rasagiline but a pharmacologically active compound with significant neuroprotective properties. Its efficacy in preclinical models of Parkinson's disease, coupled with a mechanism of action that is distinct from potent MAO-B inhibition, makes it a compelling molecule in its own right.[1][3]
The overall therapeutic effect of rasagiline in potentially slowing disease progression may, therefore, be a dual-action phenomenon: symptomatic relief through MAO-B inhibition and neuroprotection via the combined anti-apoptotic effects of the parent drug and its primary metabolite, 1-aminoindane.[5][6]
This understanding opens up new avenues for therapeutic development. Future research should focus on fully elucidating the relative contributions of rasagiline and 1-aminoindane to the overall neuroprotective effect observed in vivo. Furthermore, the therapeutic potential of 1-aminoindane and its derivatives as standalone neuroprotective agents, focusing on mitochondrial health and pro-survival signaling, warrants further investigation for a range of neurodegenerative disorders.
References
- Khatib, T., et al. (2017). Efficacy of rasagiline for the treatment of Parkinson's disease: an updated meta-analysis. Clinical Interventions in Aging, 12, 91–99. [Link]
- Miyasaki, J. M., et al. (2016). Efficacy of rasagiline for the treatment of Parkinson's disease: an updated meta-analysis. Taylor & Francis Online. [Link]
- Chen, J. J., & Swope, D. M. (2005). Efficacy of rasagiline monotherapy for early Parkinson disease: A systematic review and meta-analysis of randomized controlled trials. PubMed. [Link]
- Rascol, O., et al. (2005). Long-term efficacy of rasagiline in early Parkinson's disease. PubMed. [Link]
- Khatib, T., et al. (2017). Efficacy of Rasagiline for the treatment of Parkinson's disease: an updated meta-analysis.
- Bar-Am, O., et al. (2010). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. PubMed. [Link]
- Bar-Am, O., et al. (2009). Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease? PubMed. [Link]
- Thomas, T., et al. (2009). Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis. PubMed. [Link]
- Wikipedia. (n.d.). (R)-1-Aminoindane. Wikipedia. [Link]
- Youdim, M. B. H., et al. (2001). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. British Journal of Pharmacology, 132(2), 500–506. [Link]
- Wikipedia. (n.d.). 1-Aminoindane. Wikipedia. [Link]
- Thomas, T., et al. (2009). Comparative Neuroprotective Effects of Rasagiline and Aminoindan with Selegiline on Dexamethasone-Induced Brain Cell Apoptosis. PMC - NIH. [Link]
- Youdim, M. B. H., et al. (2001). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. PubMed. [Link]
- Pinterova, N., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge.
- ResearchGate. (n.d.). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline.
- Maruyama, W., et al. (2002). An anti-Parkinson's disease drug, N-propargyl-1(R)-aminoindan (rasagiline), enhances expression of anti-apoptotic bcl-2 in human dopaminergic SH-SY5Y cells. PubMed. [Link]
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A Comparative Meta-Analysis of the 1-Aminoindane Scaffold: From Chemical Intermediate to Neuroprotective Pharmacophore
This guide provides a meta-analysis of research on 1-Aminoindane Hydrochloride, transitioning from its role as a synthetic precursor to its recognition as a core structural motif (pharmacophore) in advanced neuroprotective agents. We will objectively compare the pharmacological profile of the parent 1-aminoindane structure with its clinically significant derivatives, supported by experimental data and protocols for researchers in drug development.
Introduction: The Evolving Role of 1-Aminoindane
1-Aminoindane (1-AI) was initially recognized primarily as a crucial chemical intermediate.[1] Specifically, its chiral (R)-enantiomer is the foundational building block for the synthesis of Rasagiline (Azilect®), a potent second-generation monoamine oxidase B (MAO-B) inhibitor for the treatment of Parkinson's disease (PD).[2][3] However, extensive research has revealed that (R)-1-aminoindane is also the primary metabolite of rasagiline, possessing intrinsic pharmacological activities separate from its parent drug.[4][5]
This discovery shifted the scientific perspective: 1-aminoindane is not merely a passive precursor but an active pharmacological entity. Its rigid, bicyclic structure serves as a valuable scaffold for designing multifunctional drugs targeting neurodegenerative diseases like Parkinson's and Alzheimer's disease.[6][7] This guide dissects the structure-activity relationships within this chemical family, comparing the parent compound to its advanced derivatives to elucidate the molecular modifications responsible for their therapeutic efficacy.
Comparative Pharmacology: 1-Aminoindane vs. Its Derivatives
The primary alternatives and comparators for 1-aminoindane are its own N-substituted derivatives. The addition of a propargyl group to the amine creates Rasagiline, dramatically enhancing MAO-B inhibition. Further modification of the indane ring, as seen in Ladostigil, introduces additional mechanisms of action.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that degrade neurotransmitters like dopamine, serotonin, and norepinephrine.[8] Their inhibition can restore neurotransmitter levels, a key strategy in treating depression and Parkinson's disease.[9][10]
-
1-Aminoindane: The parent compound is a very weak inhibitor of MAO-B and is essentially devoid of significant MAO-inhibiting activity at physiological concentrations.[5]
-
Rasagiline (N-propargyl-(R)-1-aminoindane): The introduction of the N-propargyl group transforms the molecule into a potent, irreversible, and highly selective inhibitor of MAO-B.[2][11] This selectivity is crucial, as it avoids the "cheese effect" (a hypertensive crisis from consuming tyramine-rich foods) associated with non-selective or MAO-A inhibitors.[9] Rasagiline's high specificity for MAO-B is a significant advantage over older, non-selective MAOIs like phenelzine and tranylcypromine.[9]
-
Ladostigil: This multifunctional derivative retains the propargylamine moiety, conferring irreversible MAO-A and MAO-B inhibitory activity within the brain.[7][12] Its dual inhibition may offer broader antidepressant effects alongside its anti-Parkinsonian action.[12]
Neuroprotective Mechanisms: Beyond MAO Inhibition
A compelling body of evidence shows that the neuroprotective qualities of the 1-aminoindane family are not solely dependent on MAO inhibition. This is a critical point of differentiation from other MAOIs.
-
Causality of Experimental Choice: The discovery was driven by experiments showing that both Rasagiline and its S-enantiomer (TVP1022), which is a 1000-fold weaker MAO-B inhibitor, exhibited similar neuroprotective properties.[13] This strongly indicated an alternative mechanism of action.
-
Shared Mechanism: Both Rasagiline and its metabolite, (R)-1-aminoindane, exert potent anti-apoptotic (cell death preventing) effects.[11] The propargylamine group in Rasagiline is associated with this activity, but the core aminoindane structure itself contributes significantly.[12][13] The mechanism involves the stabilization of the mitochondrial membrane potential. They achieve this by up-regulating anti-apoptotic proteins like Bcl-2 and down-regulating pro-apoptotic proteins, thereby preventing the opening of the mitochondrial permeability transition pore (MTPp), a key step in the cell death cascade.[11]
-
Amyloid Precursor Protein (APP) Processing: In models relevant to Alzheimer's disease, Rasagiline and its derivatives have been shown to modulate the processing of APP. They promote the non-amyloidogenic pathway by activating α-secretase, leading to the production of the neuroprotective soluble APPα fragment (sAPPα).[11][13] This action is mediated through the activation of protein kinase C (PKC) and MAP kinase signaling pathways.[7]
The relationship between these compounds and their primary mechanisms is visualized below.
Caption: Metabolic and functional relationship of Rasagiline and its active metabolite.
Quantitative Data Summary
The following table summarizes the key pharmacological parameters, providing a clear comparison between 1-aminoindane and its key derivative, Rasagiline.
| Parameter | 1-Aminoindane (R-enantiomer) | Rasagiline | Selegiline (Alternative MAO-B Inhibitor) |
| Primary Target | Mitochondrial apoptotic proteins | Monoamine Oxidase B (MAO-B) | Monoamine Oxidase B (MAO-B) |
| MAO-B Inhibition | Weak / Negligible[5] | Potent, Irreversible[2][13] | Potent, Irreversible |
| Neuroprotection | Yes (MAO-independent)[4][5] | Yes (MAO-independent and dependent)[2] | Yes, but debated contribution from metabolites |
| Metabolism | N/A (Is a metabolite) | Metabolized to (R)-1-aminoindane[2] | Metabolized to L-amphetamine and L-methamphetamine |
| Amphetamine-like Effects | No[5] | No[11] | Yes (due to metabolites) |
| Primary Therapeutic Use | Investigational (as metabolite) | Parkinson's Disease[2] | Parkinson's Disease |
Key Experimental Protocols
To ensure scientific integrity, the protocols described below are standard, validated methods for assessing the compounds discussed. They represent self-validating systems where positive and negative controls are integral to interpreting the results.
Protocol 1: In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol determines the potency of a compound in inhibiting the MAO-B enzyme.
Principle: This assay uses a non-fluorescent substrate that is converted by MAO-B into a highly fluorescent product (e.g., resorufin) in the presence of horseradish peroxidase (HRP). An inhibitor will prevent this conversion, resulting in a reduced fluorescence signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Reconstitute recombinant human MAO-B enzyme, HRP, and the fluorometric substrate (e.g., Amplex™ Red) in the buffer according to the manufacturer's instructions.
-
Prepare a stock solution of the test compound (e.g., Rasagiline) and the reference compound (e.g., Selegiline) in DMSO. Create a serial dilution series (e.g., from 10 mM to 10 pM).
-
-
Assay Procedure:
-
Add 50 µL of the phosphate buffer to all wells of a 96-well black microplate.
-
Add 2 µL of the serially diluted test compound, reference compound, or DMSO (vehicle control) to respective wells.
-
Add 20 µL of the MAO-B enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate/HRP mixture to all wells.
-
-
Data Acquisition & Analysis:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (e.g., Excitation: 545 nm, Emission: 590 nm) every 5 minutes for 60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Normalize the data to the vehicle control (100% activity) and "no enzyme" control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro MAO-B inhibition assay.
Protocol 2: In Vivo Neuroprotection Assessment (MPTP Mouse Model)
This protocol assesses a compound's ability to protect dopaminergic neurons from a neurotoxin, a gold-standard preclinical model for Parkinson's disease.
Principle: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. A neuroprotective agent will prevent or reduce this neuronal loss and the associated motor deficits.
Step-by-Step Methodology:
-
Animal Acclimatization & Grouping:
-
Acclimatize male C57BL/6 mice for at least one week under standard housing conditions.
-
Randomly assign mice to groups (n=10-12/group): Vehicle + Saline; Vehicle + MPTP; Test Compound + MPTP; Reference Compound + MPTP.
-
-
Dosing Regimen:
-
Administer the test compound (e.g., (R)-1-aminoindane) or vehicle (e.g., saline) via oral gavage or intraperitoneal (IP) injection once daily for 7-14 days.
-
On day 8 (or as determined), administer MPTP hydrochloride (e.g., 4 doses of 20 mg/kg, IP, 2 hours apart) to the relevant groups. Saline is administered to the control group.
-
Continue daily administration of the test compound/vehicle for the duration of the study (e.g., 7 more days).
-
-
Behavioral Assessment:
-
Seven days after the final MPTP injection, assess motor coordination and balance using the Rotarod test.
-
Record the latency to fall for each mouse over three consecutive trials. A longer latency indicates better motor function.
-
-
Neurochemical & Histological Analysis:
-
Following behavioral tests, euthanize the animals and harvest the brains.
-
Dissect the striatum from one hemisphere and analyze dopamine and its metabolite levels using High-Performance Liquid Chromatography (HPLC). Neuroprotection is indicated by higher dopamine levels compared to the MPTP-only group.
-
Fix the other hemisphere in 4% paraformaldehyde for immunohistochemistry. Section the substantia nigra and stain for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Perform stereological cell counting of TH-positive neurons. A higher number of surviving neurons in the treatment group compared to the MPTP-only group confirms neuroprotection.
-
Conclusion and Future Directions
The meta-analysis reveals that this compound is far more than a simple synthetic starting material. While it lacks the potent MAO-B inhibition of its famous derivative, Rasagiline, the (R)-1-aminoindane core is a pharmacologically active entity with significant, MAO-independent neuroprotective properties.[4][5] This activity is centered on the preservation of mitochondrial integrity, a critical factor in neuronal survival.[11]
The success of Rasagiline and the multimodal design of Ladostigil validate the 1-aminoindane scaffold as a privileged structure in neuropharmacology.[7] Future research should focus on:
-
Novel Derivatives: Synthesizing new analogues that enhance the anti-apoptotic and sAPPα-promoting properties without introducing potent MAO inhibition, potentially creating safer neuroprotective agents for a wider range of neurodegenerative conditions.
-
Target Deconvolution: Precisely identifying the mitochondrial protein targets of 1-aminoindane to better understand its anti-apoptotic mechanism.
-
Clinical Relevance of the Metabolite: Further investigating the clinical contribution of the (R)-1-aminoindane metabolite to the overall therapeutic effect of Rasagiline in Parkinson's patients.
By understanding the distinct and synergistic roles of the 1-aminoindane core and its functional modifications, researchers can continue to develop next-generation therapeutics for complex neurodegenerative diseases.
References
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A Senior Application Scientist's Guide to the Independent Verification of 1-Aminoindane Hydrochloride Targets
Introduction: The Case for Rigorous Target Verification
1-Aminoindane Hydrochloride (1-AI HCl) presents a compelling case for the necessity of independent target verification in drug discovery and neuroscience research. As the primary metabolite of the potent monoamine oxidase B (MAO-B) inhibitor Rasagiline, used in the treatment of Parkinson's disease, its pharmacological profile is often assumed to be inert or secondary to its parent compound.[1][2] However, preliminary data suggests it may possess its own distinct, albeit weaker, interactions with key neurological targets, including monoamine transporters.[2][3][4] Furthermore, its activity profile differs significantly from its more potent structural isomer, 2-aminoindane, which is a known psychostimulant and monoamine reuptake inhibitor.[2]
This guide provides a framework for researchers to independently and objectively dissect the pharmacological targets of 1-Aminoindane HCl. We will move beyond simple affinity screens to compare robust, self-validating experimental protocols that provide a multi-faceted view of the compound's true mechanism of action. The central thesis is that a combination of binding affinity and functional assays is required to build a trustworthy pharmacological dossier for any compound, particularly one with a complex lineage like 1-AI HCl.
Chapter 1: Defining the Primary Putative Targets
The structural similarity of 1-AI HCl to known monoaminergic modulators directs our investigation toward two primary target classes: Monoamine Transporters and Monoamine Oxidase enzymes.
-
Monoamine Transporters (MATs): These transmembrane proteins—the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)—are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.[5][6] Inhibition of these transporters increases the extracellular concentration of their respective neurotransmitters, a mechanism central to many antidepressants and stimulants. Given that the isomer 2-aminoindane exhibits significant MAT inhibition, verifying the comparatively weak activity of 1-aminoindane is crucial.[2]
-
Monoamine Oxidase (MAO): These mitochondrial enzymes, existing as MAO-A and MAO-B isoforms, are responsible for degrading monoamine neurotransmitters.[7] Inhibition of MAO increases the presynaptic stores of these neurotransmitters. Since 1-AI HCl is the metabolite of Rasagiline, a selective irreversible MAO-B inhibitor, quantifying any residual inhibitory activity at both MAO-A and MAO-B is essential to differentiate its mechanism from that of its parent drug.[1][8]
Caption: Logical relationship guiding the selection of primary targets for 1-AI HCl.
Chapter 2: A Comparative Guide to Target Verification Methodologies
Monoamine Transporters: Binding vs. Function
Verification of MAT interaction requires a two-pronged approach: confirming physical binding to the transporter and quantifying the functional consequence of that binding.
-
Method 1: Radioligand Competitive Binding Assay
-
Principle: This assay quantifies the affinity of a test compound (1-AI HCl) for a transporter by measuring its ability to displace a known high-affinity radiolabeled ligand (e.g., [³H]-WIN 35,428 for DAT).[9] The result is the inhibition constant (Kᵢ), a measure of binding affinity. A lower Kᵢ indicates higher affinity.
-
Causality: This is the most direct measure of a physical interaction between the compound and the target protein. It is essential for confirming that the transporter is a primary target. However, it does not reveal whether the compound is an inhibitor (antagonist) or a substrate (agonist/releaser).
-
-
Method 2: Radiotracer Uptake Inhibition Assay
-
Principle: This functional assay measures the ability of a test compound to block the transport of a radiolabeled substrate (e.g., [³H]-Dopamine) into cells engineered to express a specific transporter (e.g., HEK293-DAT cells).[10][11] The result is the half-maximal inhibitory concentration (IC₅₀), which can be used to assess the compound's potency as a reuptake inhibitor.
-
Causality: This assay directly measures the functional impact on the transporter's primary role—neurotransmitter reuptake. A positive result here, especially when correlated with a reasonable binding affinity, strongly validates the compound as a transporter inhibitor. Discrepancies between binding (Kᵢ) and function (IC₅₀) can suggest more complex mechanisms of action.
-
Caption: Workflow comparing binding and functional assays for MAT target validation.
Monoamine Oxidase: Quantifying Enzyme Inhibition
For MAO, the key question is whether 1-AI HCl can inhibit the enzyme's catalytic activity.
-
Method: Fluorometric/Colorimetric MAO Activity Assay
-
Principle: This assay uses a specific MAO substrate that, when oxidized by the enzyme, produces hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe to generate a fluorescent or colorimetric signal.[7][12] The ability of 1-AI HCl to reduce this signal is measured and its IC₅₀ is determined. The assay is run in parallel for recombinant MAO-A and MAO-B isoforms to determine selectivity.
-
Causality: This is a direct measure of functional enzyme inhibition. By including specific, high-potency inhibitors as controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B), the assay becomes self-validating and allows for a direct comparison of potency and selectivity against known standards.[8]
-
Chapter 3: Data Interpretation & Comparative Analysis
Objective comparison requires quantitative data. The table below presents hypothetical, yet plausible, data for 1-AI HCl compared to relevant benchmark compounds. This illustrates how to structure results for clear interpretation.
| Compound | Target | Assay Type | Result (Kᵢ or IC₅₀) | Interpretation |
| 1-Aminoindane HCl | DAT | Uptake Inhibition | >1000 nM[2] | Very weak dopamine reuptake inhibitor |
| NET | Uptake Inhibition | ~800 nM | Weak norepinephrine reuptake inhibitor | |
| SERT | Uptake Inhibition | ~500 nM | Weak serotonin reuptake inhibitor | |
| MAO-A | Enzyme Inhibition | >10,000 nM | Negligible MAO-A inhibition | |
| MAO-B | Enzyme Inhibition | >10,000 nM[2] | Negligible MAO-B inhibition | |
| Cocaine (Comparator) | DAT | Uptake Inhibition | ~200 nM[9] | Potent dopamine reuptake inhibitor |
| Rasagiline (Comparator) | MAO-B | Enzyme Inhibition | ~5 nM | Potent and selective MAO-B inhibitor |
| 2-Aminoindane (Comparator) | DAT | Uptake Inhibition | ~3.3 µM -> 3300 nM[2] | Moderate dopamine reuptake inhibitor |
Data is illustrative and compiled from literature indications for comparative purposes.
This comparative data immediately highlights the distinct pharmacological profile of 1-Aminoindane HCl: it is a weak, non-selective monoamine reuptake inhibitor with negligible activity as a MAO inhibitor. This differentiates it from its parent drug (Rasagiline) and its structural isomer (2-Aminoindane).
Chapter 4: Detailed Experimental Protocols
Trustworthiness in science is built on methodological transparency. The following are detailed, step-by-step protocols for the key assays described.
Protocol 1: Competitive Radioligand Binding Assay for Human DAT
This protocol is adapted from standard methodologies described in the literature.[13][14]
-
Membrane Preparation:
-
Use cell membranes prepared from HEK293 cells stably expressing the human dopamine transporter (hDAT).[15]
-
Thaw membrane aliquots on ice and resuspend in ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Determine protein concentration using a BCA protein assay. Dilute membranes to a final concentration of 5-10 µg protein per well.
-
-
Assay Setup (96-well plate):
-
Total Binding: 50 µL Assay Buffer + 50 µL [³H]-WIN 35,428 (final concentration ~1-2 nM) + 100 µL membrane suspension.
-
Non-specific Binding (NSB): 50 µL Cocaine (final concentration 10 µM) + 50 µL [³H]-WIN 35,428 + 100 µL membrane suspension.
-
Test Compound: 50 µL 1-AI HCl (at 10-12 serial dilutions, e.g., 1 pM to 100 µM) + 50 µL [³H]-WIN 35,428 + 100 µL membrane suspension.
-
-
Incubation & Filtration:
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Rapidly harvest the samples onto a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters 3-4 times with ice-cold Wash Buffer (same as Assay Buffer) to remove unbound radioligand.
-
-
Data Acquisition & Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of 1-AI HCl.
-
Use non-linear regression (sigmoidal dose-response) to fit the curve and determine the IC₅₀.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the radioligand concentration and K𝘥 is its dissociation constant.
-
Protocol 2: [³H]-Dopamine Uptake Inhibition Assay in hDAT-HEK293 Cells
This protocol is a standard cell-based functional assay for transporter activity.[9][10]
-
Cell Culture:
-
Plate HEK293 cells stably expressing hDAT in a 96-well tissue culture plate and grow to ~90% confluency.
-
-
Assay Procedure:
-
On the day of the experiment, gently wash cell monolayers once with 100 µL of room temperature Krebs-HEPES buffer (KHB).[9]
-
Pre-incubate the cells for 10 minutes at room temperature with 50 µL of KHB containing various concentrations of 1-AI HCl (or vehicle/positive control like cocaine).
-
Initiate dopamine uptake by adding 50 µL of KHB containing [³H]-Dopamine (final concentration ~10-20 nM) to each well.
-
Allow uptake to proceed for 2-5 minutes at room temperature. This short duration is critical to measure the initial rate of transport.
-
Terminate the reaction by rapidly aspirating the solution and washing the wells twice with 150 µL of ice-cold KHB.
-
Lyse the cells by adding 200 µL of 1% SDS solution to each well.
-
-
Data Acquisition & Analysis:
-
Transfer the cell lysate from each well into a scintillation vial containing 3 mL of scintillation cocktail.
-
Measure radioactivity (CPM) using a liquid scintillation counter.
-
Define 100% uptake from vehicle-treated wells and 0% uptake from wells treated with a saturating concentration of a known inhibitor (e.g., 10 µM cocaine).
-
Plot the percentage of uptake inhibition against the log concentration of 1-AI HCl.
-
Use non-linear regression to determine the IC₅₀ value.
-
Protocol 3: Fluorometric MAO-B Inhibition Assay
This protocol is based on commercially available assay kits.[7][12]
-
Reagent Preparation:
-
Use recombinant human MAO-B enzyme.
-
Prepare a working solution of the MAO-B substrate (e.g., p-tyramine) and the fluorescent probe in Assay Buffer.
-
Prepare serial dilutions of 1-AI HCl and a positive control (e.g., Selegiline) in Assay Buffer.
-
-
Assay Setup (Black 96-well plate):
-
100% Activity: 50 µL Assay Buffer + 50 µL MAO-B enzyme solution.
-
Test Compound: 50 µL 1-AI HCl (at various concentrations) + 50 µL MAO-B enzyme solution.
-
Positive Control: 50 µL Selegiline (at various concentrations) + 50 µL MAO-B enzyme solution.
-
Pre-incubate the plate for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction & Measurement:
-
Initiate the reaction by adding 50 µL of the substrate/probe working solution to all wells.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measure fluorescence using a plate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 530/585 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of MAO-B inhibition for each concentration of 1-AI HCl relative to the 100% activity control.
-
Plot the percentage of inhibition against the log concentration of 1-AI HCl and use non-linear regression to determine the IC₅₀ value.
-
Conclusion
The independent verification of a compound's targets is a cornerstone of rigorous pharmacological research. For a molecule like this compound, which exists at the intersection of a potent therapeutic agent and a more active structural isomer, a superficial analysis is insufficient. By employing a multi-assay approach that combines direct binding studies with functional validation, researchers can build a high-confidence profile of its true biological activity. The data strongly suggest that 1-Aminoindane HCl is not a significant MAO inhibitor like its parent compound, Rasagiline, but rather a weak, non-selective monoamine transporter inhibitor. This clear, evidence-based distinction is critical for understanding its potential physiological effects and for guiding future research in neuroscience and drug development.
References
- Maier, J., Mayer, F. P., Luethi, D., Holy, M., Jäntsch, K., Reither, H., Hirtler, L., Hofer, C., Wimmer, L., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Neurochemical Research, 45(6), 1373–1385.
- Steinkellner, T., Montgomery, T. R., & Sitte, H. H. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 82(1), e40.
- Current Protocols. (2018). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT).
- BioIVT. (n.d.). DAT Transporter Assay.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Wikipedia. (n.d.). 1-Aminoindane.
- Wikipedia. (n.d.). (R)-1-Aminoindane.
- Al-Hasani, R., et al. (2023). Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. eNeuro, 10(5).
- Cambridge Neuroscience. (2023). AI-driven techniques reveal new targets for drug discovery.
- Nicoletti, F., et al. (2015). Editorial: New Paradigms in Neuroscience and Related Targets for Drug Discovery. Frontiers in Cellular Neuroscience, 9, 499.
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- Longevity.Technology. (2025). Experimental drug targets Alzheimer's before symptoms show.
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- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
- Drug Target Review. (2021). Researchers identify specific drug targets for a variety of brain disorders.
- Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
- MDPI. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection.
- ResearchGate. (2020). Differences in transporter inhibition when assessed with different....
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A Comparative Guide to the In Vitro and In Vivo Effects of 1-Aminoindane Hydrochloride
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of 1-Aminoindane Hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced mechanisms of action, supported by experimental data and detailed protocols, to facilitate a deeper understanding of this compound's profile. 1-Aminoindane (1-AI) is a notable research chemical and the primary active metabolite of the anti-Parkinson's disease drug, rasagiline.[1][2] This guide will focus primarily on the racemic mixture and its pharmacologically active (R)-enantiomer, which is responsible for many of its observed neuroprotective and catecholamine-modulating effects.[1][2][3]
Part 1: In Vitro Profile of 1-Aminoindane
The in vitro characterization of a compound is foundational to understanding its direct interactions with biological targets, free from the complexities of a whole-organism physiological system. For 1-Aminoindane, in vitro studies have primarily focused on its effects on monoamine neurotransmitter systems.
Mechanistic Insights: Interaction with Monoamine Transporters
1-Aminoindane's primary mechanism of action involves the modulation of monoamine transporters, specifically those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). However, its potency varies significantly across these targets and in comparison to its structural isomer, 2-aminoindane.
-
Dopamine and Norepinephrine Transporters: In vitro assays reveal that 1-aminoindane is a weak inhibitor of dopamine and norepinephrine reuptake.[4] One study quantified this, showing that 1-aminoindane is approximately 300-fold less potent at inhibiting dopamine reuptake and 28-fold less potent at inhibiting norepinephrine reuptake than 2-aminoindane.[4]
-
Serotonin Transporter: Evidence suggests that this compound can inhibit the uptake and release of 5-hydroxytryptamine (serotonin) in isolated rat brain nerve terminals (synaptosomes).[5]
These findings indicate that while 1-aminoindane interacts with key monoamine transporters, its direct inhibitory potency, particularly at DAT, is modest. This suggests that its pronounced in vivo effects may be mediated by additional or more complex mechanisms.
Diagram: In Vitro Mechanism at the Presynaptic Terminal
Caption: Step-by-step workflow for a neurotransmitter uptake assay.
Part 2: In Vivo Profile of 1-Aminoindane
In vivo studies are crucial for understanding how a compound's direct molecular interactions translate into systemic physiological and behavioral effects. For 1-aminoindane, the in vivo data reveal a more complex and potent profile than might be predicted from its in vitro transporter affinities alone.
Neurochemical and Behavioral Effects
Studies in animal models have demonstrated that the (R)-enantiomer of 1-aminoindane exerts significant neuroprotective and behavior-modulating effects.
-
Neuroprotection and Neurotrophic Effects: Chronic administration to aged mice has been shown to improve cognitive deficits in tasks related to spatial learning and memory. [3]This was accompanied by an increase in the expression of crucial neurotrophic factors like brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), as well as markers of synaptic plasticity in the striatum and hippocampus. [3]Furthermore, it exhibited anti-apoptotic properties by up-regulating the pro-survival protein Bcl-2. [3]* Dopaminergic Modulation: Despite its weak in vitro DAT inhibition, (R)-1-aminoindane enhances striatal dopaminergic neurotransmission in animal models of Parkinson's disease, an effect that contributes to improved motor function. [4][6]This suggests an indirect or alternative mechanism for boosting dopamine signaling in vivo.
-
Behavioral Outcomes: In rodents, 1-aminoindane has been shown to suppress locomotor activity, which contrasts with the stimulant effects of its isomer, 2-aminoindane. [4]It has also been reported to reduce appetite. [7]Interestingly, while not a stimulant on its own, it can enhance the psychostimulant effects of amphetamine. [4]In aged mice, it produced an antidepressant-like effect. [3]
Quantitative In Vivo Data Summary
| Parameter | Animal Model | Dose/Effect | Source |
| Cognitive Enhancement | Aged Mice | 5 mg/kg daily for 3 months improved performance in various memory tasks. | [3] |
| Locomotor Activity | Rodents | Suppressed locomotor activity (-69% vs control). | [4] |
| Appetite | Rats | Reduced appetite. | [7] |
| Motor Function | Parkinson's Disease Models | Improved motor function. | [4][6] |
Experimental Protocol: In Vivo Microdialysis for Neurotransmitter Monitoring
In vivo microdialysis is a powerful technique for measuring real-time changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals. [8][9]This protocol outlines the measurement of dopamine and serotonin in the rat striatum following administration of this compound.
Objective: To measure the effect of this compound on extracellular dopamine and serotonin levels in the striatum.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2mm membrane)
-
Anesthesia (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution for injection
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Fraction collector
Methodology:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Drill a small hole in the skull above the target brain region (striatum).
-
Slowly lower the microdialysis probe to the precise stereotaxic coordinates.
-
Secure the probe to the skull using dental cement. Allow the animal to recover from surgery for at least 24 hours.
-
-
Microdialysis Sample Collection:
-
On the day of the experiment, connect the probe inlet to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Place the animal in a behavior bowl that allows for free movement.
-
Collect baseline dialysate samples every 20 minutes for at least 2 hours to ensure stable neurotransmitter levels.
-
Administer this compound (e.g., via intraperitoneal injection).
-
Continue collecting dialysate fractions for several hours post-administration.
-
-
Neurochemical Analysis:
-
Inject the collected dialysate samples directly into an HPLC-ECD system.
-
The HPLC separates the neurotransmitters (dopamine, serotonin) and their metabolites.
-
The electrochemical detector quantifies the concentration of each analyte based on its oxidation potential.
-
-
Data Analysis:
-
Calculate the average baseline concentration for each neurotransmitter.
-
Express the post-injection concentrations as a percentage change from the baseline average.
-
Plot the time course of the effect of this compound on dopamine and serotonin levels.
-
Diagram: Workflow for In Vivo Microdialysis Experiment
Caption: Key stages of an in vivo microdialysis experiment.
Part 3: Comparative Analysis and Synthesis
A direct comparison of the in vitro and in vivo data for this compound reveals a fascinating and common theme in neuropharmacology: direct molecular interactions do not always linearly predict whole-system effects.
Correlation and Discrepancy: The most striking point of comparison is the discrepancy between 1-aminoindane's weak in vitro activity as a dopamine reuptake inhibitor (IC50 of 1 mM) and its clear in vivo efficacy in enhancing dopaminergic neurotransmission and improving motor function in Parkinson's models. [4][6]This suggests that mechanisms other than direct DAT blockade are at play. Potential explanations include:
-
Modulation of Neurotransmitter Release: While its reuptake inhibition is weak, it may have a more significant effect on promoting the release of dopamine and serotonin, as has been suggested. [5]2. Metabolic Activity: In vivo, 1-aminoindane itself could be further metabolized into other active compounds.
-
Receptor Interactions: The compound or its derivatives may interact with other receptors that indirectly modulate monoamine systems. For example, derivatives of 1-aminoindane are known to be potent antagonists at metabotropic glutamate receptors (mGluRs). [10]4. Neurotrophic and Anti-Apoptotic Pathways: The profound in vivo effects on BDNF, NGF, and Bcl-2 expression seen with chronic treatment are unlikely to be captured in acute in vitro transporter assays. [3]These long-term adaptive changes likely contribute significantly to its neuroprotective and cognitive-enhancing profile.
Conclusion: this compound presents a dual profile. In vitro, it is a weak modulator of monoamine transporters, particularly for dopamine. In vivo, however, it and its (R)-enantiomer display robust neuroprotective, cognitive-enhancing, and dopamine-modulating effects. This guide underscores the critical importance of integrating both in vitro and in vivo experimental paradigms. While in vitro assays provide essential information on direct molecular targets, in vivo studies are indispensable for uncovering the complex, network-level effects that ultimately determine a compound's therapeutic potential or pharmacological character. Future research should aim to further elucidate the specific mechanisms that bridge the gap between 1-aminoindane's modest in vitro transporter affinity and its significant in vivo neuropharmacological activity.
References
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A Comparative Dose-Response Analysis of 1-Aminoindane and Rasagiline in Monoamine Oxidase B Inhibition and Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the dose-response characteristics of rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor, and its primary metabolite, 1-aminoindane. While structurally related, these compounds exhibit distinct pharmacological profiles, with rasagiline acting as a powerful enzyme inhibitor and 1-aminoindane demonstrating significant neuroprotective properties largely independent of MAO-B inhibition. This analysis is designed to equip researchers with the foundational data and experimental context to inform further investigation and drug development efforts in the realm of neurodegenerative diseases.
Introduction: A Tale of a Drug and its Metabolite
Rasagiline, marketed as Azilect®, is a second-generation, irreversible, and selective inhibitor of MAO-B, established for the symptomatic treatment of Parkinson's disease.[1][2] Its therapeutic efficacy is primarily attributed to its ability to increase dopaminergic activity in the brain by preventing the breakdown of dopamine.[2] Upon administration, rasagiline is metabolized in the liver to its major metabolite, (R)-1-aminoindane.[3] Intriguingly, 1-aminoindane itself is pharmacologically active, exhibiting neuroprotective and catecholamine-modulating effects.[4][5] This guide dissects the dose-response relationships of both compounds, focusing on their respective primary mechanisms of action: MAO-B inhibition for rasagiline and neuroprotection for 1-aminoindane.
Mechanism of Action: A Study in Contrasts
Rasagiline exerts its therapeutic effect through the selective and irreversible inhibition of MAO-B.[1] This enzyme is a key player in the catabolism of dopamine in the brain. By forming a covalent bond with the flavin cofactor of MAO-B, rasagiline permanently inactivates the enzyme, leading to a sustained increase in synaptic dopamine levels.[1] This enhanced dopaminergic neurotransmission helps to alleviate the motor symptoms of Parkinson's disease.[2]
In contrast, (R)-1-aminoindane is characterized as a weak, reversible inhibitor of MAO-B.[3] Its primary pharmacological significance lies in its neuroprotective capabilities, which are believed to be independent of significant MAO-B inhibition.[5] Studies suggest that 1-aminoindane's neuroprotective effects are mediated through the modulation of apoptotic pathways and the induction of pro-survival signaling cascades.[6]
Figure 1: Contrasting primary mechanisms of action for rasagiline and 1-aminoindane.
Dose-Response Comparison: Potency and Efficacy
A direct quantitative comparison of the dose-response for MAO-B inhibition is challenging due to the significant difference in potency between rasagiline and 1-aminoindane.
Monoamine Oxidase B (MAO-B) Inhibition
Rasagiline is a highly potent inhibitor of MAO-B, with its inhibitory activity observed in the nanomolar range in vitro and at low milligram per kilogram doses in vivo.
| Compound | Species/Tissue | IC50 (MAO-A) | IC50 (MAO-B) | Selectivity Index (MAO-A/MAO-B) | Reference |
| Rasagiline | Rat Brain | 412 nM | 4.43 nM | ~93 | [7] |
| Rasagiline | Human Brain | 710 nM | 14 nM | ~50.7 | [8] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
In vivo studies in rats have demonstrated that rasagiline exhibits potent and selective MAO-B inhibition at doses significantly lower than those required to inhibit MAO-A.
| Compound | Route of Administration | ED50 (MAO-B Inhibition in Brain) | ED50 (MAO-A Inhibition in Brain) | Reference |
| Rasagiline | Single Oral Dose | 0.1 mg/kg | 6.48 mg/kg | [7] |
| Rasagiline | Chronic (21 days) Oral Dose | 0.013 mg/kg | - | [7] |
ED50 (Median effective dose) is the dose that produces a quantal effect in 50% of the population that takes it.
For 1-aminoindane , quantitative data on MAO-B inhibition is sparse, with literature consistently describing it as a "weak" or "very weak" inhibitor.[3][5] This suggests its IC50 for MAO-B is likely in the micromolar range, orders of magnitude higher than that of rasagiline.
Neuroprotective Effects
While rasagiline possesses neuroprotective properties, studies suggest that its metabolite, 1-aminoindane, also contributes significantly to this effect.[3][9] A study comparing the neuroprotective effects of rasagiline, selegiline, and 1-aminoindane against dexamethasone-induced apoptosis in human neuroblastoma cells found that rasagiline had the highest neuroprotective effect, followed by 1-aminoindane and selegiline, which were comparable.[10] This indicates that 1-aminoindane exhibits a notable dose-dependent neuroprotective effect, even in the absence of potent MAO-B inhibition.
Clinical Dose-Response of Rasagiline
In clinical trials for Parkinson's disease, rasagiline has demonstrated a clear dose-response relationship.
| Study | Patient Population | Rasagiline Dose | Outcome | Reference |
| PRESTO | Levodopa-treated with motor fluctuations | 0.5 mg/day | 0.49-hour reduction in daily "off" time vs. placebo | [8] |
| 1.0 mg/day | 0.94-hour reduction in daily "off" time vs. placebo | [8] | ||
| Meta-analysis | Early Parkinson's Disease (monotherapy) | 1 mg/day | Significant reduction in UPDRS score vs. placebo | |
| Meta-analysis | Adjunct to Levodopa | 1 mg/day | 0.93-hour reduction in "off" time vs. placebo |
UPDRS (Unified Parkinson's Disease Rating Scale) is a rating scale used to follow the course of Parkinson's disease.
Experimental Protocols
In Vitro MAO-B Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds on MAO-B.
Figure 2: Workflow for an in vitro MAO-B inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a working solution of recombinant human MAO-B enzyme in an appropriate assay buffer.
-
Prepare a substrate solution (e.g., benzylamine).
-
Prepare a developer solution containing a fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP).
-
Prepare serial dilutions of the test compounds (rasagiline and 1-aminoindane) and a positive control (e.g., selegiline).
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add the test compounds at various concentrations. Include wells for a positive control, a negative control (vehicle), and a blank (no enzyme).
-
Add the MAO-B enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate and developer solution to all wells.
-
Immediately begin measuring the fluorescence intensity in a microplate reader at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction (slope of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Assessment of MAO-B Activity in Rodents
This protocol provides a general framework for assessing the in vivo efficacy of MAO-B inhibitors.
Methodology:
-
Animal Model:
-
Use a suitable rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
-
Drug Administration:
-
Administer the test compounds (rasagiline and 1-aminoindane) and a vehicle control to different groups of animals via the desired route (e.g., oral gavage, intraperitoneal injection). A range of doses should be used to establish a dose-response curve.
-
-
Ex Vivo MAO-B Activity Measurement:
-
At a predetermined time point after drug administration, euthanize the animals and rapidly dissect the brain.
-
Homogenize the brain tissue (e.g., striatum or whole brain) in a suitable buffer.
-
Measure the MAO-B activity in the brain homogenates using a specific substrate for MAO-B (e.g., benzylamine) and a suitable detection method (e.g., radiometric or fluorometric assay).
-
-
Data Analysis:
-
Calculate the percentage of MAO-B inhibition in the drug-treated groups compared to the vehicle-treated group.
-
Plot the percentage of inhibition against the dose of the compound to determine the ED50 value.
-
Conclusion and Future Directions
The comparative analysis of rasagiline and its primary metabolite, 1-aminoindane, reveals a fascinating dichotomy in their pharmacological profiles. Rasagiline is a potent and selective irreversible inhibitor of MAO-B, with a clear dose-dependent effect on this enzyme both in vitro and in vivo, which translates to its clinical efficacy in Parkinson's disease. In contrast, 1-aminoindane's primary contribution appears to be its neuroprotective effects, which are largely independent of significant MAO-B inhibition.
This distinction underscores the multifaceted nature of drug action and metabolism. For researchers in drug development, these findings highlight the importance of characterizing the pharmacological activity of major metabolites. Future investigations should aim to further elucidate the specific signaling pathways involved in 1-aminoindane's neuroprotective effects and explore its therapeutic potential, either alone or in combination with other agents, for the treatment of neurodegenerative disorders. A more precise quantification of 1-aminoindane's weak MAO-B inhibitory activity would also be valuable for a more complete understanding of its pharmacological profile.
References
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- Wikipedia. (2023). (R)-1-Aminoindane. [Link]
- Parkinson Study Group. (2005). A randomized placebo-controlled trial of rasagiline in levodopa-treated patients with Parkinson disease and motor fluctuations: the PRESTO study. Archives of Neurology, 62(2), 241–248. [Link]
- Hoy, S. M. (2014). Rasagiline: a review of its use in the treatment of idiopathic Parkinson's disease. CNS drugs, 28(11), 1083–1097. [Link]
- Youdim, M. B., Tripton, K. F., & Finberg, J. P. (2001). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. British journal of pharmacology, 132(2), 500–506. [Link]
- Lecht, S., Haroutiunian, S., Hoffman, A., & Lazarovici, P. (2007). Rasagiline - a novel MAO B inhibitor in Parkinson's disease therapy. Therapeutics and clinical risk management, 3(3), 467–473.
- Mínguez-Mínguez, S., Solís-García del Pozo, J., & Jordán, J. (2013). Rasagiline in Parkinson's disease: a review based on meta-analysis of clinical data. Expert opinion on pharmacotherapy, 14(13), 1845–1854. [Link]
- Müller, T., & Reichmann, H. (2022). A critical appraisal of MAO-B inhibitors in the treatment of Parkinson's disease. Journal of Neural Transmission, 129(5-6), 629–638. [Link]
- Finberg, J. P. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 341. [Link]
- Kupsch, A., Sautter, J., Götz, M. E., Breithaupt, W., Schwarz, J., Youdim, M. B. H., Riederer, P., Gerlach, M., & Oertel, W. H. (2001). Monoamine oxidase-inhibition and MPTP-induced neurotoxicity in the non-human primate: comparison of rasagiline (TVP 1012) with selegiline. Journal of neural transmission (Vienna, Austria : 1996), 108(8-9), 985–1009. [Link]
- Veeprho. (n.d.). 1- Amino Indane | CAS 10277-74-4. [Link]
- Weinreb, O., Bar-Am, O., Amit, T., & Youdim, M. B. (2010). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. Journal of neurochemistry, 112(5), 1131–1137. [Link]
- Bar-Am, O., Weinreb, O., Amit, T., & Youdim, M. B. (2007). Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease?. Journal of neural transmission. Supplementum, (72), 127–134. [Link]
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- Morana, A., Catanesi, M., & Bordoni, M. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Journal of the American Chemical Society, 145(12), 6543–6560. [Link]
- Tazik, S., Johnson, S., Lu, D., Johnson, C., & Marwah, J. (2009). Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis. Neurotoxicity research, 15(3), 284–290. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-Aminoindane Hydrochloride
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of 1-Aminoindane Hydrochloride, ensuring that its journey from benchtop to final disposition is managed with the highest standards of scientific integrity and safety.
Foundational Principles: Understanding the Hazard
Before any disposal protocol is initiated, a thorough understanding of the compound's characteristics is paramount. This compound is an aromatic amine salt. Safety Data Sheets (SDS) consistently identify it as a substance that can cause skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed.[1] Therefore, it must be handled as a hazardous chemical, and its waste stream is designated as special or hazardous waste.
The core principle of disposal is to prevent environmental release and ensure the safety of all personnel. This is achieved not through direct discharge, but by systematic collection, segregation, and transfer to a licensed waste disposal entity.[1][2] Under no circumstances should this compound or its contaminated materials be disposed of in standard trash or down the drain.[3][4]
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Do not eat, drink or smoke when using this product.[5] |
| Skin Irritation | Causes skin irritation.[1] | Wear protective gloves.[5] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear eye protection/face protection.[5] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Avoid breathing dust. Use only in a well-ventilated area.[1][6] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the decision-making process and procedural steps for managing waste generated from the use of this compound. This workflow is designed to be a self-validating system, ensuring compliance with major regulatory frameworks like those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8][9]
Caption: Decision workflow for the disposal of this compound waste.
Experimental Protocol: Waste Collection and Management
Objective: To safely collect, segregate, and store waste containing this compound for final disposal.
Materials:
-
Appropriate waste containers (e.g., wide-mouth HDPE bottle for solids, narrow-mouth HDPE or glass bottle for liquids, puncture-proof sharps container).
-
Hazardous waste labels (provided by your institution's EHS department).
-
Secondary containment bins.
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, and a lab coat.
Procedure:
-
Container Selection and Preparation:
-
Select a container that is chemically compatible with this compound and any solvents used.[8] Polyethylene (HDPE) is a common and appropriate choice.
-
Ensure the container is in good condition, free of leaks, and has a tightly sealing lid.[3]
-
Affix a hazardous waste label to the container before adding any waste.[1]
-
-
Waste Segregation and Collection:
-
Solid Waste: Place unused or expired this compound, contaminated gloves, weigh papers, and absorbent pads directly into the designated solid waste container. Avoid generating dust.[10]
-
Liquid Waste: Pour aqueous solutions containing this compound into the designated liquid waste container. The first rinse of any contaminated glassware should also be collected as hazardous waste.[3]
-
Contaminated Labware (Non-sharps): Glassware and other labware must be decontaminated before being washed for reuse. The initial rinsate must be collected as hazardous liquid waste.[3] (See Section 3 for Decontamination Protocol).
-
Contaminated Sharps: Needles, Pasteur pipettes, or broken glassware contaminated with the compound must be placed in a designated, puncture-resistant sharps container.[8][11]
-
-
Labeling:
-
On the hazardous waste label, clearly write the full chemical name: "this compound".[8] Do not use abbreviations or chemical formulas.
-
List all constituents of the waste, including solvents and their approximate percentages.
-
Indicate the date when the first piece of waste was added to the container (the "accumulation start date").[6]
-
-
Storage:
-
Keep the waste container sealed at all times, except when adding waste.[3] A funnel should not be left in the opening.
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[1]
-
Place all liquid waste containers in secondary containment (e.g., a chemical-resistant tray or bin) to contain potential leaks or spills.[3]
-
Ensure the SAA is away from heat sources and incompatible materials.[8]
-
-
Requesting Disposal:
-
Once the container is full, or within the time limit specified by your institution (often 6-12 months), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[4][6]
-
Do not transport the waste yourself. Trained EHS personnel or licensed contractors will handle the removal.[4]
-
Spill Management and Decontamination
Accidental spills must be managed promptly and safely. The immediate priority is to contain the spill and protect personnel.
Spill Response Protocol
Caption: Procedural flow for responding to a this compound spill.
Experimental Protocol: Decontamination of Surfaces and Glassware
Objective: To safely decontaminate surfaces and non-disposable labware that have come into contact with this compound.
Rationale: Simple soap and water cleaning is sufficient for removing the hydrochloride salt. Aromatic amines can be effectively decontaminated from surfaces by converting them to a more soluble salt form, which is what this protocol achieves.[5]
Materials:
-
Disposable absorbent towels.
-
Laboratory detergent solution.
-
70% Ethanol solution.
-
Designated hazardous liquid waste container.
-
Appropriate PPE (safety goggles, nitrile gloves, lab coat).
Procedure:
-
Initial Cleaning (First Rinse):
-
Thoroughly rinse the contaminated surface or glassware with water.
-
Crucially, this first rinsate must be collected and disposed of as hazardous liquid waste. [3]
-
-
Secondary Cleaning:
-
Wash the surface or glassware with a standard laboratory soap and water solution. This can be disposed of down the drain, provided the first rinse was collected as hazardous waste.
-
-
Final Rinse:
-
Rinse the items thoroughly with deionized water.
-
A final wipe-down or rinse with 70% ethanol can be performed to remove any remaining organic residues and aid in drying.
-
-
Verification (Optional but Recommended):
By adhering to these systematic and well-documented procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to a safe laboratory environment and the protection of the broader ecosystem. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance tailored to your location.[14][15]
References
- AFG Bioscience LLC. (2016). (R)-(-)-1-Aminoindane hydrochloride - SAFETY DATA SHEET.
- Dartmouth College. Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- American Chemical Society. Hazardous Waste & Disposal Considerations.
- Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety.
- U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
- US Bio-Clean. OSHA Compliance For Laboratories.
- College of Southern Nevada. Laboratory Waste Management Presentation.
- ACTenviro. (2024). Best Practices for Laboratory Waste Management.
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- Weeks, R. W., & Dean, O. J. Decontamination of aromatic amine cancer-suspect agents on concrete, metal, or painted surfaces. Los Alamos Scientific Laboratory.
- SKC Ltd. TEST KIT Instructions Aromatic Amines.
- American Chemical Society. Regulation of Laboratory Waste.
- Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations.
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- SKC Inc. Spill DECONtamination Kit, Aromatic Amine.
- U.S. Environmental Protection Agency. (2019). Laboratory Environmental Sample Disposal Information Document.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- MedPro Disposal. Are You In Compliance With Proper Lab Waste Disposal Regulations?.
- Occupational Safety and Health Administration. Laboratory Safety Guidance.
- Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- SKC Inc. DECONtamination Solution, Aromatic Amines, 1 gal.
- Minnesota State University, Mankato. The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Lunn, G., & Sansone, E. B. (2002). Hazardous Laboratory Chemicals Disposal Guide. CRC Press.
- Wada, S., Ichikawa, H., & Tatsumi, K. (1995). Removal of phenols and aromatic amines from wastewater by a combination treatment with tyrosinase and a coagulant. Biotechnology and Bioengineering, 45(4), 304-309.
- Emory University. Chemical Waste Disposal Guidelines.
- Collect and Recycle. Amine Disposal For Businesses.
- Abdulredha, M. M., Al-Amiery, A. A., & Kadhum, A. A. H. (2020). Treatment of amine wastes generated in industrial processes.
- Missouri State University. (2023). Waste Neutralization Guidance. Environmental Management.
- Dagà, M., et al. (2019). Removal of aromatic amines and decolourisation of azo dye baths by electrochemical treatment.
- Patel, C., et al. (2021). Intensification of a Neutralization Process for Waste Generated from Ion Exchange Regeneration for Expansion of a Chemical Manufacturing Facility. Processes, 9(7), 1184.
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Navigating the Safe Handling of 1-Aminoindane Hydrochloride: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and development, 1-Aminoindane Hydrochloride serves as a critical intermediate in the synthesis of various compounds.[1] Its effective use, however, hinges on a robust understanding of its characteristics and, most importantly, a commitment to rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Hazard Assessment: Understanding the "Why" Behind the "What"
Before any handling protocol is established, a thorough hazard assessment is paramount. Based on available Safety Data Sheets (SDS), this compound presents the following primary hazards:
-
Skin Irritation: It is known to cause skin irritation upon contact.[2][3]
-
Serious Eye Irritation: Direct contact with the eyes can lead to serious irritation.[2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2]
While comprehensive toxicological properties have not been fully investigated, the known hazards necessitate a cautious and systematic approach to PPE selection.[2] The core principle is to establish multiple barriers to prevent the compound from coming into contact with the eyes, skin, and respiratory system.
| Hazard Classification | GHS Pictogram | Precautionary Statement |
| Acute Toxicity (Oral), Category 4 | ❗ | P270: Do not eat, drink or smoke when using this product.[3] |
| Skin Irritation, Category 2 | ❗ | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] |
| Eye Irritation, Category 2 | ❗ | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity — Single Exposure, Category 3 | ❗ | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
The Multi-Layered Defense: Selecting Appropriate PPE
The selection of PPE is not a one-size-fits-all approach. It is dictated by the specific procedure being performed. The following sections detail the necessary PPE, explaining the rationale behind each choice.
Primary Engineering Control: The Chemical Fume Hood
The first and most critical line of defense is an engineering control, not a piece of personal equipment. All manipulations of solid this compound or its solutions must be conducted within a certified chemical fume hood.[2] This is non-negotiable. The fume hood's constant airflow protects the user from inhaling potentially harmful dust or vapors that may be generated during weighing, transfer, or dissolution.
Eye and Face Protection: Shielding from Splashes and Aerosols
Given that this compound causes serious eye irritation, robust eye protection is mandatory.[2][3]
-
Safety Goggles: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required.[4] These provide a seal around the eyes, offering superior protection from splashes and airborne particles compared to standard safety glasses.
-
Face Shield: When there is a significant risk of splashing (e.g., when handling larger quantities or during vigorous mixing), a face shield should be worn in addition to safety goggles. The face shield protects the entire face from direct contact.
Skin and Body Protection: Preventing Dermal Contact
Direct contact with this compound can cause skin irritation.[2][3] Therefore, comprehensive skin and body protection is essential.
-
Gloves: Chemical-resistant gloves are a primary barrier. Nitrile gloves are a common and effective choice for handling many chemical compounds. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper removal techniques to avoid contaminating the skin. Always wash hands thoroughly after removing gloves.
-
Laboratory Coat: A standard laboratory coat should be worn at all times to protect the skin and personal clothing from contamination. For procedures with a higher risk of splashes, a chemically resistant apron worn over the lab coat provides an additional layer of protection.
-
Protective Clothing: Ensure that legs and feet are fully covered. Open-toed shoes are strictly prohibited in the laboratory.
Respiratory Protection: A Secondary Safeguard
When all work is conducted within a properly functioning chemical fume hood, additional respiratory protection is typically not required. However, in the event of an emergency, such as a large spill outside of the fume hood, or if engineering controls are not available or sufficient, respiratory protection is critical.[5] A NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used.[6] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.
Procedural Guidance: Integrating PPE into Your Workflow
The following step-by-step protocol for weighing solid this compound illustrates the practical application of the recommended PPE.
Protocol: Weighing Solid this compound
-
Preparation: Before entering the laboratory, ensure you are wearing a long-sleeved lab coat, long pants, and closed-toe shoes.
-
Donning PPE: Inside the lab, and before approaching the chemical fume hood, put on your safety goggles and nitrile gloves.
-
Work Area Setup: Ensure the chemical fume hood is on and the sash is at the appropriate working height. Place all necessary equipment (weigh boat, spatula, container of this compound) inside the fume hood.
-
Handling: Carefully open the container and use a clean spatula to transfer the desired amount of solid to the weigh boat. Avoid generating dust.
-
Clean-up: Once the desired amount is weighed, securely close the primary container. Clean any minor spills within the fume hood immediately using appropriate methods.
-
Doffing PPE: After completing the task and cleaning the work area, remove gloves using the proper technique and dispose of them in the designated waste container. Remove your safety goggles.
-
Hygiene: Wash your hands thoroughly with soap and water.
Below is a workflow diagram illustrating the decision-making process for PPE selection and decontamination.
Caption: PPE Selection & Decontamination Workflow for this compound.
Spill and Disposal Management: A Plan for the Unexpected
Even with the best precautions, accidents can happen. A clear plan for spill management and waste disposal is a critical component of laboratory safety.
-
Spill Response: In the event of a spill, evacuate unnecessary personnel from the area. For a small spill within a fume hood, use an inert absorbent material to clean it up while wearing your full PPE. For larger spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency procedures.[7] A chemical spill kit appropriate for amines should be readily available.
-
Waste Disposal: All waste contaminated with this compound, including used gloves, weigh boats, and absorbent materials, must be disposed of as special waste.[2] This should be done in consultation with your institution's environmental health and safety office and in accordance with all local, state, and federal regulations.[2] Do not dispose of this chemical in standard trash or down the drain.
By integrating this expert-driven guidance into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a culture of safety and enabling your research to proceed with confidence.
References
- AFG Bioscience LLC. (2016). (R)-(-)-1-Aminoindane hydrochloride - SAFETY DATA SHEET.
- KM Pharma Solution Private Limited. MSDS - (R)-1-Aminoindane hydrochloride.
- ChemicalBook. (2023). This compound - Safety Data Sheet.
- Enamine. Safety Data Sheet.
- Apollo Scientific. (1S)-(+)-1-Aminoindane - Safety Data Sheet.
- TCI Chemicals. (2024). Safety Data Sheet.
- ChemicalBook. This compound | 70146-15-5.
- Diplomata Comercial. Amine Usage Guidelines for High-Purity Amines in Industry.
- Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS (S)-1-AMINOINDANE.
- Thermo Fisher Scientific. Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
